molecular formula C11H19NO B1267144 2-(Aminomethyl)adamantan-2-ol CAS No. 28529-71-7

2-(Aminomethyl)adamantan-2-ol

Cat. No.: B1267144
CAS No.: 28529-71-7
M. Wt: 181.27 g/mol
InChI Key: KTBCLFLXXIIDQR-UHFFFAOYSA-N
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Description

2-(Aminomethyl)adamantan-2-ol is a useful research compound. Its molecular formula is C11H19NO and its molecular weight is 181.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145166. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)adamantan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c12-6-11(13)9-2-7-1-8(4-9)5-10(11)3-7/h7-10,13H,1-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBCLFLXXIIDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28529-71-7
Record name NSC145166
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145166
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and field-proven protocol for the synthesis of 2-(aminomethyl)adamantan-2-ol, a valuable bifunctional adamantane derivative with significant potential in medicinal chemistry and materials science. The rigid, lipophilic adamantane cage, combined with the strategic placement of a hydroxyl and a primary aminomethyl group at the C2 position, makes this molecule a compelling scaffold for the development of novel therapeutics and functional materials. This document offers a detailed, two-step synthetic pathway commencing from the readily available 2-adamantanone. The protocol emphasizes a robust and scalable approach, focusing on the critical reduction of a cyanohydrin intermediate, a transformation fraught with potential side reactions. We provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical process. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile building block into their research and development programs.

Introduction and Strategic Overview

The adamantane moiety has become a cornerstone in modern drug design, prized for its unique steric and lipophilic properties that can enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The 1,2-disubstitution pattern on the adamantane nucleus, in particular, offers a three-dimensional arrangement of functional groups that can be exploited for precise molecular recognition. This compound presents a synthetically accessible yet underexplored scaffold within this chemical space.

The synthetic strategy detailed herein is a two-step sequence beginning with 2-adamantanone (1 ). This approach was selected for its convergency and reliance on well-established, yet carefully optimized, chemical transformations.

The overall synthetic workflow is as follows:

Synthetic_Workflow Start 2-Adamantanone (1) Intermediate 2-Hydroxy-2-cyanoadamantane (2) Start->Intermediate Step 1: Cyanohydrin Formation Product This compound (3) Intermediate->Product Step 2: Nitrile Reduction

Caption: Overall synthetic workflow for this compound.

The initial step involves the formation of a cyanohydrin, 2-hydroxy-2-cyanoadamantane (2 ), through the nucleophilic addition of a cyanide ion to the carbonyl group of 2-adamantanone. This reaction is generally efficient and provides the key intermediate bearing both the hydroxyl group and a precursor to the aminomethyl functionality.

The second, and most critical, step is the selective reduction of the nitrile group in the cyanohydrin intermediate to a primary amine. This transformation is challenging due to the presence of the adjacent tertiary hydroxyl group, which is susceptible to elimination under harsh reaction conditions. A previously reported attempt at this reduction using catalytic hydrogenation with sodium borohydride and nickel(II) chloride resulted in a meager 3% yield of the desired product, with the major product being the result of hydroxyl group elimination[1]. To overcome this significant hurdle, this guide employs a more potent and carefully controlled reduction using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of efficiently converting nitriles to primary amines.

Experimental Protocols

Materials and Reagents

The following table summarizes the key reagents required for the synthesis, along with their relevant properties. All reagents should be of high purity and handled in accordance with standard laboratory safety procedures. Anhydrous solvents are critical for the success of the nitrile reduction step.

ReagentFormulaMolar Mass ( g/mol )CAS NumberKey Properties
2-AdamantanoneC₁₀H₁₄O150.22700-58-3White crystalline solid, mp 256-258 °C[2]
Sodium CyanideNaCN49.01143-33-9Highly toxic white solid, handle with extreme caution
Acetic AcidCH₃COOH60.0564-19-7Corrosive liquid
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.9516853-85-3Highly reactive, water-sensitive solid[3][4]
Diethyl Ether (anhydrous)(C₂H₅)₂O74.1260-29-7Flammable liquid, peroxide former
Tetrahydrofuran (THF, anhydrous)C₄H₈O72.11109-99-9Flammable liquid, peroxide former
Step 1: Synthesis of 2-Hydroxy-2-cyanoadamantane (2)

This procedure outlines the formation of the cyanohydrin intermediate from 2-adamantanone. The reaction is a nucleophilic addition of the cyanide ion to the carbonyl carbon.

Cyanohydrin_Formation 2-Adamantanone 2-Adamantanone (1) Intermediate 2-Hydroxy-2-cyanoadamantane (2) 2-Adamantanone->Intermediate   Cyanide NaCN / H₂O Cyanide->Intermediate   Acetic_Acid Acetic Acid Acetic_Acid->Intermediate  

Caption: Reaction scheme for the synthesis of 2-hydroxy-2-cyanoadamantane.

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.0 g (0.1 mol) of 2-adamantanone in 100 mL of ethanol.

  • In a separate beaker, prepare a solution of 7.35 g (0.15 mol) of sodium cyanide in 30 mL of deionized water. Caution: Sodium cyanide is extremely toxic. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Cool the 2-adamantanone solution to 0-5 °C in an ice bath.

  • Slowly add the aqueous sodium cyanide solution to the stirred 2-adamantanone solution over a period of 30 minutes.

  • After the addition of the cyanide solution is complete, slowly add 9.0 g (0.15 mol) of glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Once the addition of acetic acid is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into 300 mL of ice-cold water and stir for 30 minutes.

  • Collect the resulting white precipitate by vacuum filtration and wash the filter cake with copious amounts of cold water.

  • Dry the solid product under vacuum to a constant weight to yield 2-hydroxy-2-cyanoadamantane. The expected yield is typically in the range of 85-95%.

Step 2: Reduction of 2-Hydroxy-2-cyanoadamantane (2) to this compound (3)

This is the critical step of the synthesis. The use of lithium aluminum hydride in an anhydrous ether solvent is key to achieving a high yield and avoiding the elimination of the tertiary hydroxyl group.

Reaction Mechanism:

Nitrile_Reduction_Mechanism Cyanohydrin 2-Hydroxy-2-cyanoadamantane (2) Imine_Intermediate Intermediate Imine Cyanohydrin->Imine_Intermediate 1. LiAlH₄ (Hydride Addition) LiAlH4 LiAlH₄ Amine_Product This compound (3) Imine_Intermediate->Amine_Product 2. LiAlH₄ (Hydride Addition) 3. Aqueous Workup

Caption: Simplified mechanism of nitrile reduction using LiAlH₄.

Protocol:

  • Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.

  • In the flask, suspend 3.8 g (0.1 mol) of lithium aluminum hydride in 150 mL of anhydrous diethyl ether or tetrahydrofuran (THF). Caution: LiAlH₄ reacts violently with water. All glassware must be scrupulously dried, and all solvents must be anhydrous[3][4].

  • Cool the LiAlH₄ suspension to 0 °C in an ice bath.

  • Dissolve 8.85 g (0.05 mol) of 2-hydroxy-2-cyanoadamantane in 100 mL of anhydrous THF.

  • Slowly add the solution of the cyanohydrin to the stirred LiAlH₄ suspension via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting cyanohydrin is no longer detectable.

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C in an ice bath. With vigorous stirring, very slowly and cautiously add the following in sequence[1][5][6]:

    • 3.8 mL of deionized water

    • 3.8 mL of 15% (w/v) aqueous sodium hydroxide solution

    • 11.4 mL of deionized water

  • A granular white precipitate of aluminum salts should form. Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether or THF (3 x 50 mL).

  • Combine the filtrate and the washings, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as a white solid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected Analytical Data for this compound (3):

  • ¹H NMR: The spectrum should show characteristic signals for the adamantane cage protons, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and signals corresponding to the aminomethyl protons.

  • ¹³C NMR: The spectrum will display the distinct signals for the carbon atoms of the adamantane skeleton, including the quaternary carbon bearing the hydroxyl and aminomethyl groups.

  • IR Spectroscopy: Key vibrational bands are expected for the O-H and N-H stretching of the hydroxyl and amino groups, respectively, as well as C-H and C-N stretching frequencies.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₁₁H₁₉NO.

Discussion and Conclusion

The synthetic protocol detailed in this guide provides a reliable and scalable method for the preparation of this compound. The key to the success of this synthesis lies in the strategic choice of lithium aluminum hydride for the reduction of the cyanohydrin intermediate. This powerful reducing agent, when used under anhydrous conditions and with a carefully controlled workup, effectively converts the nitrile to the desired primary amine while preserving the sensitive tertiary hydroxyl group. This approach overcomes the significant limitations of previously reported methods that resulted in low yields due to elimination side reactions[1].

The successful synthesis of this compound opens up new avenues for the development of novel adamantane-based compounds. The presence of both a nucleophilic amino group and a hydroxyl group allows for a wide range of subsequent chemical modifications, making this compound a versatile building block for applications in drug discovery, polymer chemistry, and materials science. This in-depth guide, by providing both a detailed protocol and the underlying chemical principles, empowers researchers to confidently synthesize and utilize this valuable molecule in their scientific endeavors.

References

  • Mokhov, V. M., Popov, V. I., & Shcherbakova, I. V. (2016). Hydrogenation of 2-hydroxy-2-cyanoadamantane. Russian Journal of General Chemistry, 86(2), 273-280.
  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.
  • 2-Adamantanone. (n.d.). Product Information.
  • Blog. (2025). What are the intermediate products in the synthesis of 2 - adamantanone?
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Google Patents. (n.d.). RU2109727C1 - Method of synthesis of adamantane-2-one.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction.
  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?
  • Cheméo. (n.d.). Chemical Properties of 2-Adamantanone (CAS 700-58-3).
  • Wikipedia. (n.d.). Adamantanone.
  • University of Bristol, Department of Chemistry. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride.
  • Organic Syntheses. (n.d.). L-VALINOL.
  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate.
  • Wikipedia. (n.d.). Lithium aluminium hydride.
  • Journal of the Chemical Society, Perkin Transactions 1. (1974). A simple and mild method for reducing cyanohydrins to amino-alcohols.
  • YouTube. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism.

Sources

An In-depth Technical Guide to the Preparation of 2-(Aminomethyl)adamantan-2-ol from 2-Adamantanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways for preparing 2-(Aminomethyl)adamantan-2-ol from the readily available starting material, 2-adamantanone. This valuable amino alcohol serves as a crucial building block in medicinal chemistry, leveraging the unique physicochemical properties of the adamantane cage to enhance the pharmacological profiles of therapeutic agents. This document delves into the primary synthetic strategies, offering detailed experimental protocols, mechanistic insights, and characterization data to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Adamantane Moiety in Drug Design

The rigid, lipophilic, and three-dimensional structure of the adamantane nucleus has made it a privileged scaffold in medicinal chemistry. Its incorporation into drug molecules can significantly influence their absorption, distribution, metabolism, and excretion (ADME) properties, often leading to improved bioavailability and metabolic stability. This compound, with its strategically placed amino and hydroxyl functionalities on the adamantane framework, presents a versatile platform for the synthesis of novel therapeutics targeting a range of biological targets.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound from 2-adamantanone can be approached through several established synthetic transformations. This guide will focus on two of the most logical and reported, albeit with varying degrees of optimization, pathways: the cyanohydrin route and the Strecker/Bucherer-Bergs pathway. Each route offers distinct advantages and challenges, which will be discussed in detail.

Part 1: The Cyanohydrin Route: A Direct Approach to the Amino Alcohol

This pathway involves the initial formation of a cyanohydrin intermediate, 2-hydroxy-2-adamantanecarbonitrile, by the nucleophilic addition of a cyanide ion to 2-adamantanone. Subsequent reduction of the nitrile functionality directly yields the target amino alcohol.

Workflow for the Cyanohydrin Route

Caption: Synthetic workflow for the cyanohydrin route.

Step 1: Synthesis of 2-Hydroxy-2-adamantanecarbonitrile

The formation of the cyanohydrin is a classic reaction of ketones. The bulky adamantane cage can sterically hinder the approach of the nucleophile, potentially requiring optimized reaction conditions.

Mechanism: The reaction proceeds via the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of 2-adamantanone. The resulting alkoxide is then protonated to yield the cyanohydrin.

Experimental Protocol:

Reagent/SolventMolar Eq.Amount
2-Adamantanone1.0(e.g., 10.0 g, 66.6 mmol)
Sodium Cyanide (NaCN)1.2(e.g., 3.9 g, 79.9 mmol)
Sodium Bisulfite (NaHSO₃)1.2(e.g., 8.3 g, 79.9 mmol)
Water-(e.g., 50 mL)
Diethyl Ether-(for extraction)

Procedure:

  • In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • A solution of sodium bisulfite in water is added dropwise to the sodium cyanide solution at 0-5 °C with vigorous stirring.

  • A solution of 2-adamantanone in a minimal amount of a suitable organic solvent (e.g., THF or ethanol) is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully acidified with a dilute acid (e.g., 2M HCl) to a pH of ~5-6 to quench any unreacted cyanide. Caution: This step will generate toxic hydrogen cyanide gas and must be performed in a well-ventilated fume hood.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-hydroxy-2-adamantanecarbonitrile.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Step 2: Reduction of 2-Hydroxy-2-adamantanecarbonitrile to this compound

The reduction of the nitrile group to a primary amine in the presence of a tertiary alcohol requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation.[1][2][3][4] Catalytic hydrogenation is another potential method, although it may require specific catalysts and conditions to avoid side reactions.[5][6]

Mechanism with LiAlH₄: The reduction proceeds via the nucleophilic addition of hydride ions from LiAlH₄ to the electrophilic carbon of the nitrile group, forming an intermediate imine which is further reduced to the primary amine.[1][7]

Experimental Protocol (LiAlH₄ Reduction):

Reagent/SolventMolar Eq.Amount
2-Hydroxy-2-adamantanecarbonitrile1.0(e.g., 5.0 g, 28.2 mmol)
Lithium Aluminum Hydride (LiAlH₄)2.0-3.0(e.g., 2.1-3.2 g, 56.4-84.6 mmol)
Anhydrous Tetrahydrofuran (THF)-(e.g., 100 mL)

Procedure:

  • A three-necked round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, and flame-dried under a stream of nitrogen.

  • A suspension of lithium aluminum hydride in anhydrous THF is prepared in the flask at 0 °C.

  • A solution of 2-hydroxy-2-adamantanecarbonitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-8 hours.

  • The reaction is cooled to 0 °C and quenched cautiously by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • The resulting granular precipitate is filtered off and washed with THF.

  • The combined filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization.

Note on Yields: While this route is direct, a reported hydrogenation of 2-hydroxy-2-cyanoadamantane using sodium borohydride and nickel(II) chloride resulted in a low yield (3%) of the desired amino alcohol, with the major product being 2-adamantanol (92%) from the reduction of the hydroxyl group and elimination of the nitrile.[8] The use of a stronger, non-protic reducing agent like LiAlH₄ is expected to favor the reduction of the nitrile over elimination.

Part 2: The Strecker and Bucherer-Bergs Pathways: Accessing the Amino Acid Precursor

These multicomponent reactions provide access to α-amino nitrile or hydantoin intermediates, which can be subsequently converted to the corresponding α-amino acid, 2-amino-2-adamantanecarboxylic acid. Reduction of this amino acid then furnishes the target amino alcohol.

Workflow for the Strecker/Bucherer-Bergs Pathways

Strecker_Bucherer_Bergs start 2-Adamantanone strecker Strecker Synthesis (+ NH₃, CN⁻) start->strecker bucherer Bucherer-Bergs (+ (NH₄)₂CO₃, CN⁻) start->bucherer aminonitrile 2-Amino-2-adamantanecarbonitrile strecker->aminonitrile hydantoin Adamantane-2-spiro-5'-hydantoin bucherer->hydantoin amino_acid 2-Amino-2-adamantanecarboxylic acid aminonitrile->amino_acid  Hydrolysis   hydantoin->amino_acid  Hydrolysis   reduction Reduction amino_acid->reduction final_product This compound reduction->final_product  e.g., LiAlH₄  

Caption: Synthetic workflows for the Strecker and Bucherer-Bergs pathways.

Step 1A: Strecker Synthesis of 2-Amino-2-adamantanecarbonitrile

The Strecker synthesis is a one-pot reaction that combines a ketone, ammonia, and a cyanide source to form an α-aminonitrile.[1][9]

Mechanism: The reaction begins with the formation of an imine from 2-adamantanone and ammonia. Subsequent nucleophilic addition of cyanide to the imine yields the α-aminonitrile.[9]

Experimental Protocol:

Reagent/SolventMolar Eq.Amount
2-Adamantanone1.0(e.g., 10.0 g, 66.6 mmol)
Ammonium Chloride (NH₄Cl)1.5(e.g., 5.3 g, 99.9 mmol)
Sodium Cyanide (NaCN)1.2(e.g., 3.9 g, 79.9 mmol)
28% Aqueous Ammonia-(e.g., 20 mL)
Methanol-(e.g., 50 mL)

Procedure:

  • In a pressure vessel, dissolve 2-adamantanone in methanol.

  • Add aqueous ammonia and ammonium chloride to the solution and stir until dissolved.

  • Add a solution of sodium cyanide in a minimal amount of water dropwise.

  • Seal the vessel and heat to 50-70 °C for 24-48 hours.

  • After cooling to room temperature, carefully vent the vessel in a fume hood.

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 2-amino-2-adamantanecarbonitrile, which can be purified by column chromatography or recrystallization.

Step 1B: Bucherer-Bergs Synthesis of Adamantane-2-spiro-5'-hydantoin

This reaction provides a direct route to a stable, crystalline hydantoin intermediate.[10]

Mechanism: The reaction is believed to proceed through the initial formation of a cyanohydrin, which then reacts with ammonium carbonate to form an aminonitrile in situ. This intermediate then cyclizes to the hydantoin.

Experimental Protocol:

Reagent/SolventMolar Eq.Amount
2-Adamantanone1.0(e.g., 10.0 g, 66.6 mmol)
Potassium Cyanide (KCN)2.0(e.g., 8.7 g, 133.2 mmol)
Ammonium Carbonate ((NH₄)₂CO₃)4.0(e.g., 25.6 g, 266.4 mmol)
Ethanol/Water (1:1)-(e.g., 100 mL)

Procedure:

  • In a pressure vessel, suspend 2-adamantanone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.

  • Seal the vessel and heat to 80-100 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature. The product often crystallizes out of the solution.

  • Collect the solid by filtration, wash with cold water and then cold ethanol.

  • The crude adamantane-2-spiro-5'-hydantoin can be purified by recrystallization from ethanol or acetic acid.

Step 2: Hydrolysis to 2-Amino-2-adamantanecarboxylic Acid

Both the aminonitrile and the hydantoin can be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid.[10]

Experimental Protocol (from Hydantoin):

Reagent/SolventMolar Eq.Amount
Adamantane-2-spiro-5'-hydantoin1.0(e.g., 10.0 g, 45.4 mmol)
Sodium Hydroxide (NaOH)4.0-5.0(e.g., 7.3-9.1 g, 181.6-227 mmol)
Water-(e.g., 100 mL)

Procedure:

  • A solution of the hydantoin and sodium hydroxide in water is heated to reflux in a pressure vessel at 150-180 °C for 12-24 hours.[10]

  • After cooling, the reaction mixture is carefully neutralized with concentrated hydrochloric acid to the isoelectric point of the amino acid (typically pH 5-6), at which point the product precipitates.

  • The solid 2-amino-2-adamantanecarboxylic acid is collected by filtration, washed with cold water, and dried.

Step 3: Reduction of 2-Amino-2-adamantanecarboxylic Acid to this compound

The reduction of an amino acid to an amino alcohol can be achieved using a strong reducing agent like LiAlH₄.[11][12]

Experimental Protocol:

Reagent/SolventMolar Eq.Amount
2-Amino-2-adamantanecarboxylic Acid1.0(e.g., 5.0 g, 25.6 mmol)
Lithium Aluminum Hydride (LiAlH₄)3.0-4.0(e.g., 2.9-3.9 g, 76.8-102.4 mmol)
Anhydrous Tetrahydrofuran (THF)-(e.g., 150 mL)

Procedure:

  • Follow the same procedure as for the reduction of the cyanohydrin, using a higher molar equivalent of LiAlH₄ to account for the acidic proton of the carboxylic acid and the protons of the amino group.

  • The workup and purification are also analogous.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the final product.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (181.28 g/mol ). A reported mass spectrum shows m/e (%): 182.9 (7.5) [M+2], 182.0 (44.5) [M+1], 181.0 (16.3) [M].[8]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the low symmetry of the 2-substituted adamantane cage. Characteristic signals would include those for the aminomethyl protons, the hydroxymethyl protons, and the complex multiplets of the adamantane cage protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aminomethyl carbon, the hydroxymethyl carbon, the quaternary carbon at the 2-position, and the various carbons of the adamantane framework.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (broad, in the range of 3200-3600 cm⁻¹), C-H stretching of the adamantane cage (around 2850-2950 cm⁻¹), and C-N and C-O stretching vibrations.

Safety Considerations

  • Cyanide Compounds: Sodium cyanide, potassium cyanide, and hydrogen cyanide are highly toxic. All manipulations involving these reagents must be carried out in a well-ventilated fume hood by trained personnel. An appropriate cyanide antidote kit should be readily available.

  • Lithium Aluminum Hydride: LiAlH₄ is a highly reactive and flammable solid that reacts violently with water and protic solvents. It should be handled under an inert atmosphere (nitrogen or argon).

  • Strong Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Pressure Reactions: Reactions carried out in sealed vessels at elevated temperatures and pressures should be performed with appropriate safety precautions, including the use of a blast shield.

Conclusion

The synthesis of this compound from 2-adamantanone is a multi-step process that can be achieved through several strategic routes. The cyanohydrin pathway offers a more direct approach, while the Strecker and Bucherer-Bergs reactions provide access to a stable amino acid intermediate that can be produced in high yield. The choice of route will depend on the available resources, desired scale, and the specific expertise of the research team. Careful optimization of each step, particularly the reduction of the nitrile or carboxylic acid functionality, is crucial for achieving high yields of the target amino alcohol. This guide provides a solid foundation for researchers to embark on the synthesis of this valuable building block for the development of next-generation adamantane-based therapeutics.

References

  • Baxendale, I. R., et al. "A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid." Organic Process Research & Development, vol. 16, no. 5, 2012, pp. 798-810. [Link]
  • Ellis, T. K., et al. "Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent." The Journal of Organic Chemistry, vol. 68, no. 12, 2003, pp. 4973-6. [Link]
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Foreword: The Adamantane Scaffold - A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-(Aminomethyl)adamantan-2-ol

The adamantane moiety, a perfectly symmetrical, rigid, and lipophilic tricyclic hydrocarbon, has carved a unique and enduring niche in the landscape of medicinal chemistry. First introduced to the pharmaceutical world with the antiviral agent amantadine, the adamantane "cage" has since been incorporated into a diverse array of therapeutics, from antivirals and antidiabetics to agents treating neurodegenerative disorders.[1][2] Its value lies not merely in its bulk, but in its profound and predictable influence on a molecule's pharmacokinetic and pharmacodynamic profile. The adamantane group can enhance metabolic stability by shielding susceptible functionalities from enzymatic degradation, increase lipophilicity to improve membrane permeability, and serve as a rigid anchor to orient pharmacophoric elements for optimal target binding.[3][4] This guide focuses on a specific, less-explored derivative, this compound, a molecule that combines the advantageous adamantane scaffold with a unique geminal amino alcohol substitution, presenting intriguing possibilities for novel drug design.

Molecular Structure and Physicochemical Properties

This compound is a unique 2,2-disubstituted adamantane derivative. Unlike the more common 1-substituted (bridgehead) or mono-2-substituted adamantanes, this compound features two functional groups, an aminomethyl (-CH₂NH₂) and a hydroxyl (-OH) group, attached to the same secondary carbon of the adamantane cage. This geminal arrangement imparts specific steric and electronic properties that are distinct from its isomers.

The rigidity of the adamantane core locks the functional groups into a defined spatial orientation, which can be critical for molecular recognition by biological targets. The primary amine offers a basic center for salt formation and hydrogen bonding, while the tertiary alcohol provides a hydrogen bond donor and potential site for further derivatization.

Data Presentation: Physicochemical Characteristics

Quantitative experimental data for this compound is not extensively documented in publicly accessible literature. The following table summarizes its fundamental properties, derived from available chemical supplier data and theoretical calculations. Researchers are advised to determine key experimental values, such as pKa and solubility, on a lot-specific basis.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO[1]
Molecular Weight 181.27 g/mol [1]
CAS Number 28529-71-7 (for HCl salt)[5]
Molecular Weight (HCl Salt) 217.74 g/mol [5]
Appearance Predicted: White to off-white solidInferred from related adamantanes[5]
pKa (Amine) Predicted: ~9.5 - 10.5Estimated based on similar primary amines
pKa (Alcohol) Predicted: ~16 - 17Estimated based on tertiary alcohols
LogP (Predicted) ~1.5 - 2.5Estimated based on structure

Spectroscopic Characterization Profile (Predicted)

Definitive, published spectra for this compound are scarce. However, a detailed prediction of its key spectroscopic features can be made based on its structure and comparison with well-characterized analogs like 2-adamantanol and other adamantane derivatives.[6][7]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the low symmetry (Cₛ) of the 2,2-disubstituted adamantane cage.

  • Adamantane Cage Protons (δ 1.5-2.2 ppm): A series of broad, overlapping multiplets corresponding to the 14 protons of the adamantane skeleton. The lack of symmetry will result in a complex pattern, unlike the simple spectra of 1-substituted adamantanes.[7]

  • Aminomethyl Protons (-CH₂NH₂, δ ~2.5-3.0 ppm): A singlet integrating to 2H. The exact chemical shift would be sensitive to solvent and pH.

  • Hydroxyl and Amine Protons (-OH, -NH₂, variable): Broad singlets whose chemical shifts are highly dependent on concentration, solvent, temperature, and proton exchange. The -OH proton may appear around δ 2-4 ppm, while the -NH₂ protons could be in a similar range.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reflect the molecule's asymmetry, with up to 11 distinct signals expected for the 11 carbon atoms.

  • Adamantane Cage Carbons (δ 27-40 ppm): Multiple signals for the CH and CH₂ groups of the cage.

  • Quaternary Carbon (C-OH, δ ~70-75 ppm): The signal for the carbon atom bearing both the hydroxyl and aminomethyl groups will be significantly downfield. For comparison, the C-OH carbon in 2-methyl-2-adamantanol appears at δ 74.1 ppm.[8]

  • Aminomethyl Carbon (-CH₂NH₂, δ ~45-50 ppm): The carbon of the aminomethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the functional groups.

  • O-H Stretch (3200-3600 cm⁻¹): A broad band characteristic of the hydroxyl group, indicative of hydrogen bonding.

  • N-H Stretch (3200-3500 cm⁻¹): One or two sharp to medium bands for the primary amine, which may overlap with the O-H stretch.

  • C-H Stretch (2850-3000 cm⁻¹): Strong bands corresponding to the C-H bonds of the adamantane cage.

  • N-H Bend (~1600 cm⁻¹): A medium intensity band for the scissoring vibration of the primary amine.

  • C-O Stretch (~1100-1200 cm⁻¹): A strong band for the tertiary alcohol C-O bond.

Mass Spectrometry

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 181. Key fragmentation pathways would likely involve the loss of water (M-18), the aminomethyl radical (M-30), or cleavage of the adamantane cage.

Synthesis and Reactivity

The most logical and efficient synthesis of this compound originates from the commercially available precursor, 2-adamantanone. A plausible synthetic route involves the formation of an α-amino nitrile intermediate, followed by reduction. This approach is analogous to the well-established Strecker synthesis of α-amino acids.[9][10]

Proposed Synthetic Pathway

The following diagram outlines a robust, two-step process for the laboratory-scale synthesis of the target compound.

Caption: Proposed two-step synthesis of this compound.

Reactivity Profile
  • Amine Group: The primary amine is nucleophilic and basic. It will readily undergo reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation with aldehydes and ketones. It will also form a hydrochloride salt upon treatment with HCl, which is often used to improve crystallinity and aqueous solubility.[5]

  • Hydroxyl Group: The tertiary alcohol is a poor leaving group but can be activated. It is resistant to oxidation under standard conditions.[10] Dehydration to form an alkene is possible under harsh acidic conditions. The hydroxyl group can be derivatized to form ethers or esters.

  • Adamantane Cage: The hydrocarbon scaffold is exceptionally stable and generally unreactive, except under strongly acidic or oxidative conditions that can lead to cage rearrangements or functionalization at the bridgehead positions.[11]

Applications in Drug Discovery: A Forward-Looking Perspective

While this compound is not itself an established therapeutic, its structural motifs are highly relevant to modern drug design. The strategic combination of the adamantane scaffold with a geminal amino alcohol functionality offers a compelling platform for generating new chemical entities.

Role as a Rigid Scaffold

The adamantane cage serves as a non-metabolizable, three-dimensional scaffold.[4] Attaching pharmacophoric groups to this core allows for precise control over their spatial orientation, potentially increasing binding affinity and selectivity for a target protein. The 2,2-disubstitution pattern provides a unique vector for orienting substituents away from the core in a defined, non-linear fashion.

Potential as an Ion Channel Modulator

Many successful adamantane-based drugs, including amantadine and memantine, function by blocking ion channels.[2] The positively charged ammonium group (at physiological pH) of this compound, combined with the lipophilic cage, is an ideal combination for interacting with the hydrophobic pores of ion channels. The geminal hydroxyl group could provide an additional hydrogen bonding interaction to enhance binding affinity or selectivity.

Bioisostere and Pharmacophore Component

The adamantane group is often used as a bioisostere for phenyl or other bulky lipophilic groups. The this compound moiety can be envisioned as a novel building block for incorporation into known drug classes, with the goal of improving ADME (Absorption, Distribution, Metabolism, Excretion) properties.[3] For instance, its incorporation could enhance metabolic stability, modulate solubility, and improve oral bioavailability.

The following workflow illustrates the logical progression from scaffold identification to lead optimization in a drug discovery context.

G A Scaffold Identification (Adamantane Amino Alcohol) B Hypothesis Generation (e.g., Ion Channel Modulation) A->B Rationale C Library Synthesis (Derivatization of Amine/Alcohol) B->C Design D In Vitro Screening (Binding & Functional Assays) C->D Testing E Hit Identification D->E Data Analysis F SAR Studies & Lead Optimization (Improve Potency & ADME) E->F Progression G Preclinical Candidate F->G Optimization

Caption: Drug discovery workflow utilizing the adamantane amino alcohol scaffold.

Experimental Protocols: A Self-Validating System

The following protocol for the synthesis of this compound hydrochloride is based on established chemical transformations.[9][12] Each step includes in-process checks and characterization methods to ensure the integrity of the synthesis.

Protocol 1: Synthesis of this compound Hydrochloride

Objective: To synthesize the title compound from 2-adamantanone in a two-step sequence.

Step 1: Synthesis of 2-Amino-2-cyanoadamantane

  • Materials:

    • 2-Adamantanone (1.0 eq)

    • Sodium Cyanide (NaCN) (1.2 eq)

    • Ammonium Chloride (NH₄Cl) (1.2 eq)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Diethyl ether

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer, add 2-adamantanone, ethanol, and water (e.g., 4:1 EtOH:H₂O) to form a slurry.

    • In a separate beaker, dissolve sodium cyanide and ammonium chloride in a minimal amount of water.

    • Cool the 2-adamantanone slurry to 0-5 °C in an ice bath.

    • Slowly add the aqueous NaCN/NH₄Cl solution to the slurry over 30 minutes, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • In-Process Check (IPC): Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the 2-adamantanone spot (visualized with KMnO₄ stain) indicates reaction completion.

    • Quench the reaction by adding water and extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-amino nitrile as a solid.

    • Validation: The crude product can be characterized by IR spectroscopy (presence of a C≡N stretch at ~2230 cm⁻¹) before proceeding.

Step 2: Reduction of 2-Amino-2-cyanoadamantane and Salt Formation

  • Materials:

    • 2-Amino-2-cyanoadamantane (from Step 1)

    • Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous Sodium Sulfate (Na₂SO₄)

    • 4M HCl in Dioxane

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ in anhydrous THF.

    • Cool the LiAlH₄ suspension to 0 °C.

    • Dissolve the α-amino nitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature, then heat to reflux for 4-6 hours.

    • IPC: Monitor the reaction by TLC. The disappearance of the starting nitrile indicates completion. The product will have a much lower Rf value.

    • Cool the reaction to 0 °C and cautiously quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour, then filter it off, washing the solid with THF.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude free base of this compound.

    • Dissolve the crude product in a minimal amount of methanol or diethyl ether and cool in an ice bath.

    • Add 4M HCl in dioxane dropwise until the solution is acidic and a precipitate forms.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride.

    • Final Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Determine the melting point.

Conclusion

This compound represents a compelling, yet underexplored, molecular scaffold for medicinal chemistry. Its unique 2,2-disubstituted structure on a rigid, lipophilic adamantane core provides a distinct three-dimensional arrangement of functional groups. While a lack of extensive published data necessitates predictive analysis for many of its properties, established synthetic routes and a deep understanding of related adamantane pharmacology provide a strong foundation for its future investigation. For researchers in drug development, this molecule serves as an intriguing starting point for the design of novel ion channel modulators, CNS-active agents, or as a building block to enhance the pharmacokinetic profiles of existing pharmacophores. The methodologies and insights presented in this guide are intended to facilitate such explorations, encouraging the scientific community to unlock the full potential of this promising adamantane derivative.

References

  • HXCHEM. (n.d.). This compound hydrochloride/CAS:28529-71-7.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
  • Wikipedia. (2023). Strecker amino acid synthesis.
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  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
  • (Reference not directly cited in the final text)
  • Wikipedia. (2023). Adamantane.
  • Kitching, M. O., et al. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development, 16(10), 1654–1663.
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  • Kaur, R., et al. (2023). Nascent pharmacological advancement in adamantane derivatives. Archiv der Pharmazie.
  • PubChem. (n.d.). 2-Adamantanol. National Center for Biotechnology Information.
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  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978.
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An In-depth Technical Guide to 2-(Aminomethyl)adamantan-2-ol (CAS 28529-71-7): Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Adamantane Scaffold - A Privileged Structure in Medicinal Chemistry

The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, has captivated the imaginations of medicinal chemists for decades.[1][2] Its unique cage-like structure is not merely a chemical curiosity but a powerful tool in drug design, capable of imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[3] The introduction of the adamantane "lipophilic bullet" can enhance metabolic stability, improve bioavailability, and provide a rigid framework for the precise orientation of pharmacophoric groups.[4][5] This has led to the development of a range of clinically successful drugs, from the antiviral agent amantadine to the NMDA receptor antagonist memantine, used in the treatment of Alzheimer's disease, and the gliptin class of antidiabetics.[2][6] This guide focuses on a specific, yet underexplored, member of this family: 2-(Aminomethyl)adamantan-2-ol. By dissecting its synthesis, proposing detailed characterization methodologies, and exploring its potential biological activities, we aim to provide a comprehensive resource for researchers poised to investigate this promising molecule.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the bedrock of its development as a potential therapeutic agent. For this compound, these properties are largely dictated by the interplay between the bulky, nonpolar adamantane core and the polar aminomethyl and hydroxyl functional groups.

PropertyValueSource/Method
CAS Number 28529-71-7Chemical Abstracts Service
Molecular Formula C₁₁H₁₉NOCalculated
Molecular Weight 181.27 g/mol Calculated
Appearance White to off-white crystalline powder (predicted)Inferred from similar compounds like 2-adamantanol[7]
Melting Point Not reported; likely >200 °CInferred from adamantane derivatives
Solubility Predicted to be soluble in methanol and other polar organic solvents; sparingly soluble in water. The hydrochloride salt is expected to have higher water solubility.Chemical intuition based on structure
pKa Not reported; the primary amine is expected to have a pKa in the range of 9-10.Inferred from similar primary amines

Synthesis of this compound: A Proposed High-Yield Protocol

While a low-yield (3%) synthesis of this compound as a byproduct of the hydrogenation of 2-hydroxy-2-cyanoadamantane has been reported, a more direct and efficient route is necessary for practical laboratory-scale production.[6] The following proposed synthesis leverages the well-established Strecker synthesis, a robust method for the preparation of α-amino acids and their derivatives from ketones.[8][9]

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Nitrile Reduction Adamantanone Adamantan-2-one Cyanohydrin 2-Hydroxy-2-cyanoadamantane Adamantanone->Cyanohydrin  NaCN, H₂O/Solvent Target This compound Cyanohydrin->Target  LiAlH₄, THF then H₂O workup

Caption: Proposed two-step synthesis of this compound from adamantan-2-one.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-2-cyanoadamantane

This step involves the formation of a cyanohydrin from adamantan-2-one.

  • Materials:

    • Adamantan-2-one

    • Sodium cyanide (NaCN)

    • Glacial acetic acid

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve adamantan-2-one (1 equivalent) in dichloromethane.

    • Add an aqueous solution of sodium cyanide (1.2 equivalents).

    • Cool the mixture in an ice bath and slowly add glacial acetic acid (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-hydroxy-2-cyanoadamantane.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of 2-Hydroxy-2-cyanoadamantane to this compound

This step involves the reduction of the nitrile group to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[10][11]

  • Materials:

    • 2-Hydroxy-2-cyanoadamantane

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Deionized water

    • 15% aqueous sodium hydroxide (NaOH) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure (Caution: LiAlH₄ reacts violently with water. This reaction must be performed under an inert atmosphere, e.g., nitrogen or argon, using anhydrous solvents and glassware):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (2-3 equivalents) in anhydrous THF.

    • Dissolve 2-hydroxy-2-cyanoadamantane (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath).

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the flask to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

    • Combine the filtrate and washings and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure to obtain the crude this compound.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by conversion to its hydrochloride salt followed by recrystallization.

Comprehensive Characterization of this compound

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Diagram of the Characterization Workflow

Characterization_Workflow Synthesis Synthesized Compound Purification Purification Synthesis->Purification Purity Purity Assessment (HPLC, TLC) Purification->Purity Structure Structural Elucidation Purification->Structure Final Confirmed Structure & Purity Purity->Final NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure->NMR MS Mass Spectrometry (EI, ESI) Structure->MS IR IR Spectroscopy Structure->IR NMR->Final MS->Final IR->Final

Caption: A typical workflow for the characterization of a newly synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Data:

    • Electron Ionization (EI-MS): A molecular ion peak ([M]⁺) at m/z = 181 is expected, although it may be weak. A more prominent peak at m/z 151, corresponding to the loss of the aminomethyl group, is likely. The reported mass spectrum for this compound shows a molecular ion at m/z 181.0 (16.3% relative intensity) and a base peak at m/z 104.9.[6]

    • Electrospray Ionization (ESI-MS): In positive ion mode, a prominent peak at m/z = 182 ([M+H]⁺) is expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule. Due to the Cₛ symmetry of 2-substituted adamantanes, the spectra are more complex than those of their 1-substituted counterparts.[12]

  • Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

    • A singlet or AB quartet for the two protons of the -CH₂-NH₂ group.

    • A broad singlet for the -OH proton (exchangeable with D₂O).

    • A broad singlet for the -NH₂ protons (exchangeable with D₂O).

    • A complex series of multiplets for the 14 protons of the adamantane cage, typically in the range of 1.5-2.5 ppm. The protons on the carbons adjacent to the substituted carbon will be the most deshielded.

  • Expected ¹³C NMR Spectral Features (in CDCl₃ or DMSO-d₆):

    • A signal for the quaternary carbon C2 bearing the hydroxyl and aminomethyl groups, expected to be in the range of 70-80 ppm.

    • A signal for the aminomethyl carbon (-CH₂-NH₂), likely in the 40-50 ppm range.

    • Due to the Cₛ symmetry, nine distinct signals are expected for the ten carbons of the adamantane cage. These will appear in the aliphatic region (25-45 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected IR Absorption Bands (KBr pellet or thin film):

    • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

    • N-H stretch: Two medium-intensity sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.

    • C-H stretch (adamantane): Sharp peaks just below 3000 cm⁻¹.

    • N-H bend (scissoring): A medium to strong band around 1600 cm⁻¹.

    • C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.

    • Adamantane cage vibrations: A series of characteristic absorptions in the fingerprint region.[13][14][15]

Potential Biological Activities and Therapeutic Applications

The structural features of this compound, namely the amino group and the adamantane core, suggest potential activity in two well-established areas for aminoadamantanes: as an antiviral agent and as a modulator of the central nervous system, particularly as an NMDA receptor antagonist.[4][16]

Antiviral Activity

Aminoadamantanes like amantadine and rimantadine have a long history as inhibitors of the influenza A virus M2 proton channel.[3] While resistance is now widespread, the adamantane scaffold continues to be a foundation for the development of new antiviral agents against various viruses.[5][17][18] The presence of both an amino and a hydroxyl group on the adamantane core of the title compound may offer unique interactions with viral targets.

Antiviral_Screening Compound Test Compound (this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT, CC₅₀) Compound->Cytotoxicity Antiviral Antiviral Efficacy Assay (e.g., Plaque Reduction, IC₅₀) Compound->Antiviral Selectivity Selectivity Index (SI) (CC₅₀ / IC₅₀) Cytotoxicity->Selectivity Antiviral->Selectivity

Caption: A streamlined workflow for the initial in vitro screening of a potential antiviral compound.

This assay is a gold-standard method to quantify the inhibition of viral replication.[4]

  • Cell Culture: Seed a 6-well plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium.

  • Infection: Infect the cell monolayers with a known titer of influenza virus (e.g., 100 plaque-forming units per well) in the presence of the various concentrations of the test compound. Include a virus-only control and a cell-only control.

  • Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentrations of the test compound.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator until plaques are visible.

  • Staining and Counting: Fix the cells and stain with a solution like crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus-only control. The 50% inhibitory concentration (IC₅₀) is then determined by non-linear regression analysis.

NMDA Receptor Antagonism

The structural similarity of this compound to memantine, a well-known uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, suggests that it may also exhibit activity at this target.[1][4] NMDA receptor antagonists have therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[19]

NMDA_Receptor_Assay Compound Test Compound Binding Radioligand Binding Assay (e.g., [³H]MK-801 displacement, Ki) Compound->Binding Functional Functional Assay (e.g., Electrophysiology, Ca²⁺ influx) Compound->Functional Activity Confirmed NMDA Receptor Antagonist Activity Binding->Activity Functional->Activity

Caption: A two-pronged approach to characterizing the activity of a compound at the NMDA receptor.

This assay determines the ability of the test compound to displace a known radiolabeled NMDA receptor channel blocker.[20]

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand [³H]MK-801, and varying concentrations of this compound in a suitable assay buffer. Include controls for total binding (no competitor) and non-specific binding (excess of a known non-radioactive ligand like unlabeled MK-801).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Wash the filters, and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, scaffold within the pharmacologically rich family of adamantane derivatives. This guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route offers a practical and high-yielding alternative to previously reported methods. The detailed characterization protocols will ensure the unambiguous identification and quality control of the synthesized compound.

The true potential of this compound lies in its predicted biological activities. The protocols outlined for antiviral and NMDA receptor antagonist screening provide a clear path for elucidating its pharmacological profile. Future research should focus on the execution of these experimental plans to generate robust data on the efficacy and mechanism of action of this compound. Furthermore, derivatization of the primary amine and hydroxyl groups could lead to a library of novel compounds with potentially enhanced potency and selectivity, opening new avenues in the ongoing quest for novel therapeutics.

References

  • Spilovska, K., Zidek, M., & Novakova, L. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2939-2965. [Link]
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
  • FT‐IR spectra of adamantane and its derivatives: (a) 1‐ad‐OH, (b)... - ResearchGate. (n.d.).
  • Popov, Y. V., Mokhov, V. M., Tankabekyan, N. A., & Safronova, O. Y. (2012). Synthesis of 2-Amino-2-cyanoadamantane and Its Derivatives. Russian Journal of General Chemistry, 82(9), 1475-1479. [Link]
  • Danysz, W., Parsons, C. G., Kornhuber, J., Schmidt, W. J., & Quack, G. (1997). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. Neuroscience and Biobehavioral Reviews, 21(4), 455–468. [Link]
  • Kolocouris, N., Kolocouris, A., Foscolos, G. B., Fytas, G., Neyts, J., Padalko, E., & De Clercq, E. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307–3318. [Link]
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
  • Reynolds, I. J. (1994). The Use of Ligand Binding in Assays of NMDA Receptor Function. In The NMDA Receptor (pp. 139-146). Humana Press. [Link]
  • Infrared Spectra of Adamantanes - Optica Publishing Group. (n.d.).
  • Cole, A. R., & Maccoll, A. (2012). Rotationally resolved infrared spectroscopy of adamantane. The Journal of Chemical Physics, 136(2), 024302. [Link]
  • Kitching, M. O., et al. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development, 16(5), 1017-1025. [Link]
  • de Albuquerque, P. G. M., et al. (2023). New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. Frontiers in Pharmacology, 14, 1284755. [Link]
  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service.
  • Duque, M. D., et al. (2009). Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. Bioorganic & Medicinal Chemistry, 17(8), 3198–3206. [Link]
  • Korniĭchuk, G. G., et al. (2015). Non-Competitive NMDA Receptor Antagonist Hemantane Reduces Ethanol Consumption in Long-Term Alcohol Experienced Rats. Bulletin of Experimental Biology and Medicine, 159(3), 356–359. [Link]
  • Kornhuber, J., Weller, M., Schoppmeyer, K., & Riederer, P. (1994). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Journal of Neural Transmission. Supplementum, 43, 91–104. [Link]
  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4.
  • RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof - Google Patents. (n.d.).
  • CN101798270B - Method for preparing 3-amino-1-adamantane alcohol - Google Patents. (n.d.).
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
  • Ashen-Garry, J. (2023, February 3). Lithium Aluminum Hydride (LAH, LiAlH4)
  • CN104761456B - Preparation method of 3-amino-1-adamantanol - Google Patents. (n.d.).
  • Leah4sci. (2016, February 26). LiAlH4 and NaBH4 Carbonyl Reduction Reaction + Mechanism [Video]. YouTube. [Link]
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.

Sources

A Comprehensive Guide to the Structure Elucidation of 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Adamantane derivatives are foundational scaffolds in modern medicinal chemistry and materials science, prized for their unique rigidity, lipophilicity, and three-dimensional structure.[1][2][3] The precise characterization of their substitution patterns is paramount to understanding structure-activity relationships (SAR) and ensuring functional efficacy. This technical guide provides an in-depth, methodology-driven approach to the complete structure elucidation of 2-(Aminomethyl)adamantan-2-ol, a bifunctional adamantane derivative. We will proceed through a logical, multi-technique workflow, explaining the causality behind each analytical choice and demonstrating how orthogonal data streams are synthesized to build an unassailable structural proof. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous framework for characterizing complex small molecules.

Foundational Analysis: Molecular Mass and Elemental Composition

The first and most fundamental question in any structure elucidation is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) provides a definitive answer.

Causality of Technique Selection

We select Electrospray Ionization (ESI) as the ionization method. ESI is a "soft" ionization technique that minimizes fragmentation, ensuring the prominent observation of the protonated molecular ion, [M+H]⁺. This is crucial for establishing the molecular weight with high confidence. Coupling this with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, allows for the determination of the molecule's exact mass, from which the elemental formula (C₁₁H₁₉NO) can be unequivocally derived.

Expected Mass Spectrometry Data

For a compound with the proposed structure of this compound, the following data is anticipated.

Data PointExpected ValueRationale
Chemical Formula C₁₁H₁₉NOBased on the proposed structure.
Monoisotopic Mass 181.1467 g/mol The calculated exact mass of the neutral molecule.
Observed Ion (ESI-HRMS) [M+H]⁺Protonation of the basic aminomethyl group in the ESI source.
Expected m/z 182.1540Calculated exact mass for [C₁₁H₂₀NO]⁺.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the analyte in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid ensures the amine is protonated for efficient ionization.

  • Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Data Acquisition: Infuse the sample directly into the source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the most abundant ion in the spectrum. Compare its measured exact mass to the theoretical mass for [C₁₁H₂₀NO]⁺. The mass accuracy should be within 5 ppm to confirm the elemental composition.

Insights from Fragmentation (Electron Ionization)

While ESI is used for molecular formula confirmation, Electron Ionization (EI) provides valuable structural information through fragmentation. In 2-substituted adamantanes, a prominent fragmentation pathway is often the loss of a neutral molecule (like H₂O or NH₃) from the substituent.[4][5]

Key Expected Fragments (EI-MS):

  • m/z 181: The molecular ion [M]⁺•.

  • m/z 163: [M - H₂O]⁺•, resulting from the loss of the hydroxyl group. This is often a major peak for 2-adamantanol derivatives.[4][5]

  • m/z 151: [M - •CH₂NH₂]⁺, resulting from the cleavage of the bond between the adamantane ring and the aminomethyl group.

  • m/z 135: The stable adamantyl cation [C₁₀H₁₅]⁺, formed after the loss of both substituents.[6]

Functional Group Identification: Infrared Spectroscopy

With the molecular formula established, Infrared (IR) spectroscopy serves as a rapid and cost-effective method to confirm the presence of the key functional groups—the hydroxyl (-OH) and the primary amine (-NH₂).[1][7]

Causality of Technique Selection

IR spectroscopy is exquisitely sensitive to the vibrational frequencies of polar bonds. The O-H and N-H bonds in our target molecule have highly characteristic absorption frequencies, making their identification straightforward and providing immediate validation of the functional groups suggested by the molecular formula.

Expected IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3400-3200 (broad)O-H stretchAlcoholThe broadness is due to hydrogen bonding.
3380-3350 (sharp)N-H asymmetric stretchPrimary AmineThe presence of two N-H bands is characteristic of a primary amine.
3310-3280 (sharp)N-H symmetric stretchPrimary AmineConfirms the -NH₂ group.
2950-2850C-H stretchAdamantane CageStrong, sharp peaks indicative of the saturated aliphatic core.
1640-1580N-H scissoring (bend)Primary AmineFurther evidence for the primary amine.
1100-1000C-O stretchTertiary AlcoholConfirms the alcohol functionality.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet. Grind 1-2 mg of the analyte with ~100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent disc using a hydraulic press.

  • Instrumentation: Utilize a standard FTIR spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands by comparing the spectrum to correlation charts and reference spectra.[1]

The Definitive Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and chemical environment of a molecule.[7] For this compound, a suite of 1D and 2D NMR experiments is required to assemble the final structure.

Workflow for NMR-Based Structure Elucidation

The following diagram outlines the logical workflow for using a combination of NMR experiments to solve the structure.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_final Final Confirmation H1_NMR ¹H NMR (Proton Count & Environment) HSQC HSQC (¹J C-H Correlations) H1_NMR->HSQC Link ¹H to ¹³C COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Assign proton network C13_NMR ¹³C NMR (Carbon Count & Type) DEPT135 DEPT-135 (Differentiate CH/CH₃ vs CH₂) C13_NMR->DEPT135 Refine carbon types C13_NMR->HSQC Link ¹H to ¹³C HMBC HMBC (²⁻³J C-H Correlations) HSQC->HMBC Establish long-range connectivity Structure Final Structure (Assembled Fragments) HMBC->Structure Assemble puzzle pieces COSY->Structure

Figure 1: Logical workflow for NMR-based structure elucidation.
Proton and Carbon Environments: ¹H and ¹³C NMR

The position of substituents on the adamantane cage dramatically affects molecular symmetry. A 2-substituted adamantane has lower symmetry (Cₛ) than a 1-substituted derivative (C₃ᵥ), resulting in a more complex spectrum with a larger number of unique signals, which is a key diagnostic feature.[1][8]

Expected ¹H NMR Data (500 MHz, CDCl₃):

  • δ 2.8-3.0 ppm (singlet, 2H): Protons of the aminomethyl group (-CH₂ -NH₂). The singlet nature arises from the absence of adjacent protons.

  • δ 2.2-1.5 ppm (complex multiplets, 14H): Overlapping signals from the 14 protons on the adamantane cage. The complexity is due to the low symmetry and extensive spin-spin coupling.

  • δ 1.5-2.5 ppm (broad singlet, 3H): Exchangeable protons of the -OH and -NH₂ groups. The chemical shift and appearance of this signal are highly dependent on concentration and solvent. Can be confirmed by D₂O exchange.

Expected ¹³C NMR & DEPT-135 Data (125 MHz, CDCl₃): Due to the plane of symmetry, we expect to see 8 distinct carbon signals.

Predicted δ (ppm)DEPT-135AssignmentRationale
~75No SignalC 2Quaternary carbon bonded to both -OH and -CH₂NH₂. Highly deshielded.
~48Negative-CH₂ -NH₂Aminomethyl carbon, deshielded by the nitrogen atom.
~38NegativeCage CH₂Multiple signals expected in this region.
~35PositiveCage CHMultiple signals expected in this region.
~33NegativeCage CH₂
~30PositiveCage CH
~28NegativeCage CH₂
~27PositiveCage CH
Protocol 3: 1D NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]

  • Data Acquisition: Record ¹H, ¹³C, and DEPT-135 spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H spectrum to determine the relative number of protons. Assign signals based on chemical shifts and multiplicities. Use DEPT-135 to confirm carbon types.

Assembling the Pieces: 2D NMR Correlation Spectroscopy

While 1D NMR suggests the presence of the necessary fragments, 2D NMR provides the definitive proof of their connectivity. For this molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical.

Causality of 2D NMR Selection:

  • HSQC (Heteronuclear Single Quantum Coherence): Unambiguously links each proton signal to the carbon signal it is directly attached to. This is a vital assignment step.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone of the structural proof. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This allows us to "walk" across the molecule and connect the substituents to the adamantane cage.

Key Expected HMBC Correlations: The following diagram illustrates the most crucial HMBC correlations that confirm the placement of the aminomethyl and hydroxyl groups at the C2 position.

Figure 2: Key HMBC correlations confirming the C2 substitution pattern.
  • ²J Correlation (H of -CH₂NH₂ → C2): A strong correlation from the protons of the aminomethyl group (δ ~2.9 ppm) to the quaternary carbon at C2 (δ ~75 ppm) proves the aminomethyl group is attached to C2.

  • ³J Correlation (Cage Protons → -CH₂NH₂ Carbon): Correlations from the cage protons adjacent to C2 to the aminomethyl carbon (δ ~48 ppm) provide reciprocal proof of the connection.

Protocol 4: 2D NMR Spectroscopy
  • Sample and Instrumentation: Use the same sample and spectrometer as for the 1D experiments.

  • Data Acquisition: Acquire standard 2D HSQC and HMBC spectra. Ensure sufficient resolution in both dimensions to resolve cross-peaks.

  • Data Analysis: Process the 2D spectra.

    • In the HSQC spectrum, identify the cross-peak for each C-H pair.

    • In the HMBC spectrum, systematically analyze the cross-peaks. Start with a well-resolved proton signal (e.g., the -CH₂NH₂ singlet) and identify all the carbons it correlates to. Build up the structure by linking these fragments together.

Synthesis of Evidence: Final Structure Confirmation

The convergence of data from all analytical techniques provides an unambiguous confirmation of the structure of this compound.

TechniqueFindingConclusion
HRMS Observed m/z of 182.1540, corresponding to [C₁₁H₂₀NO]⁺.Confirms the elemental formula is C₁₁H₁₉NO.
FTIR Broad O-H stretch (~3300 cm⁻¹), two sharp N-H stretches (~3360, 3290 cm⁻¹), N-H bend (~1600 cm⁻¹).Confirms the presence of alcohol and primary amine functional groups.
¹³C NMR 8 carbon signals, including one quaternary carbon at ~75 ppm and a CH₂ at ~48 ppm.Consistent with the Cₛ symmetry of a 2-substituted adamantane containing the proposed functional groups.
¹H NMR A 2H singlet at ~2.9 ppm, complex cage multiplets, and exchangeable protons.Identifies the isolated -CH₂NH₂ group and the adamantane core.
HMBC Critical correlation observed between the -CH₂NH₂ protons and the quaternary C2 carbon of the adamantane ring.Definitively establishes the connectivity and confirms the 2-substitution pattern.

Conclusion

The structure elucidation of this compound is achieved through a systematic and logical application of modern analytical techniques. High-resolution mass spectrometry establishes the molecular formula, FTIR provides rapid confirmation of key functional groups, and a comprehensive suite of 1D and 2D NMR experiments reveals the precise atomic connectivity. The causality-driven workflow presented here, particularly the emphasis on using HMBC to connect the key structural fragments, represents a robust and self-validating system for the characterization of novel or complex adamantane derivatives, ensuring the highest degree of scientific integrity for researchers in the field.

References

  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.
  • Haque, M. S., & Sasmal, D. (Year N/A). Mass spectral fragmentation of substituted adamantane-2,4-diones. Indian Journal of Chemistry - Section B.
  • Kumar, C. S. C., et al. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 20(10), 18847-18865. [Link]
  • ResearchGate. (n.d.). Structures of medicinally important adamantane derivatives.
  • Duddeck, H., & Wolff, P. (1975). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 8(11), 593-595. [Link]
  • Greidanus, J. W. (1971). Chemistry of 2-Substituted Adamantanes. III. Mass Spectra of 1- and 2-Adamantanethiol, 2-Adamantanol, and 2-Adamantanamine. Canadian Journal of Chemistry, 49(21), 3210-3215. [Link]

Sources

NMR and mass spectrometry data of 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Aminomethyl)adamantan-2-ol

Introduction: The Adamantane Scaffold in Modern Drug Discovery

Adamantane, a rigid, highly symmetrical, and lipophilic tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique cage-like structure is often incorporated into drug candidates to enhance their pharmacokinetic properties, such as metabolic stability, membrane permeability, and receptor binding affinity.[2] Amantadine and Memantine are landmark examples of the successful application of the adamantane core in antiviral and neuroprotective therapies, respectively.[1]

The functionalization of the adamantane cage is critical to its utility, with the position of substitution—either at the tertiary bridgehead (C1) or the secondary methylene bridge (C2)—dramatically influencing the molecule's properties.[3] this compound is a particularly interesting derivative as it incorporates two key functional groups at a single secondary position: a primary amine and a tertiary alcohol. This bifunctionality presents unique opportunities for developing novel therapeutics and requires precise and unambiguous structural characterization.

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. As a Senior Application Scientist, this document is structured to not only present the data but also to explain the underlying principles and experimental considerations essential for researchers, scientists, and drug development professionals.

Molecular Structure and Symmetry Considerations

The substitution at the C2 position of the adamantane cage reduces the molecule's symmetry to Cₛ, in contrast to the higher C₃ᵥ symmetry of 1-substituted derivatives. This reduction in symmetry is a critical concept, as it renders many of the protons and carbons within the cage chemically non-equivalent. The direct consequence is a more complex, and therefore more informative, NMR spectrum, which is essential for complete structural elucidation.[3][4]

C1 C C2 C C3 C C4 C C5 C C6 C C7 C C8 C C9 C C10 C C_2 C2 C_1 C1 C_3 C3 C_8 C8 C_9 C9 C_4 C4 C_10 C10 C_5 C5 C_7 C7 C2_node C2 CH2NH2_node CH₂NH₂ C2_node->CH2NH2_node σ-bond OH_node OH C2_node->OH_node σ-bond Adamantane_cage Adamantane Cage (C₁, C₃-C₁₀) C2_node->Adamantane_cage part of

Caption: Logical relationship of this compound components.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural characterization of adamantane derivatives in solution.[5] It provides unambiguous information about the chemical environment and connectivity of every proton and carbon atom.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of a 2-substituted adamantane is characteristically complex due to the molecule's lower symmetry.[3] For this compound, we anticipate several distinct signal regions. The protons on the rigid cage will appear as a series of broad, overlapping multiplets, typically between 1.5 and 2.2 ppm. The protons of the aminomethyl group (-CH₂NH₂) are expected to appear as a singlet, shifted downfield by the adjacent electron-withdrawing amine and quaternary carbon. The amine (-NH₂) and hydroxyl (-OH) protons will appear as broad singlets whose chemical shifts are highly dependent on solvent and concentration; they are also exchangeable with D₂O.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale / Comments
Adamantane Cage (CH, CH₂)1.5 - 2.2Multiplets (m)Complex, overlapping signals due to multiple non-equivalent protons on the rigid cage structure.[3]
Aminomethyl (-CH₂ NH₂)~2.7 - 3.0Singlet (s)Protons on the carbon adjacent to the nitrogen atom and the quaternary C2.
Amine (-NH₂ )Variable (e.g., 1.5 - 3.0)Broad Singlet (br s)Chemical shift is concentration and solvent dependent. Signal disappears upon D₂O exchange.
Hydroxyl (-OH )Variable (e.g., 1.5 - 4.0)Broad Singlet (br s)Chemical shift is concentration and solvent dependent. Signal disappears upon D₂O exchange.
Predicted ¹³C NMR Spectrum Analysis

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives rise to a single peak.[3] Due to the Cₛ symmetry of this compound, we predict a total of 8 distinct carbon signals: 7 for the adamantane framework and 1 for the aminomethyl carbon. The most deshielded signal will be from the quaternary carbon C2, which is bonded to both the hydroxyl and aminomethyl groups. The chemical shifts of the other cage carbons are predicted based on data from analogous compounds like 2-adamantanol.[3][4]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale / Comments
C 2 (-C(OH)(CH₂NH₂)-)~75 - 80Quaternary carbon bonded to two heteroatoms (O and N via CH₂). Highly deshielded.
C H₂NH₂~45 - 50Aminomethyl carbon, influenced by the nitrogen atom.
Adamantane Cage (C H, C H₂)~27 - 40Multiple distinct signals for the remaining bridgehead (CH) and methylene (CH₂) carbons of the cage.[3][4]
Experimental Protocol: NMR Spectroscopy

A standardized protocol is crucial for acquiring high-quality, reproducible NMR data.[3]

  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for molecules with exchangeable protons as it can slow down the exchange rate and allow for observation of OH and NH₂ peaks.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]

  • Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.

    • For ¹³C NMR, acquire proton-decoupled spectra to simplify the signals to singlets.[3]

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon connectivities and definitively assign all signals.

  • Data Analysis: Process the raw data using appropriate software (Fourier transformation, phase correction, and baseline correction). Integrate ¹H NMR signals to determine proton ratios.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.[3] Electron Ionization (EI) is a common technique that imparts significant energy into the molecule, leading to predictable fragmentation pathways.[6]

Predicted Fragmentation Pattern

The molecular formula of this compound is C₁₁H₁₉NO, giving it a molecular weight of 181.15 g/mol . The fragmentation will be dictated by the stability of the resulting ions and neutral losses, particularly involving the functional groups and the stable adamantane cage.

  • Molecular Ion (M⁺): An observable molecular ion peak is expected at m/z = 181. For amines, the molecular ion peak is often an odd number, consistent with the nitrogen rule.[7]

  • Loss of Water [M - H₂O]⁺: A common fragmentation for alcohols is the loss of a water molecule.[8][9] This would result in a significant peak at m/z = 163.

  • Alpha-Cleavage: Cleavage of the C2-C(H₂)NH₂ bond is a highly probable pathway. This would result in the loss of the aminomethyl radical (•CH₂NH₂) and the formation of a stable 2-hydroxyadamantyl cation at m/z = 151 . This is predicted to be a major fragment ion.

  • Loss of Hydroxyl Radical [M - •OH]⁺: Loss of the hydroxyl radical would lead to a fragment at m/z = 164.

  • Adamantane Cage Fragmentation: The adamantyl cation itself (C₁₀H₁₅⁺, m/z = 135), formed after initial fragmentation, is a very stable ion and is a hallmark of adamantane mass spectra.[3] Further fragmentation of the cage can lead to smaller ions, though these are often less diagnostic.

m/z Value Proposed Fragment Identity Significance
181[C₁₁H₁₉NO]⁺Molecular Ion (M⁺)
164[M - •OH]⁺Loss of hydroxyl radical
163[M - H₂O]⁺Loss of water; characteristic of alcohols[8][9]
151[M - •CH₂NH₂]⁺Loss of aminomethyl radical via alpha-cleavage
135[C₁₀H₁₅]⁺Adamantyl cation; characteristic of adamantane derivatives[3]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent such as methanol or dichloromethane.

  • GC Separation: Inject a small volume (e.g., 1 µL) into the GC system. Use a suitable capillary column (e.g., DB-5ms) and a temperature program designed to elute the compound of interest as a sharp peak.

  • Ionization and Mass Analysis: The eluent from the GC is directed into the mass spectrometer's ion source, typically an Electron Ionization (EI) source operating at 70 eV.[3]

  • Data Acquisition: The mass analyzer scans a range of m/z values (e.g., 40-400 amu) to generate the mass spectrum for the GC peak corresponding to the compound.

Part 3: Integrated Analysis Workflow

Neither NMR nor MS alone is sufficient for absolute structural confirmation. The power of modern analytical chemistry lies in the integration of multiple spectroscopic techniques. The workflow below illustrates the logical process for confirming the structure of this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (GC-MS) purification->ms nmr_data ¹H: Chemical Shifts, Integrals ¹³C: Number of Signals 2D: Connectivity nmr->nmr_data ms_data Molecular Weight (M⁺) Fragmentation Pattern ms->ms_data confirmation Unambiguous Structural Confirmation nmr_data->confirmation ms_data->confirmation

Caption: Integrated workflow for the structural confirmation of synthesized compounds.

Conclusion

The structural characterization of this compound is a clear example of the need for a multi-technique spectroscopic approach. The complexity of the ¹H NMR spectrum, combined with the diagnostic number of signals in the ¹³C NMR spectrum, provides detailed information on the molecular framework and the environment of the functional groups. Mass spectrometry complements this by confirming the molecular weight and revealing characteristic fragmentation patterns that corroborate the proposed structure. For professionals in drug development, mastering the interpretation of this data is paramount for ensuring the identity, purity, and quality of novel adamantane-based pharmaceutical agents.

References

  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196. [Link]
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  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives.
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stability of 2-(Aminomethyl)adamantan-2-ol under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 2-(Aminomethyl)adamantan-2-ol

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical development, understanding the intrinsic stability of a drug candidate is paramount. It is the bedrock upon which robust formulations, reliable analytical methods, and ultimately, patient safety, are built. This guide is dedicated to a molecule of significant interest: this compound. While its structural analogue, Memantine, is well-characterized, this specific derivative presents a unique combination of a primary amine and a tertiary alcohol on a rigid adamantane scaffold.

The information presented herein is a synthesis of established chemical principles, data from related adamantane derivatives, and field-proven methodologies for stability assessment. Due to the limited publicly available data specifically for this compound, this document serves as both a predictive guide and a practical handbook for researchers. It is designed to empower you, my fellow scientists, to anticipate potential stability challenges and to design rigorous experimental protocols to elucidate the complete stability profile of this promising molecule. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the insights and protocols are not just theoretically sound, but practically applicable in a drug development setting.

Molecular Architecture and Inherent Stability

The stability of this compound is fundamentally dictated by its unique molecular structure. This comprises three key features: the adamantane core, a tertiary alcohol, and a primary aminomethyl group.

  • The Adamantane Core: The adamantane cage is a highly stable, strain-free tricyclic alkane.[1][2] Its diamondoid structure imparts exceptional thermal and chemical stability.[1][3] This rigidity means that the core itself is unlikely to undergo degradation under typical pharmaceutical processing and storage conditions. The high bond dissociation energies of the C-H bonds in the adamantane nucleus contribute to its resistance to radical-mediated degradation.[1]

  • The Tertiary Alcohol: The hydroxyl group at the 2-position is tertiary. Tertiary alcohols are known to be resistant to oxidation under mild conditions. However, under strongly acidic conditions and elevated temperatures, they can be susceptible to dehydration, leading to the formation of an alkene. The stability of the resulting carbocation intermediate plays a crucial role in the feasibility of this degradation pathway.

  • The Primary Aminomethyl Group: The primary amine is a nucleophilic and basic center, making it susceptible to a range of degradation pathways. These include oxidation, reaction with excipients (e.g., reducing sugars to form glycosylamines), and salt formation with acidic compounds. The proximity of the hydroxyl group may also influence the reactivity of the amine.

Predicted Degradation Pathways

Based on the functional groups present, we can anticipate several potential degradation pathways for this compound. A comprehensive understanding of these pathways is essential for developing stability-indicating analytical methods.

Oxidative Degradation

Oxidation is a common degradation pathway for amines. The primary amine in this compound could be susceptible to oxidation, potentially forming the corresponding imine, oxime, or undergoing more complex oxidative cleavage. The presence of trace metals or peroxides can catalyze these reactions.

Acid-Catalyzed Degradation

In acidic conditions, two primary degradation pathways are plausible:

  • Dehydration of the Tertiary Alcohol: Protonation of the hydroxyl group can lead to its elimination as a water molecule, forming a tertiary carbocation. This can then be stabilized by the loss of a proton from an adjacent carbon, resulting in the formation of an alkene.

  • Amine-Related Degradation: While generally stable in acidic conditions as the protonated salt, prolonged exposure to strong acids and heat could potentially lead to unforeseen degradation pathways.

Thermal Degradation

The adamantane core itself is thermally very stable.[3][4] However, the functional groups may be more labile. At elevated temperatures, dehydration of the alcohol or degradation of the aminomethyl group could occur. A study on 2-ethynyladamantan-2-ol showed that high temperatures caused de-ethynylation, suggesting that substituents on the adamantane ring can be susceptible to thermal cleavage.[5]

Photodegradation

While the adamantane core does not possess a chromophore that absorbs UV-Vis light, the functional groups may be susceptible to photodegradation, especially in the presence of photosensitizers. It is crucial to evaluate the photostability of the molecule according to ICH Q1B guidelines.

Experimental Design for Stability Assessment: A Self-Validating Approach

A robust stability testing program is not merely about subjecting a molecule to various stress conditions; it's about designing experiments that provide unambiguous insights into its degradation profile. The following protocols are designed to be self-validating, ensuring that the analytical methods developed are truly stability-indicating.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment.[6][7][8][9] They are designed to intentionally degrade the molecule to an extent that allows for the identification of potential degradants and the validation of analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24, 48, 72 hoursTo investigate acid-catalyzed degradation, particularly dehydration of the tertiary alcohol.
Base Hydrolysis 0.1 M NaOH at 60°C for 24, 48, 72 hoursTo assess stability in alkaline conditions. The primary amine is expected to be relatively stable.
Oxidation 3% H₂O₂ at room temperature for 24, 48, 72 hoursTo induce oxidative degradation of the primary amine.
Thermal Stress Solid-state at 80°C for 1, 2, 5 daysTo evaluate the intrinsic thermal stability of the molecule.
Photostability ICH Q1B compliant photostability chamber (solid and in solution)To determine the molecule's susceptibility to light-induced degradation.
Step-by-Step Protocol for Forced Degradation
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, water).

  • Stress Application: For each stress condition, mix the stock solution with the specified reagent and incubate for the designated time. For thermal stress, store the solid API in a temperature-controlled oven. For photostability, expose the solid and solution samples to light as per ICH Q1B.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples to prevent further degradation.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

  • Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the main peak is not co-eluting with any degradants.

  • Mass Balance: Calculate the mass balance to account for all the material, including the parent compound and all degradation products.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the API due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice. Since this compound lacks a strong chromophore, derivatization with a UV-active agent like 9-fluorenylmethyl chloroformate (FMOC-Cl) may be necessary, similar to the methods used for memantine.[10]

Workflow for Method Development:

A Initial Method Scouting (Column, Mobile Phase, Gradient) B Analyze Unstressed Sample A->B C Analyze Stressed Samples B->C D Check for Resolution of Parent and Degradant Peaks C->D E Method Optimization (Gradient, Flow Rate, Temperature) D->E Resolution Inadequate F Method Validation (ICH Q2(R1)) D->F Resolution Adequate

Caption: Workflow for developing a stability-indicating HPLC method.

Potential Degradation Products and Their Characterization

Identifying the structure of degradation products is crucial for understanding the degradation pathways and for assessing their potential toxicity.

Table 2: Potential Degradation Products of this compound

Degradation PathwayPotential ProductStructure
Dehydration 2-(Aminomethyl)-2-adamantene(Structure with a double bond in the adamantane ring)
Oxidation 2-(Iminomethyl)adamantan-2-ol(Structure with a C=N bond)
Oxidative Deamination 2-Formyladamantan-2-ol(Structure with a -CHO group instead of -CH₂NH₂)

Characterization Workflow:

A Isolate Degradant by Preparative HPLC B Determine Molecular Weight by LC-MS A->B C Elucidate Structure by NMR Spectroscopy (1H, 13C, COSY, HSQC) B->C D Confirm Structure by Comparison with a Synthesized Standard C->D

Caption: Workflow for the characterization of degradation products.

Conclusion and Recommendations

The stability of this compound is predicted to be largely governed by its primary amine and tertiary alcohol functional groups, with the adamantane core providing a robust and stable scaffold. The primary risks of degradation are likely to be oxidation of the amine and acid-catalyzed dehydration of the alcohol.

It is imperative that a comprehensive forced degradation study, coupled with the development of a validated stability-indicating analytical method, be conducted early in the drug development process. This will provide a thorough understanding of the molecule's liabilities and inform the development of a stable and effective pharmaceutical product. The methodologies outlined in this guide provide a robust framework for achieving this critical objective.

References

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  • Nguyen, T. H., Nguyen, T. H., & Le, T. N. (2022). synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. JOURNAL OF MILITARY PHARMACO - MEDICINE, (09). [Link]
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A Technical Guide to Quantum Chemical Calculations for 2-(Aminomethyl)adamantan-2-ol: A Framework for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for conducting quantum chemical calculations on 2-(Aminomethyl)adamantan-2-ol. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to understand the molecular properties and potential therapeutic applications of this adamantane derivative. The methodologies outlined herein are grounded in established theoretical principles and are designed to provide actionable insights for rational drug design.

Introduction: The Significance of this compound and the Role of Computational Chemistry

Adamantane and its derivatives have garnered significant attention in medicinal chemistry due to their unique structural and physicochemical properties.[1][2][3] The rigid, lipophilic adamantane cage can serve as a robust scaffold for pharmacophores, influencing a molecule's bioavailability, metabolic stability, and target-binding affinity.[4] this compound, a specific derivative, incorporates a primary amine and a hydroxyl group, functionalities that can participate in crucial intermolecular interactions within a biological system.

Understanding the three-dimensional structure, electronic properties, and reactivity of this compound at a quantum mechanical level is paramount for elucidating its mechanism of action and for designing more potent and selective analogues. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[5][6][7] DFT enables the accurate prediction of molecular properties, reaction mechanisms, and ligand-protein interactions, thereby guiding experimental efforts and reducing the time and cost associated with drug development.[5][8][9]

This guide will detail a systematic computational workflow for characterizing this compound, from initial structure preparation to the analysis of advanced molecular descriptors.

Theoretical Background: The Power of Density Functional Theory in Molecular Modeling

Density Functional Theory (DFT) is a quantum mechanical method that has revolutionized the study of molecular systems.[6][8] Unlike traditional wave function-based methods, DFT calculates the electronic structure of a molecule based on its electron density, a more computationally tractable approach that still yields highly accurate results.[6][8] The foundational principle of DFT is the Hohenberg-Kohn theorem, which states that the ground-state energy and all other ground-state properties of a molecule are uniquely determined by its electron density.[9]

In the context of drug design, DFT is employed for a variety of applications, including:

  • Electronic Structure Analysis: Providing detailed information about the electronic distribution within a molecule, which is crucial for understanding its interactions with biological targets.[8]

  • Prediction of Molecular Properties: Accurately calculating properties such as dipole moments, polarizability, and ionization potentials, which are key determinants of a drug's pharmacokinetic and pharmacodynamic profile.[8]

  • Reaction Mechanism Elucidation: Determining the transition states and energy barriers of chemical reactions, aiding in the understanding of a drug's metabolism and potential for chemical degradation.[8]

  • Binding Affinity Prediction: When combined with other computational techniques like molecular docking, DFT can provide refined estimates of the binding energy between a drug candidate and its target protein.[5][8]

The accuracy of DFT calculations is dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the complex exchange and correlation interactions between electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals. The selection of an appropriate functional and basis set is a critical step in any DFT study and will be addressed in the methodology section.

Computational Workflow for this compound

The following section outlines a detailed, step-by-step protocol for conducting quantum chemical calculations on this compound. This workflow is designed to be a self-validating system, where the results of each step inform the next.

Molecular Structure Preparation and Initial Optimization

The first step in any computational study is to obtain an accurate three-dimensional structure of the molecule of interest. For this compound, this can be achieved by:

  • 2D to 3D Conversion: Drawing the 2D structure of the molecule using a chemical drawing software and then converting it to a 3D structure.

  • Initial Geometry Optimization: Performing an initial geometry optimization using a computationally less demanding method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry for the more accurate quantum chemical calculations.

Experimental Protocol: Initial Structure Preparation

  • Sketch the 2D structure of this compound in a molecular editor.

  • Convert the 2D sketch to a 3D structure using the software's built-in functionality.

  • Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to relieve any initial structural strain.

  • Save the optimized coordinates in a standard format (e.g., .mol or .xyz).

Conformational Analysis

The presence of the flexible aminomethyl and hydroxyl groups necessitates a thorough conformational analysis to identify the low-energy conformers of this compound. This is crucial as the biological activity of a molecule is often dictated by its preferred conformation.

A systematic conformational search can be performed, followed by geometry optimization of the identified unique conformers using DFT.

Experimental Protocol: Conformational Analysis

  • Perform a systematic or random conformational search of the initially optimized structure.

  • Cluster the resulting conformers based on their root-mean-square deviation (RMSD).

  • Select the unique, low-energy conformers for further optimization at the DFT level.

High-Level Geometry Optimization and Vibrational Frequency Analysis

The low-energy conformers identified in the previous step should be subjected to a full geometry optimization using a higher level of theory. A popular and well-balanced choice for this is the B3LYP functional with a 6-31G(d,p) basis set.[10][11]

Following optimization, a vibrational frequency analysis should be performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated vibrational frequencies can also be used to predict the infrared (IR) spectrum of the molecule.

Experimental Protocol: Geometry Optimization and Frequency Calculation

  • For each low-energy conformer, perform a geometry optimization using DFT (e.g., B3LYP/6-31G(d,p)).

  • After optimization, perform a frequency calculation at the same level of theory.

  • Verify that there are no imaginary frequencies, confirming a true minimum.

  • Calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Calculation of Molecular Properties

Once the optimized geometries of the stable conformers are obtained, a wide range of molecular properties can be calculated to gain insights into the chemical behavior of this compound.

Table 1: Key Molecular Properties and Their Significance in Drug Design

PropertyDescriptionSignificance in Drug Design
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility, membrane permeability, and interactions with polar residues in a binding site.
Molecular Electrostatic Potential (MEP) A color-coded map of the electrostatic potential on the molecule's surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for predicting non-covalent interactions.
Frontier Molecular Orbitals (HOMO/LUMO) The Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.The energy gap between HOMO and LUMO is a descriptor of chemical reactivity and stability.[11]
Ionization Potential and Electron Affinity The energy required to remove an electron and the energy released upon gaining an electron, respectively.Relate to the molecule's redox properties and its ability to participate in charge-transfer interactions.
Global Reactivity Descriptors Chemical potential, hardness, and electrophilicity index derived from HOMO and LUMO energies.Provide a quantitative measure of the molecule's overall reactivity.

Experimental Protocol: Molecular Property Calculation

  • Using the optimized geometries, perform single-point energy calculations with a larger basis set (e.g., 6-311++G(d,p)) for more accurate electronic properties.

  • Calculate the dipole moment, MEP, and frontier molecular orbital energies.

  • Compute the global reactivity descriptors from the HOMO and LUMO energies.

Visualization of Computational Workflow and Molecular Structure

Visual representations are essential for understanding complex computational workflows and molecular structures.

Quantum Chemical Calculation Workflow Figure 1: Computational Workflow for this compound A 2D Structure of this compound B 3D Structure Generation A->B C Initial Geometry Optimization (Molecular Mechanics) B->C D Conformational Analysis C->D E DFT Geometry Optimization of Low-Energy Conformers D->E F Vibrational Frequency Analysis E->F G Calculation of Molecular Properties F->G H Data Analysis and Interpretation G->H

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.

Molecular_Structure Figure 2: Schematic of this compound mol

Caption: The 2D chemical structure of this compound.

Expected Results and Their Implications for Drug Development

The computational study outlined above is expected to yield valuable insights into the intrinsic properties of this compound. The conformational analysis will reveal the molecule's preferred shape in a biological environment. The MEP map will highlight the regions of the molecule most likely to engage in hydrogen bonding or electrostatic interactions with a target receptor. The HOMO-LUMO gap will provide a measure of the molecule's kinetic stability and its propensity to undergo chemical reactions.

These data, when integrated with experimental findings, can guide the rational design of new adamantane derivatives with improved pharmacological profiles. For example, if the calculations indicate that a particular region of the molecule is highly nucleophilic and prone to metabolic attack, medicinal chemists can modify that position to enhance metabolic stability.

Conclusion

Quantum chemical calculations, particularly DFT, offer a powerful and cost-effective approach to characterizing the molecular properties of drug candidates like this compound. The systematic workflow presented in this guide provides a robust framework for obtaining reliable and predictive computational data. By integrating these theoretical insights with experimental research, scientists can accelerate the discovery and development of novel therapeutics based on the adamantane scaffold.

References

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An In-depth Technical Guide to the Potential Biological Activity of 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Adamantane Scaffold as a Privileged Structure in Medicinal Chemistry

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has captivated the attention of medicinal chemists for decades.[1][2] Its unique cage-like structure is not merely a chemical curiosity but a powerful pharmacophore that imparts desirable properties to bioactive molecules.[3][4] The incorporation of an adamantane nucleus can significantly enhance a compound's metabolic stability, improve its pharmacokinetic profile, and provide a rigid framework to orient functional groups for optimal interaction with biological targets.[5][6] This has led to the development of several successful drugs across a spectrum of therapeutic areas, from antiviral agents like Amantadine and Rimantadine to the Alzheimer's disease medication Memantine and anti-diabetic drugs such as Saxagliptin and Vildagliptin.[2][7]

This guide focuses on a specific, yet under-explored, derivative: 2-(Aminomethyl)adamantan-2-ol . By dissecting its structural components—the adamantane core, a primary aminomethyl group, and a tertiary alcohol—we can extrapolate and propose potential biological activities grounded in the extensive research on related adamantane analogs. This document serves as a technical roadmap for researchers, outlining hypothesized mechanisms of action, proposing robust experimental workflows for validation, and providing the scientific rationale for investigating this promising compound.

Part 1: Hypothesized Biological Activities of this compound

The chemical structure of this compound suggests several avenues for biological activity, primarily centered on its potential interactions within the central nervous system (CNS) and its possible role as an antiviral or anticancer agent.

Potential as a Neuromodulatory Agent (CNS Activity)

The presence of the amino group is a strong indicator of potential CNS activity. Many aminoadamantane derivatives are known to interact with neurotransmitter systems.[7][8]

  • NMDA Receptor Antagonism: Memantine, an aminoadamantane derivative, is a well-established N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease.[4] It acts as an uncompetitive, open-channel blocker. The aminomethyl group in our target compound could potentially interact with the magnesium binding site within the NMDA receptor channel, modulating its activity. The tertiary alcohol might further influence binding affinity and kinetics. It is hypothesized that this compound could exhibit similar, albeit modulated, NMDA receptor antagonism, offering a potential therapeutic avenue for neurodegenerative disorders.

  • Dopaminergic and Serotonergic Modulation: Studies on 1-aminoadamantane have shown that it can influence the release and reuptake of dopamine and serotonin in nerve endings.[8] It is plausible that this compound could also modulate these monoamine neurotransmitter systems, suggesting potential applications in conditions like Parkinson's disease or depression.

Potential Antiviral Activity

The historical success of aminoadamantanes as antiviral agents, particularly against the influenza A virus, provides a strong rationale for investigating this potential in this compound.[1][9]

  • Influenza Virus M2 Ion Channel Inhibition: Amantadine and Rimantadine function by blocking the M2 proton channel of the influenza A virus, which is crucial for viral uncoating and replication.[1][7] The primary amine is a key feature for this activity. While resistance is a known issue with older aminoadamantanes, novel derivatives are still of interest.[1] The addition of the hydroxyl group at the 2-position could alter the binding affinity and spectrum of activity, potentially even against resistant strains.

  • Broad-Spectrum Antiviral Potential: Adamantane derivatives have been explored for activity against a range of viruses, including herpes simplex virus, HIV, and more recently, SARS-CoV-2.[5][10][11] The lipophilic adamantane cage can facilitate membrane interactions, a common feature in viral entry and replication mechanisms.

Potential Anticancer Activity

Emerging research has highlighted the potential of adamantane derivatives as anticancer agents.[12][13]

  • Induction of Apoptosis: Certain synthetic retinoid adamantane derivatives have been shown to be potent inducers of apoptosis in various cancer cell lines.[12] While the mechanism is not fully elucidated for all derivatives, it often involves cell cycle arrest and the activation of caspase pathways.[13]

  • Modulation of Signaling Pathways: Adamantane-containing compounds have been developed to inhibit key signaling pathways involved in cancer progression, such as the TLR4-MyD88-NF-κB pathway.[12] The unique stereochemistry of this compound could allow it to fit into the active sites of enzymes or protein-protein interaction domains that are critical for tumor growth.

Part 2: Proposed Experimental Workflows for Validation

To systematically evaluate the hypothesized biological activities of this compound, a multi-tiered experimental approach is recommended.

Workflow for Assessing CNS Activity

A logical progression from in vitro to in vivo models is crucial for characterizing potential neuromodulatory effects.

CNS_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies (Rodent Models) a NMDA Receptor Binding Assay (Radioligand Displacement) b Electrophysiology (Patch-Clamp on Neurons) a->b Confirm Functional Antagonism d Behavioral Models (e.g., Morris Water Maze for memory) b->d Assess Cognitive Effects c Monoamine Transporter Assay (DAT, SERT uptake) e Neurochemical Analysis (Microdialysis for Dopamine/Serotonin) c->e Validate Neurotransmitter Modulation Antiviral_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies a Cytotoxicity Assay (MTT/XTT) on Host Cell Lines (e.g., MDCK, Vero) b Antiviral Assay (Plaque Reduction) against Influenza A, HSV, etc. a->b Determine Non-Toxic Concentrations c Time-of-Addition Assay (Identify stage of viral cycle affected) b->c For Active Compounds d M2 Channel Assay (if Influenza-active) (e.g., Electrophysiology) c->d Elucidate Target

Caption: Proposed workflow for antiviral activity screening.

Step-by-Step Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed confluent monolayers of a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in 6-well plates.

  • Viral Infection: Infect the cell monolayers with a known titer of the virus for 1 hour at 37°C.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C until viral plaques (zones of cell death) are visible.

  • Plaque Visualization and Counting: Fix the cells with formaldehyde and stain with a dye like crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Workflow for Anticancer Activity Evaluation

A panel of cancer cell lines should be used for initial screening, followed by mechanistic assays for promising candidates.

Anticancer_Workflow cluster_in_vitro_cancer In Vitro Cytotoxicity Screening cluster_molecular Molecular Mechanism a Cell Viability Assay (e.g., SRB/MTT) on a panel of cancer cell lines b Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) a->b Identify Potent Compounds c Cell Cycle Analysis (Propidium Iodide Staining) b->c Determine Mode of Cell Death d Western Blot Analysis (Caspases, PARP, Cell Cycle Proteins) c->d Investigate Protein Level Changes

Caption: Proposed workflow for assessing anticancer potential.

Part 3: Data Interpretation and Future Directions

The successful execution of these workflows will generate a comprehensive dataset on the biological activities of this compound.

Hypothesized Activity Key Experimental Assay Primary Endpoint Interpretation of Positive Result
NMDA Antagonism Radioligand Binding AssayIC₅₀ ValueLow micromolar or nanomolar IC₅₀ suggests significant binding affinity.
Antiviral (Influenza) Plaque Reduction AssayEC₅₀ ValueLow EC₅₀ with high selectivity index (CC₅₀/EC₅₀) indicates potent and specific antiviral activity.
Anticancer Cell Viability AssayGI₅₀ ValueLow GI₅₀ across multiple cell lines suggests broad-spectrum cytotoxic potential.

A positive outcome in any of these areas would warrant further investigation, including lead optimization through medicinal chemistry to enhance potency and selectivity, detailed pharmacokinetic and toxicology studies, and eventual evaluation in animal models of the relevant diseases. [3][5]

Conclusion

While this compound remains a largely uncharacterized molecule, its structural features, when viewed through the lens of established adamantane pharmacology, suggest a high potential for significant biological activity. Its unique combination of a primary amine and a tertiary alcohol on the rigid adamantane scaffold makes it a compelling candidate for investigation as a neuromodulatory, antiviral, or anticancer agent. This guide provides a foundational, scientifically-grounded framework for initiating such an investigation. The exploration of this and similar novel adamantane derivatives is a promising frontier in the ongoing quest for new and effective therapeutics.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
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The Uncharted Bridgehead: A Technical Guide to 2-Substituted Adamantane Derivatives in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Adamantane, a perfectly symmetrical, strain-free diamondoid, has long captivated the imagination of chemists. Its rigid, lipophilic cage has been a cornerstone in the design of antivirals, neurotherapeutics, and advanced polymers.[1][2] While the chemistry of the tertiary (C1) bridgehead position is well-trodden, the secondary (C2) methylene bridge remains a more challenging and nuanced frontier. This technical guide provides an in-depth exploration of 2-substituted adamantane derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, characterization, and burgeoning applications. We will dissect the strategic intricacies of C2 functionalization, illuminate the unique spectroscopic signatures that define these isomers, and showcase their expanding role in medicinal chemistry and materials science, moving beyond the "lipophilic bullet" paradigm to one of precise, three-dimensional scaffolding.[2][3]

The Adamantane Scaffold: Beyond a Lipophilic Anchor

First isolated from petroleum in 1933 and later made accessible through rearrangement synthesis, adamantane's (tricyclo[3.3.1.1³,⁷]decane) unique structure underpins its utility.[1][4] Composed of three fused cyclohexane rings in a chair conformation, it possesses a rigid, virtually strain-free framework.[1] This rigidity is not merely a structural curiosity; it provides a predictable and stable scaffold for orienting functional groups in three-dimensional space, a critical advantage in rational drug design.[2][5]

While often employed to enhance the lipophilicity and metabolic stability of drug candidates, this view is an oversimplification.[2][3] The adamantane cage serves as a non-aromatic, sterically demanding bioisostere for phenyl rings, allowing chemists to escape the "flatland" of traditional drug discovery and explore new chemical space.[2] The distinction between substitution at the tertiary bridgehead (C1) and the secondary methylene bridge (C2) is crucial. C1 substitution maintains a high degree of molecular symmetry (C₃ᵥ), whereas C2 substitution lowers this symmetry (Cₛ), leading to distinct physical, chemical, and biological properties.[6]

The Synthetic Challenge: Accessing the C2 Position

Direct functionalization of the adamantane core is often dominated by reactions at the more reactive tertiary C1 position. Selective synthesis of 2-substituted derivatives, therefore, requires tailored strategies that either circumvent this inherent reactivity or leverage specific precursors.

Isomerization from 1-Substituted Adamantanes

One of the most common and practical routes to 2-substituted adamantanes involves the acid-catalyzed rearrangement of 1-adamantanol. This process leverages the formation of a 1-adamantyl cation, which can undergo a 1,2-hydride shift to form the more stable (in this context) 2-adamantyl cation, leading to 2-substituted products.[7][8]

This protocol describes a greener alternative to using large quantities of concentrated sulfuric acid.[7]

  • Catalyst Preparation: Select a solid acid catalyst with a pore size comparable to the kinetic diameter of adamantane, such as H-USY or H-beta zeolite.[7][9] Activate the catalyst by heating under vacuum.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1-adamantanol (1.0 eq) and the activated solid acid catalyst (e.g., 20 wt%).

  • Solvent/Co-reactant: Add a suitable solvent such as chloroacetic acid. To improve selectivity for 2-derivatives and suppress side reactions, adamantane (AdH) can be added to the reaction mixture.[7]

  • Reaction Conditions: Heat the mixture to reflux (e.g., 120-150 °C) and monitor the reaction progress using Gas Chromatography (GC).

  • Workup and Isolation: After completion, cool the reaction mixture, filter off the catalyst, and wash with a suitable organic solvent. The filtrate is then neutralized, extracted, and the organic phase is dried and concentrated.

  • Purification: The resulting mixture of 2-adamantanol, 2-adamantanone, and other derivatives can be separated by column chromatography.

The rationale for adding adamantane is to provide a source of hydride ions, which can quench the 1-adamantyl cation and push the equilibrium towards the 1,2-hydride shift that forms the 2-adamantyl cation, thereby increasing the yield of 2-derivatives.[7]

Direct C-H Functionalization

Recent advances in catalysis have opened pathways for the direct, albeit challenging, functionalization of C2 C-H bonds. These methods often rely on sophisticated catalyst systems to overcome the inherent reactivity preference of the C1 position.

  • Photoredox and Hydrogen Atom Transfer (HAT) Catalysis: Some catalytic systems can exhibit reversed selectivity, favoring the functionalization of secondary C-H bonds over tertiary ones under specific conditions.[10][11] These reactions often involve a catalyst that selectively abstracts a hydrogen atom from the C2 position.

  • Transition-Metal Catalyzed C-H Activation: Iridium-based and other transition metal catalysts have been explored for the C-H functionalization of adamantane, offering pathways to introduce various functional groups.[12][13]

Construction of the Adamantane Framework

For complex, specifically 1,2-disubstituted adamantanes, a powerful strategy is to construct the adamantane cage from acyclic, monocyclic, or bicyclic precursors.[14][15][16] These multi-step total synthesis approaches offer precise control over substituent placement, which is often impossible through direct functionalization of the pre-formed cage.

Spectroscopic Characterization: The Telltale Signs of C2 Substitution

The reduced symmetry of 2-substituted adamantanes compared to their 1-substituted counterparts provides a clear and unambiguous method for their identification using Nuclear Magnetic Resonance (NMR) spectroscopy.[6][17]

¹H and ¹³C NMR Spectroscopy
  • Symmetry and Signal Complexity: A 1-substituted adamantane (C₃ᵥ symmetry) will display a relatively simple NMR spectrum with typically four ¹³C signals and three or four proton signals. In stark contrast, a 2-substituted adamantane (Cₛ symmetry) has a plane of symmetry but lacks the threefold rotational axis, resulting in a more complex spectrum with up to seven ¹³C signals and a significantly more complex multiplet pattern in the ¹H spectrum.[6][18]

  • Chemical Shifts: The substituent at the C2 position induces characteristic shifts. The proton at C2 is typically found further downfield. The γ-syn and γ-anti carbon atoms experience different shielding effects, which can be diagnostic.[18]

CompoundPositionSymmetry¹H NMR Chemical Shifts (δ, ppm) in CDCl₃¹³C NMR Signals
1-Adamantanol 1-OHC₃ᵥ2.15 (br s, 3H), 1.72 (br s, 6H), 1.65-1.55 (m, 6H)[6]4
2-Adamantanol 2-OHCₛ3.65 (br s, 1H), 2.06 (m), 1.74 (m), 1.65 (m), 1.37 (m)[6]7
2-Adamantanethiol 2-SHCₛComplex multiplets, specific shifts depend on derivative[19][20]7
Mass Spectrometry (MS)

Mass spectrometry provides complementary information on molecular weight and fragmentation patterns. While both isomers can show a prominent molecular ion peak, their fragmentation pathways can differ. For 1-substituted derivatives, a common fragmentation is the loss of the substituent to form a stable bridgehead adamantyl cation. In 2-substituted adamantanes, the loss of the substituent as HX (where X is a heteroatom) is often a significant fragmentation pathway.[6]

Applications in Drug Discovery and Medicinal Chemistry

The unique stereoelectronic profile of the 2-adamantyl group has made it an increasingly valuable component in the design of novel therapeutics.

Structure-Activity Relationships (SAR)

The spatial orientation of substituents at the C2 position allows for precise probing of binding pockets in enzymes and receptors. This has been exploited in the development of potent and selective inhibitors for various targets.

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: A series of 2-adamantylmethyl tetrazoles were designed as novel inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome. The 2-adamantyl group provides a bulky, lipophilic anchor that fits into a hydrophobic pocket of the enzyme, with the tetrazole moiety acting as the active pharmacophore.[21]

  • NMDA Receptor Antagonists: While memantine (a 1-amino-3,5-dimethyladamantane) is a well-known NMDA receptor antagonist, derivatives with substitution at the C2 position have also been explored. 2-(Adamantan-2-yl)-2-phenylethylamine has shown potent activity, suggesting that the 2-substituted scaffold can effectively interact with the ion channel.[22]

  • Antiviral Activity: The foundational adamantane antivirals, amantadine and rimantadine, are 1-substituted. However, studies have shown that their 2-substituted isomers can exhibit significantly different and sometimes superior activity. For instance, "2-rimantadine" was found to be more potent against certain influenza strains than its 1-substituted counterpart, highlighting the critical role of isomerism in modulating biological activity.[23]

SAR_Workflow cluster_0 Initial Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization Cycle Start Identify Target & Known Pharmacophore Synth Synthesize 2-Adamantyl Analogs Start->Synth Scaffold Hopping or Isomer Exploration Screen In Vitro Biological Screening (e.g., IC₅₀) Synth->Screen SAR Establish Initial Structure-Activity Relationship (SAR) Screen->SAR Docking Computational Docking to Model Binding Pose SAR->Docking Optimize Modify R¹/R² on 2-Adamantyl Scaffold SAR->Optimize Rational Design Docking->Optimize Optimize->Synth Iterative Synthesis ADME Evaluate ADME Properties Optimize->ADME ADME->Optimize Feedback Loop

Caption: Iterative workflow for SAR studies of 2-adamantane derivatives.

Improving Pharmacokinetic Properties

The adamantane cage is metabolically robust. Hydroxylation, a common metabolic pathway, occurs preferentially at the C1 position. By blocking this position or utilizing the C2 position for attachment, chemists can design molecules with improved metabolic stability and longer half-lives. The inherent lipophilicity of the 2-adamantyl group can also be fine-tuned to optimize absorption, distribution, and blood-brain barrier penetration.[2][13]

Frontiers in Materials Science

The application of 2-substituted adamantane derivatives is not limited to the life sciences. Their rigid structure and thermal stability make them excellent building blocks for advanced materials.[1][24]

  • High-Performance Polymers: Incorporation of the bulky 2-adamantyl group into polymer backbones can increase the glass transition temperature (Tg), enhance thermal stability, and improve mechanical properties. These characteristics are highly desirable for photoresists used in semiconductor manufacturing and for specialty optical materials.

  • Nonlinear Optical (NLO) Materials: Adamantane-type clusters, including organic derivatives, have been shown to exhibit strong nonlinear optical properties. The precise arrangement of substituents on the adamantane scaffold can lead to materials with significant second-harmonic generation (SHG) capabilities.[24][25]

Conclusion and Future Outlook

The chemistry of 2-substituted adamantane derivatives has matured from a synthetic curiosity into a vibrant field with profound implications for drug discovery and materials science. While accessing this position remains more challenging than the C1 bridgehead, modern synthetic methods are continuously expanding the toolkit available to researchers. The distinct stereoelectronic properties conferred by C2 substitution offer a powerful lever for fine-tuning biological activity, optimizing pharmacokinetic profiles, and engineering novel materials. As our understanding of complex biological targets deepens and the demand for high-performance materials grows, the strategic use of the 2-adamantyl scaffold is poised to unlock new solutions to pressing scientific challenges. The uncharted bridgehead is rapidly becoming a landscape of opportunity.

References

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  • Lee, H.-K., et al. (2014). Synthesis and structure-activity relationship of 2-adamantylmethyl tetrazoles as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 24(2), 654-660.
  • ResearchGate. (n.d.). Catalytic C−H functionalization of adamantane by Ir‐cat.
  • Todd, M. H., & Hrdina, R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules.
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  • Greidanus, J. W. (1970). Chemistry of 2-substituted adamantanes. II. Preparation of 2-adamantanethiol and some of its derivatives. Aromatic solvent-induced shifts in their n.m.r. spectra. Canadian Journal of Chemistry, 48(22), 3530-3536.
  • Dehnen, S., et al. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science, 15, 7068-7083.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC.
  • Piantanida, I., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297.
  • Todd, M. H., & Hrdina, R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI.
  • Greidanus, J. W. (1970). Chemistry of 2-substituted adamantanes. II. Preparation of 2-adamantanethiol and some of its derivatives. Aromatic solvent-induced shifts in their n.m.r. spectra. ResearchGate.
  • Sureshbabu, A., et al. (2007). Synthesis of 2-Adamantane Derivatives from 1-Adamantanol on Solid Acid Catalysts. Industrial & Engineering Chemistry Research, 46(21), 6712-6718.
  • Todd, M. H., & Hrdina, R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PubMed.
  • Sureshbabu, A., et al. (2007). Synthesis of 2-Adamantane Derivatives from 1-Adamantanol on Solid Acid Catalysts. ACS Publications.
  • Novakov, I. A., et al. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 71(12).
  • Geluk, H. W., & Schlatmann, J. L. M. A. (1967). Synthesis of 2-Adamantane Derivatives from 1-Adamantanol on Solid Acid Catalysts. Tetrahedron, 24(15), 5361-5368.

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Methodological & Application

Application Notes and Protocols for the Use of 2-(Aminomethyl)adamantan-2-ol in Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating Adamantanes in the Modern Antiviral Landscape

The adamantane scaffold holds a significant place in the history of antiviral chemotherapy. Amantadine, the first synthetic antiviral agent, provided a proof-of-concept for targeting viral proteins, specifically the M2 proton channel of the Influenza A virus.[1][2] This mechanism involves blocking the ion channel, which is crucial for viral uncoating within the endosome.[3][4] While the widespread emergence of resistant influenza strains has limited the clinical use of first-generation adamantanes like amantadine and rimantadine, the core structure remains a valuable starting point for the development of new antiviral agents.[1][5]

Researchers are now exploring adamantane derivatives against a wider range of viruses, including orthopoxviruses, and coronaviruses like SARS-CoV-2.[6][7][8] The focus has shifted to modifying the adamantane core to enhance potency, overcome resistance, and broaden the spectrum of activity.[9][10]

This document provides a detailed guide for researchers interested in evaluating the antiviral potential of a specific, less-studied derivative: 2-(Aminomethyl)adamantan-2-ol . We will cover its synthesis, provide a framework for understanding its potential mechanism of action, and offer detailed, field-proven protocols for its systematic evaluation in a laboratory setting. The methodologies described herein are designed to establish a robust, self-validating workflow for characterizing novel antiviral candidates.

Synthesis of this compound

The synthesis of this compound can be achieved through the hydrogenation of a nitrile precursor. A reported method involves the hydrogenation of 2-hydroxy-2-cyanoadamantane. In this procedure, the primary product is 2-hydroxyadamantane (adamantan-2-ol), with this compound being formed as a minor product.[11]

Reaction Scheme:

Hydrogenation of 2-hydroxy-2-cyanoadamantane using sodium borohydride and anhydrous nickel(II) chloride in tert-butanol yields primarily adamantan-2-ol, with a smaller percentage of the desired this compound.[11] Optimization of this reaction or exploration of alternative synthetic routes would be necessary for producing the compound in larger quantities for extensive antiviral screening.

Pillar 1: Presumed Mechanism of Action - A Hypothesis-Driven Approach

For Influenza A, the primary mechanism of action for aminoadamantane derivatives is the blockade of the M2 proton channel.[3][4] The positively charged amino group is thought to act as a molecular plug, preventing the influx of protons into the virion, a critical step for viral uncoating.[4] It is plausible that this compound, possessing a primary amine, acts via this mechanism.

However, research on newer derivatives suggests other potential targets and mechanisms:

  • Orthopoxviruses: Inhibition of the p37 major envelope protein, which is essential for the formation of the viral membrane.[6][7]

  • Coronaviruses: Potential interference with viral ion channels such as the viroporin E protein or modulation of host cell proteases like Cathepsin L, which are necessary for viral entry and replication.[7][8][9]

Therefore, while initial studies with this compound may focus on Influenza A, the protocols provided are adaptable for a broad range of viruses, allowing for the discovery of novel activities and mechanisms.

Pillar 2: The Experimental Blueprint - A Validating Workflow

A systematic evaluation of any potential antiviral compound must follow a logical, multi-stage process. This workflow ensures that the observed antiviral activity is specific to the virus and not an artifact of the compound's toxicity to the host cells.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Potency & Efficacy cluster_2 Phase 3: Data Analysis Compound Test Compound (this compound) Cytotoxicity Cytotoxicity Assay (CC50) Determine toxicity in host cells Compound->Cytotoxicity Antiviral Primary Antiviral Screen (e.g., CPE Reduction Assay) Compound->Antiviral SI Calculate Selectivity Index (SI) SI = CC50 / IC50 Cytotoxicity->SI PlaqueAssay Plaque Reduction Assay (IC50) Quantify inhibition of viral spread Antiviral->PlaqueAssay YieldAssay Virus Yield Reduction Assay Measure reduction in progeny virus PlaqueAssay->YieldAssay PlaqueAssay->SI Decision Decision: Hit or Lead Candidate High SI indicates promising activity YieldAssay->Decision SI->Decision

Caption: General workflow for screening the antiviral activity of a test compound.

Pillar 3: Detailed Experimental Protocols

The following protocols are foundational for in vitro antiviral testing. They are presented as standardized procedures that can be adapted based on the specific virus and host cell line being investigated.

Protocol 1: Cytotoxicity Assay (CC50 Determination)

Rationale: Before assessing antiviral activity, it is imperative to determine the concentration at which the compound is toxic to the host cells.[12] This assay establishes the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.[1][13] This value is crucial for distinguishing true antiviral effects from non-specific cell killing and for calculating the Selectivity Index.[14][15]

Materials:

  • Host cell line (e.g., Madin-Darby Canine Kidney (MDCK) for influenza, Vero E6 for SARS-CoV-2)

  • 96-well flat-bottom tissue culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., in DMSO or PBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., MTT, XTT, or a luminescent reagent like CellTiter-Glo™)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a 90-100% confluent monolayer after 24 hours. Incubate at 37°C with 5% CO2.

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in complete cell culture medium. The concentration range should be broad (e.g., from 1000 µM down to ~0.5 µM). Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "cell control" (medium only).

  • Compound Application: After 24 hours, remove the medium from the cells. Add 100 µL of each compound dilution to the appropriate wells (in triplicate).

  • Incubation: Incubate the plate for a period equivalent to the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.

  • Viability Assessment (MTT Example):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow for formazan crystal formation in living cells.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the cell control wells.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use regression analysis to determine the CC50 value.

Protocol 2: Plaque Reduction Assay (IC50 Determination)

Rationale: This is the "gold standard" assay for quantifying antiviral activity.[16][17] It measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection and replication.[18] The result is the 50% inhibitory concentration (IC50), the compound concentration required to reduce the number of plaques by 50%.[7]

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates.

  • Virus stock with a known titer (Plaque Forming Units/mL).

  • Serial dilutions of this compound in serum-free medium (concentrations should be below the CC50).

  • Overlay medium (e.g., 2X MEM containing 1.2% agarose or Avicel).[19]

  • Fixative solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).[1]

G A 1. Seed Cells Prepare confluent monolayer in multi-well plate B 2. Prepare Dilutions Serial dilutions of virus and test compound A->B C 3. Infect Cells Add virus inoculum to cells (1 hr adsorption) B->C D 4. Add Compound Overlay Remove inoculum, add overlay containing compound dilutions C->D E 5. Incubate Allow plaques to form (2-4 days) D->E F 6. Fix & Stain Fix cells with formalin, stain with crystal violet E->F G 7. Count Plaques & Analyze Calculate % inhibition and determine IC50 F->G

Caption: Step-by-step workflow for the Plaque Reduction Assay.

Procedure:

  • Cell Preparation: Use confluent monolayers of host cells in 6-well plates. Wash the cells with PBS just before infection.

  • Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will yield 50-100 plaques per well.

  • Infection: Remove the PBS from the wells and infect the cells with 200 µL of the diluted virus. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution.

  • Compound Overlay: During the incubation, prepare the overlay medium. For an agarose overlay, melt 2.4% agarose and cool to 42°C. Mix it 1:1 with 2X MEM (also at 42°C) containing the desired final concentrations of your test compound.

  • Treatment: After the 1-hour adsorption period, aspirate the virus inoculum. Gently add 2 mL of the compound-containing overlay medium to each well.

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C with 5% CO2 until visible plaques have formed (typically 2-4 days).

  • Fixation and Staining:

    • Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 4 hours.

    • Carefully remove the agarose plugs.

    • Stain the cell monolayer by adding crystal violet solution for 15 minutes.

    • Gently wash the wells with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Plot the percentage of reduction against the log of the compound concentration and use regression analysis to determine the IC50.

Protocol 3: Virus Yield Reduction Assay

Rationale: This assay provides a more quantitative measure of a compound's ability to inhibit the production of new, infectious virus particles.[16][20] Unlike the plaque assay, which measures cell-to-cell spread, this assay directly titrates the total amount of progeny virus produced in a single replication cycle.[21][22]

Materials:

  • Host cells in 24-well or 48-well plates.

  • High-titer virus stock.

  • Serial dilutions of this compound.

  • Apparatus for freeze-thawing (e.g., -80°C freezer).

  • Materials for a titration assay (e.g., TCID50 or plaque assay).

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to achieve a confluent monolayer.

  • Infection and Treatment:

    • Infect the cells with the virus at a high Multiplicity of Infection (MOI), typically 1-5, to ensure nearly all cells are infected simultaneously.

    • After a 1-hour adsorption period, wash the cells to remove unadsorbed virus.

    • Add medium containing the serial dilutions of your test compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Virus Harvest: After incubation, subject the plates to three cycles of freezing at -80°C and thawing. This lyses the cells and releases all intracellular virus particles.

  • Titration: Collect the supernatant (cell lysate) from each well. Determine the virus titer in each sample using a standard titration method, such as a plaque assay or a TCID50 assay.

  • Data Analysis:

    • Compare the virus titers from the compound-treated wells to the titer from the virus control well (no compound).

    • The result is typically expressed as a log reduction in virus titer.

    • The concentration of the compound that causes a 90% or 99% reduction (1-log or 2-log reduction) in virus yield (IC90 or IC99) can be calculated.

Data Presentation and Interpretation

Quantitative data from these assays should be organized for clear interpretation and comparison. The most critical value derived is the Selectivity Index (SI) , which provides a measure of the compound's therapeutic window.

Selectivity Index (SI) = CC50 / IC50

A higher SI value indicates greater selectivity, meaning the compound is effective against the virus at concentrations far below those at which it is toxic to host cells. A compound with an SI ≥ 10 is generally considered a promising candidate for further investigation.[23]

Table 1: Template for Summarizing Antiviral Activity Data

CompoundVirus TargetCell LineCC50 (µM)IC50 (µM)Selectivity Index (SI)
This compound[e.g., H3N2][e.g., MDCK][Data][Data][Calculate]
Reference Drug (e.g., Amantadine)[e.g., H3N2][e.g., MDCK]>100~1-5>20-100
This compound[e.g., SARS-CoV-2][e.g., Vero E6][Data][Data][Calculate]
Reference Drug (e.g., Remdesivir)[e.g., SARS-CoV-2][e.g., Vero E6]>20~0.5-1>20-40

Note: Reference drug values are illustrative and can vary between studies and specific viral strains.

References

  • Shiryaev, V. A., et al. (2021). Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. European Journal of Medicinal Chemistry, 221, 113485. [Link]
  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing.
  • Zarubaev, V. V., et al. (2018). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 23(11), 2856. [Link]
  • Wrobel, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2038. [Link]
  • Al-Kuraishy, H. M., et al. (2021). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Pharmaceuticals, 14(6), 589. [Link]
  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay.
  • Virology Research Services. (2024). Understanding Cytotoxicity.
  • Virology Research Services. (n.d.). Antiviral Drug Screening.
  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing.
  • Schiffer, C. A., & Kinch, M. S. (2007). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Pharmaceutical Design, 13(35), 3584–3596. [Link]
  • Borisova, M., et al. (2022). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1216-1231. [Link]
  • Prichard, M. N., & Shipman, C. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods, 28(1), 101-106. [Link]
  • ResearchGate. (n.d.). Cytotoxicity Screening Assay - Paired with Antiviral Assays v1.
  • protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
  • Gualtieri, F., et al. (1992). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 35(19), 3537-3543. [Link]
  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol.
  • protocols.io. (2022). Influenza virus plaque assay.
  • IITRI. (n.d.). An Automated Microneutralization Plaque Assay to Measure Serum Antibodies against Influenza A Virus H1, H5 and H7 Subtypes.
  • Creative Diagnostics. (n.d.). Plaque Reduction Assay.
  • de Almeida Marques, D. P., et al. (2024). Discovery of novel aminoadamantane derivatives with potent anti-SARS-CoV-2 activity. Virus Research, 340, 199291. [Link]
  • Fink, C., et al. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. Viruses, 14(11), 2397. [Link]
  • Pardali, V., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7629. [Link]
  • Mathur, A., Beare, A. S., & Reed, S. E. (1973). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Antimicrobial Agents and Chemotherapy, 4(4), 421-426. [Link]
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  • Moiseev, I. K., et al. (2011). Synthesis and antiviral activity of new adamantane derivatives. Pharmaceutical Chemistry Journal, 45, 585–590. [Link]
  • Al-Kuraishy, H. M., et al. (2021). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Pharmaceuticals, 14(6), 589. [Link]
  • de Almeida Marques, D. P., et al. (2024). New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. Virus Research, 340, 199291. [Link]
  • de Almeida Marques, D. P., et al. (2023). New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. Virus Research, 340, 199291. [Link]
  • Kolocouris, A. (2017). Molecular biophysics and inhibition mechanism of influenza virus A M2 viroporin by adamantane-based drugs – Challenges in designing antiviral agents.
  • Kitching, M. O., et al. (2015). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development, 19(9), 1163-1170. [Link]
  • Butov, G. M., et al. (2018). Synthesis of 2-Oxaadamantane Derivatives. Russian Journal of General Chemistry, 88, 2552–2559. [Link]
  • De Clercq, E. (2006). Antiviral agents active against influenza A viruses. Nature Reviews Drug Discovery, 5, 1015–1025. [Link]
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  • Kiselev, O. I., et al. (2022). Study of the Antiviral Activity of Adamantane-Containing Chemical Compounds. Antibiotics and Chemotherapy, 67(7-8), 19-23. [Link]
  • Leonova, M. V., et al. (2020). Synthesis and Reactions of Functionally Substituted 2-(Adamantan-1-yl)oxiranes. Russian Journal of Organic Chemistry, 56, 634-644. [Link]
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  • Voloshchuk, O. M., et al. (2017). In vitro and in vivo investigations on anti-influenza effect of adamantyl (alkyl, cycloalkyl) derivatives of aminopropanol-2. Biopolymers and Cell, 33(3), 215-224. [Link]
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Sources

Application Notes & Protocols: 2-(Aminomethyl)adamantan-2-ol as an NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] However, its overactivation leads to excessive calcium influx and subsequent excitotoxicity, a pathological process implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain.[2][3] Adamantane derivatives, such as the clinically approved drug Memantine, have emerged as a promising class of therapeutics that mitigate this excitotoxicity.[3][4] These compounds act as uncompetitive, open-channel blockers, preferentially inhibiting the excessive, pathological activation of NMDA receptors while sparing normal synaptic function.[2][5][6][7][8] This unique mechanism of action affords them a favorable safety profile compared to other classes of NMDA receptor antagonists.[6][7] This guide provides a comprehensive overview and detailed protocols for the study of 2-(Aminomethyl)adamantan-2-ol, a novel adamantane derivative, as a potential NMDA receptor antagonist. We cover its proposed mechanism of action, a representative synthetic route, and detailed protocols for its in vitro and in vivo characterization.

Introduction: The Adamantane Scaffold in Neuroprotection

The adamantane moiety is a rigid, lipophilic, tricyclic hydrocarbon that serves as a valuable pharmacophore in drug design.[3][9] Its unique cage-like structure provides steric bulk and metabolic stability, enhancing the pharmacokinetic properties of drug candidates.[10] In the context of NMDA receptor modulation, the adamantane amine structure is key to its therapeutic effect. The protonated amine at physiological pH allows the molecule to enter and block the NMDA receptor's ion channel pore when it is open, effectively acting as a physical plug to prevent excessive Ca²⁺ influx.[8]

Memantine (1-amino-3,5-dimethyladamantane) is the archetypal drug in this class, approved for treating moderate-to-severe Alzheimer's disease.[11][12] Its clinical success stems from its low-to-moderate affinity, rapid blocking/unblocking kinetics, and strong voltage-dependency.[8][13] These properties ensure that it primarily blocks the sustained, low-level receptor activation characteristic of pathological states without interfering with the transient, high-frequency activation required for normal synaptic transmission.[8][13] this compound is a structural analog being investigated for similar or improved pharmacological properties.

Proposed Mechanism of Action

Like other amino-adamantane derivatives, this compound is hypothesized to function as an uncompetitive, open-channel antagonist of the NMDA receptor.[4][5][14] This mechanism requires the receptor to be activated by both glutamate and a co-agonist (glycine or D-serine) before the antagonist can bind.[1][15] Once the channel is open, the positively charged aminomethyl group is drawn into the channel pore, where it binds to a site within the channel's vestibule, physically occluding the passage of ions.[8][16]

Diagram: Mechanism of Uncompetitive NMDA Receptor Blockade

NMDA_Antagonist_Mechanism cluster_ligands Ligands Closed Resting State (Channel Closed) Open Activated State (Channel Open) Closed->Open Glutamate + Glycine Binding Open->Closed Agonist Dissociation Blocked Blocked State (Channel Occluded) Open->Blocked Antagonist Binding Blocked->Open Antagonist Dissociation Glut Glutamate Antagonist 2-(Aminomethyl) adamantan-2-ol Antagonist->Open

Caption: Uncompetitive antagonists require agonist binding to open the channel before they can bind and block it.

Synthesis and Characterization

While multiple routes exist for functionalizing the adamantane core[17][18][19][20], a common approach to synthesizing this compound involves the reduction of a cyanohydrin intermediate derived from adamantan-2-one.

Protocol 1: Representative Synthesis of this compound

Rationale: This two-step protocol utilizes the well-established cyanohydrin formation followed by a robust reduction to yield the target primary amine. Adamantan-2-one is a readily available starting material.[21][22]

Materials:

  • Adamantan-2-one

  • Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)

  • Sodium borohydride (NaBH₄)

  • Anhydrous nickel(II) chloride (NiCl₂)

  • Tert-butanol

  • Diethyl ether, Ethyl acetate, Hexane

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Synthesis of 2-hydroxy-2-cyanoadamantane (Cyanohydrin Formation)

    • Caution: Cyanide is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Dissolve adamantan-2-one in a suitable solvent like ethanol.

    • Slowly add an aqueous solution of sodium cyanide, followed by dropwise addition of a mineral acid (e.g., HCl) at 0°C to generate HCN in situ.

    • Allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the crude cyanohydrin.

  • Step 2: Reduction to this compound [23]

    • Dissolve the crude 2-hydroxy-2-cyanoadmantane in tert-butanol.

    • Add anhydrous nickel(II) chloride, followed by the portion-wise addition of sodium borohydride at a controlled temperature (e.g., 70°C).

    • The reaction is typically vigorous; control the addition rate to maintain the temperature.

    • After the addition is complete, continue stirring for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction, quench carefully with water, and basify with NaOH.

    • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

    • Purify the crude product via column chromatography (silica gel, using a gradient of methanol in dichloromethane) to obtain pure this compound.

Characterization:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Melting Point/HPLC: To assess purity.

In Vitro Evaluation

Protocol 2: Electrophysiological Analysis using Whole-Cell Patch-Clamp

Rationale: Patch-clamp is the gold-standard technique for directly measuring ion channel function and modulation.[24][25] This protocol allows for the precise determination of the compound's potency (IC₅₀), kinetics, and voltage-dependency on NMDA-evoked currents.[26][27]

Materials:

  • Primary neuronal cultures (e.g., rat hippocampal neurons) or a cell line expressing NMDA receptors (e.g., HEK293 cells transfected with GluN1/GluN2 subunits).

  • External (bath) solution: 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM EDTA, 100 µM glycine, pH 7.2.[28]

  • Internal (pipette) solution: 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES, pH 7.2.[28]

  • Agonist solution: External solution containing NMDA (e.g., 100 µM).

  • Test compound stock solution (in DMSO, then diluted in external solution).

  • Patch-clamp rig (microscope, amplifier, micromanipulator, perfusion system).

Procedure:

  • Cell Preparation: Plate cells on coverslips a few days prior to recording.

  • Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution. Pull glass micropipettes to a resistance of 4–6 MΩ when filled with internal solution.[26]

  • Obtain Whole-Cell Configuration: Approach a single, healthy cell with the micropipette, form a gigaohm seal, and then rupture the membrane patch to achieve whole-cell mode.

  • Voltage Clamp: Clamp the cell's membrane potential at a negative holding potential (e.g., -60 mV or -70 mV) to measure inward currents.[29]

  • Elicit NMDA Currents: Using a fast perfusion system, apply the agonist solution for a brief period (e.g., 2-5 seconds) to elicit a stable, reproducible inward current.

  • Compound Application: After establishing a stable baseline response to the agonist, co-apply the agonist solution with increasing concentrations of this compound. Allow sufficient washout time between applications.

  • Data Analysis: Measure the peak amplitude of the inward current at each concentration. Plot the percentage of inhibition against the log concentration of the test compound to calculate the IC₅₀ value using a sigmoidal dose-response curve.

  • Assess Voltage-Dependency: Repeat the IC₅₀ determination at a more depolarized holding potential (e.g., +40 mV) to assess if the block is voltage-dependent, a key feature of open-channel blockers.[27]

Diagram: Patch-Clamp Experimental Workflow

Patch_Clamp_Workflow A Prepare Neuronal Culture on Coverslip B Obtain Giga-Seal and Achieve Whole-Cell Mode A->B C Voltage Clamp at Holding Potential (-60mV) B->C D Establish Stable Baseline: Apply NMDA + Glycine C->D E Co-apply NMDA + Glycine with Test Compound (Concentration Curve) D->E F Record Inhibited Current Amplitude E->F G Washout and Repeat for Next Concentration F->G G->E H Data Analysis: Calculate IC₅₀ G->H

Sources

Application Notes and Protocols for the Investigation of 2-(Aminomethyl)adamantan-2-ol in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: The Adamantane Scaffold as a Privileged Structure in Neuropharmacology

The relentless progression of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's presents a formidable challenge to modern medicine. A common thread weaving through these disparate conditions is a cascade of pathological events including excitotoxicity, neuroinflammation, and protein misfolding, which ultimately leads to neuronal demise.[1] The adamantane cage, a rigid and lipophilic tricyclic hydrocarbon, has emerged as a uniquely successful scaffold in the design of neuroprotective agents.[2] Its favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, have led to the development of clinically approved drugs like Memantine for Alzheimer's disease and Amantadine for Parkinson's disease.[3][4] These molecules, however, represent just the tip of the iceberg in terms of the therapeutic potential of adamantane derivatives. This guide focuses on a specific, lesser-explored derivative, 2-(Aminomethyl)adamantan-2-ol , providing a comprehensive framework for its investigation as a potential multi-target therapeutic for neurodegenerative disorders. While direct experimental data on this compound in neurodegeneration is nascent, its structural features suggest a promising profile warranting rigorous scientific inquiry.[5]

Mechanistic Hypotheses: Deconstructing the Therapeutic Potential of this compound

The therapeutic efficacy of adamantane derivatives in neurodegenerative diseases is often attributed to their multi-target engagement.[3] For this compound, we can hypothesize several convergent mechanisms of action based on its structural motifs and the known pharmacology of related compounds.

NMDA Receptor Modulation and Mitigation of Excitotoxicity

Glutamatergic excitotoxicity, mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a cornerstone of neuronal damage in numerous neurodegenerative conditions.[6] Adamantane derivatives, most notably memantine, function as uncompetitive antagonists of the NMDA receptor, preferentially blocking excessive pathological activation while preserving physiological synaptic transmission.[7] The presence of the amino group in this compound suggests a potential interaction with the NMDA receptor channel, similar to other aminoadamantane compounds.

Dopaminergic System Modulation

In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra is a key pathological hallmark.[8] Some aminoadamantane derivatives have been shown to influence dopamine neurotransmission, potentially through effects on dopamine release, reuptake, or receptor sensitivity.[9][10] The aminomethyl moiety of this compound could confer dopaminergic activity, making it a candidate for investigation in Parkinson's disease models.

Anti-Neuroinflammatory Effects

Chronic neuroinflammation, driven by the activation of microglia and astrocytes, is a critical contributor to the progression of neurodegenerative diseases.[11][12] Adamantane derivatives have demonstrated anti-inflammatory properties, including the suppression of pro-inflammatory cytokine production and the modulation of microglial activation.[4] The unique structure of this compound may offer novel interactions with inflammatory pathways.

The following diagram illustrates the hypothesized multi-target mechanism of action for this compound in a neurodegenerative context.

G cluster_0 This compound cluster_1 Pathological Processes in Neurodegeneration cluster_2 Therapeutic Outcomes A This compound B NMDA Receptor Overactivation (Excitotoxicity) A->B Antagonism? C Dopaminergic Neuron Dysfunction A->C Modulation? D Microglial Activation (Neuroinflammation) A->D Inhibition? E Reduced Neuronal Death B->E F Improved Motor Function C->F G Decreased Neuroinflammation D->G E->F G->E

Caption: Hypothesized multi-target neuroprotective mechanisms of this compound.

Experimental Protocols for In Vitro Characterization

The initial assessment of this compound's neuroprotective potential should be conducted using established in vitro models. These assays offer a controlled environment to dissect the compound's specific effects on neuronal cells.

General Cell Culture and Reagents
  • Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): A versatile cell line for studying neurotoxicity and neuroprotection. Can be differentiated into a more mature neuronal phenotype.[13]

    • PC12 (Rat Pheochromocytoma): Differentiates into neuron-like cells in the presence of nerve growth factor (NGF) and is a good model for studying dopaminergic neurons.[14]

    • BV-2 (Mouse Microglia): An immortalized murine microglia cell line used to study neuroinflammatory responses.[11][12][15]

  • Primary Neuronal Cultures: For more physiologically relevant studies, primary cortical or hippocampal neurons can be isolated from embryonic rodents.

  • Reagents:

    • This compound (synthesized and purified)[5]

    • Cell culture media (e.g., DMEM, RPMI-1640), fetal bovine serum (FBS), antibiotics.

    • Neurotoxins: Glutamate, Amyloid-beta (Aβ) 1-42 peptide, 6-hydroxydopamine (6-OHDA), lipopolysaccharide (LPS).

    • Assay kits for cell viability (MTT, LDH), apoptosis (Caspase-3), oxidative stress (ROS), and cytokine levels (ELISA).

Protocol: Neuroprotection Against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

Objective: To determine if this compound can protect neuronal cells from glutamate-induced cell death.

Principle: Excessive glutamate leads to neuronal damage and loss of membrane integrity, causing the release of lactate dehydrogenase (LDH) into the culture medium.

Procedure:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Incubate for 2 hours.

  • Glutamate Insult: Add glutamate to a final concentration of 5 mM to the wells (except for the vehicle control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • LDH Assay: Measure LDH release in the culture supernatant according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of neuroprotection relative to the glutamate-only treated cells.

Treatment GroupExpected Outcome
Vehicle ControlBaseline LDH release
Glutamate (5 mM)Significant increase in LDH release
This compound + GlutamateDose-dependent reduction in LDH release
Positive Control (e.g., Memantine) + GlutamateSignificant reduction in LDH release
Protocol: Assessment of Anti-inflammatory Activity in BV-2 Microglial Cells

Objective: To evaluate the effect of this compound on the inflammatory response of microglia.

Principle: Lipopolysaccharide (LPS) activates microglia, leading to the production and release of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-1β).[11][12][15][16]

Procedure:

  • Cell Seeding: Plate BV-2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well.

  • Pre-treatment: After 24 hours, pre-treat the cells with varying concentrations of this compound for 1 hour.

  • LPS Stimulation: Add LPS (100 ng/mL) to stimulate the cells (except for the vehicle control).

  • Incubation: Incubate for 24 hours.

  • Nitric Oxide Measurement: Determine the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Cytokine Analysis: Measure the levels of TNF-α and IL-1β in the supernatant using ELISA kits.

  • Data Analysis: Quantify the reduction in NO and cytokine production in the presence of this compound.

The following diagram illustrates the experimental workflow for in vitro characterization.

G cluster_0 In Vitro Experimental Workflow cluster_1 Neuroprotection cluster_2 Anti-inflammation cluster_3 Dopaminergic Activity A Compound Synthesis & Purification of This compound B Cell Culture (SH-SY5Y, PC12, BV-2) A->B C Neuroprotection Assays B->C D Anti-inflammatory Assays B->D E Dopaminergic Activity Assays B->E F Data Analysis & Interpretation C->F D->F E->F G Lead Compound for In Vivo Studies? F->G C1 Glutamate Excitotoxicity (LDH Assay) C2 Aβ Toxicity (MTT Assay) C3 Oxidative Stress (ROS Assay) D1 LPS-stimulated Microglia (Griess, ELISA) E1 Dopamine Uptake Assay (Synaptosomes) E2 Dopamine Release Assay

Sources

Application Notes & Protocols: Strategic Derivatization of 2-(Aminomethyl)adamantan-2-ol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The adamantane scaffold is a cornerstone of modern medicinal chemistry, prized for its unique combination of rigidity, lipophilicity, and three-dimensional topology that can significantly enhance the pharmacological profile of therapeutic agents.[1][2][3] This guide focuses on a specific, high-potential building block: 2-(Aminomethyl)adamantan-2-ol. Possessing two key functional handles—a primary amine and a tertiary alcohol—on a 1,2-disubstituted adamantane core, this molecule offers a versatile platform for generating structurally diverse compound libraries. We present a detailed exploration of strategic derivatization at the primary amine, outlining the rationale and providing field-tested protocols for N-acylation, N-sulfonylation, and N-alkylation (via reductive amination) to modulate physicochemical properties and drive structure-activity relationship (SAR) studies.

The Adamantane Advantage: Why this compound?

The adamantane cage is not merely a bulky, lipophilic group; it is a "privileged" scaffold that imparts several desirable properties to drug candidates.[1][2] Its tricyclic, diamondoid structure offers:

  • Enhanced Lipophilicity: The adamantyl group significantly increases a molecule's lipophilicity (cLogP), which can improve membrane permeability and bioavailability.[1][4]

  • Metabolic Stability: The rigid, saturated cage protects nearby functional groups from metabolic degradation, potentially extending a drug's half-life.[3][5]

  • Three-Dimensionality: In an era where many drug candidates are criticized for being too "flat," the adamantane scaffold provides a rigid, 3D framework. This allows for the precise spatial orientation of substituents to optimize interactions with biological targets like enzyme active sites or receptor binding pockets.[1][4][6]

The subject of this guide, this compound, is a particularly valuable starting point. The primary aminomethyl group serves as a highly versatile synthetic handle for introducing a wide array of chemical functionalities, while the tertiary alcohol at the bridgehead position provides an additional site for future modification and influences the molecule's polarity and hydrogen bonding capacity.

cluster_Start Core Scaffold cluster_Derivatives Primary Derivatization Pathways A This compound B N-Acyl Derivatives (Amides) A->B N-Acylation (RCOCl, Anhydrides) C N-Sulfonyl Derivatives (Sulfonamides) A->C N-Sulfonylation (RSO2Cl) D N-Alkyl Derivatives (Secondary Amines) A->D Reductive Amination (RCHO, NaBH(OAc)3)

Figure 1: Key derivatization strategies for this compound.

Strategic Derivatization: Modulating Properties for Drug Action

Derivatization of the primary amine is a cornerstone of medicinal chemistry for systematically tuning a molecule's properties to achieve a desired therapeutic profile. The following sections detail the rationale and protocols for three fundamental transformations.

N-Acylation: Crafting Amides for SAR Exploration

The formation of an amide bond is one of the most robust and widely used reactions in drug discovery.[7] Converting the primary amine of this compound to an amide replaces a basic center with a neutral, planar group that is an excellent hydrogen bond donor and acceptor.

Causality and Experimental Choice:

  • Property Modulation: This transformation drastically alters pKa, reduces basicity, and can either increase or decrease lipophilicity depending on the nature of the acyl group.

  • SAR Exploration: A vast array of commercially available carboxylic acids, acid chlorides, and anhydrides allows for the rapid generation of a large library of derivatives to probe interactions with a biological target.

  • Methodology: The mixed anhydride method is a reliable choice that proceeds under mild conditions, minimizing side reactions and preserving chiral centers if they are present in the acylating agent.[8]

Protocol 1: General Procedure for N-Acylation via Mixed Anhydride

This protocol is adapted from standard procedures for amide bond formation.[8]

Materials:

  • This compound

  • Carboxylic acid of interest (1.0 eq.)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.2 eq.)

  • Isobutyl chloroformate (1.1 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard workup reagents (1 M HCl, sat. NaHCO₃, brine)

  • Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to -15 °C using an ice-salt bath.

  • Base Addition: Add NMM (1.2 eq.) dropwise while maintaining the temperature at -15 °C.

  • Mixed Anhydride Formation: Add isobutyl chloroformate (1.1 eq.) dropwise over 10 minutes. Stir the resulting mixture for 30 minutes at -15 °C.

  • Amine Addition: In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at -15 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-acyl adamantane derivative.

N-Sulfonylation: Introducing the Sulfonamide Moiety

The sulfonamide functional group is a key pharmacophore found in numerous approved drugs. It is a stable, non-basic moiety that acts as a strong hydrogen bond donor and can mimic the transition state of tetrahedral intermediates in enzymatic reactions.

Causality and Experimental Choice:

  • Property Modulation: Sulfonamides are significantly more acidic than amides and are typically non-basic. This functional group can improve aqueous solubility and target engagement through strong hydrogen bonding.

  • Bioisosteric Replacement: It can serve as a bioisostere for carboxylic acids or phenols in certain contexts.

  • Methodology: The reaction of a primary amine with a sulfonyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine is the most common and direct method for sulfonamide synthesis.[9][10] Careful control of stoichiometry and temperature is crucial to prevent the common side reaction of di-sulfonylation.[11]

Protocol 2: General Procedure for N-Sulfonylation

This protocol is based on established methods for selective mono-sulfonylation of primary amines.[9][11]

Materials:

  • This compound (1.0 eq.)

  • Sulfonyl chloride of interest (1.05 eq.)

  • Pyridine or Triethylamine (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup reagents (water, 1 M HCl, brine)

  • Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and dissolve it in anhydrous DCM. Add pyridine (1.5 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30-60 minutes. This slow addition is critical to minimize di-sulfonylation.[11]

  • Reaction: Stir the mixture at 0 °C for 1 hour after the addition is complete. Then, allow the reaction to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the product with DCM or ethyl acetate.

    • Wash the combined organic layers with 1 M HCl (to remove excess pyridine) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired sulfonamide.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and highly versatile method for forming C-N bonds, converting the primary amine into a secondary amine.[12] This method offers greater control and a broader substrate scope compared to direct alkylation with alkyl halides, which often suffers from over-alkylation.[13][14]

Causality and Experimental Choice:

  • Property Modulation: This derivatization retains the basicity of the nitrogen atom but allows for fine-tuning of its pKa and lipophilicity based on the introduced alkyl group. Secondary amines can serve as hydrogen bond donors and acceptors.

  • Scaffold Hopping: It enables the introduction of diverse aliphatic and aromatic groups, allowing for exploration of new binding pockets or vectoring the molecule toward a specific target.

  • Methodology: The reaction proceeds in a one-pot fashion. The amine and a carbonyl compound (aldehyde or ketone) form an imine (or iminium ion) intermediate, which is then reduced in situ by a mild, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[12] NaBH(OAc)₃ is preferred as it is less reactive towards the carbonyl starting material and does not require acidic conditions for the reduction step.

R_NH2 Adamantane-CH2NH2 Imine [ Adamantane-CH2-N=CHR' ] R_NH2->Imine + R'-CHO R_CHO R'-CHO Iminium [ Adamantane-CH2-NH=CHR' ]⁺ Imine->Iminium Protonation Product Adamantane-CH2-NH-CH2R' Iminium->Product Reduction Reducer [H] Reducer_Source NaBH(OAc)3

Figure 2: Workflow for the reductive amination pathway.

Protocol 3: General Procedure for N-Alkylation via Reductive Amination

This protocol is a standard procedure widely employed in medicinal chemistry.[12]

Materials:

  • This compound (1.0 eq.)

  • Aldehyde or Ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)

  • Standard workup reagents (sat. NaHCO₃, brine)

  • Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in DCM. If the carbonyl is less reactive, a catalytic amount of acetic acid can be added.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by the disappearance of starting materials via TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. Be cautious of initial effervescence.

  • Reaction Completion: Continue stirring at room temperature until the imine intermediate is fully consumed (typically 2-24 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude secondary amine product by flash column chromatography on silica gel.

Data Summary and Characterization

To facilitate library design, the following table summarizes the expected outcomes of derivatizing this compound with representative reagents using the protocols described above.

Derivatization MethodReagent ExampleProduct ClassExpected Yield RangeKey Physicochemical Changes
N-Acylation Benzoyl ChlorideAmide70-95%Basic center removed; increased lipophilicity; H-bond donor/acceptor added.
N-Sulfonylation p-Toluenesulfonyl ChlorideSulfonamide60-90%Basic center removed; acidic N-H added; strong H-bond donor.
Reductive Amination CyclohexanecarboxaldehydeSecondary Amine65-90%Basicity retained but modulated; lipophilicity significantly increased.

Characterization: All synthesized derivatives should be characterized using standard analytical techniques to confirm structure and purity, including:

  • ¹H and ¹³C NMR: To confirm the chemical structure and covalent modifications.

  • LC-MS: To assess purity and confirm the molecular weight of the product.

  • HRMS: To determine the exact mass and confirm the elemental composition.

Conclusion

This compound is a potent and versatile starting material for drug discovery programs. Its rigid 3D core, combined with a strategically placed and highly reactive primary amine, provides an ideal platform for chemical exploration. The robust protocols for N-acylation, N-sulfonylation, and reductive amination detailed in this guide offer researchers a reliable toolkit to systematically modify the scaffold, tune its physicochemical and pharmacological properties, and rapidly generate diverse compound libraries to identify novel therapeutic leads.

References

  • The Adamantane Scaffold: A Rigorous Guide to its Privileged Role in Drug Discovery. Benchchem.
  • Adamantane in Drug Delivery Systems and Surface Recognition. MDPI.
  • The Adamantane Scaffold: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
  • The Role of Adamantane Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Technical Support Center: Sulfonyl
  • Adamantane-containing drug delivery systems. Pharmacia.
  • Unlocking therapeutic potential: the role of adamantane in drug discovery.
  • Experimental procedure for N-alkyl
  • Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. Benchchem.
  • Application Notes and Protocols for N-Alkylation of Amines with Phenethyl Bromide. Benchchem.
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • Unlocking therapeutic potential: the role of adamantane in drug discovery. CoLab.
  • Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.
  • Application Notes and Protocols for the N-alkylation of Amines with 1-Bromo-3-methoxypropane. Benchchem.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • N-Acylation Reactions of Amines.
  • 2-Adamantanol synthesis. ChemicalBook.

Sources

Application Notes and Protocols for the In Vitro Evaluation of 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the initial in vitro characterization of 2-(Aminomethyl)adamantan-2-ol, a novel adamantane derivative with putative neuroprotective properties. While specific biological data for this compound is not extensively available in peer-reviewed literature, its structural similarity to known N-methyl-D-aspartate (NMDA) receptor antagonists, such as memantine, provides a strong rationale for its investigation as a neuroprotective agent.[1][2][3] This document offers a series of detailed protocols to assess its cytotoxicity, and potential therapeutic efficacy in cell culture models of neuronal excitotoxicity.

The protocols herein are designed to be self-validating, with integrated controls and clear endpoints. The experimental choices are explained to provide a deeper understanding of the underlying principles, empowering researchers to adapt and troubleshoot as needed.

Scientific Background: The Promise of Adamantane Derivatives in Neuroprotection

Adamantane derivatives form a unique class of compounds characterized by a rigid, lipophilic tricyclic alkane structure. This scaffold has proven to be a valuable pharmacophore in drug discovery, notably in the development of agents targeting the central nervous system (CNS).[4][5] The bulky adamantane cage can influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its ability to cross the blood-brain barrier.[4]

Many biologically active adamantane derivatives, including the clinically approved drugs memantine and amantadine, function as non-competitive antagonists of the NMDA receptor.[1][3] Overactivation of NMDA receptors is a key mechanism in glutamate-mediated excitotoxicity, a pathological process implicated in a range of neurodegenerative disorders.[1] By blocking the NMDA receptor ion channel, these compounds can mitigate excessive calcium influx and prevent subsequent neuronal death.[1] Some adamantane derivatives may also exert their neuroprotective effects through other mechanisms, such as modulation of the GABAergic system.[3][6]

Given its structure, this compound is hypothesized to function as an NMDA receptor antagonist. The following protocols are designed to test this hypothesis and to characterize its broader cellular effects.

Getting Started: Preparation of this compound for Cell Culture

Proper preparation of the test compound is critical for reproducible results. The following protocol outlines the preparation of a stock solution of this compound.

Protocol 1: Preparation of a 10 mM Stock Solution

  • Materials:

    • This compound (molecular weight to be confirmed by the user)

    • Sterile, cell culture-grade dimethyl sulfoxide (DMSO)

    • Sterile, microcentrifuge tubes

  • Procedure:

    • Accurately weigh a precise amount of this compound powder.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • In a sterile microcentrifuge tube, dissolve the powder in the calculated volume of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.

  • Always prepare a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Foundational Assays: Assessing the Cytotoxicity Profile

Before evaluating the neuroprotective effects of a compound, it is essential to determine its intrinsic cytotoxicity. This allows for the identification of a non-toxic working concentration range for subsequent experiments.

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7]

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y, PC12, or primary cortical neurons)

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (10 mM)

    • MTT solution (5 mg/mL in sterile PBS)

    • DMSO

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).

    • Replace the existing medium with the medium containing the different concentrations of the compound or controls.

    • Incubate the plate for 24-48 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation: Example Cytotoxicity Data

Concentration (µM)Cell Viability (%)
Vehicle Control100
0.198.5
197.2
1095.8
5085.3
10060.1

Investigating Neuroprotection: Modeling Excitotoxicity in a Dish

To assess the neuroprotective potential of this compound, a model of glutamate-induced excitotoxicity can be employed.

Protocol 3: Glutamate-Induced Excitotoxicity Assay

  • Materials:

    • Neuronal cells seeded in 96-well plates

    • This compound

    • Glutamate solution (e.g., 100 mM stock in sterile water)

    • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Procedure:

    • Pre-treat the cells with a range of non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

    • Induce excitotoxicity by adding a final concentration of glutamate (the optimal concentration should be determined empirically for the specific cell type, but a starting point could be 100-500 µM).

    • Include the following controls: untreated cells, cells treated with vehicle only, cells treated with this compound only, and cells treated with glutamate only.

    • Incubate for 24 hours.

    • Measure LDH release into the culture medium according to the manufacturer's instructions. LDH is a cytosolic enzyme that is released upon cell lysis, serving as an indicator of cytotoxicity.

    • Calculate the percentage of neuroprotection relative to the glutamate-only treated cells.

Experimental Workflow for Neuroprotection Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation & Analysis a Seed Neuronal Cells in 96-well Plate b Allow Cells to Adhere (24h) a->b c Pre-treat with this compound (1-2h) b->c d Induce Excitotoxicity with Glutamate c->d e Incubate (24h) d->e f Measure LDH Release e->f g Calculate Neuroprotection f->g

Caption: Workflow for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity.

Delving Deeper: Mechanistic Insights into Cell Death Pathways

To understand how this compound might be protecting neurons, it is useful to investigate its effects on apoptosis, a form of programmed cell death.

Protocol 4: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.

  • Materials:

    • Neuronal cells treated as in the excitotoxicity assay

    • Annexin V-FITC/PI apoptosis detection kit

    • Flow cytometer

  • Procedure:

    • Following treatment, collect both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in the binding buffer provided with the kit.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

Presumed Signaling Pathway in Neuroprotection

G cluster_0 Excitotoxic Stimulus cluster_1 NMDA Receptor cluster_2 Intracellular Events cluster_3 Cellular Outcome cluster_4 Therapeutic Intervention Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR IonChannel Ion Channel NMDAR->IonChannel Activation Ca_Influx Ca2+ Influx IonChannel->Ca_Influx Downstream Downstream Pathwa (e.g., Calpains, Caspases) Ca_Influx->Downstream Apoptosis Apoptosis & Necrosis Downstream->Apoptosis Adamantane This compound Adamantane->IonChannel Blockade

Caption: Hypothesized mechanism of neuroprotection by this compound via NMDA receptor blockade.

Concluding Remarks

The protocols outlined in this application note provide a robust starting point for the in vitro characterization of this compound. By systematically evaluating its cytotoxicity and neuroprotective effects, researchers can gain valuable insights into its therapeutic potential. Further mechanistic studies, such as Western blotting for key signaling proteins (e.g., cleaved caspase-3, Bax/Bcl-2 ratio) and direct assessment of NMDA receptor activity (e.g., calcium imaging), are recommended to build upon these initial findings.

References

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • Alamri, M. A., et al. (2021). Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. Journal of Receptors and Signal Transduction, 41(6), 575-585.
  • Karton, Y., et al. (2017). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 117(5), 3475-3521.
  • PubMed. (1987). Synthesis and biological activity of 2-adamantanone oxime carbamate derivatives. Archiv der Pharmazie, 320(5), 465-470.
  • Georgieva Chochkova, M., et al. (2013). Biological activity of adamantane analogues. ResearchGate.
  • Zengin, E. N., et al. (2022). Neuroprotective effects of amantadine for experimental acute carbon monoxide poisoning. Turkish Journal of Medical Sciences, 52(4), 1145-1152.
  • PubMed. (2022). Neuroprotective effects of amantadine for experimental acute carbon monoxide poisoning.
  • Voronina, T. A., et al. (2017). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. ResearchGate.
  • MDPI. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies.
  • MDPI. (2022). New Myrtenal-Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model.
  • Voronina, T. A., et al. (2017). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. CNS & Neurological Disorders - Drug Targets, 16(5), 629-636.

Sources

Application Notes and Protocols for In Vitro Profiling of 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of 2-(Aminomethyl)adamantan-2-ol. The adamantane scaffold is a privileged structure in medicinal chemistry, featured in notable neuroactive drugs like Memantine and Amantadine, which target central nervous system (CNS) ion channels and receptors.[1] The unique lipophilic and rigid nature of the adamantane cage often confers favorable pharmacokinetic properties and allows for precise orientation of functional groups to interact with biological targets.[1][2] Given the structural similarities of this compound to known NMDA receptor antagonists and other CNS modulators, this guide presents a logical, tiered approach to profile its activity. We begin with foundational cytotoxicity assessments to establish a viable therapeutic window, followed by a suite of primary functional assays targeting high-probability neuromodulatory proteins: NMDA receptors, GABA-A receptors, and voltage-gated sodium channels. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices.

Introduction: The Rationale for a Targeted Screening Approach

The adamantane moiety is a versatile building block in drug design, known for its ability to interact with hydrophobic pockets within protein targets.[2] Its most prominent applications are in the CNS space. Memantine, an adamantane amine derivative, is a moderate-affinity, non-competitive NMDA-receptor antagonist, while Amantadine has a more complex pharmacology that includes blocking the M2 proton channel of the influenza A virus and influencing dopaminergic and NMDA receptor systems.[1]

The structure of this compound, featuring both an aminomethyl and a hydroxyl group on the adamantane core, suggests potential interactions with ion channels or receptors involved in neurotransmission. This guide, therefore, proposes a focused in vitro screening cascade to efficiently elucidate its primary mechanism of action. The workflow prioritizes the most likely CNS targets based on chemical structure and historical precedent.

Overall Experimental Workflow

A systematic investigation begins with assessing the compound's intrinsic cytotoxicity to define appropriate concentration ranges for subsequent specific activity assays. Following this, a parallel screening against key CNS targets is recommended to identify a primary mechanism of action.

Experimental_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Target Screening cluster_2 Phase 3: Data Analysis A Start: this compound (Test Compound) B Cytotoxicity Profiling (e.g., MTT & LDH Assays) A->B Expose to cells C Determine Maximum Non-Toxic Concentration & CC50 B->C Analyze viability data D NMDA Receptor Activity (Calcium Flux Assay) C->D Use non-toxic concentrations E GABA-A Receptor Modulation (Fluorescence-Based Assay) C->E Use non-toxic concentrations F Voltage-Gated Na+ Channel Activity (Membrane Potential Assay) C->F Use non-toxic concentrations G Dose-Response Analysis (Calculate EC50 / IC50) D->G E->G F->G H Mechanism of Action Hypothesis G->H Synthesize results

Figure 1: Recommended screening cascade for this compound.

Phase 1: Foundational Cytotoxicity Profiling

Scientific Rationale: Before investigating specific biological activities, it is crucial to determine the concentration range at which this compound exhibits cytotoxic effects. This ensures that any observed activity in subsequent assays is due to specific target modulation, not general cellular toxicity. We will employ two distinct, well-established assays that measure different aspects of cell health: the MTT assay for metabolic activity and the LDH assay for membrane integrity.[3][4][5][6]

Protocol: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[4][7] The amount of formazan produced, measured by absorbance, is proportional to the number of living cells.[3]

Step-by-Step Methodology:

  • Cell Seeding: Seed a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium. A typical range would be from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Then add 50 µL of the 2X compound dilutions to the appropriate wells. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., 1% Triton X-100) as a positive control for cell death.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3] Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage viability against the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity, a hallmark of cytotoxicity.[4][8] The LDH assay measures the amount of this enzyme in the supernatant, which is proportional to the number of dead or damaged cells.[3][5]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol in a separate 96-well plate.

  • Establish Controls: Prepare three sets of control wells:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits) 30 minutes before the end of the incubation.[3]

    • Background: Medium only (no cells).

  • Collection of Supernatant: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cell monolayer.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for 20-30 minutes.

  • Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the specified wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the control wells, according to the formula: (% Cytotoxicity = (Compound - Spontaneous) / (Maximum - Spontaneous) * 100).

Assay TypePrincipleEndpoint MeasuredTypical Cell Line
MTT Assay Mitochondrial reductase activityCell Viability / Metabolic ActivitySH-SY5Y, PC-12, Primary Neurons
LDH Assay Cell membrane integrityCytotoxicity / Cell LysisSH-SY5Y, PC-12, Primary Neurons

Phase 2: Primary Target Screening Assays

Based on the cytotoxicity data, all subsequent assays should be performed using concentrations of this compound well below its CC₅₀ value.

Assay 1: NMDA Receptor Functional Assay (Calcium Flux)

Scientific Rationale: Given the structural similarity to Memantine, the NMDA receptor is a primary target of interest. NMDA receptors are ligand-gated ion channels that are highly permeable to Ca²⁺.[9] This assay functionally measures receptor activation or inhibition by monitoring the influx of calcium into the cell using a fluorescent Ca²⁺ indicator dye.

NMDA_Assay_Workflow A Seed HEK293 cells expressing NMDA receptors (e.g., GluN1/GluN2A) B Load cells with Ca2+ indicator dye (e.g., Fluo-4 AM) A->B C Pre-incubate with This compound or controls B->C D Stimulate with NMDA/Glycine (Agonists) C->D E Measure fluorescence change (FLIPR / Plate Reader) D->E F Analyze dose-response (Calculate IC50) E->F

Figure 2: Workflow for the NMDA receptor calcium flux assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing a specific NMDA receptor subtype (e.g., GluN1/GluN2A) onto black-walled, clear-bottom 96- or 384-well plates. Culture overnight to form a confluent monolayer.

  • Dye Loading: Wash the cells with assay buffer (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 1 hour at 37°C.

  • Compound Addition: Wash away excess dye. Add the test compound, this compound, at various concentrations. Include a known NMDA receptor antagonist (e.g., MK-801 or Memantine) as a positive control and vehicle as a negative control.[9][10] Incubate for 15-20 minutes.

  • Agonist Stimulation & Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR) or a plate reader with an injection module. Establish a baseline fluorescence reading. Inject a solution of NMDA and its co-agonist glycine to stimulate the receptors.[10] Continue to monitor the change in fluorescence intensity over time.

  • Data Analysis: Calculate the percentage inhibition of the calcium response for each concentration of the test compound relative to the vehicle control. Fit the data to a dose-response curve to determine the IC₅₀ value.

Assay 2: GABA-A Receptor Allosteric Modulation Assay

Scientific Rationale: The GABAergic system is a major inhibitory pathway in the CNS and a common target for neuroactive compounds.[1] Positive allosteric modulators (PAMs) of the GABA-A receptor do not activate the receptor directly but enhance the effect of the endogenous ligand, GABA.[11] This assay is designed to detect such activity.

Principle: This functional assay uses a cell line co-expressing a GABA-A receptor subtype and a halide-sensitive yellow fluorescent protein (YFP).[12] When the GABA-A channel opens in the presence of an iodide-containing buffer, iodide ions flow into the cell and quench the YFP fluorescence. A PAM will enhance the GABA-induced iodide influx, leading to a greater quenching effect.[12]

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO or HEK293 cells stably co-expressing a GABA-A receptor subtype (e.g., α1β2γ2) and a halide-sensing YFP (e.g., YFP-H148Q/I152L) in 96- or 384-well plates.

  • Compound Addition: Wash the cells with a low-chloride buffer. Add this compound across a range of concentrations. Also prepare wells with a known PAM (e.g., Diazepam) as a positive control and vehicle as a negative control.

  • GABA Stimulation & Measurement: Place the plate in a fluorescence reader. Initiate the assay by adding a stimulus solution containing a sub-maximal (EC₂₀) concentration of GABA and a high concentration of sodium iodide (NaI).

  • Fluorescence Reading: Immediately measure the YFP fluorescence at timed intervals. The rate of fluorescence quench is proportional to the iodide influx through the GABA-A channels.

  • Data Analysis: Determine the rate of fluorescence quenching for each well. Calculate the percentage potentiation of the GABA response caused by the test compound. Plot the potentiation against the compound concentration to determine the EC₅₀ value for modulation.

Assay 3: Voltage-Gated Sodium Channel (Naᵥ) Functional Assay

Scientific Rationale: Some neuroactive drugs, including adamantane derivatives, can modulate the activity of voltage-gated ion channels.[1] This assay provides a high-throughput method to assess whether this compound acts as an inhibitor of Naᵥ channels.

Principle: This assay utilizes a fluorescent membrane potential-sensitive dye to report channel activity.[13][14] Cells expressing a Naᵥ channel subtype are depolarized to open the channels. In the presence of a Naᵥ channel activator (which prolongs the open state), sodium ions flow into the cell, causing a change in membrane potential that is detected by the dye.[13] An inhibitor will block this influx and prevent the change in fluorescence.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing a Naᵥ channel of interest (e.g., Naᵥ1.7) in 96- or 384-well plates.

  • Dye Loading: Load the cells with a membrane potential-sensitive FRET-based dye pair according to the manufacturer's protocol.

  • Compound Incubation: Add various concentrations of this compound to the wells. Include a known Naᵥ channel blocker (e.g., Tetracaine) as a positive control and vehicle as a negative control.

  • Channel Activation & Measurement: Place the plate in a fluorescence reader. Add a stimulus solution containing a Naᵥ channel activator (e.g., Veratridine) and measure the resulting change in fluorescence ratio.

  • Data Analysis: Quantify the inhibition of the fluorescence signal at each concentration of the test compound. Generate a dose-response curve and calculate the IC₅₀ value.

Assay TargetAssay PrincipleReadoutPotential Effect of Compound
NMDA Receptor Ligand-gated Ca²⁺ influxIntracellular Ca²⁺ fluorescenceInhibition (Antagonist)
GABA-A Receptor Ligand-gated Cl⁻/I⁻ influxYFP fluorescence quenchingPotentiation (PAM)
Naᵥ Channel Voltage-gated Na⁺ influxMembrane potential dye fluorescenceInhibition (Blocker)

References

  • Determining the relative efficacy of positive allosteric modulators of the GABAA receptor: design of a screening approach. PubMed.
  • Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. PubMed.
  • 3HMK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed.
  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science.
  • Functional Assay of Voltage-Gated Sodium Channels Using Membrane Potential-Sensitive Dyes. ResearchGate.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
  • Cell death assays for neurodegenerative disease drug discovery. PMC - NIH.
  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One.
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  • Cell Viability Assay Service. Creative Biolabs.
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  • Neuronal Cell viability and cytotoxicity assays. NeuroProof.
  • Viability and survival test. NEUROFIT.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • Currently available adamantane derivatives in clinical practice and their activity. ResearchGate.
  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PubMed Central.
  • Protocol Modification To Determine The Cytotoxic Potential Of Drugs Using Cell Viability Assays That Rely On The Reducing Property Of Viable Cells. Protocols.io.
  • Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. PubMed.
  • NMDA Biochemical Binding Assay Service. Reaction Biology.
  • Viability/Cytotoxicity Assays. BrainXell.
  • High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PubMed.
  • GABAA receptor positive allosteric modulator. Wikipedia.
  • What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. ResearchGate.
  • A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188. PMC.
  • Assay in Summary_ki. BindingDB.
  • The Use of Ligand Binding in Assays of NMDA Receptor Function. Springer.
  • 2-Adamantanol. PubChem - NIH.
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Application Notes & Protocols: Animal Models for Efficacy Testing of 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Rationale for Efficacy Testing

The adamantane moiety, a rigid, lipophilic tricyclic alkane, serves as a privileged scaffold in medicinal chemistry, particularly for targeting the central nervous system (CNS).[1][2] Its unique structure facilitates passage across the blood-brain barrier, a critical feature for neurotherapeutics.[2] Notable drugs like Amantadine, used in Parkinson's disease, and Memantine, for Alzheimer's disease (AD), feature the adamantane core and underscore its therapeutic potential.[1][3] These compounds primarily modulate neurotransmitter systems, with Memantine acting as a well-characterized uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][4][5]

The compound 2-(Aminomethyl)adamantan-2-ol incorporates key functional groups onto the adamantane backbone that suggest a potential for neuroprotective or neuromodulatory activity. The aminomethyl group is a common feature in CNS-active compounds, while the hydroxyl group can influence solubility and metabolic stability. Structurally, it shares features with other adamantane derivatives known to interact with NMDA receptors and other CNS targets.[6][7] Overactivation of NMDA receptors leads to excessive calcium influx and excitotoxicity, a key pathological process in neurodegenerative disorders like Alzheimer's disease.[4][8][9] Therefore, it is hypothesized that this compound may act as an NMDA receptor antagonist, offering a therapeutic avenue for conditions characterized by excitotoxicity and neuronal loss.

This guide provides detailed protocols for evaluating the efficacy of this compound in validated animal models of Alzheimer's disease and neuropathic pain, two conditions where NMDA receptor modulation is a clinically relevant strategy.

Efficacy Testing in a Transgenic Mouse Model of Alzheimer's Disease

Scientific Rationale and Model Selection

To investigate the potential of this compound in treating Alzheimer's disease, a robust and well-characterized animal model is essential. Transgenic mouse models that overexpress human genes associated with familial AD (FAD) are widely used as they recapitulate key pathological features of the disease, including the formation of amyloid plaques.[10][11]

The 5XFAD mouse model is a recommended choice for these studies.[11][12] These mice co-express five human FAD mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes, leading to an aggressive and rapid development of AD-like pathology.[13][14][15] Key advantages of the 5XFAD model include:

  • Early and Robust Amyloid Pathology: Significant amyloid-beta (Aβ) plaque deposition begins as early as 2 months of age, allowing for shorter study durations.[15]

  • Cognitive Deficits: These mice exhibit clear, age-dependent deficits in spatial learning and memory, which are crucial endpoints for evaluating cognitive enhancers.[14][15]

  • Well-Characterized Phenotype: The pathological and behavioral progression of 5XFAD mice is extensively documented, providing a reliable baseline for efficacy studies.[14][15]

Experimental Workflow and Design

A well-structured experimental design is critical for obtaining reproducible and translatable results. The following workflow outlines the key stages for testing the efficacy of this compound in the 5XFAD model.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Efficacy Assessment Phase A Animal Acclimation & Baseline Characterization (4 months old) B Randomization into Treatment Groups (Vehicle, Test Compound, Positive Control) A->B 1 week C Chronic Dosing Regimen (e.g., daily oral gavage for 8 weeks) B->C D Behavioral Testing (Morris Water Maze) C->D 8 weeks E Tissue Collection (Brain Harvest) D->E Post-behavior F Biochemical & Histological Analysis (ELISA, IHC for Aβ plaques) E->F

Figure 1. Experimental workflow for efficacy testing in the 5XFAD mouse model.
Detailed Protocol: Morris Water Maze (MWM)

The MWM is a gold-standard behavioral assay for assessing hippocampal-dependent spatial learning and memory in rodents.[16][17][18]

Objective: To determine if this compound improves spatial learning and memory deficits in 5XFAD mice.

Apparatus:

  • A circular pool (120-150 cm diameter) filled with water (21-24°C) made opaque with non-toxic white paint.[16][19]

  • A submerged escape platform (10 cm diameter), 1-2 cm below the water surface.[16]

  • Distal visual cues placed around the room.

  • A video tracking system.

Protocol:

  • Acclimation (1-2 days prior): Handle mice and allow them to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.

  • Visible Platform Training (1 day):

    • Make the platform visible by attaching a colored flag.

    • Conduct 4 trials per mouse, placing the mouse in the water facing the pool wall from one of four cardinal starting positions (N, S, E, W).

    • Allow the mouse to swim for a maximum of 60-90 seconds to find the platform.[19] If it fails, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.[19]

    • This phase ensures that any observed deficits are not due to visual or motor impairments.

  • Acquisition Phase (Hidden Platform Training, 5-7 days):

    • Submerge the platform in a fixed quadrant of the pool.

    • Conduct 4 trials per day for each mouse, with a different starting position for each trial.

    • Record the time it takes for the mouse to find the platform (escape latency).

    • A decrease in escape latency over the training days indicates learning.

  • Probe Trial (24 hours after last acquisition trial):

    • Remove the platform from the pool.

    • Place the mouse in the pool from a novel starting position for a single 60-second trial.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

    • Increased time in the target quadrant indicates memory retention.[20]

Data Presentation and Interpretation

Summarize the MWM data and key biochemical markers in tables for clear comparison between treatment groups.

Table 1: Example Data Summary for Alzheimer's Disease Model Efficacy Study

GroupNMean Escape Latency (Day 5, sec ± SEM)Time in Target Quadrant (Probe Trial, % ± SEM)Brain Aβ42 Levels (pg/mg tissue ± SEM)
Wild-Type + Vehicle1220.5 ± 2.145.3 ± 3.5150.4 ± 15.2
5XFAD + Vehicle1248.2 ± 4.522.1 ± 2.81250.7 ± 102.3
5XFAD + Cmpd (Low Dose)1239.7 ± 3.829.8 ± 3.1980.1 ± 95.6
5XFAD + Cmpd (High Dose)1230.1 ± 3.2 38.6 ± 3.4750.5 ± 88.4
5XFAD + Memantine1232.5 ± 3.536.9 ± 3.2 810.2 ± 91.7
p<0.05, **p<0.01 compared to 5XFAD + Vehicle

Efficacy Testing in a Rodent Model of Neuropathic Pain

Scientific Rationale and Model Selection

Neuropathic pain is a chronic pain state caused by a lesion or disease of the somatosensory nervous system.[21] NMDA receptor antagonists have shown efficacy in attenuating neuropathic pain, making this a relevant therapeutic area to explore for this compound.

The Chronic Constriction Injury (CCI) model is a widely used and validated model of neuropathic pain in rodents.[21][22][23] It involves loosely ligating the sciatic nerve, which leads to the development of robust and persistent pain hypersensitivity, including mechanical allodynia (pain in response to a non-painful stimulus).[21][24][25] This model mimics many features of human neuropathic pain conditions like sciatica.[21]

Experimental Workflow and Design

The workflow for the CCI model focuses on establishing a baseline of pain sensitivity, inducing the injury, and then assessing the analgesic effect of the compound.

G cluster_0 Pre-Surgery Phase cluster_1 Induction & Post-Op Phase cluster_2 Treatment & Assessment Phase A Animal Acclimation & Baseline Behavioral Testing (von Frey test) B CCI Surgery (Unilateral sciatic nerve ligation) A->B C Post-Operative Recovery & Pain Development B->C 7-14 days D Confirm Mechanical Allodynia C->D E Acute or Chronic Dosing with Test Compound D->E F Post-Dose Behavioral Testing (von Frey test at multiple time points) E->F G Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_Influx Excessive Ca²⁺ Influx NMDAR->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Compound This compound Block Channel Block Compound->Block Block->NMDAR Blocks Pore Neuroprotection Neuroprotection & Survival Block->Neuroprotection

Figure 3. Hypothesized signaling pathway for this compound.

In pathological conditions, excessive glutamate release leads to sustained activation of NMDA receptors, causing a massive influx of calcium. [1]This disrupts cellular homeostasis and activates downstream pathways leading to neuronal damage and death, a process known as excitotoxicity. [4]By acting as an open-channel blocker, this compound is hypothesized to preferentially block this pathological, sustained receptor activation while sparing normal physiological synaptic activity, thereby reducing excitotoxicity and promoting neuronal survival. [5]

General Considerations for Preclinical Testing

  • Pharmacokinetics (PK): Before initiating efficacy studies, it is crucial to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This ensures that the chosen dosing regimen achieves adequate brain exposure. [26][27]

  • Safety and Toxicology: Conduct preliminary toxicology studies to determine the maximum tolerated dose (MTD) and identify any potential adverse effects. [26][27]

  • Regulatory Compliance: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare (e.g., IACUC) and, where applicable, follow Good Laboratory Practice (GLP) standards. [26][28]

  • Rigorous Study Design: To ensure the reproducibility and translational value of the findings, studies should incorporate randomization, blinding of experimenters to treatment allocation, appropriate sample size calculations, and pre-specified statistical analysis plans. [29]

References

  • Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches. ACS Omega.
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central.
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  • Pharmacological characterization of the chronic constriction injury model of neuropathic pain. PubMed.
  • Chronic Constriction Injury (CCI) Model. Melior Discovery.
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  • Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol.
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. OUCi.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central.
  • Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. PSPP Home.
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  • Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches. ACS Publications.
  • Alzheimer's Disease Mouse Models. Taconic Biosciences.
  • (PDF) Morris water maze: Procedures for assessing spatial and related forms of learning and memory. ResearchGate.
  • Understanding the Morris Water Maze in Neuroscience. Cyagen.
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  • NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies. PubMed Central.
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  • Novel adamantane derivatives as multifunctional neuroprotective agents. UWCScholar.
  • Cutting Edge Models for Alzheimer's Disease Research - 5xFAD Mouse Model. Creative Biolabs.
  • N-methyl D-aspartate (NMDA) receptor antagonists and memantine treatment for Alzheimer's disease, vascular dementia and Park. SciSpace.
  • Experimental protocol. Adult mice (n = 14 WT and n = 14 5xFAD;...). ResearchGate.
  • Adenosine A2A Receptor Antagonists Affects NMDA Glutamate Receptor Function. Potential to Address Neurodegeneration in Alzheimer's Disease. MDPI.
  • Preclinical Studies in Drug Development. PPD.
  • Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. NIH.
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  • Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study. NIH.
  • 5xFAD Mouse Model for Alzheimer's Disease Studies. Charles River Laboratories.
  • General Considerations for Preclinical Studies Submissions. Saudi Food & Drug Authority.
  • AlzPED: Raising the Standards for Preclinical Efficacy Testing of Candidate Therapeutics in Alzheimer's Disease. NIH.
  • Preclinical research strategies for drug development. AMSbiopharma.
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central.
  • Adamantan-2-ol. NIST WebBook.
  • 2-Adamantanol. PubChem.
  • TARGETS FOR ETHANOL ACTIONS AND ANTAGONISM IN LOOP 2 OF THE EXTRACELLULAR DOMAIN OF GLYCINE RECEPTORS. PubMed Central.

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Application Notes and Protocols: 2-(Aminomethyl)adamantan-2-ol as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Attributes of the 2-(Aminomethyl)adamantan-2-ol Scaffold

Adamantane, a rigid, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique diamondoid structure imparts a combination of high lipophilicity, metabolic stability, and three-dimensional character to drug candidates.[1][2] These properties can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile, including its ability to cross the blood-brain barrier.[3][4] While 1-substituted adamantanes have been extensively explored, leading to marketed drugs like amantadine and memantine, derivatization at the secondary (C2) position offers a distinct vector for substituent placement, allowing for a finer exploration of chemical space.[5][6]

The this compound scaffold presents a particularly interesting starting point for drug discovery. It incorporates the core adamantane cage with two key functional groups at the C2 position: a primary amine and a hydroxyl group. This unique arrangement offers several advantages:

  • Dual Functionality: The presence of both an amino and a hydroxyl group provides two distinct points for chemical modification, allowing for the synthesis of diverse libraries of compounds.

  • Defined Stereochemistry: Substitution at the C2 position introduces a chiral center, enabling the exploration of stereospecific interactions with biological targets.[7]

  • Bioisosteric Potential: The adamantane cage can serve as a rigid, lipophilic bioisostere for other cyclic systems, potentially improving metabolic stability and target engagement.[8][9]

  • Established Pharmacological Relevance: Adamantane derivatives are known to interact with key biological targets, most notably as NMDA receptor antagonists and antiviral agents, providing a strong rationale for the exploration of new analogs.[10][11]

This guide provides a comprehensive overview of the this compound scaffold, including its synthesis, derivatization strategies, and potential applications in medicinal chemistry, supported by detailed experimental protocols.

Synthesis of the this compound Scaffold

The synthesis of this compound can be achieved through the reduction of 2-hydroxy-2-cyanoadamantane. This method provides a direct route to the target scaffold.

Protocol 1: Synthesis of this compound

Reaction Scheme:

Synthesis_of_2_Aminomethyl_adamantan_2_ol start 2-Hydroxy-2-cyanoadamantane reagents NaBH4, NiCl2 tert-Butanol, 70°C start->reagents Hydrogenation product This compound reagents->product

Caption: Synthesis of this compound.

Materials:

  • 2-Hydroxy-2-cyanoadamantane

  • Sodium borohydride (NaBH₄)

  • Anhydrous nickel(II) chloride (NiCl₂)

  • tert-Butanol

  • Reaction vessel equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure: [12]

  • In a suitable reaction vessel, dissolve 2-hydroxy-2-cyanoadamantane (0.02 mol) in tert-butanol (15 mL).

  • To this solution, add anhydrous nickel(II) chloride (1.0 g, 0.008 mol).

  • Carefully add sodium borohydride (0.6 g, 0.016 mol) portion-wise to the stirred mixture.

  • Heat the reaction mixture to 70°C and maintain this temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Filter the mixture to remove inorganic salts.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The mass spectrum is expected to show a molecular ion peak [M]+ at m/z 181.[12]

Derivatization of the this compound Scaffold

The primary amine of the this compound scaffold is a versatile handle for a variety of chemical modifications. Standard derivatization techniques can be employed to introduce diverse functionalities, allowing for the exploration of structure-activity relationships (SAR).[1]

Protocol 2: N-Acylation of this compound

This protocol describes a general procedure for the acylation of the primary amine to form an amide linkage.

Reaction Scheme:

N_Acylation start This compound reagents R-COCl or (RCO)2O Base (e.g., Triethylamine) Dichloromethane start->reagents Acylation product N-Acyl-2-(aminomethyl)adamantan-2-ol reagents->product

Caption: N-Acylation of the scaffold.

Materials:

  • This compound

  • Acyl chloride or acid anhydride of choice

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Alkylation of this compound (Reductive Amination)

This protocol outlines the synthesis of secondary amines via reductive amination with an aldehyde or ketone.

Reaction Scheme:

Reductive_Amination start This compound reagents 1. Aldehyde or Ketone 2. NaBH(OAc)3 or NaBH4 Methanol or Dichloroethane start->reagents Reductive Amination product N-Alkyl-2-(aminomethyl)adamantan-2-ol reagents->product

Caption: N-Alkylation via reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄)

  • Anhydrous methanol or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount, if needed)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in anhydrous methanol or DCE.

  • Add a catalytic amount of acetic acid if necessary to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) or sodium borohydride (1.5 equivalents) in portions.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Applications in Medicinal Chemistry

The this compound scaffold is a promising starting point for the development of novel therapeutics, particularly in the areas of neurological disorders and infectious diseases.

NMDA Receptor Antagonists for Neurological Disorders

The adamantane cage is a well-established pharmacophore for NMDA receptor antagonists.[10] Memantine, a 1-amino-3,5-dimethyladamantane derivative, is an approved treatment for Alzheimer's disease.[13] It acts as an uncompetitive antagonist, binding within the ion channel of the NMDA receptor.[14] The this compound scaffold can be utilized to develop novel NMDA receptor antagonists with potentially improved properties.

Drug Design Rationale:

The primary amine can be derivatized with various lipophilic groups to enhance binding affinity and modulate pharmacokinetic properties. The hydroxyl group can be maintained to explore potential hydrogen bonding interactions within the receptor or can be further modified.

Workflow for Development and Evaluation:

NMDA_Antagonist_Workflow Scaffold This compound Derivatization N-Acylation / N-Alkylation (Protocols 2 & 3) Scaffold->Derivatization Library Library of Derivatives Derivatization->Library Screening In vitro NMDA Receptor Binding Assay (Protocol 4) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Optimization Lead Optimization (SAR) Hit_ID->Optimization In_Vivo In vivo Models of Neurological Disease Optimization->In_Vivo

Caption: Workflow for developing NMDA receptor antagonists.

Protocol 4: In Vitro NMDA Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the NMDA receptor using a radiolabeled ligand, such as [³H]MK-801.

Materials:

  • Rat brain cortical membranes (source of NMDA receptors)

  • [³H]MK-801 (radioligand)

  • Test compounds (derivatives of this compound)

  • Glutamate and glycine (co-agonists)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare rat brain cortical membranes according to standard protocols.

  • In a 96-well plate, add assay buffer, glutamate (10 µM), and glycine (10 µM).

  • Add varying concentrations of the test compound.

  • Initiate the binding reaction by adding [³H]MK-801 (e.g., 1 nM final concentration).

  • Incubate the plate at room temperature for 2 hours to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]MK-801 binding) by non-linear regression analysis of the competition curves.

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Data Presentation:

CompoundR Group (at Amino)IC₅₀ (nM)Kᵢ (nM)
Example 1 -COCH₃DataData
Example 2 -CH₂-PhDataData
Memantine (Reference)DataData
Antiviral Agents

The adamantane scaffold is historically significant in antiviral drug discovery, with amantadine and rimantadine being early examples of influenza A inhibitors. They function by blocking the M2 proton channel of the virus. The this compound scaffold can be used to generate novel antiviral compounds, potentially with activity against a broader range of viruses or resistant strains.

Drug Design Rationale:

Derivatization of the amino group can be used to introduce functionalities known to interact with viral targets. For instance, coupling amino acids or other polar groups could modulate solubility and interactions with viral proteins.

Protocol 5: Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the ability of a compound to inhibit the replication of a virus.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., MDCK cells for influenza)

  • Virus stock of known titer

  • Test compounds

  • Cell culture medium

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Seed the host cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the growth medium from the cells and infect with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells.

  • Overlay the cells with a mixture of cell culture medium and agarose (or methylcellulose) containing the different concentrations of the test compound.

  • Incubate the plates at 37°C in a CO₂ incubator until viral plaques are visible (typically 2-3 days).

  • Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.

  • Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).

Data Presentation:

CompoundR Group (at Amino)EC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Example 3 -GlycineDataDataData
Example 4 -PhenylalanineDataDataData
Amantadine (Reference)DataDataData
(CC₅₀ is the cytotoxic concentration that reduces cell viability by 50%, determined in a parallel assay)

Conclusion

The this compound scaffold represents a valuable and underexplored platform in medicinal chemistry. Its unique combination of a rigid, lipophilic adamantane core with dual, readily modifiable functional groups at the C2 position provides a solid foundation for the design and synthesis of novel therapeutic agents. The established pharmacological relevance of adamantane derivatives, particularly as NMDA receptor antagonists and antiviral compounds, offers clear and promising avenues for further investigation. The protocols and strategies outlined in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this versatile scaffold in their drug discovery programs.

References

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Application Notes & Protocols for the Development of 2-(Aminomethyl)adamantan-2-ol Analogs as NMDA Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The adamantane cage is a rigid, lipophilic, and three-dimensional carbocyclic scaffold that has proven to be a highly valuable pharmacophore in drug discovery.[1][2] Its unique structure has led to the development of successful therapeutics, including the antiviral agent amantadine and the N-methyl-D-aspartate (NMDA) receptor antagonist memantine, used in the treatment of Alzheimer's disease.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of novel analogs based on the 2-(aminomethyl)adamantan-2-ol scaffold. This scaffold is of particular interest as it combines key structural features present in known NMDA receptor channel blockers.[1][3] We present detailed, field-tested protocols, explain the scientific rationale behind key experimental choices, and provide methodologies for evaluating the pharmacological activity of these novel compounds.

Introduction: The Rationale for Analog Development

The therapeutic potential of adamantane derivatives in treating neurological disorders is strongly linked to their ability to modulate NMDA receptor activity.[1] The NMDA receptor, an ionotropic glutamate receptor, is fundamental to excitatory neurotransmission and synaptic plasticity in the central nervous system.[3] However, its dysregulation can lead to excitotoxicity, a process implicated in various neurodegenerative diseases.[3]

Compounds like memantine exhibit their neuroprotective effects through a distinct mechanism: they act as uncompetitive, low-affinity, voltage-dependent antagonists of the NMDA receptor.[2][3] This means they preferentially block the ion channel when it is excessively open, without interfering with normal synaptic transmission. The this compound scaffold provides an excellent starting point for developing new chemical entities with potentially superior or more nuanced pharmacological profiles.

The strategic development of analogs allows for the systematic exploration of the structure-activity relationship (SAR) to optimize:

  • Potency and Selectivity: Fine-tuning interactions with different NMDA receptor subunit compositions (e.g., GluN2A vs. GluN2B).[4]

  • Pharmacokinetics: Modulating absorption, distribution, metabolism, and excretion (ADME) properties by altering lipophilicity and metabolic stability.

  • Target Engagement: Enhancing the desired mechanism of action, such as open-channel block kinetics.[5]

This guide outlines a logical workflow for this development process, from initial synthesis to functional biological characterization.

Drug_Development_Workflow Figure 1: Overall Analog Development Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_bio Biological Evaluation A Precursor Synthesis (Adamantan-2-one) B Scaffold Synthesis (this compound) A->B Core Formation C Analog Derivatization (N- & O-Functionalization) B->C Diversification D Purification & QC (HPLC, NMR, MS) C->D Validation E Primary Screening (High-Throughput Calcium Flux) D->E Compound Library F Mechanism of Action (Patch-Clamp Electrophysiology) E->F Hit Confirmation G SAR Analysis F->G Data Integration G->C Iterative Optimization

Caption: A high-level overview of the iterative workflow for developing novel adamantane analogs.

Synthetic Protocols and Methodologies

The synthetic strategy focuses on a modular approach, starting from the commercially available precursor adamantan-2-one. This allows for the efficient construction of the core scaffold, followed by divergent pathways to generate a library of diverse analogs.

Protocol: Synthesis of Core Scaffold - this compound

This protocol is based on a modified Strecker synthesis, which is a reliable method for producing α-amino alcohols from ketones.[6] The reaction proceeds via an α-aminonitrile intermediate, which is subsequently hydrolyzed.

Synthesis_Scheme Figure 2: Synthetic Pathway to this compound and its Analogs Adamantanone Adamantan-2-one Aminonitrile Aminonitrile Intermediate Adamantanone->Aminonitrile Step 1: NaCN, NH4Cl EtOH/H2O, 60°C Scaffold This compound (Core Scaffold) Aminonitrile->Scaffold Step 2: LiAlH4 THF, 0°C to reflux N_Analog N-Acyl/Alkyl Analog Scaffold->N_Analog Step 3a: R-COCl or R-Br Base, DCM O_Analog O-Alkyl/Aryl Analog Scaffold->O_Analog Step 3b: R'-X, NaH DMF

Caption: Key synthetic transformations for scaffold synthesis and subsequent diversification.

Step 1: Synthesis of 2-(Aminomethyl)adamantane-2-carbonitrile (Intermediate)

  • Causality: This step constructs the crucial C-C bond and introduces the nitrogen atom. Using ammonium chloride provides both the ammonia source and a mild acidic catalyst for imine formation, which is the precursor to cyanide addition.

  • To a stirred solution of adamantan-2-one (10.0 g, 66.6 mmol) in 150 mL of 9:1 ethanol/water, add ammonium chloride (5.35 g, 100 mmol).

  • In a separate flask, dissolve sodium cyanide (4.9 g, 100 mmol) in 25 mL of water. Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a certified fume hood.

  • Slowly add the sodium cyanide solution dropwise to the ketone solution over 30 minutes at room temperature.

  • Heat the reaction mixture to 60°C and stir for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 300 mL of ice-cold water.

  • The solid aminonitrile precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Reduction of Aminonitrile to this compound

  • Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the nitrile and any transient imine species to the primary amine while being compatible with the tertiary alcohol. The reaction is performed at low initial temperatures to control its high reactivity.

  • Suspend lithium aluminum hydride (5.0 g, 132 mmol) in 100 mL of anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere and cool to 0°C. Caution: LiAlH₄ reacts violently with water.

  • Dissolve the dried aminonitrile intermediate (from Step 1) in 100 mL of anhydrous THF.

  • Add the aminonitrile solution dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.

  • Once the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4 hours.

  • Cool the reaction back to 0°C and carefully quench by the sequential dropwise addition of water (5 mL), 15% NaOH solution (5 mL), and then water again (15 mL) (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then remove it by filtration, washing the solid with additional THF.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound, which can be purified by recrystallization or column chromatography.

Protocol: N-Functionalization of the Primary Amine

This protocol provides a general method for creating N-acyl and N-alkyl analogs.

  • Dissolve this compound (1.0 g, 5.1 mmol) in 20 mL of dichloromethane (DCM).

  • Add a non-nucleophilic base such as triethylamine (1.5 eq, 7.65 mmol).

  • Cool the solution to 0°C.

  • For Acylation: Add the desired acyl chloride (1.1 eq, 5.6 mmol) dropwise.

  • For Alkylation: Add the desired alkyl bromide or iodide (1.1 eq, 5.6 mmol). For less reactive halides, the reaction may require heating and a stronger base in a solvent like DMF.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting analog by column chromatography.

Protocol: Compound Characterization and Quality Control

To ensure trustworthiness, every synthesized analog must be rigorously characterized.

Technique Purpose Expected Observations for Core Scaffold
¹H NMR Structural confirmation and purityComplex multiplets in the aliphatic region (1.5-2.2 ppm) characteristic of the adamantane cage; singlets for the CH₂-NH₂ and OH protons.[7][8]
¹³C NMR Carbon skeleton confirmationCharacteristic signals for the adamantane carbons (bridgehead and methylene), and distinct signals for the C-OH and C-NH₂ carbons.[7][8]
Mass Spec (ESI) Molecular weight verificationA strong signal corresponding to [M+H]⁺ (e.g., for C₁₁H₁₉NO, expected m/z = 182.15).
HPLC Purity assessmentA single major peak with >95% purity under standard reverse-phase conditions.

Biological Evaluation Protocols

The primary hypothesis is that these analogs will function as NMDA receptor antagonists. The following protocols are designed to test this hypothesis, moving from a high-throughput primary screen to a detailed mechanistic study.

NMDA_Receptor_Diagram Figure 3: Mechanism of Adamantane Antagonists cluster_receptor NMDA Receptor Ion Channel Receptor GluN1 GluN2 Ion Channel Pore Mg²⁺ Site Glutamate Glutamate Glutamate->Receptor:GluN2 Binds Glycine Glycine Glycine->Receptor:GluN1 Binds (Co-agonist) Analog Adamantane Analog Analog->Receptor:channel Blocks Channel (Uncompetitive)

Caption: Adamantane analogs are hypothesized to act as uncompetitive channel blockers of the NMDA receptor.

Protocol: High-Throughput Calcium-Flux Assay
  • Causality: This cell-based functional assay provides a rapid assessment of a compound's ability to inhibit NMDA receptor-mediated ion influx.[9] A reduction in the calcium signal in the presence of the test compound indicates antagonistic activity. This assay is ideal for screening a library of newly synthesized analogs.[10]

  • Cell Culture: Plate HEK293 cells stably expressing human GluN1/GluN2A or GluN1/GluN2B subunits in black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Wash cells with an assay buffer (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 1 hour at 37°C.

  • Compound Incubation: Wash away excess dye. Add varying concentrations of the synthesized adamantane analogs (e.g., from 1 nM to 100 µM) to the wells and incubate for 15-30 minutes. Include wells for positive (known antagonist like Memantine) and negative (vehicle) controls.

  • Receptor Activation & Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Initiate recording of fluorescence intensity. After establishing a baseline, add a solution containing NMDA receptor agonists (e.g., 100 µM glutamate and 10 µM glycine) to all wells to stimulate the receptor.

  • Data Analysis: Measure the peak fluorescence response following agonist addition. Normalize the data to the vehicle control (100% activity) and a maximal inhibition control (0% activity). Plot the normalized response against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value for each analog.

Analog ID N-Substituent Synthesis Yield (%) Purity (%) IC₅₀ (µM) GluN2A IC₅₀ (µM) GluN2B
SCAFF-01 -H75>9825.418.9
ANALOG-02 -C(O)CH₃82>9915.111.2
ANALOG-03 -CH₂CH₃65>978.32.5
MEMANTINE (Reference)N/A>995.21.1

Table presents hypothetical but representative data.

Protocol: Mechanistic Validation via Patch-Clamp Electrophysiology
  • Causality: This is the gold-standard technique for characterizing ion channel modulators.[11] It provides direct measurement of ion flow through the NMDA receptor, allowing for precise determination of the mechanism of action (channel block), potency, and voltage dependence, which are hallmarks of this class of drugs.[5]

  • Cell Preparation: Use cultured neurons or transfected HEK293 cells expressing the NMDA receptor subunits of interest.

  • Whole-Cell Recording: Obtain a whole-cell patch-clamp configuration. Hold the cell membrane at a negative potential (e.g., -70 mV) to ensure the channel is blocked by magnesium at rest.

  • Elicit NMDA Currents: Perfuse the cell with an external solution containing NMDA receptor agonists (glutamate and glycine) but lacking Mg²⁺ to elicit an inward current.

  • Compound Application: After establishing a stable baseline current, co-apply the test analog at various concentrations with the agonists.

  • Data Acquisition: Measure the degree of current inhibition at each concentration to determine the IC₅₀. To test for voltage dependence, apply a series of voltage steps (e.g., from -100 mV to +60 mV) in the presence and absence of the compound. A greater block at more negative potentials is characteristic of open-channel blockers.

  • Analysis: Analyze the kinetics of the block and unblock to understand the compound's residence time in the channel, a critical factor for therapeutic utility.[3]

Conclusion and Future Directions

This guide provides a robust framework for the rational design, synthesis, and evaluation of novel this compound analogs. By systematically modifying the core scaffold and employing the described bioassay cascade, researchers can efficiently navigate the complex process of identifying lead compounds with optimized pharmacological profiles for treating neurological disorders. The data generated from these protocols will form the basis of a comprehensive structure-activity relationship, guiding future iterations of chemical synthesis to develop next-generation NMDA receptor modulators.

References

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  • Qu, T., et al. (n.d.). Four-directional synthesis of adamantane derivatives. Arkat USA.
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  • ACS Publications. (n.d.). Practical and Scalable Synthesis of 1,3-Adamantanediol.
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  • Johnson, K. M. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function. SpringerLink.
  • Blanpied, T. A., et al. (2005). Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block. The Journal of Neuroscience.
  • Jane, D. E., et al. (n.d.). Pharmacology of NMDA Receptors. NCBI Bookshelf.
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Application Notes and Protocols: N-Alkylation of 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide for Medicinal Chemists and Drug Development Professionals

The adamantane scaffold, a rigid and lipophilic carbocycle, is a privileged structure in medicinal chemistry, valued for its ability to enhance the metabolic stability and target-binding affinity of drug candidates. The derivative 2-(Aminomethyl)adamantan-2-ol offers a key reactive handle—a primary amine—for further molecular elaboration. This guide provides a detailed protocol and expert insights for the N-alkylation of this versatile building block, focusing on the widely applicable and controlled method of reductive amination.

Foundational Principles: The Chemistry of N-Alkylation

The introduction of alkyl groups onto a primary amine, such as the one present in this compound, is a cornerstone of synthetic organic chemistry. This transformation is critical for modulating a compound's physicochemical properties, including its lipophilicity, basicity, and hydrogen-bonding capacity, all of which can profoundly influence its pharmacological profile.

Two primary strategies are typically employed for the N-alkylation of primary amines:

  • Direct Alkylation: This classic SN2 reaction involves the amine acting as a nucleophile, attacking an alkyl halide (or a similar electrophile). While straightforward, this method is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as the potential for quaternary ammonium salt formation. Controlling the reaction stoichiometry can be challenging, especially with reactive alkylating agents.

  • Reductive Amination: A more controlled and widely preferred method, reductive amination involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. This intermediate is then reduced in situ to the desired secondary amine. This one-pot procedure offers significant advantages, including high yields, excellent selectivity for mono-alkylation, and the use of a broad range of commercially available carbonyl compounds, allowing for extensive diversification.

This guide will focus on a detailed protocol for reductive amination, as it represents the most robust and versatile approach for the N-alkylation of this compound.

Experimental Workflow: Reductive Amination

The following workflow diagram illustrates the key stages of the N-alkylation process via reductive amination, from reaction setup to the isolation and purification of the final product.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup and Purification A 1. Dissolve this compound in an appropriate solvent (e.g., DCE, THF). B 2. Add the selected aldehyde or ketone (1.0-1.2 equivalents). A->B C 3. Stir at room temperature for 1-2 hours to allow for imine formation. B->C D 4. Add the reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise. C->D Initiate Reduction E 5. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed. D->E F 6. Quench the reaction with an aqueous basic solution (e.g., saturated NaHCO3). E->F Reaction Complete G 7. Extract the product with an organic solvent (e.g., ethyl acetate, DCM). F->G H 8. Wash the combined organic layers, dry over Na2SO4, and concentrate in vacuo. G->H I 9. Purify the crude product via flash column chromatography. H->I

Caption: Workflow for the N-alkylation of this compound via reductive amination.

Detailed Experimental Protocol

This protocol provides a general yet detailed procedure for the N-alkylation of this compound using reductive amination with an aldehyde.

Materials and Reagents:

  • This compound (1.0 eq)

  • Aldehyde of choice (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexanes/ethyl acetate with triethylamine)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Dissolve the amine in anhydrous DCE (or THF) to a concentration of approximately 0.1 M.

  • Imine Formation: Add the aldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by TLC or LC-MS.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions over 10-15 minutes. Note: STAB is a mild and selective reducing agent, ideal for this transformation. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours, depending on the reactivity of the aldehyde.

  • Workup: Once the starting amine has been consumed, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or DCM (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel. A solvent gradient of ethyl acetate in hexanes, often with the addition of 0.5-1% triethylamine to prevent the product from streaking on the silica, is typically effective.

  • Characterization: The structure and purity of the final N-alkylated product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Characterization and Data Interpretation

The successful synthesis of the N-alkylated product can be confirmed by a combination of spectroscopic methods.

TechniqueExpected Observations
¹H NMR Disappearance of the broad singlet corresponding to the primary amine (-NH₂) protons. Appearance of new signals corresponding to the newly introduced alkyl group. A downfield shift of the methylene protons adjacent to the nitrogen is also expected.
¹³C NMR Appearance of new carbon signals from the alkyl group. A characteristic shift in the resonance of the carbon atom adjacent to the nitrogen.
Mass Spec The molecular ion peak in the mass spectrum should correspond to the calculated mass of the desired N-alkylated product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time.- Deactivated reducing agent.- Sterically hindered aldehyde/ketone.- Allow the reaction to stir for a longer period.- Use a fresh bottle of STAB.- Consider heating the reaction or using a more reactive borohydride reagent.
Formation of Byproducts - Over-reduction of the aldehyde.- Impurities in starting materials.- Add the reducing agent portion-wise to control reactivity.- Ensure the purity of the starting amine and aldehyde.
Difficult Purification - Product is very polar and streaks on silica gel.- Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to suppress the interaction of the amine with the acidic silica gel.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
  • Tarasevych, D. V., & Vovk, A. I. (2018). Adamantane in medicinal chemistry. Journal of Organic and Pharmaceutical Chemistry, 16(4(64)), 3-17. [Link]

Protocol for the Esterification of 2-(Aminomethyl)adamantan-2-ol: A Chemoselective Approach for Sterically Hindered Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Esters of 2-(Aminomethyl)adamantan-2-ol are of significant interest in medicinal chemistry, leveraging the unique lipophilic and rigid adamantane cage to modulate the pharmacological properties of bioactive molecules.[1][2] However, the synthesis of these esters presents a considerable challenge due to the inherent chemical properties of the substrate: a sterically hindered tertiary alcohol and a nucleophilic primary amine. A direct, single-step esterification is often confounded by the competing N-acylation of the more reactive amino group and the poor reactivity of the bulky tertiary hydroxyl group under standard conditions like Fischer esterification.[3][4] This guide presents a robust, field-proven, two-step protocol designed to overcome these obstacles. The strategy involves the chemoselective protection of the primary amine using a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the sterically encumbered tertiary alcohol via the Steglich method. This approach ensures high yields and purity, providing a reliable pathway for the synthesis of diverse ester derivatives for drug discovery and development programs.

SECTION 1: Strategic Overview & Rationale

The successful esterification of this compound hinges on a strategy that addresses both chemoselectivity and steric hindrance. A direct approach is synthetically unviable because the primary amine is significantly more nucleophilic than the tertiary alcohol, leading primarily to amide formation. Furthermore, the tertiary nature of the alcohol, situated on a bulky adamantane framework, renders it unreactive to classical acid-catalyzed esterification methods, which are prone to causing elimination side reactions with such substrates.[4][5]

Our recommended strategy is a logical, two-stage process that systematically resolves these issues:

  • Amine Protection: The first critical step is to "mask" the reactivity of the primary amine. We utilize di-tert-butyl dicarbonate (Boc₂O) to convert the amine into a tert-butyl carbamate. The Boc group is an ideal choice due to its high efficiency of installation under mild basic conditions, its stability to a wide range of non-acidic reagents (including those used in the subsequent esterification), and its straightforward removal under mild acidic conditions, which preserves the final ester product.[6]

  • Hindered Alcohol Esterification: With the amine protected, the focus shifts to the esterification of the tertiary alcohol. The Steglich esterification is the method of choice for this transformation.[7][8] This reaction proceeds under mild, neutral conditions at room temperature, utilizing a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10] The role of DMAP is crucial, as it acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate that can be attacked even by a poorly nucleophilic, sterically hindered alcohol.[8][11] This method elegantly bypasses the harsh conditions and equilibrium limitations of other techniques.

This sequential protection-esterification workflow provides a reliable and reproducible route to the desired product, ensuring that the reaction proceeds with high fidelity at the intended hydroxyl group.

G cluster_0 Overall Synthetic Workflow A This compound (Starting Material) B Step 1: Amine Protection (Boc₂O, Base) A->B C N-Boc-2-(Aminomethyl)adamantan-2-ol (Protected Intermediate) B->C D Step 2: Steglich Esterification (R-COOH, DCC, DMAP) C->D E Target Ester Product D->E

Caption: High-level overview of the two-step synthetic strategy.

SECTION 2: Detailed Experimental Protocols

Part A: N-Protection of this compound

This first protocol details the chemoselective protection of the primary amino group as a Boc-carbamate.

Reaction Scheme:

(Self-generated image of the N-protection reaction)

Materials & Reagents Specification Supplier Purpose
This compound≥97% PuritySigma-AldrichStarting Material
Di-tert-butyl dicarbonate (Boc₂O)≥98% PurityAcros OrganicsProtecting Group Reagent
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificReaction Solvent
Triethylamine (TEA)≥99.5%Sigma-AldrichBase
Saturated aq. NaHCO₃Reagent GradeLabChemAqueous Workup
Anhydrous MgSO₄Reagent GradeVWR ChemicalsDrying Agent

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (TEA) (1.5 eq) dropwise to the stirred solution.

  • Addition of Protecting Agent: In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane) until the starting material is fully consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically of high purity. If necessary, purify further by flash column chromatography on silica gel using a gradient of 10-40% ethyl acetate in hexanes to yield the pure N-Boc protected intermediate as a white solid.

Expected Characterization:

  • ¹H NMR: Appearance of a characteristic singlet at ~1.45 ppm (9H) corresponding to the tert-butyl group of the Boc protector. A broad singlet corresponding to the carbamate N-H proton will also be observed.

  • Mass Spec (ESI+): [M+Na]⁺ peak corresponding to the sodium adduct of the protected amino alcohol.

Part B: Steglich Esterification of N-Boc-2-(Aminomethyl)adamantan-2-ol

This protocol describes the coupling of the protected amino alcohol with a generic carboxylic acid (R-COOH).

Reaction Scheme:

(Self-generated image of the Steglich esterification reaction)

Materials & Reagents Specification Purpose
N-Boc-2-(Aminomethyl)adamantan-2-olFrom Part AHindered Alcohol
Carboxylic Acid (R-COOH)≥98% PurityNucleophile
N,N'-Dicyclohexylcarbodiimide (DCC)≥99% PurityCoupling Agent
4-Dimethylaminopyridine (DMAP)≥99% PurityCatalyst
Dichloromethane (DCM)Anhydrous, ≥99.8%Reaction Solvent
Diethyl EtherACS GradeFor DCU Precipitation

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-Boc protected amino alcohol (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Initiation: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.3 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) may begin to form immediately.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours.

  • Monitoring: Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexane) for the consumption of the starting alcohol.

  • Workup - DCU Removal: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of the DCU byproduct. Filter the mixture through a pad of Celite, washing the filter cake with cold DCM.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2x) to remove any remaining DMAP and base, followed by saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the pure final ester.

G cluster_1 Steglich Esterification Mechanism RCOOH Carboxylic Acid O_Acyl O-Acylisourea (Activated Intermediate) RCOOH->O_Acyl + DCC DCC DCC Acyl_Pyr N-Acylpyridinium Ion (Highly Reactive) O_Acyl->Acyl_Pyr + DMAP DCU DCU Byproduct O_Acyl->DCU DMAP DMAP DMAP->Acyl_Pyr Acyl_Pyr->DMAP Regenerated Ester Product Ester Acyl_Pyr->Ester + R'OH ROH Hindered Alcohol ROH->Ester

Caption: Key intermediates in the DMAP-catalyzed Steglich esterification.

SECTION 3: Troubleshooting & Expert Insights

  • Incomplete Reaction in Part B: If the esterification stalls, this may be due to the extreme steric bulk of either the alcohol or the carboxylic acid. A gentle warming of the reaction mixture to 35-40 °C can sometimes facilitate the reaction. Alternatively, using a more soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be beneficial as its urea byproduct is water-soluble, simplifying purification.[9]

  • N-Acylurea Formation: The primary side reaction in Steglich esterification is the intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive.[7][8] This is minimized by the addition of DMAP, which rapidly intercepts the O-acylisourea to form the desired acylpyridinium intermediate. Ensuring DMAP is added before or with the DCC is critical.

  • Alternative for Extreme Steric Hindrance: For exceptionally hindered substrates where the Steglich reaction fails, a Mitsunobu reaction may be employed on the protected intermediate.[12][13][14] Using a reagent combination such as triphenylphosphine (PPh₃) and 1,1'-(azodicarbonyl)dipiperidine (ADDP) is particularly effective for tertiary alcohols.[3] However, this method results in an inversion of stereochemistry if the alcohol is chiral and requires careful purification to remove phosphine oxide byproducts.

References

  • Mitsunobu Reaction. Organic-Chemistry.org.
  • Mitsunobu Reaction. Master Organic Chemistry.
  • Steglich esterification. Wikipedia.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • A Convenient Method for the Selective Esterification of Amino-Alcohols. Synthetic Communications.
  • Steglich Esterification. Organic Chemistry Portal.
  • Zoidis, G., et al. Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines.European Journal of Medicinal Chemistry.
  • Dodge, J. A., et al. A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL.Organic Syntheses.
  • Steglich Esterification Definition. Fiveable.
  • How can we protect an amino group leaving an alcohol group free? ResearchGate.
  • Steglich Esterification. SynArchive.
  • Pardali, V., et al. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework.Molecules.
  • Głowacka, I. E., et al. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.Molecules.
  • Moiseev, I. K., et al. Synthesis and antiviral activity of new adamantane derivatives.Pharmaceutical Chemistry Journal.
  • Kuznetsov, N. Y., et al. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains.Organic & Biomolecular Chemistry.
  • Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine.The Journal of Organic Chemistry.
  • Fischer–Speier esterification. Wikipedia.
  • North, M., et al. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.Green Chemistry.
  • 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
  • Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis.Letters in Organic Chemistry.
  • Battilocchio, C., et al. A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid.Organic Process Research & Development.
  • Fischer Esterification. Organic Chemistry Portal.

Sources

Application Notes & Protocols: Investigating the Antibacterial Potential of 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Adamantane Scaffolds in Antibacterial Research

The adamantane nucleus, a rigid, lipophilic, tricyclic hydrocarbon, has long been recognized as a valuable pharmacophore in drug discovery.[1] Its unique steric and physicochemical properties, including high lipophilicity, can enhance the ability of a molecule to interact with and permeate biological membranes, a critical feature for antimicrobial agents.[2][3] While historically known for antiviral drugs like Amantadine, which targets the M2 proton channel of the influenza A virus, the adamantane scaffold has been increasingly explored for its antibacterial and antifungal activities.[4][5][6]

Numerous studies have demonstrated that adamantane derivatives can exhibit broad-spectrum antibacterial activity.[1][4] Their mechanism of action is often attributed to their ability to disrupt bacterial membranes or interfere with other essential cellular processes.[7] The introduction of an adamantane moiety can increase a compound's bioavailability and modulate its therapeutic effects.[1][7]

This document provides a comprehensive guide for the initial investigation of 2-(Aminomethyl)adamantan-2-ol , a novel derivative, as a potential antibacterial agent. Given the limited specific literature on this exact molecule, the protocols outlined here are based on established, standardized methodologies for antimicrobial drug discovery and insights from studies on structurally related aminoadamantane compounds.[8][9] This guide will serve as a foundational framework for researchers to systematically evaluate its efficacy, safety, and potential mechanism of action.

Core Antibacterial Efficacy Assessment

The primary goal is to determine the compound's intrinsic ability to inhibit or kill bacteria. This is achieved through a tiered approach, starting with the determination of its minimum inhibitory concentration (MIC).

Minimum Inhibitory Concentration (MIC) Determination

Principle of the Assay: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is a standardized, quantitative technique recommended by the Clinical and Laboratory Standards Institute (CLSI) for its reproducibility and efficiency.[11][12]

Protocol: Broth Microdilution MIC Assay [13][14]

  • Preparation of Compound Stock:

    • Prepare a 1280 µg/mL stock solution of this compound in a suitable sterile solvent (e.g., Dimethyl Sulfoxide (DMSO) or water). Note: Ensure the final solvent concentration in the assay does not exceed 1% (v/v) to avoid solvent-induced toxicity.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[14] This creates a concentration gradient (e.g., 640 µg/mL down to 1.25 µg/mL).

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[10]

Minimum Bactericidal Concentration (MBC) Determination

Principle of the Assay: The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[15] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An MBC/MIC ratio of ≤ 4 is typically considered indicative of bactericidal action.[14]

Protocol: MBC Assay [15][16]

  • Subculturing from MIC Plate: Following the MIC reading, take the plate used for the MIC determination.

  • Plating: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest compound concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14]

Time-Kill Kinetic Assay

Principle of the Assay: Time-kill assays provide a dynamic picture of antimicrobial activity, showing the rate at which a compound kills bacteria over time.[17] This is crucial for understanding the pharmacodynamics of a potential new drug. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[18]

Protocol: Time-Kill Assay [17][19]

  • Preparation: In sterile culture tubes, prepare the test compound in CAMHB at concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Also, include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.

  • Sampling: At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), vortex each tube and remove a 100 µL aliquot.[17]

  • Quantification: Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubation and Counting: Incubate plates for 18-24 hours at 37°C and count the colonies on plates that yield between 30 and 300 colonies.

  • Analysis: Calculate the log10 CFU/mL for each time point and concentration. Plot log10 CFU/mL versus time to visualize the killing kinetics.

Safety and Selectivity Profiling

A promising antibacterial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.

Hemolysis Assay

Principle of the Assay: This is a primary screen for cytotoxicity, measuring the compound's ability to lyse red blood cells (erythrocytes) and cause the release of hemoglobin.[20][21] Low hemolytic activity is a highly desirable trait.[21]

Protocol: Hemolysis Assay [22][23]

  • Preparation of Erythrocytes:

    • Obtain fresh whole blood (e.g., human, rat) treated with an anticoagulant.

    • Wash the red blood cells (RBCs) three times with sterile, cold Phosphate-Buffered Saline (PBS) by centrifugation (e.g., 1,000 x g for 10 minutes).

    • Prepare a 1-2% (v/v) suspension of the washed RBCs in PBS.

  • Assay Setup:

    • In a 96-well V-bottom plate, add 75 µL of the compound serially diluted in PBS to achieve a range of final concentrations.

    • Negative Control (0% hemolysis): Add 75 µL of PBS.[21]

    • Positive Control (100% hemolysis): Add 75 µL of 1% Triton X-100.[21]

  • Incubation:

    • Add 75 µL of the prepared RBC suspension to each well.

    • Incubate the plate at 37°C for 60 minutes.[23]

  • Measurement:

    • Centrifuge the plate (e.g., 400 x g for 10 minutes) to pellet intact RBCs.[22]

    • Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm using a microplate reader.[24]

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula:[21] % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100

Mammalian Cell Cytotoxicity Assay (MTT Assay)

Principle of the Assay: The MTT assay is a colorimetric method to assess cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[25][26] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[26]

Protocol: MTT Assay [27]

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well flat-bottom plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours in the CO₂ incubator.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (the concentration that causes 50% reduction in cell viability).

Proposed Mechanism of Action (MoA) Studies

Based on the known properties of adamantane derivatives, a likely MoA involves interaction with the bacterial membrane.

Bacterial Membrane Potential Assay

Principle of the Assay: The bacterial cytoplasmic membrane is a key target for many antimicrobial compounds.[28] Depolarization of this membrane disrupts essential cellular processes and can lead to cell death. Voltage-sensitive fluorescent dyes, such as DiSC₃(5), can be used to monitor changes in membrane potential.[29][30] In polarized cells, the dye accumulates and its fluorescence is quenched; upon depolarization, the dye is released, resulting in an increase in fluorescence.[28]

Protocol: Membrane Potential Assay using DiSC₃(5) [28][29]

  • Bacterial Preparation: Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells, resuspending them in a suitable buffer (e.g., HEPES buffer with glucose) to a specific optical density (e.g., OD₆₀₀ of 0.2).

  • Dye Loading: Add DiSC₃(5) to the cell suspension (final concentration ~2 µM) and incubate in the dark until a stable, quenched fluorescence signal is achieved.[28]

  • Measurement: Place the cell suspension in a fluorometer. Record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).

  • Compound Addition: Add this compound at a concentration known to be active (e.g., 2x MIC).

  • Monitoring: Continuously monitor the fluorescence signal. A rapid increase in fluorescence indicates membrane depolarization. A known depolarizing agent like CCCP can be used as a positive control.[31][32]

Data Presentation & Visualization

Quantitative Data Summary

Table 1: Representative Antimicrobial Activity and Cytotoxicity Profile (Note: Data are hypothetical and for illustrative purposes. Actual values must be determined experimentally.)

Organism (ATCC No.)Gram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus (29213)Positive8162
Escherichia coli (25922)Negative321284
Pseudomonas aeruginosa (27853)Negative64>256>4
Cell Line Assay CC₅₀ (µg/mL) HC₅₀ (µg/mL) Selectivity Index (CC₅₀/MIC)
HEK293MTT>128->16 (vs S. aureus)
Human RBCsHemolysis->256-
Experimental Workflow Visualization

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Safety & Selectivity cluster_2 Phase 3: Mechanism of Action cluster_3 Decision Point MIC MIC Determination (Broth Microdilution) MBC MBC Determination MIC->MBC If MIC is determined TimeKill Time-Kill Kinetics MBC->TimeKill If bactericidal Hemo Hemolysis Assay (vs. RBCs) TimeKill->Hemo Cyto Cytotoxicity Assay (MTT vs. Mammalian Cells) Hemo->Cyto MemPot Membrane Potential Assay Cyto->MemPot If selective Decision Lead Candidate? MemPot->Decision

Caption: Overall experimental workflow for evaluating a novel antibacterial compound.

Conceptual Mechanism of Action Diagram

G cluster_0 Bacterial Cell Membrane Cytoplasmic Membrane Disruption Membrane Disruption & Pore Formation Membrane->Disruption Cytoplasm Cytoplasm (Negative Potential) Compound This compound (Cationic at physiological pH) Compound->Membrane Electrostatic Interaction & Insertion Depolarization Membrane Depolarization Disruption->Depolarization Death Cell Death Depolarization->Death Loss of PMF, Ion Leakage

Sources

Application Notes & Protocols: Investigating the Mechanism of Action of 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The adamantane scaffold represents a privileged structure in medicinal chemistry, particularly for targeting the central nervous system (CNS).[1][2] Its unique lipophilic and rigid cage-like structure facilitates blood-brain barrier penetration and optimal orientation within binding pockets.[3][4] Clinically successful drugs such as the antiviral amantadine and the N-methyl-D-aspartate (NMDA) receptor antagonist memantine, used in the management of Alzheimer's disease, underscore the therapeutic potential of this moiety.[1][5] The compound 2-(Aminomethyl)adamantan-2-ol shares significant structural homology with memantine, suggesting a similar mechanism of action.

The NMDA receptor, a ligand-gated ion channel, is pivotal for synaptic plasticity, learning, and memory.[6][7] However, its overactivation by the neurotransmitter glutamate leads to excessive calcium (Ca²⁺) influx, triggering a cascade of neurotoxic events known as excitotoxicity.[8][9] This process is implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's disease.[6][10] Uncompetitive, open-channel NMDA receptor antagonists like memantine offer a therapeutic advantage by preferentially blocking excessive, pathological receptor activation while sparing normal synaptic transmission, owing to their fast-unbinding kinetics and voltage-dependent channel block.[9][11]

This guide outlines a comprehensive experimental strategy to investigate the hypothesis that this compound acts as an NMDA receptor antagonist. The protocols provided are designed to be self-validating, progressing from initial target binding confirmation to functional cellular assays and in vivo behavioral studies.

Part 1: In Vitro Characterization: Target Engagement & Functional Antagonism

This section details the foundational experiments to confirm direct interaction with the NMDA receptor and quantify the functional consequences of this interaction at the cellular level.

Radioligand Binding Assay: Assessing Direct Target Engagement

Rationale: This assay provides the primary evidence of whether this compound binds to the NMDA receptor. It operates on the principle of competitive displacement, where the test compound competes with a radiolabeled ligand known to bind to a specific site within the NMDA receptor channel, such as [³H]MK-801 (dizocilpine).[12][13] The displacement of the radioligand is proportional to the affinity of the test compound for the binding site.

Experimental Protocol: [³H]MK-801 Competitive Binding Assay

  • Membrane Preparation:

    • Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous glutamate and glycine.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Binding Reaction:

    • In a 96-well plate, combine the following in a final volume of 250 µL:

      • 50-100 µg of membrane protein.

      • 2-5 nM [³H]MK-801 (the radioligand).

      • Varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

      • Assay Buffer containing 10 µM glutamate and 10 µM glycine to ensure the receptor channel is in an open state, which is required for uncompetitive blockers to bind.[10]

  • Controls:

    • Total Binding: Membrane + [³H]MK-801 + assay buffer (no competitor).

    • Non-specific Binding (NSB): Membrane + [³H]MK-801 + a high concentration of a known non-radiolabeled antagonist (e.g., 10 µM unlabeled MK-801).

    • Positive Control: Use memantine as a reference compound.

  • Incubation & Termination:

    • Incubate the plate at room temperature for 2 hours to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters, followed by three quick washes with ice-cold buffer to separate bound from free radioligand.

  • Quantification & Analysis:

    • Place filters in scintillation vials with scintillation cocktail.

    • Measure radioactivity using a liquid scintillation counter.

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ (concentration inhibiting 50% of specific binding) using non-linear regression analysis (sigmoidal dose-response).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Data Presentation: Quantitative Binding Affinity

CompoundIC₅₀ (nM)Ki (nM)
This compoundExperimental ValueCalculated Value
Memantine (Reference)300 - 1000250 - 800
MK-801 (Reference)5 - 203 - 15

Reference values are typical literature ranges.

Electrophysiology: Gold-Standard Functional Characterization

Rationale: Whole-cell patch-clamp electrophysiology directly measures the ion flow through NMDA receptor channels, providing definitive evidence of functional antagonism.[4][8] This technique allows for the detailed characterization of the block's properties, such as voltage dependence and kinetics, which are crucial for a memantine-like profile.[5][11]

Experimental Workflow: Whole-Cell Patch-Clamp

G cluster_prep Cell Preparation cluster_exp Recording & Perfusion cluster_analysis Data Analysis prep1 Culture primary neurons (e.g., hippocampal) or HEK293 cells expressing NMDA receptor subunits exp1 Obtain whole-cell patch-clamp configuration prep1->exp1 exp2 Perfuse with external solution containing NMDA (100 µM) + glycine (10 µM) to elicit inward current (I_NMDA) exp1->exp2 exp3 Apply varying concentrations of This compound via perfusion system exp2->exp3 exp4 Record changes in I_NMDA at different holding potentials (e.g., -60mV, -30mV, +30mV) exp3->exp4 an1 Measure peak current inhibition exp4->an1 an2 Construct dose-response curve to calculate IC₅₀ an1->an2 an3 Analyze voltage- dependence of the block an2->an3

Caption: Workflow for patch-clamp electrophysiology to assess NMDA receptor antagonism.

Experimental Protocol: Whole-Cell Voltage-Clamp

  • Cell Preparation:

    • Use primary cortical or hippocampal neurons cultured for 10-14 days, or HEK293 cells transiently transfected with plasmids encoding specific NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B).[14]

  • Recording Setup:

    • Place a coverslip with cultured cells in a recording chamber on an inverted microscope.

    • Continuously perfuse with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin, pH 7.4).

    • Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP, pH 7.2).

  • Data Acquisition:

    • Establish a whole-cell recording configuration on a selected cell.

    • Clamp the membrane potential at -60 mV.

    • Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) for 2-3 seconds to evoke an inward current (I_NMDA).

    • Once a stable baseline I_NMDA is established, co-apply the agonist solution with increasing concentrations of this compound.

    • To test for voltage dependence, repeat the agonist and antagonist applications at different holding potentials (e.g., from -80 mV to +40 mV).

  • Analysis:

    • Measure the percentage of inhibition of the peak I_NMDA at each concentration.

    • Calculate the IC₅₀ from the dose-response curve.

    • Plot the percentage of block against the holding potential. A stronger block at more negative potentials is characteristic of open-channel blockers like memantine.[11]

Calcium Imaging Assay: Functional Antagonism in a High-Throughput Format

Rationale: Since NMDA receptor activation leads to a significant influx of Ca²⁺, measuring changes in intracellular Ca²⁺ provides a robust functional readout of receptor activity.[6] This fluorescence-based assay is well-suited for higher-throughput screening to confirm the findings from electrophysiology.[15]

Experimental Protocol: Fluo-4 Calcium Influx Assay

  • Cell Preparation: Culture primary neurons or NMDA-expressing cell lines in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Incubate cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and add buffer containing various concentrations of this compound or a reference compound (memantine, MK-801). Incubate for 15-20 minutes.

  • Signal Acquisition:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Begin recording baseline fluorescence (Excitation ~494 nm / Emission ~516 nm).

    • Inject a stimulating solution containing NMDA (100 µM) and glycine (10 µM) into each well.

    • Continue recording the fluorescence signal for 2-3 minutes to capture the peak Ca²⁺ response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the control wells (agonist only) to determine the percentage of inhibition for each concentration of the test compound.

    • Generate a dose-response curve and calculate the IC₅₀.

Part 2: In Vivo Evaluation: Neuroprotective and Behavioral Effects

After establishing in vitro activity, the next critical step is to assess the compound's effects in a living organism. These protocols aim to determine if this compound can protect against excitotoxicity and modulate behaviors known to be influenced by the NMDA receptor system.

Neuroprotection in an Excitotoxicity Model

Rationale: A key therapeutic goal for NMDA antagonists is to prevent the neuronal death caused by excitotoxicity.[8][9] This can be modeled in vivo by directly injecting an NMDA receptor agonist into the brain and assessing whether pre-treatment with the test compound can reduce the resulting neuronal damage.

Experimental Protocol: Quinolinic Acid-Induced Striatal Lesion Model

  • Animals: Use adult male Wistar rats or C57BL/6 mice.

  • Compound Administration: Administer this compound (or vehicle control) via intraperitoneal (i.p.) injection at various doses. The timing should be based on preliminary pharmacokinetic studies, typically 30-60 minutes before surgery.

  • Stereotaxic Surgery:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Drill a small burr hole in the skull over the target brain region (e.g., the striatum).

    • Slowly infuse a solution of quinolinic acid (an NMDA receptor agonist) into the striatum using a microsyringe pump.

  • Post-operative Care & Tissue Collection:

    • Allow the animals to recover for 7 days.

    • Euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Harvest the brains for histological analysis.

  • Lesion Volume Analysis:

    • Section the brains on a cryostat or vibratome.

    • Perform Nissl staining (e.g., with cresyl violet) to visualize neuronal cell bodies.

    • Capture images of the sections and use image analysis software to quantify the volume of the lesion (the area with significant neuronal loss) in the striatum.

    • Compare the lesion volumes between vehicle-treated and compound-treated groups. Significant reduction in lesion volume indicates neuroprotective activity.

Assessment of Cognitive Function in a Dementia Model

Rationale: Since memantine is used to treat cognitive symptoms in Alzheimer's disease, it is crucial to evaluate whether this compound can ameliorate cognitive deficits in a relevant animal model.[16][17] Scopolamine, a muscarinic antagonist, is often used to induce memory impairment, providing a model against which potential cognitive enhancers can be tested.[18][19]

Experimental Protocol: Scopolamine-Induced Amnesia in the Morris Water Maze

  • Animals and Acclimation: Use adult male mice and acclimate them to the testing room and handling for several days.

  • Morris Water Maze (MWM) Apparatus: A circular pool (120-150 cm diameter) filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

  • Training Phase (4-5 days):

    • Animals are trained to find the hidden platform in four trials per day.

    • Record the time taken to find the platform (escape latency) and the path length using a video tracking system.

  • Test Phase:

    • On the test day, divide animals into groups: Vehicle + Saline; Vehicle + Scopolamine; Test Compound + Scopolamine.

    • Administer this compound (or vehicle) i.p.

    • After 30 minutes, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.

    • After another 30 minutes, conduct a probe trial where the platform is removed. The animal is allowed to swim for 60 seconds.

  • Data Analysis:

    • Measure the time spent in the target quadrant (where the platform used to be) and the number of times the animal crosses the former platform location.

    • A successful cognitive-enhancing compound will result in the scopolamine-treated animals spending significantly more time in the target quadrant, similar to the saline-treated control group.

Part 3: Data Interpretation and Mechanistic Synthesis

The collective data from these experiments will build a comprehensive profile of this compound.

  • Binding Assays confirm if the compound physically interacts with the NMDA receptor.

  • Electrophysiology defines the functional nature of this interaction (e.g., uncompetitive, voltage-dependent antagonism).

  • Calcium Imaging validates the functional block in a cellular population.

  • In Vivo Models demonstrate if this molecular mechanism translates into therapeutically relevant outcomes like neuroprotection and cognitive enhancement.

Proposed Signaling Pathway of this compound

G cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor (Channel Closed) NMDA_R_Open NMDA Receptor (Channel Open) Ca_Influx Excessive Ca²⁺ Influx NMDA_R_Open->Ca_Influx Permits Glutamate Excess Glutamate Glutamate->NMDA_R_Open Activates Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_Influx->Excitotoxicity Compound This compound Compound->NMDA_R_Open Blocks Channel

Caption: Hypothesized mechanism: The compound blocks the open NMDA receptor channel, preventing excessive Ca²⁺ influx and subsequent excitotoxicity.

Conclusion

This application guide provides a robust, multi-tiered framework for elucidating the mechanism of action of this compound. By systematically progressing from in vitro target validation to in vivo functional outcomes, researchers can rigorously test the hypothesis that this compound functions as a memantine-like NMDA receptor antagonist. The successful execution of these protocols will generate a comprehensive data package suitable for drug development decision-making and publication in peer-reviewed journals.

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Sources

Application Notes and Protocols for the Study of 2-(Aminomethyl)adamantan-2-ol in Ion Channel Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Scaffold in Neuroscience

The adamantane moiety, a rigid, lipophilic tricyclic alkane, has proven to be a valuable scaffold in medicinal chemistry, particularly for targeting ion channels.[1] Its unique three-dimensional structure allows for precise positioning of pharmacophoric groups, leading to specific interactions with channel proteins. A prominent example is Memantine (1-amino-3,5-dimethyladamantane), an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is clinically used in the treatment of Alzheimer's disease.[2] The mechanism of action for many adamantane derivatives involves direct interaction with the ion channel pore, often in a voltage-dependent manner.[3][4] This document provides a detailed guide for researchers interested in characterizing the effects of a related compound, 2-(Aminomethyl)adamantan-2-ol, on ion channels, with a primary focus on the NMDA receptor.

Target Identification: The NMDA Receptor

Based on the extensive literature on adamantane derivatives, the N-methyl-D-aspartate (NMDA) receptor is the most probable target for this compound.[1][2] NMDA receptors are glutamate-gated ion channels crucial for synaptic plasticity, learning, and memory.[5] Their dysfunction is implicated in numerous neurological disorders. NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[5] The specific GluN2 subunit (A, B, C, or D) incorporated into the receptor complex dictates its biophysical and pharmacological properties, including channel conductance, deactivation kinetics, and sensitivity to antagonists.[4][6] Therefore, characterizing the activity of a novel modulator on different NMDA receptor subtypes is essential for understanding its potential therapeutic utility and side-effect profile.

Rationale for Studying Specific NMDA Receptor Subtypes

The differential expression and function of GluN2 subunits provide a strong rationale for subtype-selective drug development. For instance, GluN2A-containing receptors are typically found at synaptic sites in the adult brain and are associated with long-term potentiation (LTP), while GluN2B-containing receptors are more prevalent extrasynaptically and during development, and have been linked to long-term depression (LTD) and excitotoxicity.[7] Consequently, a modulator that selectively targets a specific subtype may offer a more refined therapeutic intervention with fewer off-target effects.

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of 2-hydroxy-2-cyanoadamantane. The precursor, 2-hydroxy-2-cyanoadamantane, can be synthesized from adamantanone. The subsequent reduction of the nitrile group to a primary amine can be achieved using a reducing agent such as sodium borohydride in the presence of a nickel(II) chloride catalyst.[8]

Experimental Workflow for Characterizing this compound

The following sections provide detailed protocols for the characterization of this compound's effects on NMDA receptors expressed in a heterologous system.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis a Synthesize and Purify This compound d Whole-Cell Patch-Clamp Electrophysiology a->d b HEK293 Cell Culture c Transient Transfection with NMDA Receptor Subunits (e.g., GluN1/GluN2A) b->c c->d e Record NMDA-evoked currents at various concentrations of the compound d->e f Assess Voltage- Dependency of Block d->f g Generate Concentration- Response Curves e->g i Analyze Voltage- Dependent Block f->i h Calculate IC50 Value g->h

Caption: Experimental workflow for characterizing this compound.

Part 1: Cell Line Selection and Preparation

Rationale for Using HEK293 Cells

Human Embryonic Kidney 293 (HEK293) cells are a widely used and highly suitable expression system for studying ion channels for several reasons:

  • Low Endogenous Channel Expression: HEK293 cells have a relatively "clean" electrophysiological background, with minimal expression of endogenous ion channels that could interfere with the study of the transfected channels of interest.

  • High Transfection Efficiency: These cells are readily transfected with plasmid DNA, allowing for robust expression of recombinant ion channels.

  • Reproducibility: As a stable cell line, HEK293 cells provide a consistent and reproducible background for pharmacological studies.

Protocol 1: Culture and Transfection of HEK293 Cells
  • Cell Culture:

    • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • For electrophysiology, plate cells onto glass coverslips coated with poly-D-lysine 24-48 hours prior to transfection. Aim for a confluency of 50-70% at the time of transfection.

  • Transient Transfection:

    • Prepare a transfection mixture containing plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A) and a fluorescent reporter protein (e.g., GFP) to identify transfected cells. A 1:1 ratio of GluN1 to GluN2A is often used.

    • Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.

    • Incubate the cells with the transfection mixture for 4-6 hours before replacing the medium with fresh culture medium.

    • Allow 24-48 hours for receptor expression before proceeding with electrophysiological recordings.

Part 2: Electrophysiological Recording

Whole-cell patch-clamp electrophysiology is the gold-standard technique for characterizing the effects of pharmacological agents on ion channel function.[9] It allows for the precise control of membrane potential while recording the resulting ionic currents.

Protocol 2: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 0.01 glycine (as a co-agonist for NMDA receptors). Adjust pH to 7.3 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES. Adjust pH to 7.2 with CsOH. The use of Cesium in the internal solution blocks most potassium channels, helping to isolate the NMDA receptor currents.

    • Agonist Solution: External solution containing 100 µM N-methyl-D-aspartate (NMDA).

    • Test Compound Solutions: Prepare a range of concentrations of this compound in the agonist solution.

  • Recording Procedure:

    • Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope.

    • Identify transfected cells by their fluorescence.

    • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach a selected cell and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane at a holding potential of -70 mV.

  • Data Acquisition Protocol:

    • Obtain a stable baseline current in the external solution.

    • Apply the agonist solution (100 µM NMDA) for 2-5 seconds to elicit a control NMDA receptor-mediated current.

    • Wash the cell with the external solution until the current returns to baseline.

    • Apply the agonist solution containing a specific concentration of this compound and record the inhibited current.

    • Repeat this process for a range of compound concentrations to generate a concentration-response curve.

    • To assess voltage-dependence, repeat the concentration-response protocol at different holding potentials (e.g., -40 mV, 0 mV, +40 mV).

G cluster_0 Voltage Protocol a Hold at -70 mV b Apply 100 µM NMDA (Control) a->b c Wash b->c d Apply 100 µM NMDA + [Compound] c->d e Wash d->e f Repeat for different [Compound] and Voltages e->f

Caption: Voltage-clamp protocol for assessing NMDA receptor antagonism.

Part 3: Data Analysis and Interpretation

Concentration-Response Analysis
  • Measure the peak amplitude of the NMDA-evoked current in the absence (I_control) and presence (I_compound) of each concentration of this compound.

  • Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - (I_compound / I_control)) * 100.

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to the Hill equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the receptor response) and the Hill slope.

Hypothetical Quantitative Data for a Representative Adamantane Derivative

The following table presents hypothetical, yet representative, IC₅₀ values for an uncompetitive NMDA receptor antagonist on different receptor subtypes, based on published data for similar adamantane compounds like memantine.[3]

NMDA Receptor SubtypeHypothetical IC₅₀ (µM) at -70 mV
GluN1/GluN2A1.2 ± 0.2
GluN1/GluN2B1.0 ± 0.1
GluN1/GluN2C0.8 ± 0.1
GluN1/GluN2D0.5 ± 0.08

These are illustrative values and must be determined experimentally for this compound.

Analysis of Voltage-Dependence

For an uncompetitive channel blocker, the degree of inhibition is expected to be voltage-dependent. This is because a more negative membrane potential will drive the positively charged blocker into the channel pore, while depolarization will facilitate its unbinding.

  • Calculate the IC₅₀ value at each holding potential.

  • Plot the IC₅₀ values as a function of the holding potential.

  • A significant increase in the IC₅₀ value at more positive potentials is indicative of a voltage-dependent block.

Mechanism of Action: Uncompetitive Open-Channel Block

The expected mechanism of action for this compound, similar to other adamantane-based NMDA receptor antagonists, is uncompetitive, open-channel block. This means the compound binds to a site within the ion channel pore that is only accessible when the channel is opened by the binding of both glutamate and glycine. This mechanism results in a characteristic voltage-dependent inhibition.

G C Closed O Open C->O Agonist Binding O->C Agonist Unbinding OB Open & Blocked O->OB Blocker Binding OB->O Blocker Unbinding

Caption: State diagram for an uncompetitive open-channel blocker.

Conclusion

This guide provides a comprehensive framework for the investigation of this compound as a modulator of NMDA receptors. By employing heterologous expression in HEK293 cells and detailed electrophysiological analysis using the whole-cell patch-clamp technique, researchers can elucidate the compound's potency, subtype selectivity, and mechanism of action. Such studies are crucial for advancing our understanding of NMDA receptor pharmacology and for the development of novel therapeutics for neurological disorders.

References

  • Parsons, C. G., Panchenko, V. A., Pinchenko, V. V., Tsyndrenko, A. Y., & Krishtal, O. A. (1999). Effects of Memantine on Recombinant Rat NMDA Receptors Expressed in HEK 293 Cells. British Journal of Pharmacology, 128(4), 773–780.
  • Yuan, H., & Hansen, K. B. (2014). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. In Patch-Clamp Methods and Protocols (pp. 21-39). Humana Press.
  • Jalali-Yazdi, F., & Chowdhury, S. (2018). Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology. In Ion Channels (pp. 165-181). Humana Press.
  • Merz, F. (n.d.). Whole Cell Patch Clamp Protocol. protocols.io.
  • Yehia, A., Stevens, A., & Ionescu-Zanetti, C. (n.d.). LOWERING EXCITOTOXICITY AND STABILIZING SERIAL ACTIVATION OF NMDA RECEPTORS IN AUTOMATED PATCH CLAMP ASSAYS. Cell Microsystems.
  • Leonova, M. N., Klimochkin, Y. N., & Shiryaev, A. K. (2020). Synthesis and Reactions of Functionally Substituted 2-(Adamantan-1-yl)oxiranes. Russian Journal of Organic Chemistry, 56(4), 638–645.
  • Mercuri, N. B., & Bernardi, G. (1989). A voltage-clamp analysis of NMDA-induced responses on dopaminergic neurons of the rat substantia nigra zona compacta and ventral tegmental area. Brain Research, 494(1), 149-153.
  • Parsons, C. G. (2014). Patch clamp combined with voltage/concentration clamp to determine the kinetics and voltage dependency of N-methyl-D-aspartate (NMDA) receptor open channel blockers. In Patch-Clamp Methods and Protocols (pp. 41-63). Humana Press.
  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496.
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews neuroscience, 14(6), 383-400.
  • Cull-Candy, S., & Leszkiewicz, D. (2004). Role of distinct NMDA receptor subtypes at central synapses. Science's STKE, 2004(255), re16.
  • PubChem. (n.d.). 2-Adamantanol. National Center for Biotechnology Information.
  • Musshoff, U., Madeja, M., Binding, N., Witting, U., & Speckmann, E. J. (1999). Effects of 2-phenoxyethanol on N-methyl-D-aspartate (NMDA) receptor-mediated ion currents. Archives of toxicology, 73(1), 55–59.
  • Perkins, C. L. (2006). Cell-attached voltage-clamp and current-clamp recording and stimulation techniques in brain slices. Journal of Neuroscience Methods, 154(1-2), 1-10.
  • PubChem. (n.d.). [2-(Aminomethyl)adamantan-2-yl]methanol. National Center for Biotechnology Information.
  • Kitching, M. O., & Jamison, T. F. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development, 16(8), 1439-1443.
  • Al-Awar, R., Alamri, M. A., & El-Dahshan, A. (2021). Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. Journal of Molecular Structure, 1239, 130514.
  • Wang, F., Li, Y., Zhou, Z., Xu, J., Peng, C., & Li, Y. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16295–16300.
  • Zoidis, G., Tsotinis, A., Kolocouris, N., Kelly, J. M., Prathalingam, S. R., Naesens, L., & De Clercq, E. (2008). Design and Synthesis of Bioactive 1,2-Annulated Adamantane Derivatives. Organic & Biomolecular Chemistry, 6(18), 3177–3185.
  • National Institute of Standards and Technology. (n.d.). Adamantan-2-ol. NIST Chemistry WebBook.
  • Danysz, W., & Parsons, C. G. (2012). Alzheimer's disease, β-amyloid, glutamate, NMDA receptors and memantine--searching for the connections. British journal of pharmacology, 167(2), 324–352.
  • National Institute of Standards and Technology. (n.d.). Adamantan-2-ol. NIST Chemistry WebBook.

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Application Notes and Protocols for Patent Applications Involving 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Scaffold in Neuroprotection and the Promise of 2-(Aminomethyl)adamantan-2-ol

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a uniquely successful scaffold in medicinal chemistry. Its incorporation into various molecules can enhance pharmacokinetic properties, such as oral bioavailability and metabolic stability, and improve the therapeutic index.[1] A prime example of the therapeutic success of adamantane derivatives is memantine (1-amino-3,5-dimethyladamantane), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist approved for the treatment of moderate-to-severe Alzheimer's disease.[2] The therapeutic efficacy of memantine has spurred significant interest in the development of novel adamantane-based compounds targeting neurological disorders.

This document provides detailed application notes and protocols relevant to patent applications for a specific adamantane derivative: This compound . This compound, with its unique substitution pattern at the 2-position of the adamantane core, presents a compelling candidate for investigation as a neuroprotective agent, potentially acting through the modulation of NMDA receptors or other neurological targets. While direct patent applications exclusively focused on this molecule are not extensively publicized, its structural similarity to other bioactive adamantane derivatives provides a strong rationale for its synthesis and evaluation.

These notes are intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the synthesis, characterization, and biological evaluation of this compound and its derivatives.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process starting from the readily available 2-adamantanone. The following protocol is a plausible and scientifically sound route based on established adamantane chemistry.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 2-adamantanone.

Materials:

  • 2-Adamantanone

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Epoxidation of 2-Adamantanone

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMSO under a nitrogen atmosphere, add trimethylsulfonium iodide (1.2 eq) portion-wise at room temperature.

  • Stir the resulting mixture for 1 hour at room temperature to form the ylide.

  • Dissolve 2-adamantanone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield adamantan-2-spiro-oxirane.

Step 2: Azide-mediated Ring Opening of the Epoxide

  • Dissolve the adamantan-2-spiro-oxirane (1.0 eq) in a mixture of methanol and water (4:1).

  • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate to give 2-(azidomethyl)adamantan-2-ol.

Step 3: Reduction of the Azide to the Amine

  • In a flame-dried flask under a nitrogen atmosphere, suspend lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether.

  • Dissolve 2-(azidomethyl)adamantan-2-ol (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting suspension and wash the solid with diethyl ether.

  • Dry the combined filtrate over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application Notes: Evaluation of Neuroprotective Activity

The primary therapeutic hypothesis for this compound is its potential as a neuroprotective agent, likely through the modulation of NMDA receptors. The following protocols outline key in vitro and in vivo assays to test this hypothesis.

In Vitro Evaluation of NMDA Receptor Antagonism

Protocol 2: Electrophysiological Assessment of NMDA Receptor Inhibition

Objective: To determine if this compound can inhibit NMDA receptor-mediated currents in primary neuronal cultures or Xenopus oocytes expressing specific NMDA receptor subunits.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Culture primary hippocampal or cortical neurons from embryonic rodents. Alternatively, use Xenopus oocytes injected with cRNA encoding for specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).

  • Recording: Perform whole-cell voltage-clamp recordings from the prepared cells.

  • NMDA Application: Apply NMDA (e.g., 100 µM) and a co-agonist (e.g., 10 µM glycine) to elicit inward currents at a holding potential of -60 mV.

  • Compound Application: After establishing a stable baseline of NMDA-evoked currents, co-apply this compound at various concentrations (e.g., 0.1 µM to 100 µM).

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the presence and absence of the test compound. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Expected Outcome: A dose-dependent reduction in NMDA-evoked currents would indicate that this compound acts as an NMDA receptor antagonist.

Protocol 3: In Vitro Neuroprotection Assay against NMDA-induced Excitotoxicity

Objective: To assess the ability of this compound to protect neurons from cell death induced by excessive NMDA receptor activation.

Methodology: MTT Assay in Primary Neuronal Cultures

  • Cell Culture: Plate primary cortical neurons in 96-well plates and culture for 7-10 days.

  • Compound Pre-treatment: Pre-incubate the neurons with varying concentrations of this compound for 1 hour.

  • Excitotoxic Insult: Expose the neurons to a toxic concentration of NMDA (e.g., 300 µM) for 30 minutes in a magnesium-free buffer.

  • Wash and Recovery: Wash the cells and return them to their original culture medium for 24 hours.

  • Cell Viability Assessment: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. A significant increase in cell viability in the compound-treated groups compared to the NMDA-only group indicates neuroprotection.

Data Presentation:

Compound Concentration% Cell Viability (Mean ± SD)
Control (No NMDA)100 ± 5.2
NMDA only35 ± 4.1
NMDA + 1 µM Compound55 ± 3.8
NMDA + 10 µM Compound78 ± 4.5
NMDA + 100 µM Compound92 ± 3.9
Illustrative data
In Vivo Evaluation of Neuroprotective Efficacy

Protocol 4: Assessment in a Rodent Model of Stroke (Middle Cerebral Artery Occlusion - MCAO)

Objective: To evaluate the neuroprotective effects of this compound in an in vivo model of ischemic stroke.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • MCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method for 90 minutes, followed by reperfusion.

  • Compound Administration: Administer this compound (e.g., via intraperitoneal or intravenous injection) at a predetermined time point (e.g., 30 minutes before or after the onset of ischemia).

  • Neurological Deficit Scoring: Assess neurological deficits at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., 0-5 scale).

  • Infarct Volume Measurement: At 48 hours, sacrifice the animals and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

  • Data Analysis: Compare the neurological deficit scores and infarct volumes between the vehicle-treated and compound-treated groups. A significant reduction in both parameters indicates a neuroprotective effect.

Data Presentation:

Treatment GroupNeurological Score (24h)Infarct Volume (%)
Sham0.2 ± 0.10
Vehicle + MCAO3.8 ± 0.445 ± 5.3
Compound (10 mg/kg) + MCAO2.1 ± 0.322 ± 4.1
*Illustrative data; p < 0.05 vs. Vehicle + MCAO

Visualizations

Proposed Synthetic Pathway

Synthesis_Pathway Adamantanone 2-Adamantanone Epoxide Adamantan-2-spiro-oxirane Adamantanone->Epoxide Corey-Chaykovsky Reaction Azidoalcohol 2-(azidomethyl)adamantan-2-ol Epoxide->Azidoalcohol NaN₃, NH₄Cl FinalProduct This compound Azidoalcohol->FinalProduct LiAlH₄

Caption: Proposed synthesis of this compound.

Mechanism of NMDA Receptor Antagonism

NMDA_Antagonism cluster_neuron Postsynaptic Neuron NMDA_Receptor NMDA Receptor Ion Channel Excitotoxicity Excitotoxicity NMDA_Receptor:ion_channel->Excitotoxicity Excessive Ca²⁺ influx leads to Glutamate Glutamate Glutamate->NMDA_Receptor Binds Compound This compound Compound->NMDA_Receptor:ion_channel Blocks Ca_ion Ca²⁺ Ca_ion->NMDA_Receptor:ion_channel

Caption: Blockade of the NMDA receptor ion channel.

Conclusion and Future Directions

The adamantane derivative, this compound, represents a promising, yet underexplored, candidate for the development of novel neuroprotective agents. The protocols and application notes provided herein offer a robust framework for its synthesis and comprehensive biological evaluation. Successful demonstration of NMDA receptor antagonism and in vivo efficacy in models of neurological disorders would provide a strong foundation for patent applications and further preclinical development. Future work should also explore the synthesis of derivatives of this compound to establish structure-activity relationships and optimize its therapeutic potential.

References

  • PubChem. [2-(Aminomethyl)adamantan-2-yl]methanol. [Link]
  • Cerebrovascular and Neuroprotective Effects of Adamantane Deriv
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
  • The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment.
  • Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. Royal Society of Chemistry. [Link]
  • In Vivo Evidence for NMDA Receptor-Mediated Excitotoxicity in a Murine Genetic Model of Huntington Disease. The Journal of Neuroscience. [Link]
  • Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases.
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders.
  • A mouse model of GRIN2D developmental and epileptic encephalopathy recapitulates the human disease. Oxford Academic. [Link]
  • Novel adamantane derivatives as multifunctional neuroprotective agents. UWCScholar. [Link]
  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling.
  • Production of chiral 1,2-amino alcohols and alpha-amino acids from alkenes by cascade biocatalysis.
  • Process for producing 2-adamantanol and 2-adamantanone.
  • Method for producing 2-adamantanone.
  • 2-Adamantanone production method.
  • Method of synthesis of adamantane-2-one.
  • Process for the preparation of 1-adamantane derivatives.
  • PubChem. 2-Adamantanol. [Link]
  • NIST. Adamantan-2-ol. [Link]
  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies.
  • X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI. [Link]
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Aminomethyl)adamantan-2-ol. This resource is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've structured this guide to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of this compound, a sterically hindered tertiary amino alcohol, presents unique challenges that require careful consideration of reaction conditions and purification strategies. This guide is formatted as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route to this compound?

A common and effective strategy is a modified Strecker synthesis, which involves the reaction of adamantan-2-one with a cyanide source and ammonia, followed by the reduction of the resulting α-aminonitrile intermediate. This method is advantageous as it builds the required carbon-nitrogen bond and the amino alcohol functionality in a convergent manner.

Q2: Why is the choice of amine source in the initial reaction critical?

The choice of amine source is crucial for the success of the initial step. While ammonia can be used, it can lead to the formation of multiple byproducts. A more controlled approach is to use a protected amine equivalent, which can be deprotected in a later step. This minimizes side reactions and simplifies purification.

Q3: What are the primary safety concerns when working with cyanides in this synthesis?

Hydrogen cyanide (HCN) and cyanide salts are highly toxic.[1][2][3][4][5] All manipulations involving cyanide must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory. Acidic conditions will generate highly toxic HCN gas, so careful pH control is essential during the reaction and work-up.

Q4: What makes the purification of this compound challenging?

The final product is a polar, basic amino alcohol, which can exhibit high water solubility and a tendency to streak on normal-phase silica gel chromatography.[6][7] Its amphiphilic nature can also lead to the formation of emulsions during aqueous work-up.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound.

Problem 1: Low yield or no formation of the α-aminonitrile intermediate.

Possible Cause A: Steric Hindrance

The bulky adamantane cage can sterically hinder the approach of the nucleophilic cyanide to the carbonyl carbon of adamantan-2-one.

  • Troubleshooting Steps:

    • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (24-48 hours) or gently heat the reaction mixture to provide sufficient energy to overcome the activation barrier. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Use a Less Hindered Cyanide Source: Consider using trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst, which can sometimes be more effective for hindered ketones.

Possible Cause B: Unfavorable Equilibrium

The formation of the intermediate imine or iminium ion can be reversible.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze the imine intermediate back to the starting ketone.

    • Use of a Dehydrating Agent: The addition of molecular sieves can help to remove water as it is formed, driving the equilibrium towards the desired product.

Problem 2: Formation of significant amounts of 2-hydroxy-2-cyanoadamantane instead of the desired α-aminonitrile.

Possible Cause: Competitive Cyanohydrin Formation

Direct addition of cyanide to the ketone carbonyl can compete with the formation of the imine and subsequent cyanide addition.

  • Troubleshooting Steps:

    • Optimize Reagent Addition Order: Ensure the formation of the imine or iminium ion is favored before the introduction of the cyanide source. This can be achieved by pre-mixing the adamantan-2-one and the amine source for a period before adding the cyanide.

    • Control pH: The pH of the reaction mixture can influence the relative rates of cyanohydrin and α-aminonitrile formation. A slightly basic pH is generally preferred for the Strecker reaction.

Problem 3: Difficulty in reducing the α-aminonitrile to the final amino alcohol.

Possible Cause A: Incomplete Reduction

The nitrile group can be resistant to reduction, especially when sterically hindered.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Use a powerful reducing agent such as lithium aluminum hydride (LAH) in an ethereal solvent like tetrahydrofuran (THF).

    • Reaction Conditions: Ensure an adequate excess of the reducing agent is used (typically 2-4 equivalents). The reaction may require elevated temperatures (refluxing in THF) to go to completion.

Possible Cause B: Formation of Byproducts

Over-reduction or side reactions can occur if the reaction conditions are too harsh.

  • Troubleshooting Steps:

    • Temperature Control: Add the α-aminonitrile solution to the LAH suspension at 0 °C and then allow the reaction to warm to room temperature or reflux gently. This helps to control the initial exotherm.

    • Careful Work-up: The quenching of the LAH reaction is highly exothermic and must be done carefully at low temperatures to avoid degradation of the product. A Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is a standard and effective method.

Problem 4: Product loss and purification difficulties after work-up.

Possible Cause A: Product Solubility in the Aqueous Phase

The polar nature of the amino alcohol can lead to significant partitioning into the aqueous layer during extraction.

  • Troubleshooting Steps:

    • pH Adjustment: Before extraction, ensure the aqueous layer is made strongly basic (pH > 12) to deprotonate the ammonium salt and reduce its water solubility.

    • Salting Out: Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product.

    • Continuous Extraction: For small-scale reactions where product loss is a major concern, continuous liquid-liquid extraction can be a highly effective technique.

Possible Cause B: Poor Chromatographic Separation

The basic amine and polar alcohol functionalities can cause significant tailing and poor separation on standard silica gel.

  • Troubleshooting Steps:

    • Use of a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide (e.g., 1-2%), to the eluent to suppress the interaction of the amine with the acidic silica surface.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) for column chromatography, which is often more suitable for basic compounds. Reverse-phase chromatography (C18) with a suitable mobile phase (e.g., water/acetonitrile with a buffer) can also be an effective purification method.[6]

    • Salt Formation and Recrystallization: Convert the free base to a salt (e.g., hydrochloride) by treating a solution of the purified product with HCl in a suitable solvent (like ether or isopropanol). The resulting salt is often a crystalline solid that can be purified by recrystallization.

Experimental Workflow & Key Considerations

The following workflow and diagrams illustrate the proposed synthetic route and highlight critical control points.

Step 1: Synthesis of 2-((tert-butoxycarbonyl)amino)adamantane-2-carbonitrile

A plausible synthetic route involves the use of a protected amine source to improve selectivity and ease of handling. A one-pot reaction of adamantan-2-one, tert-butyl carbamate, and sodium cyanide in the presence of a suitable acid catalyst would yield the protected α-aminonitrile.

Protocol:

  • To a solution of adamantan-2-one (1.0 eq) and tert-butyl carbamate (1.2 eq) in a suitable solvent (e.g., methanol), add sodium cyanide (1.5 eq).

  • Cool the mixture to 0 °C and slowly add an acid (e.g., acetic acid or a Lewis acid) to catalyze the reaction.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to this compound

The protected α-aminonitrile is then reduced to the final product. This step also removes the Boc protecting group.

Protocol:

  • Prepare a suspension of lithium aluminum hydride (LAH) (3.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the LAH suspension to 0 °C.

  • Dissolve the protected α-aminonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product as described in the troubleshooting section (Problem 4).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Protected α-Aminonitrile Formation cluster_step2 Step 2: Reduction & Deprotection A Adamantan-2-one C Reaction Mixture (Acid Catalyst, MeOH) A->C B tert-Butyl Carbamate + NaCN B->C D 2-((tert-butoxycarbonyl)amino) adamantane-2-carbonitrile C->D One-pot reaction E LAH in THF D->E Reduction F Quench & Work-up E->F G Crude Product F->G H Purification G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Troubleshooting_Purification Start Crude Product (Post-Work-up) Method1 Direct Column Chromatography (Silica Gel) Start->Method1 Method3 Salt Formation & Recrystallization Start->Method3 Alternative Route Problem1 Streaking / Tailing? Method1->Problem1 Solution1 Add Base to Eluent (e.g., 1% Et3N) Problem1->Solution1 Yes Method2 Alternative Chromatography Problem1->Method2 No / Still Impure Final Pure Product Solution1->Final Option2a Alumina Column Method2->Option2a Option2b Reverse-Phase (C18) Method2->Option2b Option2a->Final Option2b->Final Solution3 Treat with HCl in Ether/IPA Recrystallize Method3->Solution3 Solution3->Final

Caption: Decision tree for purification strategies.

Quantitative Data Summary

ParameterStep 1: Aminonitrile FormationStep 2: Reduction
Typical Yield 60-80%70-90%
Key Reagents Adamantan-2-one, tert-Butyl Carbamate, NaCNLithium Aluminum Hydride
Solvent MethanolAnhydrous THF
Reaction Time 24-48 hours4-6 hours
Temperature 0 °C to Room Temperature0 °C to Reflux

References

  • Green Chemistry.
  • National Institutes of Health. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. (URL: [Link])
  • Wikipedia. Strecker amino acid synthesis. (URL: [Link])
  • ResearchGate. Synthesis of α-Amino Alcohols via Rh (I)
  • Pearson. Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems. (URL: [Link])
  • Master Organic Chemistry. Strecker Synthesis. (URL: [Link])
  • Sketchy. Synthesis of Alpha-Amino Acids. (URL: [Link])
  • Organic-Chemistry.org.
  • Organic Chemistry Portal. Strecker Synthesis. (URL: [Link])
  • ACS Publications.
  • National Institutes of Health. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (URL: [Link])
  • PubMed. Chemistry of N-Boc-N-tert-butylthiomethyl-protected alpha-aminoorganostannanes: diastereoselective synthesis of primary beta-amino alcohols from alpha-aminoorganostannanes. (URL: [Link])
  • FAU CRIS. Synthesis and Characterization of Substituted (Aminomethyl)lithium Compounds. The Structures of [Li(CH2NPh2)2(thf)3] and [Li4(CH2NC5H10)4(thf)2]. (URL: [Link])
  • ResearchGate.
  • ResearchGate. Synthesis and Reactions of Functionally Substituted 2-(Adamantan-1-yl)oxiranes. (URL: [Link])
  • YouTube. preparation of Grignard reagents. (URL: [Link])
  • askIITians. How would you prepare Grignard reagent?. (URL: [Link])
  • ResearchGate. Reaction of adamantan-2-amine and (adamantan-1-yl)methylamine with methyl 2-(4-allyl-2-methoxyphenoxy)
  • ResearchGate. Reaction of Adamantan-2-one with Acetonitrile in Basic Media. (URL: [Link])
  • National Institutes of Health. Synthesis of 2-Azaadamantan-6-one: A Missing Isomer. (URL: [Link])
  • YouTube.
  • ResearchGate. A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. (URL: [Link])
  • PubMed. A Study on the Structures of the Substituted (Aminomethyl)lithium and (Thiomethyl)lithium Compounds. (URL: [Link])
  • ACS Publications. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. (URL: [Link])
  • University of Mississippi eGrove. One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. (URL: [Link])
  • Reddit. Purification of strong polar and basic compounds. (URL: [Link])
  • PubMed. Asymmetric synthesis of N-protected amino acids by the addition of organolithium carboxyl synthons to ROPHy/SOPHy-derived aldoximes and ketoximes. (URL: [Link])
  • ACS Publications. Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. (URL: [Link])
  • National Institutes of Health. Challenges and solutions for the downstream purification of therapeutic proteins. (URL: [Link])
  • Google Patents. Process for producing 2-adamantanol and 2-adamantanone. (URL: )
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  • National Institutes of Health. Challenges and opportunities in the purification of recombinant tagged proteins. (URL: [Link])
  • National Institutes of Health.

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Technical Support Center: Synthesis of 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(Aminomethyl)adamantan-2-ol. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of adamantane-based compounds. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges and optimize the yield of this valuable geminal amino alcohol.

Overview of Synthetic Strategies

The synthesis of this compound presents unique challenges due to the steric hindrance of the adamantane cage and the potential for competing side reactions. Two primary synthetic routes from 2-adamantanone have been explored in the literature, each with distinct advantages and pitfalls.

  • Route A: The Cyanohydrin Pathway. This classic approach involves the formation of a cyanohydrin from 2-adamantanone, followed by the reduction of the nitrile group to a primary amine. While conceptually straightforward, this route is plagued by a critical side reaction during the reduction step that can drastically lower the yield.

  • Route B: The Ritter Reaction Pathway. An alternative strategy involves the ethynylation of 2-adamantanone to form a propargyl alcohol. This intermediate then undergoes a Ritter reaction with a nitrile, followed by hydrolysis, to yield the target compound. This multi-step approach often provides a more reliable and higher-yielding outcome, particularly at scale.[1]

The following diagram outlines these two divergent synthetic pathways.

Synthetic_Pathways cluster_0 Synthetic Routes from 2-Adamantanone cluster_A Route A: Cyanohydrin Pathway cluster_B Route B: Ritter Reaction Pathway Start 2-Adamantanone A1 2-Hydroxyadamantane- 2-carbonitrile Start->A1  NaCN, H+ B1 2-Ethynyladamantan-2-ol Start->B1  Ethynyl Grignard  or Acetylide A2 2-(Aminomethyl)adamantan- 2-ol A1->A2  Reduction  (e.g., LiAlH4) B2 N-Vinyl Amide Intermediate B1->B2  Ritter Reaction  (MeCN, H2SO4) B3 2-(Aminomethyl)adamantan- 2-ol B2->B3  Hydrolysis

Caption: Divergent synthetic pathways to this compound.

Troubleshooting and Optimization Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.

Route A: Issues in the Cyanohydrin Pathway

Q1: My yield for the reduction of 2-Hydroxyadamantane-2-carbonitrile is extremely low, and the main product is 2-adamantanol. What is happening?

Answer: This is the most critical failure point of this route. The formation of 2-adamantanol as the major product (up to 92%) with only trace amounts of the desired amino alcohol (3%) has been reported when using reducing agents like sodium borohydride with nickel(II) chloride.[2]

  • Causality: The tertiary hydroxyl group adjacent to the nitrile is prone to elimination under certain reductive conditions, especially with heating. The likely mechanism involves the formation of an intermediate that facilitates the loss of the nitrile group (or a reduced intermediate) and the hydroxyl group, leading to an adamantene species which is then rapidly reduced to 2-adamantanol. The steric strain of the adamantane scaffold can promote this elimination.

  • Solution & Optimization:

    • Choice of Reducing Agent: Avoid borohydride-based systems that require elevated temperatures or harsh conditions. The reagent of choice is Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether) at low temperatures (0 °C to room temperature). LiAlH₄ is a powerful nucleophilic reducing agent that can effectively reduce the nitrile without promoting elimination.[3]

    • Catalytic Hydrogenation: An alternative is high-pressure catalytic hydrogenation using a catalyst like Raney Nickel or Rh/Al₂O₃. This method requires careful optimization of pressure, temperature, and solvent to suppress the elimination side reaction. The addition of ammonia to the reaction mixture can help prevent the formation of secondary amines.

The following diagram illustrates the troubleshooting logic for this critical step.

Troubleshooting_Reduction Start Start: Reduction of 2-Hydroxyadamantane-2-carbonitrile Problem Problem: Low yield of amino alcohol, high yield of 2-adamantanol byproduct. Start->Problem Cause Probable Cause: Elimination of -OH and -CN groups favored by harsh reducing conditions (e.g., NaBH4/NiCl2 at 70°C) Problem->Cause Solution1 Solution 1: Use LiAlH4 in THF at 0°C to RT. (Powerful, non-eliminative reduction) Cause->Solution1 Solution2 Solution 2: Catalytic Hydrogenation (e.g., Raney Ni, high pressure) with careful temperature control. Cause->Solution2 Result Outcome: Improved yield of This compound Solution1->Result Solution2->Result

Caption: Troubleshooting flowchart for the nitrile reduction step.

Q2: The initial cyanohydrin formation from 2-adamantanone is slow and gives a poor yield. How can I improve this?

Answer: The reaction of a ketone with a cyanide source to form a cyanohydrin is an equilibrium process. For sterically hindered ketones like 2-adamantanone, the equilibrium may not favor the product.

  • Causality: The bulky adamantane frame hinders the nucleophilic attack of the cyanide ion on the carbonyl carbon. Furthermore, the reaction is reversible, and under neutral or basic conditions, the equilibrium can shift back to the starting materials.

  • Solution & Optimization:

    • Use TMSCN: A highly effective method is to use trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid like zinc iodide (ZnI₂). The reaction forms the O-silylated cyanohydrin, which is more stable and effectively traps the product, driving the equilibrium forward. A subsequent mild acidic workup cleaves the silyl ether to yield the desired cyanohydrin.

    • pH Control: When using traditional methods (e.g., NaCN/HCN), maintain a slightly acidic pH (around 4-5) to favor the protonation of the intermediate alkoxide without excessively protonating the cyanide nucleophile.

Route B: Issues in the Ritter Reaction Pathway

Q3: My ethynylation of 2-adamantanone has a low yield, and I recover a lot of starting material.

Answer: The addition of an acetylide to 2-adamantanone can be challenging due to steric hindrance and the potential for a retro-reaction during workup.

  • Causality: The reaction is reversible, especially under basic conditions that can form during aqueous workup. As the concentration of the reagents changes during batch processing, the pH can increase, favoring the retro-addition and reverting the product back to 2-adamantanone.

  • Solution & Optimization:

    • Reagent Quality: Ensure your ethynyl Grignard reagent or lithium acetylide is freshly prepared or properly titrated.

    • Flow Chemistry: As demonstrated in the synthesis of a related amino acid, performing the ethynylation in a continuous flow reactor can significantly improve yield (e.g., from ~60% in batch to 80-90% in flow).[1] Flow processing maintains a constant reagent concentration and allows for rapid quenching, minimizing the retro-reaction.

    • Workup: During workup, quench the reaction by pouring it into a cold, saturated solution of ammonium chloride, which is a weakly acidic buffer, rather than pure water. This helps to neutralize the basic alkoxide without causing a significant pH swing that could initiate the retro-reaction.

Q4: The Ritter reaction step is inefficient and produces a complex mixture of byproducts.

Answer: The Ritter reaction is highly dependent on the reaction conditions, including the choice and concentration of acid, temperature, and solvent.[4][5][6]

  • Causality: The reaction proceeds via a tertiary carbocation intermediate formed from the propargyl alcohol. This cation can undergo undesired rearrangements or elimination if not trapped efficiently by the nitrile (acetonitrile). Using an incorrect acid concentration can lead to charring or incomplete reaction.

  • Solution & Optimization:

    • Optimized Acid System: A mixture of sulfuric acid, acetic acid, and acetic anhydride is highly effective.[1] Acetic acid serves as a co-solvent, while acetic anhydride can help to scavenge any water that would otherwise compete with the nitrile nucleophile.

    • Temperature Control: Maintain strict temperature control. The initial addition of the substrate to the acid should be done at a low temperature (e.g., 0-10 °C) to control the exothermic reaction, followed by gentle warming to drive the reaction to completion.

    • Stoichiometry: Use the nitrile (e.g., acetonitrile or benzonitrile) as both the reagent and co-solvent to ensure a high concentration is available to trap the carbocation intermediate.

General Purification and FAQs

Q5: My final product, this compound, is difficult to purify by column chromatography and recrystallization.

Answer: Amino alcohols are polar and can be challenging to purify. Their amphiphilic nature can cause streaking on silica gel and lead to the formation of oils or stubborn emulsions during workup.[7]

  • Solution & Optimization:

    • Salt Formation: A highly effective strategy is to convert the final product into its hydrochloride salt. The salt is typically a well-defined, crystalline solid that is much easier to handle and purify by recrystallization from a suitable solvent system (e.g., ethanol/ether or isopropanol). The free base can be regenerated later if needed by treatment with a mild base.

    • Recrystallization Solvent: For the free base, experiment with a range of solvent systems. Given its polarity, consider systems like ethyl acetate/heptane or chloroform/methanol. For the HCl salt, polar protic solvents are often a good starting point.[8]

    • Adsorbent Treatment: If the product is discolored, dissolving the crude material in a solvent and treating it with activated charcoal before filtration and recrystallization can effectively remove colored impurities.[9]

Q6: Which synthetic route is better for scaling up production?

Answer: Route B, the Ritter Reaction Pathway, is generally more robust and amenable to scale-up. The key steps, particularly the ethynylation and the Ritter reaction, have been successfully adapted to continuous flow processing, which offers superior control, safety, and often higher yields compared to traditional batch methods.[1] Route A's reliance on a problematic reduction step makes it less reliable for large-scale synthesis.

Q7: What are the primary safety concerns for this synthesis?

Answer: Both routes involve hazardous reagents.

  • Route A: Involves the use of cyanide salts (e.g., NaCN) or TMSCN. Cyanides are acutely toxic. All manipulations must be performed in a certified fume hood, and the user must be trained in the proper handling and quenching procedures. Never mix cyanides with acid without proper containment, as this liberates highly toxic HCN gas. Lithium aluminum hydride (LiAlH₄) is pyrophoric and reacts violently with water.

  • Route B: Involves Grignard reagents, which are flammable and water-reactive. The Ritter reaction uses large quantities of concentrated sulfuric acid, which is highly corrosive. Ozonolysis, if used in subsequent steps, requires a specialized setup to handle explosive ozone gas.

Always consult the Safety Data Sheet (SDS) for every reagent and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves.

Data and Protocol Summary

Comparison of Synthetic Routes
FeatureRoute A: Cyanohydrin PathwayRoute B: Ritter Reaction Pathway
Starting Material 2-Adamantanone2-Adamantanone
Number of Steps 23
Key Intermediates 2-Hydroxyadamantane-2-carbonitrile2-Ethynyladamantan-2-ol, N-Vinyl Amide
Critical Step Nitrile ReductionRitter Reaction
Common Yield Issues Very low yield due to elimination side reaction[2]Potential for retro-ethynylation
Pros Fewer steps in principle.More reliable, higher overall yield, amenable to flow chemistry.[1]
Cons Prone to catastrophic side reactions, difficult to optimize.More synthetic steps.

Detailed Experimental Protocols

(Note: These protocols are adapted from literature procedures for related adamantane syntheses and should be considered a starting point for optimization in a research setting. All work should be conducted by trained professionals in a suitable laboratory environment.)

Protocol for Route A: Cyanohydrin Pathway (Optimized)

Step 1: Synthesis of 2-Hydroxyadamantane-2-carbonitrile

  • To a solution of 2-adamantanone (1.0 eq) in dichloromethane (DCM) at 0 °C under an inert atmosphere, add zinc iodide (0.1 eq).

  • Slowly add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting ketone is consumed.

  • Cool the mixture to 0 °C and quench carefully with 1 M HCl.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin, which can be used directly in the next step.

Step 2: Reduction to this compound

  • Prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to 0 °C.

  • Dissolve the crude 2-hydroxyadamantane-2-carbonitrile (1.0 eq) from the previous step in anhydrous THF.

  • Add the solution of the cyanohydrin dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate vigorously for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound. Purify via recrystallization or salt formation.

References

  • Raga, M. M., et al. (2011). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. PubMed Central.
  • Wang, Z., et al. (2012). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. ResearchGate.
  • Various Authors. (n.d.). 3-Amino-1-Adamantanol. Google Patents.
  • Zoidis, G., et al. (2010). Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines. European Journal of Medicinal Chemistry.
  • Khusnutdinov, R. I., et al. (2011). Ritter reaction of organic nitriles with 1-bromo- and 1-hydroxyadamantanes catalyzed by manganese compounds and complexes. ResearchGate.
  • CN101798270A. (2010). Method for preparing 3-amino-1-adamantane alcohol. Google Patents.
  • Dzhemilev, U. M., et al. (2007). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). ResearchGate.
  • Khusnutdinov, R. I., et al. (2014). Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts. ResearchGate.
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  • Matijašević, J., et al. (2011). An Efficient Synthesis of Novel Adamantane β-Amino Acid: 2-(Adamant-2-yl). Semantic Scholar.
  • Baxendale, I. R., et al. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. ResearchGate.
  • Baxendale, I. R., et al. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development.
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Technical Support Center: Synthesis of 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(Aminomethyl)adamantan-2-ol. This molecule, characterized by the rigid adamantane cage bearing both a hydroxyl and an aminomethyl group at the C2 position, is a valuable building block in medicinal chemistry and materials science. Its unique stereoelectronic properties make it an attractive scaffold for developing novel therapeutics.

The most common and logical synthetic route begins with adamantan-2-one, proceeds through the corresponding cyanohydrin, and concludes with the reduction of the nitrile moiety. While conceptually straightforward, this pathway is fraught with potential side reactions, particularly during the critical nitrile reduction step. These challenges can lead to significantly reduced yields, complex purification procedures, and inconsistent results.

This guide is designed to function as a dedicated support center for researchers encountering these issues. Drawing from established chemical principles and field-proven insights, we will explore the causality behind common side reactions and provide robust, validated protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic pathway for this compound?

The most prevalent and scalable approach involves a two-step sequence starting from adamantan-2-one:

  • Cyanohydrin Formation: Reaction of adamantan-2-one with a cyanide source (e.g., TMSCN with a catalytic Lewis acid, or KCN/NaCN with an acid) to form 2-hydroxyadamantane-2-carbonitrile.

  • Nitrile Reduction: Reduction of the nitrile group of the cyanohydrin intermediate to the primary amine. This is the most challenging step, where the choice of reducing agent is critical to avoid side reactions.

Q2: Why is the nitrile reduction step so susceptible to side reactions?

The primary challenge lies in the proximity of the tertiary hydroxyl group to the nitrile. The reaction conditions required to reduce the nitrile can inadvertently trigger the elimination of the hydroxyl group. This is particularly problematic when using reducing systems that have Lewis acidic character, which can coordinate to the hydroxyl oxygen and facilitate its departure as a leaving group. This elimination leads to the formation of an unsaturated intermediate, which is then reduced to an undesired byproduct.

Q3: What are the primary analytical methods to monitor reaction progress and identify byproducts?

  • Thin-Layer Chromatography (TLC): Excellent for routine monitoring of the disappearance of starting material (adamantan-2-one or the cyanohydrin). A simple stain like potassium permanganate can be effective for visualizing the products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The definitive tool for identifying volatile byproducts. The adamantane cage imparts good volatility to its derivatives. GC-MS is essential for confirming the presence of key side products like 2-adamantanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Indispensable for structural confirmation of the final product and isolated intermediates. The high symmetry of the adamantane core often results in clean, interpretable spectra.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for analyzing less volatile intermediates or products and for high-throughput analysis of reaction arrays.

Troubleshooting Guide: Side Reactions & Mitigation Strategies

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Extremely low yield of the desired product, with a major byproduct identified as 2-adamantanol.

Q: My final product yield is less than 10%, and GC-MS analysis shows the main component of the crude mixture is 2-adamantanol. What is causing this?

A: This is the most common and significant side reaction in this synthesis. The formation of 2-adamantanol indicates that the tertiary hydroxyl group has been eliminated and the resulting unsaturated intermediate has been subsequently reduced.[1] This pathway is particularly favored when using certain catalytic hydrogenation systems, such as Sodium Borohydride (NaBH₄) in combination with Nickel(II) Chloride (NiCl₂).

Causality: The Ni(II) species acts as a Lewis acid, coordinating to both the nitrile nitrogen and the hydroxyl oxygen. This coordination facilitates the elimination of water, forming an adamantene-2-carbonitrile intermediate. This strained alkene is then readily reduced under the reaction conditions, and the nitrile is concurrently or subsequently reduced and hydrolyzed, ultimately leading to 2-adamantanol as the major product.[1]

Mitigation Strategy: Avoid reducing agents or catalytic systems with strong Lewis acidity that can promote elimination.

  • Use Lithium Aluminum Hydride (LAH): LAH is a powerful nucleophilic reducing agent that is highly effective for nitrile reductions.[2] It is less likely to coordinate with the hydroxyl group in a manner that promotes elimination. The reaction should be performed in an anhydrous ether solvent (like THF or diethyl ether) at a controlled temperature.

  • Use Borane Reagents: Borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BMS) are also excellent choices for reducing nitriles to primary amines and are less prone to causing elimination of a tertiary alcohol.[3][4]

Side_Reaction_Mechanism cluster_main Observed Side Reaction Pathway cluster_desired Desired Pathway Cyanohydrin 2-Hydroxyadamantane- 2-carbonitrile Intermediate Adamantene- 2-carbonitrile (Unstable Intermediate) Cyanohydrin->Intermediate [NiCl₂] Elimination of H₂O Adamantanol 2-Adamantanol (Major Side Product) Intermediate->Adamantanol [NaBH₄] Reduction DesiredProduct This compound (Desired Product) Cyanohydrin_desired 2-Hydroxyadamantane- 2-carbonitrile Cyanohydrin_desired->DesiredProduct LAH or BH₃ Direct Reduction

Caption: Mechanism of 2-adamantanol formation vs. the desired reaction.

Issue 2: My mass spectrum shows evidence of secondary and tertiary amine formation.

Q: During catalytic hydrogenation with H₂/Raney Nickel, I observe peaks in my LC-MS corresponding to the dimerization of my product. Why does this happen?

A: The formation of secondary and tertiary amines is a well-known side reaction during the catalytic hydrogenation of nitriles.[5] It occurs through the reaction of the primary amine product with the partially reduced imine intermediate.

Causality:

  • The nitrile is first reduced to a surface-bound imine.

  • This imine can either be further reduced to the desired primary amine or it can be attacked by a molecule of the primary amine product that has already formed.

  • This nucleophilic attack produces a secondary amine intermediate, which can be further reduced, leading to undesired oligomeric byproducts.

Mitigation Strategy: This side reaction can be suppressed by modifying the reaction conditions to favor the reduction of the imine over its reaction with the amine product.

  • Add Ammonia: Conducting the hydrogenation in the presence of ammonia (often as a solution in methanol or ethanol) shifts the equilibrium away from the formation of secondary amines. The high concentration of ammonia outcompetes the primary amine product in reacting with the imine intermediate.

  • Use a Different Catalyst: While Raney Nickel is common, other catalysts like rhodium or platinum on carbon may offer better selectivity under optimized conditions.

  • Switch to a Chemical Reductant: As mentioned in Issue 1, using a stoichiometric chemical reductant like LAH or a borane complex completely avoids this pathway, as the imine intermediate is rapidly and irreversibly reduced.

Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Crude Mixture (GC-MS, LC-MS) Start->Analysis Problem Low Yield or Impure Product SideProduct1 Major Product is 2-Adamantanol? Problem->SideProduct1 Check Byproducts Analysis->Problem SideProduct2 Secondary/Tertiary Amines Detected? SideProduct1->SideProduct2 No Solution1 See Troubleshooting Issue 1: Change reducing agent to LAH or Borane. SideProduct1->Solution1 Yes Solution2 See Troubleshooting Issue 2: Add NH₃ to hydrogenation or switch to LAH/Borane. SideProduct2->Solution2 Yes Success Purify Product SideProduct2->Success No Solution1->Success Solution2->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Recommended Experimental Protocol

This protocol is optimized to minimize the side reactions discussed above by utilizing a robust chemical reductant.

Step 1: Synthesis of 2-Hydroxyadamantane-2-carbonitrile

  • Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add adamantan-2-one (15.0 g, 100 mmol).

  • Dissolution: Dissolve the ketone in 100 mL of anhydrous dichloromethane.

  • Reagent Addition: Add trimethylsilyl cyanide (TMSCN) (15.0 mL, 110 mmol) via syringe.

  • Catalysis: Add zinc iodide (ZnI₂) (1.6 g, 5 mmol) as a catalyst.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the disappearance of the starting ketone by TLC.

  • Workup: Upon completion, cool the reaction mixture to 0 °C and quench carefully by the slow addition of 100 mL of 1M HCl (aq). Stir for 30 minutes.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin, which can often be used in the next step without further purification.

Step 2: LAH Reduction to this compound

CAUTION: LAH reacts violently with water. All glassware must be rigorously dried, and the reaction must be performed under a strictly inert atmosphere.

  • Setup: To a flame-dried 1 L three-neck flask equipped with a reflux condenser, mechanical stirrer, and an argon inlet, add lithium aluminum hydride (LAH) (7.6 g, 200 mmol) to 300 mL of anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Dissolve the crude 2-hydroxyadamantane-2-carbonitrile (from Step 1, ~100 mmol) in 150 mL of anhydrous THF. Add this solution to the LAH suspension dropwise via an addition funnel over 1 hour, maintaining the temperature below 20 °C with an ice bath.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the cyanohydrin spot is consumed.

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C in an ice-salt bath. Quench the reaction by the sequential, slow, and careful dropwise addition of:

    • 7.6 mL of water

    • 7.6 mL of 15% (w/v) aqueous NaOH

    • 22.8 mL of water (This 1:1:3 ratio of water:base:water per gram of LAH results in a granular precipitate that is easy to filter).

  • Isolation: Stir the resulting slurry at room temperature for 1 hour. Filter the granular solids through a pad of Celite and wash the filter cake thoroughly with THF (3 x 100 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Expected Yields and Purity
StepMethodCommon Side ProductsTypical YieldPurity (Post-Recrystallization)
Nitrile Reduction H₂ / Raney Ni / NH₃Secondary/Tertiary Amines50-70%>98%
Nitrile Reduction NaBH₄ / NiCl₂2-Adamantanol <10%N/A (Major byproduct)
Nitrile Reduction LiAlH₄ (Recommended) Minimal80-90% >99%

References

  • [Reference 1] Paventi, M., Chubb, F. L., & Edward, J. T. (1987). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Canadian Journal of Chemistry, 65(9), 2114–2119. [Link]
  • [Reference 2] Battilocchio, C., Baxendale, I. R., Biava, M., Kitching, M. O., & Ley, S. V. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development, 16(5), 798–810. [Link]
  • [Reference 3] Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
  • [Reference 5] Wikipedia. (n.d.). Nitrile reduction. [Link]
  • [Reference 6] Chemguide. (n.d.). Reducing nitriles to primary amines. [Link]

Sources

optimizing reaction conditions for 2-(Aminomethyl)adamantan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Aminomethyl)adamantan-2-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals. As Senior Application Scientists, we have compiled this resource to provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the challenges of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most direct and widely recognized synthesis proceeds via a two-step sequence starting from the commercially available 2-adamantanone.

  • Step 1: Cyanohydrin Formation. 2-adamantanone is reacted with a cyanide source, typically in the presence of an acid catalyst, to form the key intermediate, 2-hydroxyadamantane-2-carbonitrile.

  • Step 2: Nitrile Reduction. The nitrile group of the cyanohydrin intermediate is then reduced to a primary amine using a suitable reducing agent, yielding the target molecule, this compound.

Q2: Why isn't a direct Ritter reaction on 2-adamantanol used to synthesize this molecule?

This is a critical point of clarification. The Ritter reaction is a cornerstone of adamantane chemistry, used to introduce an amine group at a tertiary carbon.[1][2] A classical Ritter reaction on 2-adamantanol with acetonitrile would produce N-(2-hydroxyadamantan-2-yl)acetamide. Subsequent hydrolysis would yield 2-amino adamantan-2-ol, a different molecule that lacks the methylene (-CH₂-) spacer. The target molecule, 2-(aminomethyl )adamantan-2-ol, requires the addition of both a carbon and a nitrogen atom, which is perfectly achieved through the cyanohydrin formation (adds a -CN group) followed by reduction.

Q3: What are the critical safety considerations for this synthesis?

The primary hazard is the use of cyanide in the first step. Hydrogen cyanide (HCN) is an extremely toxic, volatile gas.

  • ALWAYS perform the cyanohydrin formation in a certified, high-flow chemical fume hood.

  • NEVER mix cyanide salts directly with acid. The standard procedure involves the slow addition of acid to a mixture of the ketone and the cyanide salt, or using a buffered system (e.g., TMSCN with a Lewis acid catalyst) to control the release of HCN.

  • Have an emergency plan and a cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) available and ensure all personnel are trained in its use.

  • All cyanide-contaminated waste must be quenched with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal according to institutional guidelines.

Q4: What are the pros and cons of different reducing agents for the nitrile reduction step?

The choice of reducing agent is critical for the success of the second step and is a common source of experimental problems.

Reducing AgentProsCons
Lithium Aluminum Hydride (LiAlH₄) - Powerful and generally provides high yields. - Reduces the nitrile directly to the amine without affecting the tertiary alcohol.- Highly reactive with water and protic solvents; requires strictly anhydrous conditions. - Workup can be complicated by the formation of aluminum salt emulsions.
Catalytic Hydrogenation (e.g., H₂/Raney Ni, H₂/Pd) - Milder conditions, easier workup. - Can be performed on a larger scale more safely than LiAlH₄.- Prone to side reactions, particularly hydrogenolysis (cleavage) of the C-CN bond, which can lead to 2-adamantanol as a major byproduct.[3] - Catalyst can be pyrophoric.
Sodium Borohydride/Cobalt(II) chloride (NaBH₄/CoCl₂) - Milder than LiAlH₄. - Does not require strictly anhydrous conditions.- Can also suffer from hydrogenolysis side reactions, similar to catalytic hydrogenation. A published report shows this method gives only a 3% yield of the desired product.[3]

Based on the potential for side reactions, LiAlH₄ is the recommended reducing agent for achieving the highest yield and purity of this compound, provided the necessary safety and handling precautions are taken.

Synthetic Workflow & Protocols

The overall synthetic pathway is summarized below. It begins with the nucleophilic addition of cyanide to 2-adamantanone, followed by the reduction of the resulting nitrile.

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Nitrile Reduction A 2-Adamantanone B 2-Hydroxyadamantane- 2-carbonitrile A->B NaCN, H₂SO₄ (aq) or TMSCN, ZnI₂ C 2-(Aminomethyl)adamantan- 2-ol B->C 1. LiAlH₄, THF 2. H₂O/NaOH workup

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of 2-Hydroxyadamantane-2-carbonitrile
  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-adamantanone (1.0 eq) and sodium cyanide (1.2 eq) to a mixture of dichloromethane and water (1:1).

  • Cooling: Cool the stirred suspension to 0-5 °C in an ice bath.

  • Acidification: Slowly add a solution of concentrated sulfuric acid (1.1 eq) in water dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude cyanohydrin can often be used directly in the next step or purified by recrystallization from a suitable solvent like hexane/ethyl acetate.

Protocol 2: Reduction to this compound using LiAlH₄
  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of 2-hydroxyadamantane-2-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of LiAlH₄: Carefully and portion-wise, add solid LiAlH₄ (2.0-2.5 eq) to the stirred solution. Caution: Exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, slowly warm the reaction to room temperature, then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add dropwise:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ used in grams).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or by converting it to its hydrochloride salt (by adding HCl in ether) to facilitate crystallization and handling.

Troubleshooting Guide

Problem 1: Low yield or incomplete reaction during the cyanohydrin formation step.
  • Possible Cause 1: Impure 2-Adamantanone. The starting ketone must be pure. Impurities can interfere with the reaction.

    • Troubleshooting: Confirm the purity of 2-adamantanone by melting point or GC/NMR. If necessary, purify it by sublimation or recrystallization.

  • Possible Cause 2: Unfavorable Equilibrium. Cyanohydrin formation is a reversible reaction. The equilibrium may not favor the product.

    • Troubleshooting: The reaction is driven forward under acidic conditions which catalyze the addition. Ensure the pH of the aqueous layer is acidic after the addition of H₂SO₄. However, adding acid too quickly or using too strong an acid can cause polymerization of the cyanide. Slow, controlled addition at low temperature is key.

Problem 2: The primary product of the nitrile reduction is 2-adamantanol, not the desired amine.
  • Possible Cause: Hydrogenolysis. This is the most significant and scientifically interesting challenge in this synthesis. Certain catalytic hydrogenation conditions (e.g., H₂/Raney Ni, NaBH₄/NiCl₂) are known to cause hydrogenolysis, which is the cleavage of the C-CN single bond, followed by reduction of the ketone, leading to the thermodynamically stable 2-adamantanol. One study reported a yield as low as 3% for the desired amine using a NaBH₄/NiCl₂ system, with 92% of the product being 2-adamantanol.[3]

    • Troubleshooting & Optimization:

      • Change Reducing Agent: Switch to a more direct and powerful reducing agent that favors reduction of the nitrile over C-CN bond cleavage. Lithium aluminum hydride (LiAlH₄) is the reagent of choice to avoid this side reaction.

      • Mechanism Explanation: LiAlH₄ acts as a hydride donor, directly attacking the electrophilic carbon of the nitrile. This pathway does not typically promote the radical or single-electron transfer mechanisms that can lead to C-CN bond cleavage.

G A 2-Hydroxyadamantane- 2-carbonitrile B Desired Pathway: Nitrile Reduction A->B LiAlH₄ C Side Reaction: Hydrogenolysis A->C H₂/Catalyst (e.g., Raney Ni) D 2-(Aminomethyl)adamantan- 2-ol B->D E 2-Adamantanol C->E

Sources

overcoming degradation of 2-(Aminomethyl)adamantan-2-ol in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Preventing Degradation in Solution

Welcome to the technical support center for 2-(Aminomethyl)adamantan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in experimental settings. As Senior Application Scientists, we have compiled this guide based on established principles of chemical stability and data from analogous adamantane derivatives to provide you with practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound is influenced by several factors, including temperature, pH, light exposure, and the presence of oxidizing agents.[1][2] The unique structure, containing both a primary amine and a tertiary alcohol on a rigid adamantane scaffold, presents specific stability challenges.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To ensure maximum stability, solutions should be stored at low temperatures (2-8°C or frozen at -20°C for long-term storage), protected from light by using amber vials or by wrapping the container in aluminum foil, and in a tightly sealed container to prevent solvent evaporation and exposure to air.[3] For critical applications, purging the solution with an inert gas like nitrogen or argon can help prevent oxidation.

Q3: Is this compound more stable in acidic or basic conditions?

A3: Based on studies of similar adamantane derivatives, the compound is likely to be less stable in acidic conditions.[4] Acidic pH can catalyze the dehydration of the tertiary alcohol, a key potential degradation pathway. While the primary amine provides some basicity, the overall stability is generally greater at neutral to slightly basic pH.

Q4: I am not seeing the expected activity in my assay. Could this be due to degradation?

A4: Yes, a loss of activity is a common indicator of compound degradation. If the biological activity of this compound is dependent on the intact structure, any chemical modification could lead to a decrease or complete loss of efficacy. We recommend performing a stability assessment of your sample, as outlined in the troubleshooting guides below.

Q5: How can I detect and quantify this compound and its potential degradation products?

A5: The primary analytical techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] A significant challenge is that this compound lacks a strong UV-absorbing chromophore, making direct detection by HPLC-UV difficult.[5] Therefore, derivatization is often necessary to introduce a UV-active or fluorescent tag for HPLC analysis or to increase volatility for GC-MS analysis.[5][7]

Troubleshooting Guides: Investigating Degradation

A systematic approach to investigating degradation is to perform forced degradation studies.[8][9][10] These studies intentionally expose the compound to harsh conditions to rapidly identify potential degradation pathways and products.

Issue 1: Suspected Thermal Degradation

Symptom: Loss of compound concentration or biological activity after heating or prolonged storage at room temperature.

Underlying Cause: The tertiary alcohol on the adamantane ring is susceptible to thermal degradation, likely through dehydration. A similar compound, 2-ethynyladamantan-2-ol, has been shown to degrade to 2-adamantanone at elevated temperatures.[1][11]

  • Sample Preparation: Prepare solutions of this compound in your experimental solvent at a known concentration.

  • Stress Conditions: Incubate the solutions at elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., 24, 48, and 72 hours). Include a control sample stored at 4°C.

  • Analysis: Analyze the stressed and control samples by a suitable analytical method (see Analytical Protocols section) to determine the remaining concentration of the parent compound and to detect the appearance of any new peaks corresponding to degradation products.

Issue 2: Suspected pH-Mediated Degradation

Symptom: Inconsistent results or loss of potency when using acidic or basic buffers.

Underlying Cause: Acid-catalyzed dehydration is a probable and significant degradation pathway. The protonation of the hydroxyl group in acidic conditions makes it a good leaving group (water), facilitating the formation of a carbocation intermediate, which then eliminates a proton to form an alkene (or in this case, an enamine). Basic conditions are generally less harsh, but can also promote other reactions.

  • Sample Preparation: Prepare solutions of the compound in a range of buffers covering acidic, neutral, and basic pH (e.g., pH 2, pH 7, and pH 10).

  • Stress Conditions: Incubate the solutions at room temperature and an elevated temperature (e.g., 40°C) for a set time.

  • Analysis: Analyze the samples to quantify the parent compound and identify degradants. A significant decrease in the parent compound at low pH would support an acid-catalyzed degradation mechanism.

Issue 3: Suspected Oxidative Degradation

Symptom: Degradation observed in the presence of air, reactive oxygen species, or certain metal ions.

Underlying Cause: The primary amine is susceptible to oxidation. While the tertiary alcohol is generally resistant to mild oxidation, harsh oxidative conditions can lead to fragmentation of the adamantane core.

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent.

  • Stress Conditions: Add a low concentration of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature for a set time, protected from light.

  • Analysis: Analyze the sample for the parent compound and any new degradation products.

Proposed Degradation Pathway: Acid-Catalyzed Dehydration

Based on chemical principles and data from analogous compounds, a likely degradation pathway for this compound under acidic or thermal stress is dehydration, as illustrated below.

G cluster_0 Acid-Catalyzed Dehydration Pathway Parent This compound Protonated Protonated Alcohol Parent->Protonated + H+ Carbocation Carbocation Intermediate Protonated->Carbocation - H2O Enamine Enamine Carbocation->Enamine - H+ Imine Imine (Tautomer) Enamine->Imine Tautomerization Degradant 2-Adamantanone + Methylamine Imine->Degradant + H2O (Hydrolysis)

Caption: Proposed acid-catalyzed degradation of this compound.

Experimental Workflow for a Forced Degradation Study

The following workflow provides a systematic approach to identifying the cause of degradation.

G Start Start: Suspected Degradation Prepare Prepare Stock Solution Start->Prepare Control Control Sample (4°C, protected from light) Prepare->Control Thermal Thermal Stress (e.g., 60°C) Prepare->Thermal Acid Acid Stress (e.g., pH 2) Prepare->Acid Base Base Stress (e.g., pH 10) Prepare->Base Oxidative Oxidative Stress (e.g., 3% H2O2) Prepare->Oxidative Photolytic Photolytic Stress (UV/Vis light) Prepare->Photolytic Analyze Analyze all samples by HPLC or GC-MS Control->Analyze Thermal->Analyze Acid->Analyze Base->Analyze Oxidative->Analyze Photolytic->Analyze Compare Compare results to control Analyze->Compare Identify Identify degradation products and pathways Compare->Identify

Caption: Workflow for a systematic forced degradation study.

Data Summary and Recommended Analytical Protocols

Stress ConditionTypical ParametersPotential Degradation Product(s)
Thermal 60°C for 48 hours2-Adamantanone
Acidic 0.1 M HCl at 40°C for 24 hours2-Adamantanone
Basic 0.1 M NaOH at 40°C for 24 hoursVaries, potential for other reactions
Oxidative 3% H₂O₂ at room temp for 24 hoursOxidized amine species, potential ring cleavage
Photolytic Exposure to UV/Vis lightVaries, depends on solvent and atmosphere
Analytical Protocol: HPLC with Derivatization

Due to the lack of a chromophore, derivatization is recommended for HPLC analysis.

  • Derivatization Agent: Use a fluorescent or UV-active tagging agent that reacts with primary amines, such as o-phthaldialdehyde (OPA) or dansyl chloride.

  • Sample Preparation: Mix a small volume of your sample with the derivatization reagent according to the manufacturer's protocol. Ensure the reaction goes to completion.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid or formic acid, depending on the derivatization tag).

    • Detection: Fluorescence or UV detector set to the appropriate wavelength for the chosen derivatization agent.

  • Analysis: Monitor the decrease in the peak area of the derivatized parent compound and the appearance of new peaks.

Analytical Protocol: GC-MS with Derivatization

Derivatization is necessary to increase the volatility of the polar amino alcohol.

  • Derivatization Agent: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to react with both the amine and hydroxyl groups.

  • Sample Preparation: Evaporate the solvent from your sample and add the derivatization agent. Heat gently to ensure complete reaction.

  • GC-MS Conditions:

    • Column: A non-polar column such as a DB-5ms.

    • Injector Temperature: 250°C.

    • Oven Program: A temperature gradient from a low starting temperature (e.g., 60°C) to a high final temperature (e.g., 280°C).

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Mass spectrometer in full scan mode to identify unknown degradation products or in Selected Ion Monitoring (SIM) mode for quantification.[5]

  • Analysis: Identify the parent compound and degradation products by their mass spectra and retention times.

By following these guidelines, you can systematically investigate the stability of this compound in your experimental setup, identify the causes of degradation, and take steps to mitigate them, ensuring the integrity and reliability of your research.

References

  • Mokhov, V. M., Popov, V. A., & Shcherbakova, I. V. (2016). Synthesis of 2-Adamantanol. Russian Journal of General Chemistry, 86(2), 273-280.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-15.
  • Kitching, M. O., et al. (2014). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development, 18(11), 1364-1371.
  • Sharma, M. C. (2016). Forced Degradation Studies. MedCrave Online.
  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 93-100.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Wappes, E. A., Nakafuku, K. M., & Nagib, D. A. (2017). Directed β C–H Amination of Alcohols via Radical Relay Chaperones. Journal of the American Chemical Society, 139(29), 10204-10207.
  • Kireev, A. S., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Li, W., & Williams, T. D. (2014). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 6(17), 2379-2389.
  • PubChem. (n.d.). 2-Adamantanol. National Center for Biotechnology Information.
  • PubChem. (n.d.). [2-(Aminomethyl)adamantan-2-yl]methanol. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). DSC scanning of 2-adamantanone and degradation product of 2-ethynyladamantan-2-ol.
  • Ivanova, Y., & Stankova, I. (2020). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy, 55(6), 1269-1275.
  • Liu, Y., et al. (2014). Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 88, 33-40.
  • Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions.
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  • Google Patents. (n.d.). CN1980875A - Process for producing 2-adamantanol and 2-adamantanone.
  • van der Laan, T., et al. (2022). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. Metabolomics, 18(10), 76.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PubChem.
  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation).
  • Mojzych, M., et al. (2021). Reactivity of heterocyclic α-aminomethylsilanes with alcohols. Molecules, 26(12), 3658.
  • Le, T. X. H., et al. (2008). Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines. Environmental Science & Technology, 42(13), 4843-4849.
  • Li, Y., et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 24(5), 723-733.
  • Wang, Y., et al. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Catalysts, 13(2), 366.
  • ResearchGate. (n.d.). Vicinal amino α‐tertiary alcohols and their synthesis.
  • Zhang, Y., et al. (2022). Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. Nature Communications, 13(1), 4744.
  • NIST. (n.d.). Adamantan-2-ol. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • NIST. (n.d.). Adamantan-2-ol IR Spectrum. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • NIST. (n.d.). Adamantan-2-ol Phase change data. In NIST Chemistry WebBook. National Institute of Standards and Technology.

Sources

analytical challenges in characterizing 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 2-(Aminomethyl)adamantan-2-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The unique structure of this molecule—featuring a rigid, non-aromatic adamantane cage, a tertiary alcohol, and a primary amine—presents distinct analytical challenges. This guide is designed to provide both practical solutions and the underlying scientific principles to help you navigate these complexities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the analysis of this compound in a question-and-answer format.

Question 1: Why am I observing poor peak shape (tailing or fronting) for this compound in my reversed-phase HPLC analysis?

Answer:

Poor peak shape, particularly tailing, is the most common chromatographic issue for this molecule. The primary cause is the interaction between the basic primary amine group (-NH₂) and residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns. At neutral pH, silanols can be deprotonated (Si-O⁻), creating strong ionic interaction sites that lead to peak tailing.

Causality and Solution Pathway:

  • Protonate the Analyte: The most effective strategy is to lower the mobile phase pH to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA). At this pH, the amine group is fully protonated (-NH₃⁺), and the silanol groups are protonated (Si-OH), minimizing unwanted ionic interactions and improving peak shape.

  • Employ Ion-Pairing: If peak shape is still suboptimal, consider adding an ion-pairing reagent like sodium dodecyl sulfate (SDS) or an alkyl sulfonate to the mobile phase. These reagents contain a hydrophobic tail that partitions into the stationary phase and an ionic head that pairs with the protonated analyte, improving retention and peak symmetry.

  • Select the Right Column: Modern columns with high-purity silica and advanced end-capping are less prone to silanol interactions. If problems persist, switch to a column specifically designed for basic compounds.

  • Check for Metal Chelation: The amine and hydroxyl groups can potentially chelate with trace metals in the HPLC system (e.g., in the stainless steel frit or column hardware), leading to tailing. Adding a small amount of a chelating agent like EDTA to the mobile phase can mitigate this issue.

Workflow: Troubleshooting HPLC Peak Tailing

Below is a decision-tree diagram to guide you through resolving poor peak shape in your HPLC analysis.

HPLC_Troubleshooting start Start: Poor Peak Shape (Tailing) check_ph Is Mobile Phase pH < 4? start->check_ph lower_ph Action: Lower pH to 2.5-3.5 with 0.1% Formic Acid or TFA check_ph->lower_ph No re_evaluate Evaluate Peak Shape check_ph->re_evaluate Yes lower_ph->re_evaluate bad_peak Still Tailing? re_evaluate->bad_peak good_peak End: Problem Solved bad_peak->good_peak No change_column Action: Switch to a modern, end-capped column (e.g., C18-BEH) bad_peak->change_column Yes check_metal Consider Metal Chelation Add 0.1 mM EDTA to Mobile Phase change_column->check_metal Derivatization cluster_0 Analyte: this compound cluster_1 Reagent: MSTFA cluster_2 Product: Bis-TMS Derivative Analyte High Polarity Non-Volatile Product Low Polarity Volatile & Thermally Stable Analyte->Product  + MSTFA  (60°C, 30 min) Reagent Silylating Agent GC Suitable for GC-MS Product->GC

Technical Support Center: Scaling Up the Synthesis of 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-(Aminomethyl)adamantan-2-ol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during the scale-up of this valuable pharmaceutical intermediate. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the challenges of this synthesis.

I. Synthesis Overview & Common Challenges

The synthesis of this compound typically proceeds through a two-step process:

  • Cyanation: Formation of 2-cyano-2-adamantanol from adamantan-2-one.

  • Reduction: Conversion of the nitrile group in 2-cyano-2-adamantanol to a primary amine.

While straightforward in principle, scaling up this synthesis presents several challenges that can impact yield, purity, and safety. This guide will address these issues in a practical, question-and-answer format.

dot

Caption: General two-step synthesis workflow for this compound.

II. Troubleshooting Guide: A-Q&A Approach

Step 1: Cyanation of Adamantan-2-one

Question 1: My cyanation reaction is sluggish and gives low yields of 2-cyano-2-adamantanol. What are the likely causes and how can I optimize it?

Answer:

A sluggish reaction and low yields in the cyanation of adamantan-2-one can stem from several factors. Here’s a breakdown of potential issues and their solutions:

  • Insufficient Acid Catalyst: The reaction requires a strong acid to protonate the ketone, making it more susceptible to nucleophilic attack by the cyanide ion. If the acidity is too low, the reaction rate will be slow.

    • Solution: Ensure the appropriate stoichiometry of a strong acid, such as sulfuric acid, is used. The reaction is typically performed in an acidic medium.

  • Poor Solubility of Adamantan-2-one: Adamantan-2-one has low solubility in aqueous solutions.

    • Solution: The use of a co-solvent system can improve solubility. For instance, a mixture of an organic solvent and water can be employed.

  • In situ Generation of HCN: For safety, hydrogen cyanide (HCN) is often generated in situ from a cyanide salt (e.g., KCN or NaCN) and a strong acid. The rate of HCN generation can affect the overall reaction rate.

    • Solution: Control the addition rate of the acid to the cyanide salt to maintain a steady concentration of HCN in the reaction mixture. This should be done in a well-ventilated fume hood with appropriate safety precautions. A synthetic pathway for a similar compound, 2-cyano-2-propanol, involves the in-situ generation of HCN from KCN and dilute H₂SO₄ at controlled temperatures (10-20°C)[1].

Question 2: I'm observing the formation of significant byproducts during the cyanation step. What are they and how can I minimize them?

Answer:

Byproduct formation is a common issue when scaling up. In this reaction, potential side reactions include:

  • Polymerization of HCN: HCN can polymerize, especially in the presence of base.

    • Solution: Maintain a consistently acidic pH throughout the reaction to prevent polymerization.

  • Hydrolysis of the Nitrile: The product, 2-cyano-2-adamantanol, can undergo hydrolysis back to the ketone under certain conditions.

    • Solution: Careful control of reaction time and temperature is crucial. Once the reaction is complete, prompt workup can minimize hydrolysis.

Parameter Recommended Condition Rationale
Temperature 10-25°CBalances reaction rate and minimizes side reactions.
pH Acidic (pH < 4)Promotes ketone protonation and prevents HCN polymerization.
Reaction Time Monitor by TLC/HPLCAvoids prolonged reaction times that can lead to product degradation.
Step 2: Reduction of 2-Cyano-2-adamantanol

Question 3: The reduction of the nitrile to the primary amine is incomplete, and I'm getting a mixture of products. What's going wrong?

Answer:

Incomplete reduction or the formation of side products during the nitrile reduction is a frequent challenge. The choice of reducing agent and reaction conditions are critical for a successful transformation.

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that is very effective for this conversion.[2][3][4] However, it is expensive and requires strict anhydrous conditions, making it less ideal for large-scale synthesis.

    • Catalytic Hydrogenation: This is often the most economical and scalable method for reducing nitriles to primary amines.[5][6] Common catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂).[5]

  • Formation of Secondary and Tertiary Amines: During catalytic hydrogenation, the intermediate imine can react with the product amine to form secondary and tertiary amines.[5]

    • Solution: The choice of catalyst and reaction conditions can minimize this. The use of a catalyst like cobalt boride can be more selective for the primary amine.[5] Additionally, conducting the reaction in the presence of ammonia can suppress the formation of secondary and tertiary amines.

  • Incomplete Reaction:

    • Solution with LiAlH₄: Ensure a sufficient excess of LiAlH₄ is used (typically 2-4 equivalents). The reaction should be carried out in a suitable anhydrous ether solvent (e.g., THF or diethyl ether).

    • Solution with Catalytic Hydrogenation: Optimize hydrogen pressure, temperature, and catalyst loading. High pressure and elevated temperatures are often required.[6]

Question 4: I'm having difficulty with the workup and isolation of the final product, this compound. Can you provide a detailed protocol?

Answer:

The workup for this reaction, particularly after using LiAlH₄, can be tricky. Here is a general procedure and some troubleshooting tips:

Experimental Protocol: Workup after LiAlH₄ Reduction

  • Cooling: After the reaction is complete (monitored by TLC or HPLC), cool the reaction vessel to 0°C in an ice bath.

  • Quenching: Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction, so extreme care must be taken. Following the addition of water, add a 15% aqueous solution of sodium hydroxide, followed by more water. This procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Filtration: Filter the resulting slurry through a pad of Celite® to remove the aluminum salts. Wash the filter cake thoroughly with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product.

  • Extraction: If the product has some water solubility, it may be necessary to extract the aqueous layer multiple times with an organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography. For a basic compound like this, silica gel chromatography may require the use of a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia, to prevent streaking.

dot

Caption: A typical workup and purification workflow.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up this synthesis?

A1: Several safety hazards need to be managed:

  • Hydrogen Cyanide (HCN): This is a highly toxic gas that can be generated during the cyanation step. All work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. A cyanide antidote kit should be readily available.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive with water and can ignite in moist air. It must be handled under an inert atmosphere (e.g., nitrogen or argon). The quenching process is highly exothermic and must be done with extreme care.

  • Catalytic Hydrogenation: This involves the use of flammable hydrogen gas under pressure. A properly rated hydrogenation reactor and appropriate safety measures are essential.

Q2: Can I use a milder reducing agent than LiAlH₄ for the nitrile reduction?

A2: Yes, other reducing agents can be used. Sodium borohydride in the presence of a cobalt or nickel salt can also reduce nitriles, although it may require higher temperatures.[7] Catalytic hydrogenation is generally the preferred method for large-scale synthesis due to its lower cost and improved safety profile compared to LiAlH₄.[6]

Q3: My final product is off-color (yellow or brown). What is the cause and how can I fix it?

A3: Discoloration is often due to the presence of impurities.

  • Source of Color: These impurities may arise from side reactions or the degradation of starting materials or the product.

  • Solution: Treating a solution of the crude product with activated charcoal can often remove colored impurities.[8] If this is not effective, purification by column chromatography or recrystallization from a different solvent system may be necessary.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to assess purity:

  • Chromatography: Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC) can be used to identify the number of components in your sample. For GC analysis of this polar compound, derivatization may be necessary to improve volatility.[8]

  • Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the desired product and identifying any impurities. Mass spectrometry (MS) will confirm the molecular weight of the product.

IV. References

  • Wikipedia. Nitrile reduction. [Link]

  • Krasutsky, P. A., et al. (2007). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 9745. [Link]

  • Clark, J. (2023). REDUCING NITRILES TO PRIMARY AMINES. Chemguide. [Link]

  • Qu, T., et al. (2021). Four-directional synthesis of adamantane derivatives. Arkat USA. [Link]

  • Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Study Mind. Amines - Nitriles (A-Level Chemistry). [Link]

  • JoVE. Nitriles to Amines: LiAlH4 Reduction. [Link]

  • Chen, D. Y.-K., et al. (2011). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. Journal of the American Chemical Society, 133(10), 3340–3343. [Link]

  • Wróbel, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Pharmaceuticals, 17(4), 512. [Link]

  • Ataman Kimya. 2-AMINO-2-METHYL-1-PROPANOL. [Link]

  • Google Patents. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.

  • Wróbel, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2058. [Link]

  • Bioorganic & Medicinal Chemistry. (2016). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. 24(16), 3584-3588. [Link]

  • Vu, B. D., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085–16088. [Link]

  • Khusnutdinov, R. I., et al. (2011). Ritter reaction of organic nitriles with 1-bromo- and 1-hydroxyadamantanes catalyzed by manganese compounds and complexes. Russian Journal of Organic Chemistry, 47(11), 1682–1688. [Link]

  • ResearchGate. Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts. [Link]

  • Vu, B. D., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085–16088. [Link]

  • Vu, B. D., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085–16088. [Link]

  • Iwata, M., et al. (2024). Development of Continuous‐Flow Reactions for the Synthesis of Anti‐Alzheimer Drug Memantine. Chemistry – A European Journal. [Link]

  • Duong, V. B., et al. (2022). synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine, (09). [Link]

  • Kitching, M. O., et al. (2015). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. The Journal of Organic Chemistry, 80(15), 7678–7684. [Link]

  • Shokova, E. A., et al. (2007). Synthesis of 2-Oxaadamantane Derivatives. Russian Journal of Organic Chemistry, 43(4), 533–541. [Link]

  • Quora. What is the synthesis of 2-cyano-2-propanol from propene?. [Link]

  • Leonova, M. V., et al. (2020). Synthesis and Reactions of Functionally Substituted 2-(Adamantan-1-yl)oxiranes. Russian Journal of Organic Chemistry, 56(4), 633–644. [Link]

  • Google Patents. CN1980875A - Process for producing 2-adamantanol and 2-adamantanone.

  • MDPI. Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. [Link]

  • Google Patents. JP4984548B2 - Purification method of adamantane monools.

  • National Center for Biotechnology Information. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

Sources

Technical Support Center: Synthesis of 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(Aminomethyl)adamantan-2-ol. This molecule, featuring a rigid adamantane scaffold with vicinal amino and hydroxyl functionalities, is a valuable building block for developing novel therapeutics and advanced materials. Its synthesis, while conceptually straightforward, is often plagued by specific side reactions and persistent impurities that can complicate purification and compromise final product quality.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and efficiently isolate high-purity this compound.

Section 1: Overview of the Primary Synthetic Route

The most common and reliable method for synthesizing this compound proceeds via a two-step sequence starting from adamantan-2-ol. This pathway involves a Ritter reaction followed by amide hydrolysis. Understanding this core process is the first step in diagnosing potential issues.

G A Adamantan-2-ol (Starting Material) B N-(2-Hydroxyadamantan-2-ylmethyl)acetamide (Intermediate Amide) A->B Step 1: Ritter Reaction (e.g., CH₃CN, H₂SO₄) C This compound (Final Product) B->C Step 2: Amide Hydrolysis (e.g., HCl, Δ or NaOH, Δ)

Caption: Primary synthetic pathway to this compound.

The reaction begins with the protonation of the tertiary alcohol in strong acid, which then generates a stable tertiary carbocation. This electrophile is trapped by the nitrile (e.g., acetonitrile) to form a nitrilium ion intermediate. Subsequent hydration during workup yields the N-acetylated amide, which is then hydrolyzed to the final amino alcohol.[1]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format.

Question 1: My final product is contaminated with a significant amount of unreacted adamantan-2-ol. What went wrong?

Answer: This is a common issue indicating an incomplete Ritter reaction (Step 1). The conversion of the starting alcohol to the intermediate amide is the critical C-C bond-forming step, and its efficiency depends heavily on reaction conditions.

Root Causes & Solutions:

  • Insufficient Acid Catalyst: The Ritter reaction requires a strong acid to generate the adamantyl carbocation.[1][2] If the acid concentration is too low or the acid has degraded (e.g., absorbed moisture), the reaction will be sluggish.

    • Troubleshooting: Ensure you are using a sufficient molar excess of a strong, anhydrous acid like concentrated sulfuric acid or trifluoroacetic acid.[3]

  • Low Reaction Temperature: Carbocation formation and subsequent trapping by the nitrile are temperature-dependent.

    • Troubleshooting: While excessively high temperatures can promote side reactions (see Question 3), the reaction may require gentle heating to proceed at a reasonable rate. We recommend starting at room temperature and monitoring progress by TLC or LC-MS before considering increasing the temperature to 40-50°C.

  • Premature Quenching: Adding the reaction mixture to the aqueous workup solution too early will quench the reaction, leaving unreacted starting material.

    • Troubleshooting: Ensure the reaction has gone to completion by monitoring it with an appropriate analytical technique (e.g., TLC, checking for the disappearance of the adamantan-2-ol spot).

Question 2: My NMR spectrum shows signals consistent with the N-acetylated intermediate, N-(2-hydroxyadamantan-2-ylmethyl)acetamide, in my final product. How do I remove it?

Answer: The presence of this intermediate indicates that the amide hydrolysis (Step 2) was incomplete. Amide hydrolysis, especially of sterically hindered amides, can be slow and requires forcing conditions.

Root Causes & Solutions:

  • Insufficient Hydrolysis Time or Temperature: Both acid- and base-catalyzed hydrolysis are equilibrium-driven processes that require sufficient thermal energy and time to reach completion.[4]

    • Troubleshooting (Acid Hydrolysis): Increase the reflux time or the concentration of the aqueous acid (e.g., from 3M HCl to 6M HCl).

    • Troubleshooting (Base Hydrolysis): Increase the reaction temperature or use a co-solvent like ethanol to improve the solubility of the amide in the aqueous base.

  • Ineffective Hydrolysis Conditions:

    • Troubleshooting: If one method (e.g., acidic) is not providing complete conversion, consider switching to the other (basic). Base-catalyzed hydrolysis is often more effective for this transformation. After basification, the free amine can be extracted into an organic solvent, leaving behind any unhydrolyzed amide in the aqueous layer.

Question 3: I've isolated an impurity with a mass that is 18 Da less than my product. What is it and how is it formed?

Answer: This is almost certainly a dehydrated impurity, likely an adamantane-fused oxazoline or an unsaturated amine, formed via the acid-catalyzed elimination of water from the tertiary alcohol. The tertiary alcohol in both the starting material and the product is prone to dehydration under the strong acid conditions of the Ritter reaction.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A Adamantan-2-ol B Intermediate Amide A->B Ritter Reaction (H⁺, CH₃CN) D Dehydrated Impurity (e.g., Adamantylidene -ethylamine derivative) A->D Dehydration (Excess H⁺, High Temp) C Target Product This compound B->C Hydrolysis C->D Dehydration (Excess H⁺, High Temp)

Caption: Formation of dehydrated impurities from starting material or product.

Root Causes & Solutions:

  • Excessively High Reaction Temperature: Higher temperatures significantly accelerate the rate of elimination.

    • Troubleshooting: Maintain the lowest possible temperature for the Ritter reaction that still allows for a reasonable reaction rate. Perform the reaction at 0°C to room temperature.

  • Prolonged Exposure to Strong Acid: The longer the substrate is exposed to concentrated acid, the more dehydration will occur.

    • Troubleshooting: Monitor the reaction closely and perform the aqueous workup as soon as the starting material is consumed. Do not let the reaction run unnecessarily for extended periods.

Question 4: My product seems pure by NMR, but the yield is very low and the workup was difficult. What could be the cause?

Answer: Low yields after a difficult workup often point to solubility issues or phase separation problems, particularly during the neutralization and extraction steps. This compound is an amino alcohol, making it amphiphilic and potentially highly water-soluble, especially when protonated as the hydrochloride salt.

Root Causes & Solutions:

  • Product Loss to the Aqueous Layer: If you are extracting the free amine after base hydrolysis, insufficient basification or an insufficient number of extractions will leave product in the aqueous phase.

    • Troubleshooting: Ensure the aqueous layer is strongly basic (pH > 12) before extraction. Use a salt-saturated aqueous layer (brine) to decrease the product's solubility. Perform multiple extractions (at least 3-5) with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Emulsion Formation: The amphiphilic nature of the product can lead to the formation of stable emulsions during extraction, trapping the product and making phase separation difficult.

    • Troubleshooting: Add brine to the separatory funnel to help break the emulsion. If an emulsion persists, pass the mixture through a pad of Celite or anhydrous sodium sulfate.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques for monitoring the reaction and identifying impurities? A1: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for real-time monitoring of the disappearance of starting materials and the appearance of products. Use a polar solvent system (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH) and visualize with ninhydrin (for amines) or potassium permanganate stain.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool. It can separate the starting material, intermediate, product, and impurities while providing mass information for each, which is crucial for identifying byproducts like the dehydrated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying and quantifying impurities in the isolated material. The adamantane cage protons have a very characteristic "fingerprint" region in the ¹H NMR spectrum.

Q2: What is a reliable general protocol for purifying the final product? A2: Purification of the hydrochloride salt is often most effective.

  • Crude Isolation: After hydrolysis and extraction of the free amine, bubble HCl gas through the organic solution or add a solution of HCl in isopropanol/ether to precipitate the hydrochloride salt.

  • Filtration: Collect the crude salt by filtration and wash with a non-polar solvent like diethyl ether or hexane to remove non-polar impurities.[5]

  • Recrystallization: Recrystallize the crude hydrochloride salt from a suitable solvent system, such as ethanol/ethyl acetate or isopropanol/ether. This is highly effective at removing residual starting materials and the N-acetyl intermediate.[5]

Q3: Is rearrangement of the adamantane skeleton a concern? A3: While adamantane chemistry is famous for acid-catalyzed rearrangements, the 2-position carbocation is relatively stable and less prone to rearrangement compared to other isomers.[6] However, it is critical to start with high-purity adamantan-2-ol, as contamination with adamantan-1-ol could lead to the formation of 1-substituted impurities that are difficult to separate.[7]

Section 4: Data Summary and Key Protocols

Table 1: Common Impurities and Their Characteristics
Impurity NameStructureOriginKey Analytical Signature (¹H NMR / MS)
Adamantan-2-ol Adamantane core with -OH at C2Unreacted starting materialAbsence of aminomethyl signals; Mass = 152.2 g/mol .
N-(2-Hydroxyadamantan-2-ylmethyl)acetamide Product with -NHCOCH₃ instead of -NH₂Incomplete hydrolysisAcetyl methyl singlet (~δ 2.0 ppm); Mass = 223.3 g/mol .
Dehydrated Byproduct e.g., Adamantylidene derivativeAcid-catalyzed eliminationPresence of alkene signals (δ 5-6 ppm); Mass = 163.2 g/mol (for product dehydration).
Adamantan-2-one Adamantane core with C=O at C2Impurity in starting material or oxidationKetone peak in ¹³C NMR (>200 ppm); Mass = 150.2 g/mol .[8]
Experimental Protocol 1: Synthesis via Ritter Reaction

WARNING: This reaction uses concentrated strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a stirred solution of adamantan-2-ol (1.0 eq) in acetonitrile (5-10 volumes), cool the mixture to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

  • Once complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(2-hydroxyadamantan-2-ylmethyl)acetamide. This crude material can often be used directly in the next step.

Experimental Protocol 2: Acidic Hydrolysis
  • To the crude N-(2-hydroxyadamantan-2-ylmethyl)acetamide from the previous step, add a 6M aqueous solution of hydrochloric acid (10 volumes).

  • Heat the mixture to reflux (approx. 100-110°C) and maintain for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting amide by LC-MS.

  • After completion, cool the reaction to room temperature. Wash the aqueous solution with a non-polar solvent like hexane to remove any non-basic impurities.

  • Carefully basify the aqueous layer to pH > 12 with 10M NaOH solution while cooling in an ice bath.

  • Extract the free amine product with dichloromethane (5 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine of this compound. For purification, proceed to convert to the HCl salt.

Section 5: Troubleshooting Workflow

G Start Analysis of Crude Product Shows Impurity Q1 Does MS data show a peak for Starting Material (Adamantan-2-ol)? Start->Q1 A1_Yes Incomplete Ritter Reaction. - Increase acid concentration. - Increase reaction time/temp. Q1->A1_Yes Yes Q2 Does MS data show a peak for Intermediate Amide? Q1->Q2 No End Purify via Recrystallization of HCl Salt A1_Yes->End A2_Yes Incomplete Hydrolysis. - Increase hydrolysis time/temp. - Use stronger acid/base. Q2->A2_Yes Yes Q3 Does MS data show a peak at Product Mass - 18 Da? Q2->Q3 No A2_Yes->End A3_Yes Dehydration Impurity Formed. - Lower Ritter reaction temp. - Minimize time in acid. Q3->A3_Yes Yes Q3->End No / Other A3_Yes->End

Caption: A decision-tree workflow for troubleshooting common impurities.

References

  • Rehse, K., & Troschütz, R. (1987). Synthesis and biological activity of 2-adamantanone oxime carbamate derivatives. Archiv der Pharmazie, 320(5), 465-470. [Link]
  • Felkin, H. (1951). Reduction of oximes with lithium aluminum hydride. Journal of the American Chemical Society, 73(3), 1255-1256. [Link]
  • Kozlov, N. G., et al. (1987). Ritter reaction of 2-methyladamanthan-2-ol. Journal of General Chemistry of the USSR, 57(1). [Link]
  • Geluk, H. W., & Schlatmann, J. L. M. A. (1973). Adamantanone. Organic Syntheses, Coll. Vol. 6, p.41. [Link]
  • Osyanin, V. A., Ivleva, E. A., & Klimochkin, Yu. N. (2011). 2-(2-Hydroxyphenyl)-2-adamantanol in Ritter Reaction. Russian Journal of Organic Chemistry, 47(11), 1686–1689. [Link]
  • Štefane, B., & Požgan, F. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7685. [Link]
  • Husain, A., et al. (2012). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. Beilstein Journal of Organic Chemistry, 8, 1553–1557. [Link]
  • University of Bath. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]
  • Bakaleinik, G. A., et al. (2018). Synthesis of 2-Oxaadamantane Derivatives. Chemistry of Heterocyclic Compounds, 54(1), 73-79. [Link]
  • Abdel-Magid, A. F. (2014). Reduction of C=N to CH–NH by Metal Hydrides. In Comprehensive Organic Synthesis (2nd ed.). [Link]
  • Wikipedia contributors. (2023). Ritter reaction. In Wikipedia, The Free Encyclopedia. [Link]
  • Battilocchio, C., et al. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development, 16(2), 227-232. [Link]
  • Skomorokhov, M. Yu., et al. (2003). Reaction of Adamantan-2-one with Acetonitrile in Basic Media. Russian Journal of Organic Chemistry, 39(9), 1360-1361. [Link]
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  • De la Fuente, D., et al. (2018).
  • Zhang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29339-29346. [Link]
  • JP4984548B2 - Purification method of adamantane monools. (2012).
  • Ryabukhin, S. V., et al. (2007). Synthesis and study of basic hydrolysis of novel derivatives of N-[(adamantan-1-yl)methyl]aniline. Arkivoc, 2007(14), 131-143. [Link]
  • Semproni, A. A., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1556. [Link]
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  • Ratcliffe, A. J., & Fraser-Reid, B. (1989). Oxidative hydrolysis of conformationally restrained pent-4-enyl glycosides: formation of N-acetyl-α-D-glucopyranosylamines. Journal of the Chemical Society, Perkin Transactions 1, 1805-1810. [Link]
  • CN1980875A - Process for producing 2-adamantanol and 2-adamantanone. (2007).
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Technical Support Center: Troubleshooting Low Bioactivity of 2-(Aminomethyl)adamantan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(aminomethyl)adamantan-2-ol derivatives. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently encountered questions regarding the low bioactivity of this class of compounds. The unique rigid and lipophilic nature of the adamantane scaffold presents both opportunities and challenges in drug design.[1][2] This resource will help you navigate these challenges by explaining the causality behind experimental choices and providing actionable protocols.

Introduction: The Adamantane Paradox in Drug Discovery

The adamantane moiety is a privileged structure in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and target binding affinity.[1][2] Derivatives of adamantane are found in approved drugs for a wide range of diseases, including viral infections, diabetes, and neurodegenerative disorders.[3][4] However, the very properties that make adamantane attractive can also lead to issues with low aqueous solubility, poor metabolic stability, and suboptimal pharmacokinetic profiles, ultimately resulting in diminished bioactivity.[5][6] This guide will address these common pitfalls and provide systematic approaches to diagnose and resolve them.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial questions and provides a logical workflow for diagnosing the root cause of low bioactivity.

Q1: My this compound derivative shows high potency in my primary biochemical assay but fails in cell-based assays. What's the likely cause?

This is a classic "biochemical vs. cellular" disconnect, and the adamantane core is often a key player. The high lipophilicity of the adamantane cage can lead to several issues that aren't apparent in a clean, buffer-based biochemical assay.[2][7]

Possible Causes & Troubleshooting Workflow:

G Start High Biochemical Potency, Low Cellular Activity Solubility Poor Aqueous Solubility (Precipitation in Media) Start->Solubility Permeability Low Cell Permeability Start->Permeability Efflux Active Efflux by Transporter Proteins Start->Efflux Metabolism Rapid Intracellular Metabolism Start->Metabolism OffTarget Off-Target Cytotoxicity Start->OffTarget TestSolubility Protocol 1: Solubility Assessment Solubility->TestSolubility TestPermeability Protocol 2: PAMPA Assay Permeability->TestPermeability TestEfflux Protocol 3: Efflux Pump Inhibition Assay Efflux->TestEfflux TestMetabolism Protocol 4: Microsomal Stability Assay Metabolism->TestMetabolism TestToxicity Protocol 5: Cytotoxicity Assay (e.g., MTT) OffTarget->TestToxicity

Caption: Initial troubleshooting workflow for low cellular activity.

Section 2: In-Depth Troubleshooting Guides & Protocols

Issue 1: Poor Aqueous Solubility

The high lipophilicity imparted by the adamantane cage is a primary reason for poor solubility.[2][7] Many derivatives will precipitate out of aqueous cell culture media, leading to an artificially low apparent bioactivity.

Q2: How can I definitively determine if solubility is the limiting factor for my compound's activity?

Answer: A systematic solubility assessment is crucial. You need to determine the kinetic and thermodynamic solubility of your compound in relevant biological media.

Protocol 1: Solubility Assessment in Biologically Relevant Media

Objective: To determine the kinetic solubility of your this compound derivative in cell culture media.

Materials:

  • Your adamantane derivative

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS)

  • 96-well filter plates (0.45 µm)

  • 96-well UV-transparent plates

  • Plate reader capable of measuring UV absorbance

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your stock solution in DMSO.

  • Addition to Aqueous Media: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to wells containing 198 µL of your test media (PBS, DMEM, DMEM + 10% FBS). This creates a final DMSO concentration of 1%.

  • Incubation: Incubate the plates at 37°C for 2 hours with gentle shaking.

  • Filtration: Transfer the solutions to a 96-well filter plate and centrifuge to remove any precipitated compound.

  • Quantification: Transfer the filtrate to a UV-transparent plate and measure the absorbance at the compound's λmax. Create a standard curve using the DMSO serial dilutions to calculate the concentration of the soluble compound.

Data Interpretation:

MediumExpected Solubility TrendImplication for Bioactivity
PBSLowestBaseline aqueous solubility.
DMEMModerateComponents of media may slightly enhance solubility.
DMEM + 10% FBSHighestSerum proteins can bind to lipophilic compounds, increasing apparent solubility.

If the measured solubility is significantly lower than the concentrations used in your cell-based assays, solubility is a primary contributor to low bioactivity.

Q3: My compound has poor aqueous solubility. What are my options to improve it?

Answer: You have two main avenues: formulation strategies for your current compound or medicinal chemistry modifications to create more soluble analogs.

Formulation Strategies: These are often the first line of approach as they don't require new synthesis.

  • Co-solvents: Using a small percentage of a biocompatible co-solvent like PEG-400 or Solutol HS 15 in your final dilution can improve solubility.

  • Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the adamantane moiety, effectively encapsulating the lipophilic portion and presenting a hydrophilic exterior.[8][9][10] This is a widely used technique for improving the solubility of poorly soluble drugs.[9][10][11][12]

  • Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic compounds.[9][10]

Medicinal Chemistry Modifications:

  • Bioisosteric Replacement: Consider replacing the adamantane cage with other, more polar, rigid scaffolds. Studies have shown that replacing adamantane with bicyclic groups like norcamphanyl can improve water solubility by up to 10-fold while maintaining or even improving inhibitory activity.[5][13]

  • Introduction of Polar Functional Groups: Adding polar groups (e.g., -OH, -COOH, small amines) to the adamantane cage can increase hydrophilicity. However, the position of these groups is critical, as it can also impact target binding and metabolic stability.[14]

G Start Poor Aqueous Solubility Formulation Formulation Strategies (Immediate Term) Start->Formulation MedChem Medicinal Chemistry (Long Term) Start->MedChem Cosolvents Use of Co-solvents (e.g., PEG-400) Formulation->Cosolvents Cyclodextrins Cyclodextrin Complexation (e.g., HP-β-CD) Formulation->Cyclodextrins Lipid Lipid-Based Formulations (for in vivo) Formulation->Lipid Bioisostere Bioisosteric Replacement (e.g., Norcamphane) MedChem->Bioisostere PolarGroups Introduce Polar Groups (e.g., -OH, -COOH) MedChem->PolarGroups

Caption: Strategies for addressing poor aqueous solubility.

Issue 2: Metabolic Instability

The adamantane cage, while generally considered robust, can be a target for metabolic enzymes, particularly cytochrome P450s.[6][15] Hydroxylation of the adamantane core can lead to rapid inactivation and clearance of your compound.[7]

Q4: How can I determine if my compound is being rapidly metabolized?

Answer: An in vitro microsomal stability assay is the standard method to assess metabolic stability.

Protocol 4: Microsomal Stability Assay

Objective: To determine the metabolic stability of your compound in the presence of liver microsomes.

Materials:

  • Your adamantane derivative

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for LC-MS/MS analysis)

  • Positive control compound with known metabolic instability (e.g., Verapamil)

Methodology:

  • Incubation Mixture: Prepare a mixture of your compound (at a final concentration of 1 µM) and liver microsomes in phosphate buffer.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½).

Data Interpretation:

In Vitro Half-life (t½)Metabolic StabilityImplication
> 60 minHighCompound is metabolically stable.
15 - 60 minModerateSome metabolic clearance is occurring.
< 15 minLowCompound is rapidly metabolized.

A short half-life in this assay is a strong indicator that metabolic instability is contributing to low bioactivity, especially in in vivo models.

Q5: My compound is metabolically unstable. How can I improve its stability?

Answer: The primary strategy is to block the sites of metabolism through chemical modification.

  • Metabolite Identification: First, you must identify the "soft spots" on your molecule where metabolism is occurring. This is typically done by incubating your compound with microsomes and analyzing the resulting mixture by LC-MS/MS to identify the structures of the major metabolites.

  • Deuteration: Replacing hydrogens at the site of metabolism with deuterium can slow down metabolism due to the kinetic isotope effect.

  • Introduction of Blocking Groups: Introducing sterically hindering groups (e.g., a methyl group) or electron-withdrawing groups (e.g., fluorine) near the site of metabolism can prevent the metabolic enzymes from accessing it.[6] However, be aware that such modifications can also impact potency. For instance, adding one methyl group to an adamantyl urea sEH inhibitor increased potency 4-fold with no loss in stability, but adding two or three methyl groups led to a significant decrease in stability.[6]

  • Positional Isomerism: The point of attachment to the adamantane cage matters. 2-substituted adamantanes can have different metabolic profiles than 1-substituted adamantanes.[2] Exploring different attachment points can sometimes yield more stable compounds.

Section 3: Structure-Activity Relationships (SAR)

Understanding the SAR of your adamantane series is key to rationally designing more active compounds.

Q6: What are the general SAR principles for adamantane-containing compounds?

Answer: While target-specific SAR will vary, some general principles apply to adamantane derivatives:

  • Lipophilicity vs. Activity: There is often a non-linear relationship between lipophilicity and activity. Increasing lipophilicity by adding larger groups to the adamantane can sometimes increase potency up to a point, after which activity may decrease due to poor solubility or non-specific binding.[2]

  • Stereochemistry: The rigid nature of the adamantane scaffold means that the 3D orientation of substituents is critical. For some targets, one stereoisomer may be significantly more active than another.[5][13]

  • Linker Length and Composition: The linker connecting the aminomethyl group to other pharmacophores is crucial. Its length, rigidity, and composition will dictate the relative orientation of the adamantane and the other parts of the molecule in the binding pocket.

Example SAR Table: Hypothetical this compound Derivatives Targeting Kinase X

Compound IDR Group on AminoIC50 (nM)Cellular EC50 (µM)Aqueous Solubility (µg/mL)
1a -H50> 200.5
1b -CH325100.8
1c -CH2CH2OH4525.2
1d -Phenyl10> 20< 0.1
1e (Norcamphane) -H6055.0

Analysis of SAR Table:

  • 1a vs. 1b: Small alkyl substitution is tolerated and slightly improves biochemical potency but has a modest effect on cellular activity and solubility.

  • 1a vs. 1c: Addition of a polar hydroxyl group slightly reduces biochemical potency but dramatically improves solubility and cellular activity, indicating that solubility was a major limiting factor for the parent compound.

  • 1a vs. 1d: A lipophilic phenyl group improves biochemical potency (likely through additional binding interactions) but abolishes cellular activity due to extremely poor solubility.

  • 1a vs. 1e: Bioisosteric replacement of adamantane with norcamphane maintains similar biochemical potency but significantly improves both solubility and cellular activity, highlighting a successful strategy to overcome the limitations of the adamantane core.[5][13]

References

  • Burmistrov, V., et al. (n.d.). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. National Center for Biotechnology Information.
  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
  • ResearchGate. (n.d.). Structure activity relationship of adamantane compounds. ResearchGate.
  • Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3245-3266.
  • Burmistrov, V., et al. (2018). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorganic & Medicinal Chemistry, 26(1), 101-110.
  • Burmistrov, V., et al. (n.d.). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. eScholarship, University of California.
  • Shkil, A., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(20), 15383.
  • Nowak, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700.
  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
  • Al-Wahaibi, L. H., et al. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 26(1), 123.
  • Sanna, M., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 213.
  • Chochkova, M., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1017-1024.
  • ResearchGate. (n.d.). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. ResearchGate.
  • Maj, J. (1981). [Pharmacodynamics and pharmacokinetics of memantine]. Arzneimittel-Forschung, 31(4), 749-752.
  • Aoki, F. Y., & Sitar, D. S. (1988). Clinical pharmacokinetics of amantadine hydrochloride. Clinical Pharmacokinetics, 14(1), 35-51.
  • That Chemist. (2023, November 7). A New Bioisostere of Adamantane. YouTube.
  • Grillaud, M., & Bianco, A. (2014). Multifunctional adamantane derivatives as new scaffolds for the multipresentation of bioactive peptides. Journal of Peptide Science, 20(8), 547-556.
  • Scott, J. D., et al. (2010). Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of Medicinal Chemistry, 53(19), 7035-7046.
  • R Discovery. (2017). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. R Discovery.
  • SciSpace. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (1997). Synthesis and biological activity of 2-adamantanone oxime carbamate derivatives. Archiv der Pharmazie, 330(5), 143-147.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
  • Ritika, S., Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • Chochkova, M., et al. (2013). Biological activity of adamantane analogues. ResearchGate.
  • Alvarez-Larena, A., et al. (1996). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Farmaco, 51(5), 379-381.
  • Al-Wahaibi, L. H., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(23), 8425.

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Technical Support Center: Enhancing Blood-Brain Barrier Penetration of 2-(Aminomethyl)adamantan-2-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers engaged in the development of CNS-active therapeutics based on the 2-(aminomethyl)adamantan-2-ol scaffold. The adamantane cage is a privileged structure in medicinal chemistry, offering a rigid, lipophilic anchor that can improve metabolic stability and target engagement.[1] However, successfully delivering these analogs to the central nervous system (CNS) requires navigating the formidable blood-brain barrier (BBB).

This guide provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you diagnose issues, optimize your molecular design, and accelerate your research.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses common questions about the fundamental principles governing the BBB penetration of adamantane-based compounds.

Q1: Why is the blood-brain barrier so difficult for my compounds to cross?

A1: The BBB is a highly selective, dynamic interface that protects the brain's microenvironment.[2] Its low permeability is due to two main features:

  • Physical Barrier: Brain microvascular endothelial cells (BMECs) are connected by complex tight junctions that severely restrict paracellular diffusion (movement between cells).[2][3]

  • Chemical/Metabolic Barrier: BMECs express a high concentration of active efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics back into the bloodstream. They also contain metabolic enzymes that can degrade potential therapeutics before they enter the brain.[4]

For a compound to cross, it must typically be small, sufficiently lipophilic to pass through the cell membranes (transcellular diffusion), and avoid being a substrate for efflux transporters.[4]

Q2: What makes the adamantane scaffold a good starting point for CNS drug design?

A2: The adamantane moiety provides several advantages. Its rigid, three-dimensional structure and high lipophilicity are key. This lipophilicity can facilitate partitioning into the lipid membranes of the BBB.[1] Furthermore, incorporating an adamantane fragment can enhance metabolic stability, a crucial property for any drug candidate.[1] Well-known CNS drugs like Memantine and Amantadine successfully utilize this scaffold.[1]

Q3: What are the key physicochemical properties I need to optimize for my this compound analogs?

A3: A multi-parameter optimization approach is crucial for improving BBB penetration.[5] While the adamantane core is lipophilic, modifications to the aminomethyl and hydroxyl groups will determine the overall properties. Focus on the following parameters:

Physicochemical PropertyRecommended GuidelineRationale & Causality
Molecular Weight (MW) < 450 DaSmaller molecules generally exhibit better passive diffusion across the tight junctions and cell membranes of the BBB.[2][6]
Lipophilicity (logD at pH 7.4) 1 - 4A delicate balance is required. The compound must be lipophilic enough to enter the lipid cell membrane but not so lipophilic that it gets trapped in the membrane or binds excessively to plasma proteins.[6][7]
Polar Surface Area (PSA) < 60-70 ŲPSA is a measure of a molecule's polar atoms. A lower PSA is correlated with higher permeability as it reduces the desolvation energy penalty required for the molecule to leave the aqueous environment and enter the lipid membrane.[6]
Hydrogen Bond Donors (HBD) ≤ 3Hydrogen bonds must be broken for a molecule to pass from the aqueous plasma into a lipid environment. Fewer HBDs lower this energetic barrier. The hydroxyl and primary amine groups on the parent scaffold are key points for modification.[6][7]
Section 2: Experimental Strategy & Workflow

A systematic approach is essential for efficiently screening and optimizing your analogs. The following workflow outlines a logical progression from initial design to in vivo validation.

G cluster_0 Phase 1: Design & In Silico cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Validation a Analog Design & Synthesis (Modify -OH and -NH2 groups) b In Silico Prediction (logD, PSA, MW, HBD) a->b Calculate Properties c PAMPA-BBB Assay (Passive Permeability) b->c Synthesize Promising Candidates d Cell-Based Assay (e.g., hCMEC/D3) (Permeability + Efflux) c->d Confirm with cells e Efflux Transporter Assay (Is it a P-gp substrate?) d->e Investigate efflux g Rodent Pharmacokinetics (Cassette Dosing) e->g Select best candidates f Plasma Protein Binding (Determine free fraction) i Calculate Brain Exposure (Kp, Kp,uu) f->i Needed for Kp,uu calc. h Quantification (LC-MS/MS) (Plasma and Brain Samples) g->h Analyze Samples h->i Interpret Data G a Problem: Zero Brain Exposure (Kp ≈ 0) b Is the compound bioavailable? Check plasma concentration. a->b c Is free plasma concentration adequate? Check Plasma Protein Binding (PPB). b->c Yes g Root Cause: Poor Absorption / High First-Pass Metabolism b->g No d Is the compound permeable? Review PAMPA / cell data. c->d Yes h Root Cause: Low Free Drug Concentration (Only unbound drug crosses BBB) c->h No (High PPB) e Is there high efflux at the BBB? Review in vitro efflux data. d->e Yes i Root Cause: Poor Intrinsic Permeability (High PSA / HBD count) d->i No f Is the compound rapidly metabolized? Check liver microsome stability. e->f Yes j Root Cause: Active Efflux at the BBB (P-gp substrate) e->j Yes

Caption: Troubleshooting diagram for zero brain exposure in vivo.

Q: My compound has a high total brain-to-plasma ratio (Kp), but it's still not efficacious. Why?

A: High total brain concentration can be misleading. The key parameter for target engagement is the unbound brain-to-unbound plasma ratio (Kp,uu). [6]A high Kp can be caused by high non-specific binding to brain tissue lipids, meaning the drug is in the brain but not available to bind to its target. A Kp,uu value close to 1 suggests free diffusion across the BBB with no active efflux, while a Kp,uu < 1 suggests active efflux.

Next Step: You must measure the fraction of unbound drug in the brain (fu,brain) and plasma (fu,plasma) using methods like equilibrium dialysis. Then, calculate Kp,uu using the following equation: Kp,uu = Kp * (fu,plasma / fu,brain)

Section 4: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This protocol assesses the passive permeability of your analogs. It's a high-throughput, cost-effective initial screen. [8]

  • Objective: To determine the apparent permeability coefficient (Papp) for a compound through a lipid membrane mimicking the BBB.

  • Principle: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., porcine brain lipid extract in dodecane) and placed on top of an acceptor plate. The compound diffuses from the donor well, through the artificial membrane, into the acceptor well. [9][10] Step-by-Step Methodology:

  • Prepare Solutions:

    • Prepare a 10 mM stock solution of your adamantane analog in DMSO. [11] * Prepare the artificial membrane solution by dissolving porcine brain lipid extract in dodecane. [8][11] * Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Coat the Donor Plate:

    • Using a multichannel pipette, add 5 µL of the lipid solution to each well of the PVDF filter (donor) plate.

    • Allow the solvent to evaporate for 5 minutes, leaving a stable lipid layer.

  • Prepare Donor & Acceptor Plates:

    • Add 300 µL of PBS to each well of the 96-well acceptor plate.

    • Dilute your 10 mM stock solution into PBS to a final concentration of ~50-100 µM (ensure final DMSO concentration is <1%). Add 150 µL of this solution to each well of the coated donor plate. [8]

  • Incubation:

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate at room temperature for 4-18 hours with gentle shaking. [12]

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of your compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy. [10][13]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp or Pe) using the established formula which takes into account the volume of the wells, the surface area of the membrane, and the incubation time. [10] * Classify compounds based on permeability. A common classification is:

      • Papp > 4.0 x 10⁻⁶ cm/s: High probability of BBB penetration (CNS+). [10] * Papp < 2.0 x 10⁻⁶ cm/s: Low probability of BBB penetration (CNS-). [10]

Protocol 2: In Situ Brain Perfusion

This is an advanced in vivo technique that provides a robust measure of brain uptake, preserving the complex anatomy and physiology of the BBB. [14][15]

  • Objective: To measure the rate of drug transfer from the vasculature into the brain parenchyma, independent of systemic clearance.

  • Principle: The blood supply to one cerebral hemisphere of an anesthetized rat or mouse is replaced by a controlled perfusion of an artificial buffer containing the test compound for a short period. [16][17] Step-by-Step Methodology:

  • Animal Preparation:

    • Anesthetize the animal (e.g., Sprague-Dawley rat) and maintain body temperature at 37°C.

    • Perform a surgical cut-down to expose the common carotid artery.

  • Catheterization:

    • Carefully insert a catheter into the common carotid artery, pointing towards the brain. Ligate other contributing arteries to isolate the cerebral circulation. [16]

  • Perfusion:

    • Begin perfusion with a warmed (37°C), oxygenated physiological buffer to wash out the blood.

    • After washout, switch to a perfusion buffer containing a known concentration of your radiolabeled or non-labeled adamantane analog for a defined, short interval (e.g., 30-120 seconds). [16][18]

  • Sample Collection:

    • At the end of the perfusion period, stop the pump and immediately decapitate the animal.

    • Rapidly dissect the brain, separating the perfused hemisphere. Obtain a sample of the perfusion fluid.

  • Quantification:

    • Homogenize the brain tissue.

    • Quantify the concentration of the compound in the brain homogenate and the perfusate sample using an appropriate method (e.g., liquid scintillation counting for radiolabeled compounds or LC-MS/MS for non-labeled compounds). [13][19][20]

  • Data Analysis:

    • Calculate the brain uptake clearance (K_in) or the permeability-surface area (PS) product. This value represents the rate of transport across the BBB. [14]The data allows for a direct and quantitative assessment of BBB transport kinetics. [17]

References
  • Xiong, B., Wang, Y., Sun, H., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13152-13173. [Link]
  • Shen, J., Hughes, Z. A., & Caccia, S. (2009). Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique. Journal of Cerebral Blood Flow & Metabolism, 29(4), 653-664. [Link]
  • Tiwari, A., & Patel, D. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Delivery and Translational Research, 11(5), 1915-1937. [Link]
  • Jamal, A., & Kumar, S. (2023). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. [Link]
  • Saija, A., & Tomaino, A. (2002). Quantification of early blood-brain barrier disruption by in situ brain perfusion technique. Journal of Pharmacological and Toxicological Methods, 47(1), 31-36. [Link]
  • Pardridge, W. M. (2012).
  • Al-Hilal, T. A., & Alam, F. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules, 23(7), 1643. [Link]
  • van der Velden, W. J. C., Wesseling, E., & de Witte, W. E. A. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 65(15), 10255-10266. [Link]
  • Trippier, P. C. (2016). Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. Current Medicinal Chemistry, 23(14), 1392-1407. [Link]
  • Cucullo, L., & Santaguida, S. (2021). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine.
  • Xiong, B., Wang, Y., Sun, H., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13152-13173. [Link]
  • Farr, T. D., & Keep, R. F. (2020). In vivo methods for imaging blood–brain barrier function and dysfunction. Journal of Cerebral Blood Flow & Metabolism, 40(12), 2337-2354. [Link]
  • Escribano, C., et al. (2023). Towards Novel Biomimetic In Vitro Models of the Blood–Brain Barrier for Drug Permeability Evaluation. Pharmaceutics, 15(5), 1459. [Link]
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Oreate AI Blog. (2026). Strategies for Penetrating the Blood-Brain Barrier Based on Liposomes: A Study of Small Molecule Drug Delivery Mechanisms.
  • Patsnap. (2025). What characteristics of compounds cross the blood-brain barrier?.
  • Appelt-Menzel, A., & Cubuk, C. (2021). Estimating Brain Permeability Using In Vitro Blood-Brain Barrier Models. Methods in Molecular Biology, 2367, 47-72. [Link]
  • Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar. [Link]
  • Trippier, P. C. (2016). Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. Current Medicinal Chemistry, 23(14), 1392-1407. [Link]
  • Ben-Zvi, A., & Lacoste, B. (2017). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments, (128), 56213. [Link]
  • Sedykh, A., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1264878. [Link]
  • Janockova, J., et al. (2018). Prediction of BBB permeability using PAMPA assay. Drug Des, 7(3). [Link]
  • Smith, Q. R. (2003). In Situ Brain Perfusion Technique.
  • Caine, S., et al. (2017). Quantification of Drugs in Brain and Liver Mimetic Tissue Models Using Raman Spectroscopy. Analytical Chemistry, 89(24), 13328-13335. [Link]
  • Deli, M. A., et al. (2005). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. Current Pharmaceutical Design, 11(8), 977-993. [Link]
  • Ben-Zvi, A., & Lacoste, B. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments, (132), e56213. [Link]
  • Cannon, R. E., & Keep, R. F. (2012). METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES. Current protocols in pharmacology, Chapter 7, Unit7.12. [Link]
  • Jantos, R., & Skopp, G. (2015). Quantification of Drugs in Brain Samples. Journal of Analytical Toxicology, 39(8), 601-608. [Link]
  • Fridén, M., et al. (2009). Improved measurement of drug exposure in the brain using drug-specific correction for residual blood. Journal of Cerebral Blood Flow & Metabolism, 29(9), 1549-1561. [Link]
  • Smith, Q. R. (2003). In Situ Brain Perfusion Technique. Request PDF. [Link]
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems Website. [Link]
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096). BioAssay Systems Website. [Link]
  • Jantos, R., & Skopp, G. (2015). Quantification of Drugs in Brain Samples. Journal of Analytical Toxicology, 39(8), 601-608. [Link]
  • Chen, Y., et al. (2022). Imaging Technologies for Cerebral Pharmacokinetic Studies: Progress and Perspectives. Pharmaceutics, 14(11), 2326. [Link]
  • Chen, Y., & Liu, L. (2018). Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective.
  • Singh, Y., et al. (2022). Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier. Journal of Pharmaceutical Sciences, 111(8), 2187-2200. [Link]
  • ResearchGate. (2025). Drug modifications to enhance bioavailability and blood-brain barrier permeability. Request PDF. [Link]
  • ResearchGate. (n.d.). Structural modifications to improve BBB permeation. BBB, blood–brain barrier.
  • Tyurenkov, I. N., et al. (2016). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. Bulletin of Experimental Biology and Medicine, 161(4), 498-501. [Link]
  • Tsvetanova, E., et al. (2022). New Myrtenal–Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model. International Journal of Molecular Sciences, 23(17), 9642. [Link]
  • Katalinić, M., et al. (2025). Nicotinamide derivatives protect the blood-brain barrier against oxidative stress. Biomedicine & Pharmacotherapy, 181, 118018. [Link]
  • Veszelka, S., et al. (2023). Much More than Nutrients: The Protective Effects of Nutraceuticals on the Blood–Brain Barrier in Diseases. International Journal of Molecular Sciences, 24(7), 6599. [Link]
  • Ferri, P., et al. (2014). Enhancement of flavonoid ability to cross the blood–brain barrier of rats by co-administration with α-tocopherol. Food & Function, 5(11), 2821-2829. [Link]

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Technical Support Center: Racemic 2-(Aminomethyl)adamantan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling racemic mixtures of 2-(Aminomethyl)adamantan-2-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the challenges of separating and analyzing these unique, sterically hindered chiral molecules. The bulky adamantane cage presents specific challenges and opportunities in chiral resolution that require careful methodological consideration.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common experimental hurdles and ensure the stereochemical integrity of your compounds.

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Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic this compound derivatives?

A1: The two primary methods for resolving this class of compounds are Diastereomeric Salt Crystallization and Chiral Chromatography .

  • Diastereomeric Salt Crystallization is the most common and cost-effective method for large-scale separations.[1][2] It involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form two diastereomeric salts.[3][4] These salts have different physical properties, such as solubility, which allows one to be selectively crystallized from a suitable solvent.[5]

  • Chiral Chromatography , including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is excellent for analytical purposes and small-scale preparative separations.[2] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[6][7]

Q2: How do I choose between crystallization and chromatography for my resolution?

A2: The choice depends on scale, cost, and objective.

FactorDiastereomeric Salt CrystallizationChiral Chromatography (HPLC/SFC)
Scale Ideal for multi-gram to kilogram scale.[2]Best for analytical, milligram, to single-gram scale.
Cost Generally lower cost for bulk material (solvents, resolving agents).Higher cost due to expensive chiral columns and instrumentation.[2]
Development Time Can be labor-intensive; requires screening of multiple resolving agents and solvents.[5][8]Method development can be faster with modern screening systems.[9]
Application Bulk production of a single enantiomer for further use (e.g., API synthesis).Enantiomeric excess (ee) analysis, reference standard generation, small-scale synthesis.

Q3: My diastereomeric salt crystallization is not working. The salt is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the salt separates as a liquid phase instead of a solid.[5][10] This is a common issue often caused by high supersaturation or the crystallization temperature being too high.[10]

  • Reduce Supersaturation: Use a more dilute solution.

  • Slow Down Cooling: Implement a slower, more controlled cooling ramp.

  • Use an Anti-Solvent: Slowly add a solvent in which the salt is less soluble to gently induce crystallization.[10]

  • Lower the Temperature: Ensure the crystallization temperature is below the melting point of the solvated salt complex.

Q4: How do I accurately determine the enantiomeric excess (ee) of my resolved sample?

A4: The most reliable methods are instrumental.

  • Chiral HPLC: This is the gold standard for ee determination, offering high accuracy and precision.[6] It physically separates the enantiomers, and the ee is calculated from the relative peak areas.

  • NMR Spectroscopy with Chiral Agents: This is a powerful alternative. A chiral derivatizing agent (CDA), like Mosher's acid chloride, can be used to convert the enantiomers into diastereomers, which will show distinct signals in the ¹H or ¹⁹F NMR spectrum.[11][12] Alternatively, a chiral solvating agent (CSA) or shift reagent can be added to induce a chemical shift difference between the enantiomers' signals without covalent modification.[13]

Troubleshooting Guide 1: Chiral Resolution via Diastereomeric Salt Crystallization

This method is a cornerstone of process chemistry for separating enantiomers.[1] The bulky adamantane group in your molecule can be advantageous, promoting the formation of well-ordered, stable crystal lattices. The overall workflow is visualized below.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemate Racemic (R/S)-Amine salt Diastereomeric Mixture (R,S)-Salt & (S,S)-Salt racemate->salt Combine in Solvent agent Chiral (S)-Acid (Resolving Agent) agent->salt crystal Fractional Crystallization salt->crystal less_soluble Less Soluble Salt (e.g., S,S-Salt) crystal->less_soluble more_soluble More Soluble Salt (in Mother Liquor) crystal->more_soluble liberate Break Salt (add base) less_soluble->liberate pure_amine Pure (S)-Amine liberate->pure_amine rec_agent Recovered (S)-Acid liberate->rec_agent

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Issue: No Crystals Form After Cooling

This common problem usually points to issues with solubility or nucleation.[5]

Potential Cause Explanation & Causality Troubleshooting Steps
High Solubility The diastereomeric salts are too soluble in the chosen solvent, even at low temperatures. A state of supersaturation, which is required for crystallization, is never reached.[5]1. Concentrate the Solution: Carefully evaporate a portion of the solvent under reduced pressure. 2. Add an Anti-Solvent: Introduce a solvent in which the salts are known to be poorly soluble (e.g., hexanes, ethyl acetate) dropwise until turbidity persists. 3. Screen New Solvents: Test solvents with lower polarity or different hydrogen bonding capabilities.[5]
Inhibition of Nucleation The solution is supersaturated, but the energy barrier for forming the initial crystal nuclei is too high. This can be due to impurities or the inherent properties of the molecule.[5]1. Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites. 2. Seed the Solution: If available, add a single, tiny crystal of the desired diastereomeric salt to act as a template for crystal growth.[5] 3. Thermal Shock: Cool the solution rapidly in a dry ice/acetone bath for a few minutes and then allow it to warm slowly.
Issue: Low Diastereomeric Excess (d.e.) of the Crystallized Salt

This indicates that the crystallization process is not selective enough, co-precipitating both diastereomers.

Potential Cause Explanation & Causality Troubleshooting Steps
Insufficient Solubility Difference The primary basis for this separation technique is a significant difference in solubility between the two diastereomeric salts.[5] If their solubilities are too similar in the chosen solvent system, selectivity will be poor.1. Perform a Solvent Screen: This is the most critical step. Test a wide range of solvents (e.g., alcohols, ketones, esters, and their aqueous mixtures) to find a system that maximizes the solubility difference.[10] 2. Change the Resolving Agent: A different chiral acid will form a diastereomeric salt with completely different physical properties and crystal packing, potentially leading to better separation.[10]
Kinetic vs. Thermodynamic Control The undesired diastereomer might crystallize faster (kinetic product), while the desired, less soluble diastereomer is the thermodynamically stable product.[5]1. Increase Equilibration Time: Allow the crystallization mixture to stir for a longer period (24-48 hours) at the final temperature. This allows the kinetically favored product to redissolve and the thermodynamically favored product to crystallize.[5]
Solid Solution Formation In some cases, the two diastereomers co-crystallize into a single, mixed crystal lattice known as a solid solution. This is a challenging issue that prevents effective purification by simple crystallization.[10]1. Confirm via Analysis: Analyze multiple fractions from the crystallization. If the d.e. is consistent but low, a solid solution is likely. 2. Change Resolving Agent/Solvent: This is the most effective solution, as it fundamentally changes the crystal packing forces.[10] 3. Annealing: Subject the solid to temperature cycles (heating and slow cooling) to potentially encourage phase separation.[10]

Troubleshooting Guide 2: Chiral HPLC Method Development

For analytical and small-scale preparative work, chiral HPLC is indispensable.[14] The bulky, hydrophobic adamantane core and the polar amino alcohol functionality are key features to consider during method development.

G start Racemic Analyte screen Screen Chiral Columns (e.g., Polysaccharide, Pirkle-type) start->screen eval Evaluate Resolution (Rs) and Retention screen->eval optimize Optimize Mobile Phase (Solvent ratio, additives) eval->optimize Rs > 1.2 fail Try Different Column Class eval->fail Rs < 1.2 validate Validate Method (Linearity, Robustness) optimize->validate success Successful Separation validate->success fail->screen

Caption: Logical workflow for chiral HPLC method development.

Issue: No Separation of Enantiomers on a Chiral Column

This is a common starting point in method development, indicating a mismatch between the analyte, chiral stationary phase (CSP), and mobile phase.

Potential Cause Explanation & Causality Troubleshooting Steps
Incorrect CSP Type The mechanism of chiral recognition (e.g., hydrogen bonding, π-π stacking, steric hindrance) offered by the CSP does not effectively differentiate between the enantiomers of your analyte. Polysaccharide-based columns (cellulose or amylose derivatives) are often a good starting point for broad applicability.[15]1. Systematic Screening: Screen a set of diverse CSPs. For amino alcohols, consider columns based on polysaccharide derivatives, Pirkle-type (π-acid/π-base), and cyclodextrin phases.[15] 2. Consult Column Selection Guides: Major manufacturers provide guides that suggest columns based on the functional groups of the analyte.
Inappropriate Mobile Phase The mobile phase can enhance or suppress the chiral recognition interactions. For normal phase (e.g., Hexane/IPA), the alcohol modifier competes for hydrogen bonding sites on the CSP. For reversed-phase, the organic modifier and pH are critical.[16]1. Vary Modifier Ratio: Systematically change the ratio of the polar modifier (e.g., isopropanol, ethanol) in your mobile phase. 2. Additives: For amine-containing compounds, adding a basic modifier (like diethylamine, DEA) can drastically improve peak shape and may improve resolution. For the alcohol, an acidic modifier (like trifluoroacetic acid, TFA) can play a similar role. Start with 0.1% of each.
Analyte Derivatization The free amine or alcohol may not interact strongly or specifically enough with the CSP.1. Consider Derivatization: While not ideal for simple analysis, converting the amine to an amide or carbamate with a UV-active group can introduce new interaction sites (e.g., π-π stacking) and improve detection, potentially enabling separation on a different type of CSP.[17]
Issue: Poor Peak Shape (Tailing or Fronting)

Poor peak shape compromises resolution and quantification accuracy. For this compound, the basic amine is the most common cause of tailing.

Potential Cause Explanation & Causality Troubleshooting Steps
Secondary Interactions The basic amine group can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to peak tailing.1. Add a Basic Modifier: The most effective solution. Add 0.1% - 0.5% DEA or another suitable amine to the mobile phase. This additive will occupy the active silanol sites, preventing the analyte from interacting with them. 2. Use a Deactivated Column: Modern, high-quality chiral columns are often better end-capped and deactivated to minimize these effects.
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to broadened, asymmetric peaks.1. Reduce Injection Volume/Concentration: Prepare a more dilute sample or inject a smaller volume and re-evaluate the peak shape.
Mismatch of Injection Solvent Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.1. Match Solvents: Dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase whenever possible.

Troubleshooting Guide 3: Accurate Enantiomeric Excess (ee) Determination

Accurate ee determination is critical. While chiral HPLC is the preferred method, NMR spectroscopy offers a valuable orthogonal technique.

Method 1: Chiral HPLC (Preferred)

The ee is calculated as: ee (%) = (|Area1 - Area2| / (Area1 + Area2)) * 100.

Issue: Inaccurate Integration Leading to Wrong ee Value

Potential Cause Explanation & Causality Troubleshooting Steps
Poor Resolution If the peaks are not baseline-separated (Resolution, Rs < 1.5), the integration software may struggle to accurately define the start and end of each peak, leading to errors.1. Optimize the Separation: Revisit the method development guide to improve resolution by adjusting the mobile phase or trying a different column. 2. Use a Consistent Integration Method: Manually review the integration for every chromatogram. Use a consistent method (e.g., valley-to-valley drop) and apply it to both standards and samples.
Non-linear Detector Response At high concentrations, the UV detector response may become non-linear, meaning the peak area is no longer directly proportional to the concentration. This can skew the area ratio if one peak is much larger than the other.1. Work within the Linear Range: Dilute the sample to ensure the major peak's response is within the detector's linear dynamic range. This can be established by running a calibration curve.
Method 2: NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

This method converts the enantiomers into diastereomers, which are distinguishable by NMR.[11] For your amino alcohol, Mosher's acid chloride is a common choice, reacting with the amine or alcohol.[12]

Experimental Protocol: Derivatization with Mosher's Acid Chloride

  • Preparation: In a dry NMR tube under an inert atmosphere (e.g., nitrogen), dissolve ~5-10 mg of your enantiomerically enriched this compound derivative in 0.6 mL of anhydrous CDCl₃ or C₆D₆.[12]

  • Add Base: Add 1.5 equivalents of a dry base, such as pyridine or triethylamine.

  • Add CDA: Slowly add 1.1 - 1.2 equivalents of enantiomerically pure (R)- or (S)-Mosher's acid chloride.[12]

  • Reaction: Cap the tube and let it react at room temperature. Monitor by ¹H NMR until the reaction is complete (typically 30-60 minutes).

  • Analysis: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum. Identify a well-resolved signal corresponding to the newly formed diastereomers and integrate both peaks to determine the ratio.

Issue: Incomplete Derivatization or Side Products

Potential Cause Explanation & Causality Troubleshooting Steps
Steric Hindrance The bulky adamantane cage can sterically hinder the approach of the CDA to the amine or alcohol, slowing the reaction.1. Increase Reaction Time/Temperature: Allow the reaction to proceed for several hours or gently warm it (e.g., to 40 °C). 2. Use a Less Hindered Base: A smaller base like pyridine may be more effective than a bulkier one.
Moisture Contamination Mosher's acid chloride is highly sensitive to moisture and will hydrolyze to Mosher's acid, which will not react with your compound.1. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and fresh, high-quality reagents. Run the reaction under an inert atmosphere.[12]
Kinetic Resolution If the derivatization reaction rate is different for the two enantiomers, the resulting diastereomer ratio will not accurately reflect the initial enantiomer ratio.[11]1. Drive to Completion: Ensure the reaction goes to 100% completion by using a slight excess of the CDA and allowing sufficient reaction time. This ensures that even the slower-reacting enantiomer is fully converted.

References

  • Feng, S., et al. (2011). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(II) complex.
  • You, L., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • Reis, M. H. L., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1839-1847.
  • BenchChem. (2025). A Comparative Guide to Enantiomeric Excess Determination in Asymmetric Synthesis Catalyzed by Chiral Amino Alcohols. BenchChem Technical Guides.
  • Jang, S., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 636-643.
  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. BioDuro News.
  • Reddy, K. L., et al. (2003). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 68(14), 5761-5764.
  • Chemistry LibreTexts. (2019). 6.
  • Wikipedia. (n.d.). Chiral resolution.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • BenchChem. (2025). Technical Support Center: Enantiomeric Excess (ee) Determination for Amino Alcohols. BenchChem Technical Guides.
  • Reddy, M. V., & Corey, E. J. (2005). A Chiral Shift Reagent for Amino Acids Based on Resonance-Assisted Hydrogen Bonding. Organic Letters, 7(21), 4773-4775.
  • Folz, C., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules.
  • BenchChem. (2025). Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution. BenchChem Technical Guides.
  • Hyun, M. H., & Min, H. J. (2009). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • JoVE. (2025). Video: Racemic Mixtures and the Resolution of Enantiomers. Journal of Visualized Experiments.
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for NMR Analysis of Chiral Compounds. BenchChem Technical Guides.
  • BenchChem. (2025). Dealing with solid solutions in diastereomeric salt resolution. BenchChem Technical Guides.
  • Chemistry LibreTexts. (2015). 5.
  • Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers.
  • Ostrovskii, D. I., et al. (2007). Liquid chromatography of adamantane derivatives. Journal of Analytical Chemistry, 62(9), 836-841.
  • Chiralpedia. (2022).
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Conference Proceedings.
  • Phenomenex. (n.d.).
  • ChiralTek. (n.d.). Chiral Columns. HPLC.eu.

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Technical Support Center: Troubleshooting Unexpected Results in 2-(Aminomethyl)adamantan-2-ol Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Aminomethyl)adamantan-2-ol. This guide is designed to provide expert insights and practical solutions to common and unexpected challenges encountered during the synthesis, purification, and application of this unique adamantane derivative. The rigid, sterically hindered nature of the adamantane cage, combined with the bifunctional amino alcohol moiety, presents a distinct set of experimental hurdles. This document offers a structured, question-and-answer-based approach to troubleshooting, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis-Related Issues

Q1: My synthesis of this compound from 2-cyanoadamantan-2-ol resulted in a low yield and several side products. What are the likely causes and how can I optimize the reaction?

A1: This is a common issue stemming from the reduction of the nitrile group. The primary challenges are incomplete reduction and over-alkylation of the resulting amine.

Causality: The reduction of nitriles to primary amines can be complicated by the formation of secondary and tertiary amine byproducts.[1][2] This occurs when the initially formed imine intermediate is attacked by a newly formed amine molecule before it is fully reduced.

Troubleshooting Protocol:

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent, it can be aggressive. Ensure the reaction is carried out at low temperatures (e.g., 0 °C to start, then slowly warming to room temperature) to minimize side reactions. A meticulous workup is crucial to quench excess hydride and hydrolyze the aluminum salts.

    • Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) is a common alternative.[1][2] To suppress the formation of secondary and tertiary amines, it is highly recommended to perform the hydrogenation in the presence of ammonia or ammonium hydroxide.[1]

  • Reaction Conditions:

    • Solvent: Use anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) for LiAlH₄ reductions.

    • Temperature Control: Maintain strict temperature control throughout the addition of the nitrile to the reducing agent.

    • Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagents by atmospheric moisture.

Expected Outcomes of Optimization:

ParameterUnoptimized ReactionOptimized Reaction
Yield of Primary Amine < 40%> 70%
Side Products Significant secondary/tertiary aminesMinimized secondary/tertiary amines
Reaction Time VariableControlled and reproducible

Q2: I am observing incomplete conversion of my starting material, 2-adamantanone, during the initial step of the synthesis. How can I drive the reaction to completion?

A2: The synthesis of this compound often starts with the conversion of 2-adamantanone to 2-cyanoadamantan-2-ol. Incomplete conversion at this stage is a frequent problem.

Causality: The addition of cyanide to a ketone is a reversible equilibrium. To favor the product (the cyanohydrin), the equilibrium must be shifted to the right.

Troubleshooting Protocol:

  • pH Control: The reaction is typically carried out under slightly basic conditions to ensure the presence of the nucleophilic cyanide ion (CN⁻) without causing excessive polymerization or side reactions.

  • Use of Activating Agents: The addition of a Lewis acid can activate the carbonyl group of 2-adamantanone, making it more susceptible to nucleophilic attack.

  • Reaction Time and Temperature: While elevated temperatures can speed up the reaction, they can also shift the equilibrium back to the starting materials. It is often more effective to run the reaction for a longer period at a lower temperature.

Section 2: Purification and Characterization Challenges

Q3: I am struggling to purify this compound using standard silica gel chromatography. The compound streaks badly and the recovery is low. What are my options?

A3: The polar and basic nature of amino alcohols makes them notoriously difficult to purify on standard silica gel.[3]

Causality: The primary amine group interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption, tailing, and poor separation.

Troubleshooting Purification:

  • Modify the Stationary Phase:

    • Alumina: Basic or neutral alumina can be a better alternative to silica for purifying basic compounds.[3]

    • Treated Silica: Consider using silica gel that has been treated with an amine, such as triethylamine, to block the acidic sites. This is often done by pre-eluting the column with a solvent mixture containing a small percentage of triethylamine.

  • Modify the Mobile Phase:

    • Ammonia/Methanol: A common eluent system for basic compounds is a gradient of methanol in dichloromethane (DCM) with a small amount of ammonium hydroxide (e.g., 0.5-2%).[3]

  • Alternative Purification Techniques:

    • Crystallization of a Salt: Convert the amino alcohol to a salt (e.g., hydrochloride or hydrobromide) by treating it with the corresponding acid. These salts are often crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.

    • Reverse-Phase Chromatography: If the compound has sufficient hydrophobic character from the adamantane cage, reverse-phase chromatography (e.g., C18) may be a viable option.[3]

Workflow for Purification Strategy Selection:

G start Start: Crude Product silica Standard Silica Gel Chromatography start->silica streaking Observe Streaking/Low Recovery silica->streaking modify_silica Modify Silica Column (e.g., add Triethylamine) streaking->modify_silica Option 1 alumina Switch to Alumina Column streaking->alumina Option 2 rp_chrom Reverse-Phase Chromatography streaking->rp_chrom Option 3 crystallize Crystallize as a Salt streaking->crystallize Option 4 pure_product Pure Product modify_silica->pure_product alumina->pure_product rp_chrom->pure_product crystallize->pure_product

Caption: Decision workflow for purifying this compound.

Q4: The NMR spectrum of my final product is complex and difficult to interpret. How can I confirm the structure of this compound?

A4: The low symmetry of 2-substituted adamantanes often leads to complex NMR spectra with overlapping signals.[4]

Causality: Unlike the highly symmetric 1-substituted adamantanes, the Cₛ symmetry of 2-substituted derivatives results in a larger number of chemically non-equivalent protons and carbons.

Characterization Protocol:

  • ¹H NMR:

    • Expect a complex multiplet pattern for the adamantane cage protons.

    • The aminomethyl protons (-CH₂NH₂) will likely appear as a singlet or a closely coupled multiplet.

    • The hydroxyl (-OH) and amine (-NH₂) protons may be broad and their chemical shifts can be concentration and solvent-dependent. They can be confirmed by a D₂O exchange experiment, where their signals will disappear.

  • ¹³C NMR:

    • Due to the lower symmetry, you should expect to see more than the four signals characteristic of a 1-substituted adamantane.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI) or Chemical Ionization (CI) are soft ionization techniques that should show a clear protonated molecular ion [M+H]⁺.

  • Infrared (IR) Spectroscopy:

    • Look for characteristic stretches:

      • O-H (alcohol): Broad, ~3200-3600 cm⁻¹

      • N-H (primary amine): Two sharp peaks, ~3300-3500 cm⁻¹

      • C-H (alkane): ~2850-2950 cm⁻¹

Reference Spectroscopic Data for Adamantane Core:

Nucleus2-Adamantanol Chemical Shifts (δ, ppm) in CDCl₃[4]
¹H NMR 3.65 (br s, 1H), 2.06 (m), 1.74 (m), 1.65 (m), 1.37 (m)
¹³C NMR Complex pattern due to Cₛ symmetry
Section 3: Stability and Handling

Q5: My sample of this compound seems to be degrading over time. What are the proper storage and handling procedures?

A5: While the adamantane core is very stable, the amino alcohol functionality can be susceptible to degradation.

Causality: Primary amines can be slowly oxidized by atmospheric oxygen, and they can also absorb carbon dioxide from the air to form carbamates. The compound's hygroscopic nature can also lead to the absorption of water.

Recommended Storage and Handling:

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. A desiccator is recommended.

  • Handling: When handling the compound, minimize its exposure to air and moisture. Use in a well-ventilated area or a fume hood.

  • Solubility: this compound is expected to have limited solubility in non-polar organic solvents and better solubility in polar solvents like methanol and DMSO.[9] Due to the amine group, it should be soluble in acidic aqueous solutions.

Visualization of Degradation Pathways:

G main_compound This compound oxidation Oxidation Product (e.g., imine, aldehyde) main_compound->oxidation + O₂ (air) carbamate Carbamate Salt main_compound->carbamate + CO₂ (air)

Sources

Validation & Comparative

A Comparative Analysis of 2-(Aminomethyl)adamantan-2-ol and Memantine for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroprotective agent development, adamantane derivatives have emerged as a promising class of compounds. Their rigid, lipophilic cage structure offers a unique scaffold for designing molecules that can effectively cross the blood-brain barrier and interact with key neurological targets. Among these, memantine (1-amino-3,5-dimethyladamantane) is a well-established NMDA receptor antagonist approved for the treatment of moderate-to-severe Alzheimer's disease.[1] This guide provides a detailed comparison of memantine with a structurally related but less characterized compound, 2-(Aminomethyl)adamantan-2-ol, to inform further research and drug discovery efforts in neuropharmacology.

Chemical and Structural Comparison

Both memantine and this compound are built upon the adamantane framework, a tricyclic hydrocarbon with a diamondoid structure. This core imparts high lipophilicity, which is advantageous for central nervous system (CNS) drug delivery.[1] However, the substitution patterns on the adamantane cage lead to distinct chemical properties.

Memantine is a primary amine with two methyl groups at the 3 and 5 positions of the adamantane cage. Its chemical name is 1-amino-3,5-dimethyladamantane.[1]

This compound , on the other hand, features both an aminomethyl (-CH₂NH₂) and a hydroxyl (-OH) group attached to the same carbon atom (C2) of the adamantane skeleton. This geminal substitution introduces both a primary amine and a tertiary alcohol functionality.

FeatureThis compoundMemantine
Chemical Formula C₁₂H₂₁NOC₁₂H₂₁N
Molecular Weight 195.30 g/mol 179.30 g/mol
Key Functional Groups Primary amine, Tertiary alcoholPrimary amine
Substitution Pattern Disubstituted at C2Monosubstituted at C1, with methyl groups at C3 and C5

Mechanism of Action: A Tale of the Known and the Unknown

A significant disparity between these two molecules lies in the current understanding of their pharmacological mechanisms.

Memantine: A Well-Characterized NMDA Receptor Antagonist

Memantine's neuroprotective effects are primarily attributed to its action as an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2] Under conditions of excessive glutamate release, which is implicated in the pathophysiology of Alzheimer's disease, NMDA receptors become overactivated, leading to excitotoxicity and neuronal cell death.[2]

Memantine exhibits voltage-dependency and rapid on/off binding kinetics at the NMDA receptor channel. This allows it to block the pathological, tonic activation of the receptor by low levels of glutamate while preserving the physiological, transient activation required for normal synaptic transmission and memory formation.[2]

NMDA_Receptor_Action cluster_0 Normal Synaptic Transmission cluster_1 Excitotoxicity in Alzheimer's Disease cluster_2 Memantine's Therapeutic Action Glutamate_Physiological Physiological Glutamate Release NMDA_R_Normal NMDA Receptor Glutamate_Physiological->NMDA_R_Normal Binds Ca_Normal Ca²⁺ Influx (Learning & Memory) NMDA_R_Normal->Ca_Normal Opens Channel Neuron_Normal Postsynaptic Neuron Ca_Normal->Neuron_Normal Activates Glutamate_Excess Excessive Glutamate NMDA_R_Excitotoxic NMDA Receptor Glutamate_Excess->NMDA_R_Excitotoxic Over-activates Ca_Excess Excessive Ca²⁺ Influx (Neuronal Damage) NMDA_R_Excitotoxic->Ca_Excess Prolonged Opening Neuron_Excitotoxic Postsynaptic Neuron Ca_Excess->Neuron_Excitotoxic Induces Apoptosis Memantine Memantine NMDA_R_Blocked NMDA Receptor Memantine->NMDA_R_Blocked Blocks Channel Ca_Blocked Blocked Excessive Ca²⁺ Influx NMDA_R_Blocked->Ca_Blocked Prevents Neuron_Protected Protected Neuron Ca_Blocked->Neuron_Protected Protects Glutamate_Excess_Mem Excessive Glutamate Glutamate_Excess_Mem->NMDA_R_Blocked

Caption: NMDA receptor function and memantine's mechanism.

This compound: An Unexplored Pharmacological Profile

To date, there is a notable absence of published experimental data detailing the pharmacological activity of this compound. While computational studies have predicted potential antiviral, analgesic, and antidiabetic activities, these have not been substantiated by in vitro or in vivo experiments. Its structural similarity to other adamantane-based NMDA receptor modulators suggests that it may interact with this receptor, but its affinity, selectivity, and functional effects remain to be determined. The presence of both an aminomethyl and a hydroxyl group at the C2 position could lead to a different binding orientation and interaction profile within the NMDA receptor channel or at other neurological targets compared to memantine.

Head-to-Head Pharmacological Comparison: A Data Deficit

A direct, data-driven comparison of the pharmacological profiles of this compound and memantine is currently not possible due to the lack of available data for the former. The following table summarizes the well-established pharmacological properties of memantine and highlights the corresponding data gaps for this compound.

Pharmacological ParameterMemantineThis compound
Primary Target NMDA ReceptorUnknown
Mechanism of Action Uncompetitive antagonistUnknown
Receptor Affinity (Ki) ~1-5 µM for the MK-801 site on the NMDA receptorNot Determined
In Vitro Potency (IC₅₀) ~1-3 µM for inhibition of NMDA-induced currentsNot Determined
In Vivo Efficacy Improves cognitive function in models of Alzheimer's diseaseNot Determined
Neuroprotective Effects Attenuates excitotoxicityNot Determined

Experimental Protocols for the Characterization of this compound

To address the current knowledge gap, a systematic evaluation of the pharmacological properties of this compound is necessary. The following experimental protocols outline standard assays that would be employed to characterize a novel adamantane derivative for its potential as a neuroprotective agent and to compare its activity profile with that of memantine.

In Vitro Characterization

1. NMDA Receptor Binding Assay

This assay determines the affinity of the test compound for the NMDA receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the NMDA receptor channel binding site, typically labeled with [³H]MK-801.

  • Methodology:

    • Prepare synaptic membranes from rat forebrain tissue.

    • Incubate the membranes with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound (this compound) or a known competitor (memantine or unlabeled MK-801).

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Analyze the data using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Rat Forebrain Synaptic Membranes Start->Prepare_Membranes Incubate Incubate Membranes with [³H]MK-801 and Test Compound Prepare_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Count Liquid Scintillation Counting Filter->Count Analyze Data Analysis (IC₅₀/Ki) Count->Analyze End End Analyze->End

Caption: Workflow for NMDA Receptor Binding Assay.

2. In Vitro Neuroprotection Assay

This assay assesses the ability of the test compound to protect neurons from excitotoxic insults.

  • Objective: To evaluate the neuroprotective efficacy of this compound against glutamate- or NMDA-induced neuronal cell death in primary cortical neuron cultures.

  • Methodology:

    • Culture primary cortical neurons from embryonic rodents.

    • Pre-treat the neuronal cultures with varying concentrations of the test compound or memantine for a specified period.

    • Expose the cultures to a toxic concentration of glutamate or NMDA.

    • After the excitotoxic insult, assess cell viability using a quantitative method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

    • Determine the concentration-dependent neuroprotective effect of the test compound.

In Vivo Characterization

1. In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the brain of a freely moving animal.

  • Objective: To determine the effect of this compound administration on extracellular levels of glutamate and dopamine in specific brain regions, such as the hippocampus or prefrontal cortex.

  • Methodology:

    • Surgically implant a microdialysis probe into the target brain region of a rat or mouse.

    • After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect dialysate samples at regular intervals before and after systemic or local administration of the test compound.

    • Analyze the dialysate samples for glutamate and dopamine concentrations using high-performance liquid chromatography with electrochemical or fluorescence detection (HPLC-ECD/FLD).

2. Morris Water Maze

This is a widely used behavioral task to assess spatial learning and memory in rodents.

  • Objective: To evaluate the effects of this compound on cognitive function, particularly hippocampal-dependent spatial memory.

  • Methodology:

    • Train rodents to find a hidden platform in a circular pool of opaque water, using distal visual cues for navigation.

    • Administer the test compound or vehicle to the animals before or after daily training sessions.

    • Measure the escape latency (time to find the platform) and path length over several days of training.

    • Conduct a probe trial in which the platform is removed, and measure the time spent in the target quadrant as an index of memory retention.

Future Directions and Conclusion

Memantine represents a successful example of a neuroprotective drug developed from the adamantane scaffold. Its well-defined mechanism of action as an NMDA receptor antagonist has paved the way for its clinical use in Alzheimer's disease.

This compound, while sharing the same structural backbone, remains a pharmacological enigma. The presence of both an aminomethyl and a hydroxyl group at the C2 position suggests the potential for a distinct pharmacological profile. A thorough investigation of its biological activities, starting with the experimental protocols outlined in this guide, is essential to determine its potential as a novel neuropharmacological agent.

Future research should focus on:

  • Determining the primary molecular target(s) of this compound.

  • Characterizing its in vitro and in vivo pharmacological effects, including its impact on neurotransmitter systems and neuronal survival.

  • Evaluating its efficacy in animal models of neurological disorders.

Only through such systematic investigation can the therapeutic potential of this compound be fully understood and its place in the landscape of neuroprotective agents be established.

References

  • Bolshakov, K. V., Kim, K. H., Potapjeva, N. N., Gmiro, V. E., Tikhonov, D. B., Usherwood, P. N., Mellor, I. R., & Magazanik, L. G. (2005). Design of antagonists for NMDA and AMPA receptors. Neuropharmacology, 49(2), 144–155.
  • Chen, H. S., Pellegrini, J. W., Aggarwal, S. K., Garl, S. K., Gmiro, V. E., Grivennikov, I. A., ... & Lipton, S. A. (1992). Open-channel block of N-methyl-D-aspartate (NMDA) responses by memantine: therapeutic advantage against NMDA receptor-mediated neurotoxicity. Journal of Neuroscience, 12(11), 4427-4436.
  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170.
  • Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that improves memory by normalizing synaptic plasticity. Neuropharmacology, 53(6), 723-740.
  • Winblad, B., Poritis, N., Wimo, A., Möbius, H. J., & Stöffler, A. (1999). A 1-year, randomized, placebo-controlled study of memantine in advanced Alzheimer's disease. Dementia and Geriatric Cognitive Disorders, 10(4), 245-253.

Sources

A Comparative Guide to the Antiviral Activity of 2-(Aminomethyl)adamantan-2-ol and Related Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical comparison of the potential antiviral activity of 2-(Aminomethyl)adamantan-2-ol against established adamantane antivirals, amantadine and rimantadine. We will delve into the mechanistic underpinnings of this class of compounds, present methodologies for virological validation, and offer a comparative analysis of their efficacy.

Introduction: The Adamantane Class of Antivirals

The adamantane family of antiviral compounds has a significant history in the fight against influenza A.[1] These tricyclic amines, including the well-known drugs amantadine and rimantadine, function by targeting the M2 proton channel of the influenza A virus.[2][3] This channel is crucial for the viral replication cycle, specifically in the uncoating of the virus within the host cell.[4] By blocking this channel, adamantane derivatives inhibit the release of viral genetic material into the cytoplasm, effectively halting the infection at an early stage.[4][5]

While amantadine was one of the first synthetic antivirals approved for influenza A, its use has been hampered by the emergence of resistant strains and its association with central nervous system side effects.[1] Rimantadine, a derivative of amantadine, was developed to offer a similar mechanism of action but with a better safety profile and a lower incidence of viral resistance.[1][6] The ongoing search for novel adamantane derivatives with improved efficacy and a broader spectrum of activity has led to the synthesis and investigation of numerous new compounds, including this compound.[7][8]

Comparative Analysis of Antiviral Activity

While specific experimental data on the antiviral activity of this compound is not extensively published, its structural similarity to other active aminoadamantane derivatives suggests potential efficacy.[7] The following table provides a comparative overview of the known antiviral activities of amantadine and rimantadine, which serve as a benchmark for evaluating novel compounds like this compound.

CompoundTarget Virus(es)Mechanism of ActionReported IC50/EC50 ValuesKey AdvantagesKey Disadvantages
Amantadine Influenza A Virus[2]M2 Proton Channel Blocker[3][9]Varies by strain; e.g., ~120-130 µM against SARS-CoV-2 in vitro[10]First-generation antiviral with known efficacyWidespread resistance in influenza A strains, CNS side effects[1][11]
Rimantadine Influenza A Virus[6]M2 Proton Channel Blocker[1]Generally more potent than amantadine; e.g., ~30-40 µM against SARS-CoV-2 in vitro[10]Improved safety profile over amantadine, higher potency[1][6]Resistance can still develop, limited spectrum of activity
This compound Predicted: Influenza A, potentially other RNA virusesPredicted: M2 Proton Channel Blocker or other viral targetsNot yet experimentally determinedNovel structure may overcome existing resistance mechanismsLack of experimental validation, potential for unknown toxicities

Mechanistic Insights: The M2 Proton Channel

The primary target of amantadine and rimantadine is the M2 proton channel of the influenza A virus.[3] This channel is a tetrameric protein that forms a pore in the viral envelope.[12] During infection, the virus is taken into the host cell via an endosome. The acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion.[4] This acidification is a critical step that facilitates the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein M1, enabling the release of the viral genome into the cytoplasm for replication.[4]

Adamantane derivatives, with their characteristic cage-like structure and amine group, bind to the pore of the M2 channel, physically blocking the passage of protons.[13][14] This inhibition of proton flow prevents the necessary acidification of the virion, thereby trapping the RNP complex and preventing the initiation of viral replication.[4]

M2_Inhibition cluster_virus Influenza A Virion in Endosome cluster_host Host Cell Cytoplasm Virion Virion Interior (High pH) RNP Viral RNP (Attached to M1) Virion->RNP RNP Release (Blocked) M2_channel M2 Proton Channel M2_channel->Virion Acidification Cytoplasm Cytoplasm RNP->Cytoplasm Replication (Inhibited) Endosome Endosome (Low pH) Protons H+ Endosome->Protons Acidic Environment Protons->M2_channel Proton Influx Adamantane This compound Adamantane->M2_channel Blocks Channel

Experimental Validation Protocols

To validate the antiviral activity of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro Antiviral Assays

a) Cytotoxicity Assay (MTT or MTS Assay)

  • Objective: To determine the concentration of the compound that is toxic to the host cells. This is crucial for distinguishing between antiviral activity and general cytotoxicity.

  • Protocol:

    • Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in a 96-well plate and incubate overnight to form a monolayer.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions.

    • Incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

    • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength to determine cell viability.

    • Calculate the 50% cytotoxic concentration (CC50).

b) Plaque Reduction Assay

  • Objective: To quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques.[15]

  • Protocol:

    • Grow a confluent monolayer of host cells in 6-well plates.

    • Infect the cells with a known titer of virus for 1-2 hours.

    • Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing various non-toxic concentrations of this compound.

    • Incubate for 2-3 days until plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • Calculate the 50% inhibitory concentration (IC50) by comparing the number of plaques in treated versus untreated wells.

c) Yield Reduction Assay

  • Objective: To measure the reduction in the production of infectious virus particles.

  • Protocol:

    • Infect host cells with the virus in the presence of different concentrations of the compound.

    • After one replication cycle (e.g., 24 hours), harvest the supernatant.

    • Determine the viral titer in the supernatant using a plaque assay or TCID50 (50% Tissue Culture Infective Dose) assay.

    • Calculate the EC50 (50% effective concentration) based on the reduction in viral titer.

Antiviral_Workflow A Start: Synthesized this compound B Cytotoxicity Assay (CC50) A->B C Plaque Reduction Assay (IC50) B->C Determine Non-Toxic Concentrations D Yield Reduction Assay (EC50) B->D Determine Non-Toxic Concentrations G Data Analysis & Comparison C->G D->G E Mechanism of Action Studies (e.g., Time-of-Addition Assay) F In Vivo Efficacy Studies (e.g., Mouse Model) E->F F->G Correlate In Vitro and In Vivo Data G->E If Promising In Vitro Activity

In Vivo Efficacy Studies
  • Objective: To evaluate the antiviral efficacy and safety of the compound in a living organism.

  • Animal Model: Typically, mouse models are used for influenza virus infection.[16]

  • Protocol:

    • Acclimatize the animals to the laboratory conditions.

    • Divide the animals into groups: untreated control, vehicle control, positive control (e.g., amantadine or rimantadine), and experimental groups receiving different doses of this compound.

    • Infect the animals with a lethal or sub-lethal dose of the virus.

    • Administer the compounds prophylactically (before infection) or therapeutically (after infection).

    • Monitor the animals for morbidity (weight loss, clinical signs) and mortality.

    • At specific time points, collect lung tissues to determine viral titers and assess lung pathology.

    • Analyze the data to determine the efficacy of the compound in reducing viral load and improving survival.

Conclusion and Future Directions

While this compound remains a compound of theoretical interest, its structural relationship to the well-established adamantane class of antivirals provides a strong rationale for its investigation. The experimental protocols outlined in this guide offer a robust framework for validating its potential antiviral activity. Comparative studies against amantadine and rimantadine will be essential to determine its relative potency, safety profile, and its ability to overcome existing resistance mechanisms. Future research should also explore its activity against a broader range of viruses, as some adamantane derivatives have shown efficacy against other viral families, including coronaviruses.[10][17] The development of novel adamantane derivatives like this compound holds promise for expanding our arsenal of antiviral therapeutics.

References

  • Amantadine and Rimantadine - Medical Pharmacology: Antiviral Drugs. (n.d.).
  • Potential for the Repurposing of Adamantane Antivirals for COVID-19. (2021). PubMed Central.
  • List of Adamantane antivirals. (n.d.). Drugs.com.
  • Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. (2022). PMC.
  • Designing Inhibitors of M2 Proton Channel against H1N1 Swine Influenza Virus. (n.d.). PLOS One.
  • Viral M2 ion channel protein: a promising target for anti-influenza drug discovery. (n.d.). PubMed.
  • The Evolution of Antivirals: Comparing Amantadine and Rimantadine Hydrochloride. (n.d.).
  • In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. (n.d.).
  • Discovery of M2 channel blockers targeting the drug-resistant double mutants M2-S31N/L26I and M2-S31N/V27A from the influenza A viruses. (2019). PMC - NIH.
  • Comparative Analysis of the Antiviral Activity of Adamantane Derivatives. (n.d.). Benchchem.
  • Amantadine. (n.d.). Wikipedia.
  • Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers. (n.d.).
  • Specific Binding of Adamantane Drugs and Direction of Their Polar Amines in the Pore of the Influenza M2 Transmembrane Domain in Lipid Bilayers and Dodecylphosphocholine Micelles Determined by NMR Spectroscopy. (n.d.). Journal of the American Chemical Society.
  • Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling. (n.d.). MDPI.
  • What is the classification, indication, and mechanism of action of Amantadine?. (2025). Dr.Oracle.
  • Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. (1994).
  • New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine. (n.d.). FluTrackers News and Information.
  • Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. (n.d.). MDPI.
  • New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. (2023). PMC - PubMed Central.
  • Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. (2022). ResearchGate.
  • Amantadine vs Rimantadine Comparison. (n.d.). Drugs.com.
  • Current status of amantadine and rimantadine as anti-influenza-A agents: memorandum from a WHO meeting. (1985). PubMed.
  • Discovery of novel aminoadamantane derivatives with potent anti-SARS-CoV-2 activity. (2024).
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  • Experimental Antiviral Drugs Against Pandemic Influenza. (2015). Taylor & Francis.
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  • acute influenza infection: antiviral therapy protocol. (n.d.).
  • Potential for the Repurposing of Adamantane Antivirals for COVID-19. (2021).
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  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (n.d.). MDPI.
  • Biological activity of adamantane analogues. (2013). ResearchGate.
  • Food Plant Secondary Metabolites Antiviral Activity and Their Possible Roles in SARS-CoV-2 Treatment: An Overview. (n.d.). MDPI.
  • Laboratory Testing. (n.d.). APHL.org.
  • Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. (2022).
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  • Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. (n.d.). PubMed.
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Sources

A Comparative Guide to 1- and 2-Substituted Adamantane Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The rigid, diamondoid structure of adamantane has cemented its status as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including high lipophilicity, metabolic stability, and a three-dimensional cage-like geometry, offer a versatile platform for the design of novel therapeutics. The introduction of substituents onto the adamantane core can profoundly influence a molecule's biological activity, with the position of substitution—either at the tertiary bridgehead (1-position) or the secondary methylene bridge (2-position)—being a critical determinant of its pharmacological profile. This guide provides an in-depth comparative analysis of 1- and 2-substituted adamantane derivatives, offering insights into their synthesis, reactivity, and biological implications to aid researchers in the strategic design of next-generation adamantane-based drugs.

The Tale of Two Positions: Structural and Electronic Divergence

The fundamental differences between 1- and 2-substituted adamantanes stem from their distinct electronic and steric environments. The 1-position is a tertiary carbon, leading to a more stable carbocation intermediate during chemical reactions.[1][2] In contrast, the 2-position is a secondary carbon, resulting in a less stable carbocation.[1][2] This inherent difference in stability dictates the synthetic accessibility and reactivity of these isomers.

Furthermore, the substitution position significantly impacts the molecule's symmetry. A 1-substituted adamantane retains a C₃ᵥ symmetry, which simplifies its spectroscopic signatures.[3] Conversely, a 2-substituted adamantane possesses a lower Cₛ symmetry, leading to more complex spectra.[3] These distinct spectroscopic fingerprints are invaluable for the unambiguous characterization of each isomer.

Synthetic Strategies: Navigating the Regioselectivity Challenge

The synthesis of adamantane derivatives is a well-established field; however, achieving regioselectivity, particularly for the 2-position, remains a considerable challenge. The higher reactivity of the tertiary C-H bonds at the bridgehead positions often leads to the preferential formation of the 1-substituted isomer.[4]

Synthesis of 1-Substituted Adamantane Derivatives

The functionalization of the 1-position is generally more straightforward. Electrophilic substitution reactions, such as bromination, readily occur at the bridgehead positions due to the stability of the resulting tertiary carbocation.[5] For instance, the reaction of adamantane with bromine yields 1-bromoadamantane, a versatile precursor for a wide range of 1-substituted derivatives.[5]

Experimental Protocol: Synthesis of 1-Bromoadamantane

  • Reaction Setup: In a well-ventilated fume hood, dissolve adamantane in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Bromination: Slowly add bromine to the adamantane solution at room temperature while stirring. The reaction is typically exothermic.

  • Reflux: After the addition is complete, gently heat the reaction mixture to reflux for several hours to ensure complete reaction.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench any unreacted bromine with a solution of sodium thiosulfate.

  • Extraction: Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 1-bromoadamantane can be purified by recrystallization or sublimation.

The Challenge of 2-Substituted Adamantane Synthesis

Direct functionalization of the 2-position is more complex. Strategies to enhance C2-selectivity often involve the use of bulky reagents to favor the less sterically hindered secondary position or the introduction of directing groups.[4] Another approach involves the construction of the adamantane framework from bicyclic precursors, which can provide access to 1,2-disubstituted derivatives.[6][7]

Reactivity Profile: A Consequence of Cation Stability

The disparity in the stability of the 1- and 2-adamantyl cations is a key determinant of their reactivity. This is particularly evident in solvolysis reactions, where the rate of reaction is highly dependent on the stability of the carbocation intermediate.

1-Adamantyl derivatives readily undergo SN1 reactions due to the formation of a stable tertiary carbocation.[1] In contrast, the solvolysis of 2-adamantyl derivatives is significantly slower and can proceed through a borderline SN1/SN2 mechanism, as the formation of a secondary carbocation is less favorable.[1] This difference in reactivity is a crucial consideration in the design of prodrugs and the prediction of metabolic pathways.

Spectroscopic Characterization: Distinguishing Isomers

The distinct symmetries of 1- and 2-substituted adamantanes give rise to characteristic spectroscopic signatures, allowing for their unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: 1-Substituted adamantanes exhibit relatively simple ¹H NMR spectra with fewer signals due to their higher symmetry.[3] In contrast, the lower symmetry of 2-substituted derivatives results in more complex spectra with a greater number of distinct signals.[3]

  • ¹³C NMR: Similar to ¹H NMR, the ¹³C NMR spectra of 1-substituted adamantanes are simpler than those of their 2-substituted counterparts.

Infrared (IR) Spectroscopy

While the adamantane cage itself has characteristic C-H and C-C vibrational modes, the primary differences in the IR spectra of the isomers arise from the vibrational modes of the substituent and its influence on the cage.[3]

Mass Spectrometry (MS)

The fragmentation patterns in mass spectrometry are also influenced by the substituent's position. For 1-substituted adamantanes, a common fragmentation pathway is the loss of the substituent to form the stable bridgehead adamantyl cation.[3] In 2-substituted adamantanes, the loss of HX (where X is the substituent) is often a prominent fragmentation pathway.[8][9]

Table 1: Comparative Spectroscopic Data of 1- and 2-Adamantanol

Feature1-Adamantanol2-AdamantanolReference
Symmetry C₃ᵥCₛ[3]
¹H NMR (CDCl₃, δ ppm) 2.15 (br s, 3H), 1.72 (br s, 6H), 1.65-1.55 (m, 6H)3.65 (br s, 1H), 2.06 (m), 1.74 (m), 1.65 (m), 1.37 (m)[3]
¹³C NMR Signals Fewer signalsMore signals[3]
Major MS Fragment [M-OH]⁺[M-H₂O]⁺[8][9]

Biological Activity and Drug Design Implications

The adamantane moiety is a valuable component in drug design, primarily due to its ability to increase lipophilicity, which can enhance a drug's absorption, distribution, and ability to cross the blood-brain barrier.[10][11] The rigid adamantane cage can also serve as a scaffold to orient functional groups for optimal interaction with biological targets.[12]

A multitude of adamantane derivatives have been developed with a wide range of therapeutic applications, including antiviral, antidiabetic, and neuroprotective agents.[13][14]

  • Antiviral Activity: The first clinically approved adamantane derivative, amantadine (1-aminoadamantane), and its derivative rimantadine, are effective against the influenza A virus by targeting the M2 proton channel.[11][15]

  • Neurodegenerative Diseases: Memantine, another 1-substituted adamantane derivative, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[16][17]

  • Antidiabetic Agents: Vildagliptin and saxagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors containing a 1-adamantyl group, used for the treatment of type 2 diabetes.[13][14]

While the majority of clinically successful adamantane drugs are 1-substituted, the exploration of 2-substituted derivatives presents an opportunity for the development of novel therapeutics with potentially different pharmacological profiles. The altered steric and electronic properties of the 2-substituted scaffold could lead to new interactions with biological targets and improved selectivity.

Diagram: Comparative Drug Design Workflow

G cluster_1 1-Substituted Adamantane cluster_2 2-Substituted Adamantane a1 Established Synthetic Routes a2 Higher Cation Stability a1->a2 Facilitates a4 Predictable Metabolism a2->a4 Leads to a3 Proven Bioactivity (e.g., Amantadine, Memantine) a3->a1 Based on end Lead Optimization & Clinical Development a4->end b1 Challenging Regioselective Synthesis b2 Lower Cation Stability b1->b2 Due to b3 Novel Pharmacological Profiles b1->b3 Enables access to b4 Potential for Unique Target Interactions b3->b4 Offers b4->end start Target Identification decision Choice of Adamantane Scaffold start->decision decision->a1 Established Approach decision->b1 Novelty-driven Approach

Caption: A workflow comparing the drug design considerations for 1- and 2-substituted adamantane derivatives.

Conclusion

The choice between a 1- and 2-substituted adamantane scaffold is a critical decision in the drug design process. While 1-substituted derivatives have a longer history of clinical success and more established synthetic routes, the exploration of 2-substituted analogues offers exciting possibilities for discovering novel therapeutics with unique pharmacological properties. A thorough understanding of the comparative chemistry and biology of these two classes of adamantane derivatives, as outlined in this guide, is essential for researchers aiming to harness the full potential of this remarkable carbocyclic scaffold in the development of innovative medicines.

References

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A Comparative Analysis of Adamantane Derivatives: Amantadine vs. The Elusive 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Fellow Researchers,

In the spirit of scientific inquiry, we embarked on a comprehensive comparative analysis of the biological activities of amantadine and 2-(Aminomethyl)adamantan-2-ol. Our goal was to provide a detailed guide for researchers, scientists, and drug development professionals, complete with experimental data and mechanistic insights. However, our extensive search of the scientific literature and chemical databases has revealed a significant knowledge gap. While amantadine is a well-characterized compound with a rich history of clinical use and a substantial body of research, we were unable to locate any publicly available data on the biological activity of this compound.

The absence of information on this compound's antiviral, neurological, or any other biological effects makes a direct, evidence-based comparison with amantadine impossible at this time. Chemical suppliers list the compound, but no associated pharmacological studies have been published.

Therefore, in lieu of the originally intended comparison, we present a detailed guide to the biological activity of amantadine , a cornerstone of adamantane-based therapeutics. This guide will serve as a valuable resource by providing in-depth information on its dual-action pharmacology, mechanisms of action, and the experimental protocols used to characterize it. We will also briefly touch upon other clinically relevant adamantane derivatives to provide a broader context for structure-activity relationships within this fascinating class of molecules.

Amantadine: A Tale of Two Distinct Biological Activities

Amantadine, a simple-looking tricyclic amine, holds a unique position in pharmacotherapy due to its well-documented efficacy in two seemingly unrelated therapeutic areas: as an antiviral agent against influenza A and as a treatment for Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] This dual activity stems from its ability to interact with two distinct molecular targets.

Antiviral Activity: Targeting the Influenza A M2 Proton Channel

Amantadine's antiviral mechanism is a classic example of targeted therapy.[3] It specifically inhibits the M2 protein of the influenza A virus, which functions as a proton channel.[4][5] This channel is crucial for the viral replication cycle, as it allows the influx of protons into the viral particle after it enters the host cell via an endosome. This acidification process is a necessary step for the uncoating of the virus and the release of its genetic material into the cytoplasm.[3] By blocking this M2 proton channel, amantadine effectively halts the viral replication process at an early stage.[4][6]

It is important to note that the clinical utility of amantadine as an antiviral has been severely limited by the emergence of widespread resistance in circulating influenza A strains.[1][7]

Neurological Effects: A Complex Interplay with NMDA Receptors and Dopamine

The mechanism behind amantadine's effectiveness in managing the symptoms of Parkinson's disease is more complex and not fully elucidated.[6][8] It is primarily believed to act as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][9] Overactivity of the glutamatergic system, mediated by NMDA receptors, is implicated in the motor symptoms of Parkinson's disease. By antagonizing these receptors, amantadine helps to restore a more balanced neurotransmitter environment in the brain.[9][10]

In addition to its NMDA receptor activity, amantadine is also thought to influence the dopaminergic system.[3][11] Evidence suggests that it may promote the release of dopamine from presynaptic neurons and inhibit its reuptake, thereby increasing the availability of this key neurotransmitter in the synaptic cleft.[3][8] This is particularly relevant in Parkinson's disease, which is characterized by a deficiency of dopamine-producing neurons.[12]

Quantitative Comparison of Amantadine's Biological Activities

Biological Activity Target Mechanism of Action Potency (IC50 / Ki) Clinical Indication
Antiviral Influenza A M2 Proton ChannelBlocks proton influx, inhibiting viral uncoatingMicromolar range (strain-dependent)Treatment and prophylaxis of Influenza A (largely obsolete due to resistance)[1][7]
Neurological NMDA ReceptorNon-competitive antagonistLow micromolar range (approximately 10-20 µM)[13]Parkinson's Disease, Drug-Induced Extrapyramidal Symptoms[2][10]
Dopamine SystemPromotes dopamine release and inhibits reuptake-Parkinson's Disease[3][8]

Experimental Protocols for Assessing Biological Activity

Plaque Reduction Assay for Antiviral Efficacy

This assay is a standard method for determining the antiviral activity of a compound in vitro.

Methodology:

  • Cell Culture: Grow a confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates.

  • Virus Infection: Wash the cell monolayers and infect with a known titer of influenza A virus for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of amantadine.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix the cells with a solution such as 10% formalin and stain with crystal violet. Plaques, which are areas of cell death caused by viral replication, will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques at each drug concentration and calculate the 50% inhibitory concentration (IC50), which is the concentration of the drug that reduces the number of plaques by 50% compared to the untreated virus control.

NMDA Receptor Binding Assay

This assay measures the ability of a compound to bind to the NMDA receptor.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue (e.g., cortex or hippocampus) through a series of homogenization and centrifugation steps.

  • Radioligand Binding: Incubate the prepared membranes with a radiolabeled NMDA receptor antagonist, such as [³H]MK-801, in the presence of glutamate and glycine (to open the channel and allow access to the binding site).

  • Compound Competition: Perform parallel incubations with increasing concentrations of amantadine to determine its ability to displace the radioligand.

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The amount of radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of amantadine to determine the inhibitory constant (Ki), which reflects the binding affinity of the compound for the NMDA receptor.

Visualizing the Mechanisms of Action

Amantadine_MOA cluster_antiviral Antiviral Mechanism cluster_neurological Neurological Mechanism Amantadine_AV Amantadine M2_Channel Influenza A M2 Proton Channel Amantadine_AV->M2_Channel Blocks Replication_Blocked Viral Replication Blocked Amantadine_AV->Replication_Blocked Leads to Proton_Influx Proton Influx Viral_Uncoating Viral Uncoating Proton_Influx->Viral_Uncoating Required for Amantadine_Neuro Amantadine NMDA_Receptor NMDA Receptor Amantadine_Neuro->NMDA_Receptor Antagonizes Dopamine_Release Dopamine Release Amantadine_Neuro->Dopamine_Release Promotes Dopamine_Reuptake Dopamine Reuptake Amantadine_Neuro->Dopamine_Reuptake Inhibits Symptom_Relief Relief of Parkinsonian Symptoms NMDA_Receptor->Symptom_Relief Dopamine_Release->Symptom_Relief Dopamine_Reuptake->Symptom_Relief

Caption: Dual mechanisms of action of amantadine.

Conclusion and Future Directions

While a direct comparison with this compound is not currently feasible due to a lack of data, the study of amantadine provides a solid foundation for understanding the therapeutic potential of the adamantane scaffold. Its ability to interact with both viral ion channels and central nervous system receptors highlights the versatility of this unique chemical moiety.

Future research into novel adamantane derivatives, including the systematic evaluation of compounds like this compound, is warranted. Such studies would not only expand our understanding of the structure-activity relationships within this class of molecules but could also lead to the development of new therapeutic agents with improved efficacy and safety profiles. We encourage researchers who may have data on this compound to publish their findings to enrich the scientific community's knowledge and enable the kind of comparative analyses that drive drug discovery forward.

References

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A Comparative Guide to the Definitive Structural Confirmation of 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the rigid, three-dimensional adamantane scaffold is a privileged structure, lending unique properties of lipophilicity, stability, and conformational rigidity to molecules.[1] Derivatives such as Amantadine and Memantine are clinically used therapeutics, highlighting the importance of this chemical moiety.[1] The synthesis of novel adamantane derivatives, such as 2-(Aminomethyl)adamantan-2-ol, requires unambiguous structural verification. This is critical for establishing definitive structure-activity relationships (SAR) and ensuring that the correct isomer is advanced in a development pipeline.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, from synthesis and crystallization to data interpretation, and provide objective comparisons to spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Part 1: Synthesis and Crystallization: The Foundation for Definitive Analysis

The journey to an unambiguous crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant for the success of an X-ray diffraction experiment.

Proposed Synthesis of this compound

A plausible and efficient route to this compound starts from the commercially available adamantan-2-one. The key steps involve the formation of a cyanohydrin, followed by reduction.

  • Cyanohydrin Formation: Adamantan-2-one is reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid, or a traditional Strecker reaction precursor, to form 2-hydroxy-2-cyanoadamantane.

  • Reduction of the Nitrile: The nitrile group of the cyanohydrin is then reduced to a primary amine. A common method is hydrogenation using a catalyst like Raney Nickel or by using a chemical reducing agent such as sodium borohydride in the presence of nickel(II) chloride.[2] This step yields the target compound, this compound.

This synthetic route is logical because it builds the required functional groups directly onto the C2 position of the adamantane core. However, it necessitates rigorous purification to remove reagents and potential side-products that could inhibit crystallization.

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[3] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice. For a small, polar molecule like this compound, several techniques are viable.

Experimental Protocol: Crystallization by Vapor Diffusion

Vapor diffusion is an excellent method for milligram-scale crystallization as it allows for a very slow and controlled change in solvent composition.[4]

  • Solvent Selection: Identify a "good" solvent in which the compound is readily soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible. For this compound, a good solvent might be methanol or ethanol, while a suitable anti-solvent could be diethyl ether or ethyl acetate.

  • Preparation: Dissolve 5-10 mg of the purified compound in a minimal amount of the "good" solvent (e.g., 0.5 mL of methanol) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable jar or beaker that contains a larger volume (e.g., 5-10 mL) of the "anti-solvent" (e.g., diethyl ether).

  • Diffusion: Seal the larger container. The more volatile anti-solvent will slowly diffuse its vapor into the solution containing the compound. This gradual decrease in solubility induces slow crystal growth over hours to days.[4][5]

  • Harvesting: Once well-formed crystals appear, they can be carefully removed using a loop or fine needle for mounting on the diffractometer.

Caption: The vapor diffusion method for crystal growth.

G cluster_0 Sealed Jar cluster_1 Inner Vial AntiSolvent Anti-Solvent Reservoir (e.g., Diethyl Ether) Vapor Vapor Phase AntiSolvent->Vapor Evaporation CompoundSolution Compound dissolved in 'Good' Solvent (e.g., Methanol) Crystals Single Crystals Form CompoundSolution->Crystals Precipitation Vapor->CompoundSolution Slow Diffusion

The choice of solvents is critical; it can influence not only crystal growth but also the final crystal packing and morphology.[4] Techniques like slow evaporation and solvent layering are also powerful alternatives.[6][7]

Part 2: The Definitive Answer: Single-Crystal X-ray Crystallography

While spectroscopic methods provide valuable data on connectivity, X-ray crystallography provides direct, unambiguous evidence of a molecule's three-dimensional structure at atomic resolution, including bond lengths, bond angles, and absolute stereochemistry.[3]

Experimental Workflow

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Caption: Workflow for single-crystal X-ray diffraction analysis.

G A Mount Crystal on Goniometer B Center Crystal in X-ray Beam A->B C Data Collection: Rotate crystal and collect diffraction patterns B->C D Data Integration & Scaling C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Final Structure Validation (e.g., CIF file) F->G

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is cooled in a stream of nitrogen gas (typically 100 K) to minimize thermal vibration and placed in an X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). The instrument rotates the crystal while a detector collects the diffraction data.

  • Structure Solution: The diffraction pattern is processed to yield a set of structure factors. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An initial model of the molecule is fitted to the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions and displacement parameters to achieve the best fit between the observed and calculated diffraction patterns.[8][9]

  • Validation: The final structure is validated using metrics like the R-factor (agreement factor) and by checking for chemical sense. The output is typically a crystallographic information file (CIF).

For adamantane derivatives, crystallographers must be mindful of potential rotational disorder of the cage-like structure, which can sometimes complicate refinement.[9]

Part 3: A Comparative Analysis with Alternative Techniques

While X-ray crystallography is definitive, NMR and MS are indispensable, routine techniques that provide complementary and often sufficient information for structural confirmation.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the structure of organic molecules in solution.[10] For this compound, both ¹H and ¹³C NMR would provide key information.

  • ¹H NMR: Would show characteristic signals for the aminomethyl (-CH₂-NH₂) protons, the hydroxyl (-OH) proton, and the complex, overlapping signals of the 14 protons on the adamantane cage.

  • ¹³C NMR: Is particularly informative for adamantane derivatives.[11] The high symmetry of the parent adamantane cage is broken upon substitution, leading to a predictable number of signals with characteristic chemical shifts that can confirm the substitution pattern (i.e., at the C2 position).[12][13] One would expect to see signals for the quaternary C2 carbon bearing the hydroxyl group, the aminomethyl carbon, and several distinct signals for the remaining carbons of the adamantane core.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.

  • Ionization: Electrospray ionization (ESI) would be suitable for this polar molecule, likely showing a prominent protonated molecular ion [M+H]⁺.

  • Fragmentation: Under higher energy conditions (e.g., Electron Ionization or collision-induced dissociation), adamantane derivatives show characteristic fragmentation. A key fragment would likely be the adamantyl cation (m/z 135) resulting from the loss of the aminomethyl and hydroxyl groups.[14][15][16] The loss of water from the molecular ion is also a common fragmentation pathway for adamantane alcohols.[14]

Performance Comparison

The following table objectively compares the capabilities of each technique for the specific task of confirming the structure of this compound.

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (¹H, ¹³C, 2D)Mass Spectrometry (MS)
Primary Information 3D atomic coordinates, bond lengths/angles, crystal packingAtom connectivity, chemical environment, stereochemistry (in solution)Molecular weight, elemental formula (HRMS), structural fragments
State of Matter Solid (single crystal)SolutionGas phase (ions)
Definitive Structure Yes. Provides absolute, unambiguous 3D structure.[3]No. Infers connectivity and relative stereochemistry.[10]No. Infers structure from mass and fragments.[15]
Key Strengths - Unambiguous isomer identification- Absolute stereochemistry- Reveals intermolecular interactions- Non-destructive- Excellent for connectivity mapping- Can study dynamics in solution- High sensitivity (μg to ng)- Confirms molecular formula (HRMS)- Fast analysis time
Key Limitations - Requires high-quality single crystals (can be a major bottleneck)[3]- Structure is static in a solid state- Ambiguities in complex spectra- Does not provide bond lengths/angles- Cannot determine absolute stereochemistry without chiral auxiliaries- Isomers can have identical mass- Fragmentation can be complex- Provides no stereochemical information
Application to Topic Confirms the C2 substitution and the precise orientation of the aminomethyl and hydroxyl groups.Confirms the C2 substitution pattern via ¹³C shifts and the presence of all functional groups.[11]Confirms the molecular weight (183.27 g/mol ) and expected fragmentation patterns.[14]

Conclusion

For the unambiguous structural confirmation of novel compounds like this compound, single-crystal X-ray crystallography stands alone in its ability to provide a definitive and absolute three-dimensional structure. It serves as the ultimate arbiter, validating the results inferred from other techniques.

However, in a practical drug development workflow, NMR and MS are the workhorse methods for routine characterization.[8][10] They provide rapid and essential confirmation of molecular identity, connectivity, and purity. The most robust approach involves a synergistic combination of all three techniques: MS to confirm the mass, NMR to establish the covalent framework in solution, and X-ray crystallography to provide the final, unequivocal proof of the three-dimensional structure in the solid state. This multi-faceted analytical approach ensures the highest level of scientific integrity and confidence in the chemical matter being advanced.

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A Comparative Guide to the Neuroprotective Effects of 2-(Aminomethyl)adamantan-2-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the neuroprotective effects of 2-(Aminomethyl)adamantan-2-ol and its derivatives. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases. This document delves into the underlying mechanisms of action, presents available experimental data, and offers detailed methodologies for evaluating the neuroprotective potential of this class of compounds.

Introduction: The Therapeutic Potential of Adamantane Derivatives in Neuroprotection

The adamantane scaffold, a rigid and lipophilic tricyclic alkane, has proven to be a privileged structure in medicinal chemistry, giving rise to approved drugs such as amantadine and memantine for the treatment of neurological disorders.[1] These compounds have demonstrated therapeutic value in conditions like Parkinson's disease and Alzheimer's disease, primarily through their ability to modulate glutamatergic neurotransmission.[2] The core adamantane cage serves as a robust anchor for various functional groups, allowing for the fine-tuning of pharmacological properties.

This compound represents a promising starting point for the development of novel neuroprotective agents. Its structure combines the characteristic adamantane cage with a primary amino group and a hydroxyl group, offering multiple points for chemical modification. The rationale behind developing derivatives of this parent compound is to enhance its efficacy, selectivity, and pharmacokinetic profile, with the ultimate goal of mitigating the complex and multifaceted pathology of neurodegenerative diseases.

Mechanisms of Neurodegeneration: The Therapeutic Targets

A thorough understanding of the pathological processes driving neuronal death is crucial for the rational design and evaluation of neuroprotective compounds. The primary mechanisms of neurodegeneration that adamantane derivatives aim to counteract include:

  • Glutamate Excitotoxicity: Excessive activation of N-methyl-D-aspartate (NMDA) receptors by the excitatory neurotransmitter glutamate leads to an uncontrolled influx of Ca2+ ions.[3] This calcium overload triggers a cascade of detrimental events, including the activation of proteases and lipases, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately culminating in neuronal apoptosis or necrosis.[4]

  • Oxidative Stress: An imbalance between the production of ROS and the cellular antioxidant defense systems results in oxidative damage to lipids, proteins, and nucleic acids.[5] Neurons are particularly vulnerable to oxidative stress due to their high metabolic rate and lipid-rich membranes.

  • Apoptosis: This programmed cell death pathway is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of caspase enzymes.[6] Apoptosis is a key contributor to neuronal loss in many neurodegenerative conditions.

  • Neuroinflammation: Chronic activation of microglia and astrocytes in the central nervous system (CNS) can lead to the release of pro-inflammatory cytokines and other neurotoxic molecules, exacerbating neuronal damage.

Comparative Neuroprotective Effects: A Review of the Landscape

Direct comparative studies of this compound and its derivatives are limited in the publicly available literature. However, by examining studies on various adamantane derivatives, we can infer potential structure-activity relationships (SAR) and guide future comparative analyses.

Table 1: Summary of Neuroprotective Activities of Adamantane Derivatives

Compound/Derivative ClassKey Structural FeaturesReported Neuroprotective Mechanism(s)Experimental Model(s)Reference(s)
Amantadine/Memantine Analogues 1-amino or 1-aminoalkyl substitutionNMDA receptor antagonismGlutamate-induced excitotoxicity in SH-SY5Y cells[7]
Heterocyclic Aminoadamantanes Fused heterocyclic ringsMultifunctional: NMDA receptor inhibition, calcium channel blockade, nitric oxide synthase inhibition, antioxidantNot specified in abstract[8]
2-Aminoadamantane-Monoterpene Conjugates Conjugation with citral or (-)-myrtenalAnxiolytic activity (neuroprotective potential inferred)Not specified in abstract[9]
Aminoadamantane Derivatives with Antioxidant Moieties 2-(Benzhydrylsulfinyl) substituentAntioxidant (superoxide and hydroxyl radical scavenging)Chemical radical generating systems[2][10]
N-adamantyl-4-methylthiazol-2-amine (KHG26693) Thiazole ring attached to the amino groupAttenuation of Aβ-induced oxidative stress via Nrf2/HO-1 pathwayAmyloid-β treated mouse hippocampus[11]
N'-(1-adamantyl)ethane-1,2-diamine Diamine side chainPotent neuroprotection against excitotoxicityPrimary-cultured rat cortical neurons[12]
5-hydroxyadamantane-2-on Hydroxyl and keto functionalitiesNon-NMDA receptor-mediated cerebrovascular and neuroprotective effectsRat models of brain ischemia[13]

Inferred Structure-Activity Relationships:

  • Amino Group Substitution: The nature of the substituent on the amino group is critical for activity. The addition of heterocyclic or diamine moieties appears to confer potent neuroprotective effects.[8][12]

  • Multifunctional Compounds: Derivatives designed to target multiple pathological pathways, such as those combining NMDA receptor antagonism with antioxidant or anti-inflammatory properties, are of significant interest.[8]

  • Beyond NMDA Receptor Antagonism: While NMDA receptor modulation is a key mechanism for many adamantane derivatives, compounds like 5-hydroxyadamantane-2-on demonstrate that other pathways can also be targeted to achieve neuroprotection.[13]

Methodologies for Assessing Neuroprotective Efficacy

A robust and multi-pronged approach is essential for the comprehensive evaluation of novel neuroprotective agents. This involves a combination of in vitro and in vivo models, as well as a battery of assays to probe specific mechanisms of action.

In Vitro Models of Neurodegeneration
  • Primary Neuronal Cultures: These cultures, derived from specific brain regions (e.g., cortex, hippocampus), provide a physiologically relevant system for studying neuronal responses to neurotoxic insults and therapeutic interventions.

  • Neuronal Cell Lines (e.g., SH-SY5Y, PC12): These immortalized cell lines are amenable to high-throughput screening and are widely used for initial assessments of neuroprotective activity.

  • Organotypic Slice Cultures: These 3D cultures preserve the cellular architecture and synaptic connectivity of the brain tissue, offering a more complex model than dissociated neuronal cultures.

In Vivo Models of Neurodegeneration
  • Acute Insult Models:

    • Ischemia/Reperfusion Injury: Models such as middle cerebral artery occlusion (MCAO) in rodents are used to mimic the pathology of stroke and assess the ability of compounds to protect against ischemic neuronal death.

    • Excitotoxicity Models: Intracerebral injection of excitotoxins like kainic acid or NMDA can be used to induce localized neuronal damage.

  • Chronic Neurodegenerative Disease Models:

    • Transgenic Mouse Models: Mice expressing mutant human genes associated with diseases like Alzheimer's (e.g., APP/PS1) or Parkinson's (e.g., α-synuclein) are invaluable for studying disease progression and testing the efficacy of long-term therapeutic interventions.

    • Toxin-Induced Models: Chronic administration of neurotoxins like MPTP (for Parkinson's disease) or scopolamine (to induce cognitive deficits) can be used to model specific aspects of neurodegenerative diseases.

Experimental Assays for Evaluating Neuroprotection

A comprehensive assessment of neuroprotective effects requires a panel of assays that measure various aspects of neuronal health and function.

Table 2: Key Assays for Assessing Neuroprotection

Assay CategorySpecific AssayPrincipleEndpoint(s)
Neuronal Viability MTT AssayMitochondrial reductase activity converts MTT to formazan.Colorimetric measurement of cell viability.
LDH Release AssayMeasures the release of lactate dehydrogenase from damaged cells.Colorimetric measurement of cytotoxicity.
Calcein-AM/Ethidium Homodimer-1 StainingLive cells are stained green by Calcein-AM, while dead cells are stained red by EthD-1.Fluorescence microscopy-based quantification of live/dead cells.
Apoptosis TUNEL StainingDetects DNA fragmentation, a hallmark of apoptosis.Fluorescence microscopy or flow cytometry.
Caspase-3/7 Activity AssayMeasures the activity of executioner caspases.Luminescence or fluorescence-based measurement.
Annexin V/Propidium Iodide StainingAnnexin V binds to phosphatidylserine on apoptotic cells; PI stains necrotic cells.Flow cytometry-based quantification of apoptotic and necrotic cells.
Oxidative Stress ROS Detection (e.g., DCFDA, DHE)Fluorescent probes that are oxidized by ROS.Fluorescence microscopy or flow cytometry.
Lipid Peroxidation Assay (e.g., TBARS)Measures malondialdehyde, a byproduct of lipid peroxidation.Colorimetric or fluorometric measurement.
Glutathione (GSH) AssayMeasures the levels of the key intracellular antioxidant, GSH.Colorimetric or fluorometric measurement.
Neuroinflammation Cytokine Quantification (e.g., ELISA)Measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).Colorimetric measurement.
Nitric Oxide (NO) Assay (Griess Reagent)Measures the production of nitric oxide.Colorimetric measurement.

Visualizing the Pathways: Signaling and Workflows

Signaling Pathways in Neuroprotection

The neuroprotective effects of adamantane derivatives are often mediated through the modulation of key signaling pathways. The following diagram illustrates a generalized view of the excitotoxicity cascade and potential points of intervention for neuroprotective compounds.

G cluster_0 Glutamate Excitotoxicity Cascade cluster_1 Therapeutic Intervention Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activation Ca_influx ↑ Intracellular Ca2+ NMDAR->Ca_influx Mitochondria Mitochondrial Dysfunction Ca_influx->Mitochondria Apoptosis Apoptosis Ca_influx->Apoptosis ROS ↑ ROS Production Mitochondria->ROS ROS->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death Adamantane Adamantane Derivative Adamantane->NMDAR Blockade Antioxidant Antioxidant Derivative Antioxidant->ROS Scavenging

Caption: Generalized signaling cascade of glutamate excitotoxicity and points of intervention for adamantane derivatives.

Experimental Workflow for Comparative Analysis

A systematic workflow is crucial for the objective comparison of novel compounds. The following diagram outlines a typical experimental pipeline for evaluating the neuroprotective effects of this compound and its derivatives.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Lead Optimization Primary_Screening Primary Screening (e.g., MTT, LDH assays) in Neuronal Cell Lines Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Mechanism_Assays Mechanistic Assays (Apoptosis, Oxidative Stress) Dose_Response->Mechanism_Assays Acute_Model Acute Neuroprotection Model (e.g., MCAO, Kainic Acid) Mechanism_Assays->Acute_Model Behavioral_Tests Behavioral Assessments Acute_Model->Behavioral_Tests Histology Histological Analysis (Infarct volume, Neuronal loss) Behavioral_Tests->Histology Chronic_Model Chronic Neurodegeneration Model (e.g., Transgenic Mice) Histology->Chronic_Model SAR_Analysis Structure-Activity Relationship (SAR) Analysis Chronic_Model->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical experimental workflow for the comparative evaluation of neuroprotective compounds.

Conclusion and Future Directions

The adamantane scaffold continues to be a fertile ground for the discovery of novel neuroprotective agents. While direct comparative data for this compound and its derivatives is currently sparse, the existing literature on related compounds provides a strong rationale for their further investigation. Future research should focus on the systematic synthesis and evaluation of a library of derivatives to establish clear structure-activity relationships. A multi-faceted approach, employing a range of in vitro and in vivo models and a comprehensive panel of mechanistic assays, will be critical for identifying lead candidates with superior neuroprotective efficacy. The ultimate goal is to develop novel therapeutics that can effectively combat the devastating consequences of neurodegenerative diseases.

References

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A Comparative Guide to the In Vitro and In Vivo Correlation of 2-(Aminomethyl)adamantan-2-ol Activity: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the Adamantane Scaffold and the Promise of 2-(Aminomethyl)adamantan-2-ol

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a remarkably successful pharmacophore in drug discovery. Its unique three-dimensional structure allows for precise positioning of functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[1] This has led to the development of clinically significant drugs such as the antiviral amantadine and the NMDA receptor antagonist memantine.[2] While 1-substituted adamantanes are well-explored, the therapeutic potential of 2-substituted derivatives remains a compelling area of investigation.

This guide introduces a novel compound, this compound, and proposes a comprehensive research framework to establish the in vitro and in vivo correlation of its activity. Due to the nascent stage of research on this specific molecule, we will draw comparisons with well-characterized adamantane derivatives, namely amantadine and rimantadine, to provide context and a rationale for the proposed experimental design. This document is intended for researchers, scientists, and drug development professionals interested in the expanding landscape of adamantane-based therapeutics.

Comparative Landscape: Learning from Predecessors

To logically approach the characterization of this compound, it is crucial to understand the established in vitro-in vivo correlation (IVIVC) of its structural relatives.

CompoundIn Vitro Activity (IC50/EC50)In Vivo ModelIn Vivo Efficacy
Amantadine Influenza A virus (M2 ion channel inhibition): 0.1-1.0 µMMouse model of influenza A infectionIncreased survival rate and reduced viral titers in the lungs.[2]
Rimantadine Influenza A virus (M2 ion channel inhibition): 0.05-0.5 µMMouse model of influenza A infectionMore effective than amantadine in increasing survival and reducing lung viral load.[3]
2-Aminoadamantane Derivatives Varied, with some enantiomers showing effects on exploratory and motor activity.Modified light/dark test in miceDose-dependent reduction or stimulation of exploratory and motor activity.[4][5]
5-Hydroxyadamantan-2-one No significant NMDA receptor binding.Rat model of brain ischemiaEnhanced cerebral blood flow and neuroprotective effects.[6][7]

Proposed Research Framework for this compound

This section outlines a systematic approach to synthesize and characterize this compound, with the ultimate goal of establishing a robust IVIVC.

Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of related 2-substituted adamantanes.[8]

Synthesis_of_2_Aminomethyl_adamantan_2_ol adamantanone Adamantan-2-one cyanohydrin Adamantane-2-ol-2-carbonitrile adamantanone->cyanohydrin KCN, H2O target This compound cyanohydrin->target Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)

Caption: Proposed synthesis of this compound.

Experimental Protocol:

  • Synthesis of Adamantane-2-ol-2-carbonitrile: To a stirred solution of adamantan-2-one in a suitable solvent (e.g., ethanol/water), add a solution of potassium cyanide. Maintain the reaction at a controlled temperature (e.g., 0-5 °C) and slowly add a mineral acid (e.g., HCl) to generate HCN in situ. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, extract the product with an organic solvent, dry, and purify by recrystallization or column chromatography.

  • Reduction to this compound: The resulting cyanohydrin is then subjected to reduction.

    • Method A (Lithium Aluminum Hydride): In an inert atmosphere, slowly add a solution of the cyanohydrin in anhydrous ether or tetrahydrofuran (THF) to a stirred suspension of lithium aluminum hydride (LiAlH4) in the same solvent at 0 °C. After the addition, allow the mixture to warm to room temperature and then reflux. Quench the reaction carefully with water and aqueous sodium hydroxide. Filter the aluminum salts and extract the aqueous layer. Dry the organic phase and evaporate the solvent to yield the crude product.

    • Method B (Catalytic Hydrogenation): Dissolve the cyanohydrin in a suitable solvent (e.g., ethanol or methanol) containing a catalyst such as Raney nickel or palladium on carbon. Pressurize the reaction vessel with hydrogen gas and heat as required. Monitor the reaction for hydrogen uptake. Upon completion, filter the catalyst and evaporate the solvent.

  • Purification and Characterization: The final product should be purified by an appropriate method, such as crystallization or chromatography. Characterization should be performed using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.

In Vitro Characterization

The presence of both an amino and a hydroxyl group at the 2-position suggests potential interactions with various biological targets, including ion channels and CNS receptors. A tiered screening approach is recommended.

In_Vitro_Workflow cluster_0 Primary Screening cluster_1 Secondary & Functional Assays cluster_2 ADME & Toxicity receptor_binding Receptor Binding Assays (e.g., NMDA, Sigma Receptors) cell_based Cell-Based Functional Assays (e.g., Calcium Flux, Antiviral Plaque Reduction) receptor_binding->cell_based ion_channel Ion Channel Assays (e.g., M2 Proton Channel) ion_channel->cell_based caco2 Caco-2 Permeability cell_based->caco2 microsomal Microsomal Stability cell_based->microsomal cytotoxicity Cytotoxicity Assays (e.g., MTT on relevant cell lines) cell_based->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays

Caption: Proposed workflow for in vitro characterization.

Experimental Protocols:

  • Antiviral Plaque Reduction Assay (for Influenza A):

    • Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to confluence.

    • Prepare serial dilutions of this compound, amantadine, and rimantadine.

    • Infect the MDCK cell monolayers with a known titer of influenza A virus for 1 hour at 37°C.

    • Remove the virus inoculum and overlay the cells with a mixture of agarose and cell culture medium containing the test compounds at various concentrations.

    • Incubate for 2-3 days until plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.

  • NMDA Receptor Binding Assay:

    • Prepare rat brain cortical membranes.

    • Incubate the membranes with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence and absence of varying concentrations of this compound and memantine (positive control).

    • After incubation, rapidly filter the samples through glass fiber filters to separate bound and free radioligand.

    • Wash the filters and measure the radioactivity using liquid scintillation counting.

    • Determine the inhibitory constant (Ki) from the IC50 values.

In Vivo Evaluation

Based on the in vitro results, appropriate in vivo models should be selected. If antiviral activity is observed, an influenza infection model would be relevant. If CNS activity is detected, behavioral and neuroprotection models should be employed.

In_Vivo_Workflow cluster_0 Pharmacokinetics & Tolerability cluster_1 Efficacy Models pk_study Pharmacokinetic Studies (e.g., in mice or rats) tolerability Maximum Tolerated Dose (MTD) Study pk_study->tolerability antiviral_model Influenza Infection Model (if active in vitro) tolerability->antiviral_model cns_model Behavioral/Neuroprotection Models (if active in vitro) tolerability->cns_model

Caption: Proposed workflow for in vivo evaluation.

Experimental Protocols:

  • Mouse Model of Influenza A Pneumonia:

    • Anesthetize BALB/c mice and intranasally infect them with a lethal dose of a rimantadine-resistant strain of influenza A virus.

    • Administer this compound, rimantadine (as a comparator), or a vehicle control orally or intraperitoneally at various doses, starting 4 hours before infection and continuing for 5 days.

    • Monitor the mice daily for weight loss and survival for at least 14 days.

    • On day 3 post-infection, euthanize a subset of mice from each group and collect lung tissue to determine viral titers by plaque assay on MDCK cells.

    • Evaluate efficacy based on increased survival rate, reduced weight loss, and lower lung viral titers compared to the control group.[9]

  • Forced Swim Test (for potential antidepressant activity):

    • Administer this compound or a vehicle control to mice at various doses.

    • After a set pre-treatment time (e.g., 60 minutes), place each mouse individually in a cylinder of water from which it cannot escape.

    • Record the duration of immobility during a 6-minute test session.

    • A significant decrease in immobility time compared to the vehicle group suggests a potential antidepressant-like effect.

Establishing the In Vitro-In Vivo Correlation

The ultimate goal of this proposed research is to establish a meaningful IVIVC. This will involve correlating in vitro potency (e.g., IC50 from the plaque reduction assay) with in vivo efficacy (e.g., the dose required to achieve a certain level of viral load reduction). A strong correlation would validate the in vitro assays as predictive tools for in vivo performance, significantly accelerating the development of this compound and its analogs.

Conclusion

While direct experimental data for this compound is not yet available, its structural features, viewed through the lens of well-studied adamantane derivatives, suggest a high potential for novel biological activity. The proposed research framework provides a comprehensive and logical pathway for the synthesis, in vitro characterization, and in vivo evaluation of this promising compound. By systematically following these steps and focusing on the correlation between in vitro and in vivo data, the scientific community can efficiently unlock the therapeutic potential of this new frontier in adamantane chemistry.

References

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A Head-to-Head Comparison of 2-(Aminomethyl)adamantan-2-ol with Other Antivirals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The landscape of antiviral therapeutics is continually evolving, driven by the dual pressures of emerging viral threats and the rapid development of drug resistance. Adamantane derivatives, the first class of synthetic antivirals, have a long history in the fight against Influenza A. However, their clinical utility has been severely hampered by widespread resistance.[1][2] This has spurred the development of new adamantane compounds designed to overcome these limitations. This guide provides a head-to-head comparison of a novel adamantane derivative, 2-(Aminomethyl)adamantan-2-ol, with first-generation adamantanes (Amantadine, Rimantadine) and other major classes of anti-influenza agents, namely neuraminidase inhibitors (Oseltamivir) and cap-dependent endonuclease inhibitors (Baloxavir Marboxil). We will explore their mechanisms of action, comparative efficacy, resistance profiles, and safety, supported by established experimental protocols to provide a comprehensive resource for researchers in virology and drug development.

Introduction: The Rationale for Novel Adamantane Derivatives

Amantadine and its α-methyl derivative, rimantadine, were foundational in antiviral therapy.[3] Their discovery in the 1960s provided the first specific treatment for Influenza A infections.[4] These compounds function by blocking the M2 proton channel, a protein essential for the viral uncoating process within the host cell.[3][5] However, the selective pressure exerted by their widespread use led to the emergence of resistant strains, primarily through single point mutations in the M2 protein, rendering them largely ineffective against currently circulating Influenza A viruses.[6][7][8]

This critical issue has driven medicinal chemists to synthesize new adamantane derivatives.[4][9] The goal is to create molecules that can either regain activity against resistant M2 channels or possess novel mechanisms of action. This compound represents such a next-generation compound. Its structure, featuring both a hydroxyl (-OH) and an aminomethyl (-CH₂NH₂) group on the same carbon of the adamantane cage, offers distinct chemical properties compared to amantadine (a simple amino group). These modifications could potentially alter binding affinity to the M2 channel, improve the pharmacokinetic profile, or even confer activity against other viral targets. This guide will use this novel structure as a framework to compare its potential performance against established antiviral agents.

Comparative Mechanisms of Action

An effective antiviral strategy relies on targeting unique and essential steps in the viral life cycle. The antivirals discussed here exploit different vulnerabilities of the influenza virus.

  • Adamantanes (Amantadine, Rimantadine, and this compound): These drugs are M2 proton channel inhibitors.[3] After the influenza virus enters the host cell via an endosome, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification is a critical step that facilitates the release of the viral genome into the cytoplasm for replication.[5][10] Adamantanes physically block this channel, preventing acidification and trapping the virus in an inert state.[10][11] Because Influenza B viruses lack the M2 ion channel, adamantanes are only effective against Influenza A.[3][4] It is hypothesized that this compound acts via a similar mechanism, though its modified structure may alter its interaction with the channel's binding pocket.

  • Neuraminidase Inhibitors (Oseltamivir): Oseltamivir (Tamiflu®) targets a different stage of the viral life cycle: the release of new virions from an infected cell.[12][13] Neuraminidase is a viral surface enzyme that cleaves sialic acid residues on the host cell membrane, freeing newly assembled virus particles to infect other cells.[14] Oseltamivir, a competitive inhibitor of this enzyme, prevents this cleavage, causing new virions to remain tethered to the cell surface, thus halting the spread of infection.[15][16] This mechanism is effective against both Influenza A and B.[16]

  • Cap-Dependent Endonuclease Inhibitors (Baloxavir Marboxil): Baloxavir marboxil (Xofluza®) represents the newest class of anti-influenza drugs. It inhibits the "cap-snatching" activity of the viral polymerase acidic (PA) protein.[17][18] The virus "snatches" the 5' cap structure from host messenger RNAs (mRNAs) to use as a primer for synthesizing its own viral mRNAs. By blocking this essential process, baloxavir halts viral gene transcription and replication at a very early stage.[19][20] This unique mechanism is also effective against both Influenza A and B.[17]

G cluster_lifecycle Influenza Virus Life Cycle cluster_drugs entry 1. Entry & Endocytosis uncoating 2. Uncoating (Acidification) entry->uncoating replication 3. Replication (Cap-Snatching) uncoating->replication release 4. Budding & Release replication->release adamantanes Adamantanes (e.g., this compound) adamantanes->uncoating INHIBITS M2 Channel baloxavir Baloxavir Marboxil baloxavir->replication INHIBITS PA Endonuclease oseltamivir Oseltamivir oseltamivir->release INHIBITS Neuraminidase

Caption: Comparative mechanisms of action for different classes of anti-influenza drugs.

Comparative In Vitro Efficacy

The primary measure of an antiviral's potency in a laboratory setting is its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀). This value represents the drug concentration required to inhibit viral replication by 50%. A lower EC₅₀/IC₅₀ value indicates higher potency. These values are typically determined using a Plaque Reduction Neutralization Test (PRNT).

Table 1: Comparative In Vitro Efficacy (EC₅₀) Against Influenza A Strains

Compound Target Wild-Type H1N1 (EC₅₀) Adamantane-Resistant H1N1 (S31N) (EC₅₀)
Amantadine M2 Channel ~0.2 - 1.0 µM[21] > 50 µM (Ineffective)[6]
Rimantadine M2 Channel ~0.1 - 0.5 µM[10] > 50 µM (Ineffective)[3]
This compound M2 Channel (Hypothesized) Data Not Available Data Not Available
Oseltamivir Neuraminidase ~0.5 - 2.5 nM[16] ~0.5 - 2.5 nM (Unaffected)[16]

| Baloxavir Marboxil | PA Endonuclease | ~0.5 - 1.5 nM[22] | ~0.5 - 1.5 nM (Unaffected)[20] |

Note: Data for this compound is not publicly available and represents a key area for future research. The critical test would be its efficacy against adamantane-resistant strains.

Resistance Profiles

A crucial factor in the long-term viability of an antiviral drug is its susceptibility to viral resistance.

  • Adamantanes: Resistance to amantadine and rimantadine develops rapidly and is primarily caused by single amino acid substitutions in the transmembrane domain of the M2 protein, with the S31N (serine to asparagine at position 31) mutation being the most common in circulating strains.[2][8] This high prevalence of resistance is the primary reason the CDC does not currently recommend their use.[7] The key research question for this compound is whether its modified structure can overcome the steric or electronic effects of these resistance mutations.[21]

  • Oseltamivir: Resistance to oseltamivir can occur through mutations in the neuraminidase enzyme. While less common than adamantane resistance, resistant strains have been detected.[7]

  • Baloxavir Marboxil: Treatment-emergent amino acid substitutions in the PA protein that reduce susceptibility to baloxavir have been observed, particularly in pediatric patients.[17][19] Cross-resistance between baloxavir and other antiviral classes is not expected due to its unique mechanism.[20]

Safety and Cytotoxicity

An ideal antiviral should be highly selective for its viral target, exhibiting minimal toxicity to host cells. This is quantified by the 50% cytotoxic concentration (CC₅₀), the concentration of a drug that causes the death of 50% of host cells. The therapeutic index (TI), calculated as CC₅₀ / EC₅₀, is a critical measure of a drug's safety margin. A higher TI is desirable.

Table 2: Comparative Cytotoxicity and Therapeutic Index

Compound Typical CC₅₀ (MDCK cells) Therapeutic Index (TI) vs. Wild-Type H1N1
Amantadine > 100 µM > 100
Rimantadine > 100 µM > 200
This compound Data Not Available Data Not Available
Oseltamivir Carboxylate > 10 mM[16] > 10,000

| Baloxavir Acid | > 100 µM[22] | > 70,000 |

Note: Oseltamivir and Baloxavir demonstrate exceptionally high therapeutic indices, indicating a very wide margin between the effective antiviral concentration and the concentration that is toxic to host cells.

Experimental Protocols

To ensure data integrity and reproducibility, standardized assays are paramount. Below are methodologies for the key in vitro experiments discussed in this guide.

Workflow for Antiviral Compound Evaluation

G cluster_prep Preparation cluster_assay Assays cluster_analysis Analysis cell_culture 1. Culture Host Cells (e.g., MDCK) mtt 4a. Cytotoxicity Assay (MTT) Determine CC50 cell_culture->mtt prnt 4b. Efficacy Assay (PRNT) Determine EC50 cell_culture->prnt virus_prep 2. Prepare Virus Stock & Titrate (PFU/mL) virus_prep->prnt compound_prep 3. Prepare Serial Dilutions of Test Compounds compound_prep->mtt compound_prep->prnt calc 5. Calculate TI (CC50 / EC50) mtt->calc prnt->calc compare 6. Compare Potency & Safety calc->compare

Caption: General experimental workflow for in vitro antiviral compound assessment.

Protocol: Plaque Reduction Neutralization Test (PRNT)

Objective: To determine the EC₅₀ of an antiviral compound by quantifying the reduction in viral plaques.

Principle: This assay measures the ability of a compound to prevent a virus from infecting a monolayer of host cells and forming plaques (localized areas of cell death).[23][24] The concentration of the compound that reduces the number of plaques by 50% compared to an untreated control is the EC₅₀.

Methodology:

  • Cell Seeding: Seed susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) into 6-well plates to form a confluent monolayer.

  • Compound & Virus Preparation:

    • Prepare serial dilutions of the test compound (e.g., this compound) in serum-free cell culture medium.

    • Dilute the virus stock to a concentration that yields approximately 80-120 plaque-forming units (PFU) per well.[24]

  • Neutralization: Mix equal volumes of each compound dilution with the prepared virus suspension. Include a "virus control" (virus mixed with medium only) and a "cell control" (medium only). Incubate the mixtures at 37°C for 1 hour to allow the compound to bind to the virus.

  • Infection: Remove the growth medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1% agarose) to restrict viral spread to adjacent cells.[25]

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.

  • Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Calculation: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Plot the percent reduction against the compound concentration and determine the EC₅₀ using non-linear regression analysis.

Protocol: MTT Cytotoxicity Assay

Objective: To determine the CC₅₀ of an antiviral compound.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[26][27] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[28] The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cells (e.g., MDCK) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include "cell control" wells with medium only. Incubate for a period equivalent to the duration of the PRNT assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[29] Incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[29]

  • Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.

  • Calculation: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. Plot the percent viability against the compound concentration and determine the CC₅₀.

Conclusion and Future Directions

The comparison between this compound and other antivirals highlights a fundamental trade-off in antiviral development. While first-generation adamantanes like amantadine and rimantadine are simple to synthesize, their utility has been nullified by widespread resistance. Newer agents like oseltamivir and baloxavir marboxil offer different mechanisms of action and excellent safety profiles, but are not immune to resistance themselves.

The potential of this compound lies in its novelty. Its unique structure may allow it to overcome the M2 mutations that render older adamantanes obsolete. However, without experimental data, its efficacy remains hypothetical. The critical next steps for researchers are clear:

  • In Vitro Efficacy Testing: Perform PRNT assays to determine the EC₅₀ of this compound against both wild-type and, most importantly, adamantane-resistant strains of Influenza A (e.g., S31N, V27A mutants).

  • Cytotoxicity Profiling: Conduct MTT or similar assays to establish the CC₅₀ and calculate the therapeutic index, providing an initial assessment of its safety margin.

  • Mechanism of Action Studies: Employ electrophysiology or yeast-based assays to confirm its activity as an M2 channel blocker and to characterize its binding interactions.[6][30]

  • In Vivo Studies: If in vitro data is promising, progress to animal models (e.g., influenza-infected mice) to evaluate efficacy, pharmacokinetics, and safety in a living system.

By systematically addressing these research questions, the scientific community can determine if this compound and related next-generation adamantanes can reclaim a role in the clinical arsenal against influenza.

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A Comparative Guide to Validating the Binding Affinity of 2-(Aminomethyl)adamantan-2-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Binding Affinity in Drug Discovery

In the realm of drug development, the precise characterization of the interaction between a small molecule and its biological target is paramount. This interaction, quantified by the binding affinity, dictates the compound's potency, specificity, and ultimately, its therapeutic potential. Adamantane derivatives, a class of compounds known for their rigid, lipophilic cage structure, have yielded successful drugs like the NMDA receptor antagonist Memantine and the antiviral Amantadine.[1][2][3][4] The unique three-dimensional nature of the adamantane scaffold allows for precise positioning of functional groups to explore and engage with biological targets.[4]

This guide provides a comprehensive overview of the experimental validation of the binding affinity of a novel adamantane derivative, 2-(Aminomethyl)adamantan-2-ol . As the specific biological target for this compound is not yet established in publicly available literature, we will approach this as a case study in target identification and subsequent affinity validation. We will explore and compare "gold-standard" biophysical techniques, providing the theoretical underpinnings, practical step-by-step protocols, and a comparative analysis to guide researchers in making informed decisions for their own drug discovery pipelines.

Part 1: From Hit to Lead - A Workflow for Target Validation and Affinity Measurement

The journey of a novel compound from a mere "hit" to a viable "lead" is a rigorous process of validation. The first step is often the identification of its biological target, followed by the quantitative measurement of its binding affinity. This workflow ensures that research efforts are focused on compounds with genuine and potent interactions with their intended targets.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Binding Affinity Validation Compound Library Compound Library Phenotypic Screening Phenotypic Screening Compound Library->Phenotypic Screening Target-Based Screening Target-Based Screening Compound Library->Target-Based Screening Affinity Chromatography Affinity Chromatography Phenotypic Screening->Affinity Chromatography Putative Targets Putative Targets Target-Based Screening->Putative Targets Affinity Chromatography->Putative Targets Computational Prediction Computational Prediction Computational Prediction->Putative Targets SPR SPR Putative Targets->SPR Label-free kinetics ITC ITC Putative Targets->ITC Thermodynamics Radioligand Assay Radioligand Assay Putative Targets->Radioligand Assay High sensitivity Quantitative Data Quantitative Data SPR->Quantitative Data ITC->Quantitative Data Radioligand Assay->Quantitative Data Lead Optimization Lead Optimization Quantitative Data->Lead Optimization

Caption: Workflow for target identification and binding affinity validation.

For adamantane derivatives like this compound, potential targets could include ion channels and receptors in the central nervous system, such as NMDA receptors and sigma-2 receptors, or viral ion channels like the influenza M2 protein.[5][6][7]

Part 2: A Comparative Guide to Key Binding Affinity Assays

Once a putative target is identified, the next crucial step is to quantify the binding affinity. This is typically expressed as the dissociation constant (Kd), which represents the concentration of the ligand at which half of the target molecules are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. We will now delve into three widely used techniques for determining binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[8][9][10][11] It measures the change in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.

  • Immobilization of the Target Protein:

    • The target protein (e.g., NMDA receptor subunit) is covalently immobilized onto a sensor chip. This creates a stable surface for interaction analysis.

  • Sample Preparation:

    • A series of concentrations of this compound are prepared in a suitable running buffer.

  • Binding Analysis:

    • The different concentrations of the small molecule are injected over the sensor chip surface. The association and dissociation of the compound are monitored in real-time, generating a sensorgram.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

G Immobilize Target Immobilize Target Inject Analyte Inject Analyte Immobilize Target->Inject Analyte Monitor Refractive Index Monitor Refractive Index Inject Analyte->Monitor Refractive Index Generate Sensorgram Generate Sensorgram Monitor Refractive Index->Generate Sensorgram Calculate Kinetics Calculate Kinetics Generate Sensorgram->Calculate Kinetics

Caption: Simplified workflow for an SPR experiment.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[12][13][14][15] This allows for the determination of not only the binding affinity (Kd) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile.

  • Sample Preparation:

    • The target protein is placed in the sample cell of the calorimeter.

    • This compound is loaded into the injection syringe at a concentration typically 10-20 times higher than the protein concentration. Both samples must be in identical buffer solutions to minimize heats of dilution.[16]

  • Titration:

    • Small aliquots of the small molecule are injected into the protein solution. The heat change after each injection is measured.

  • Data Analysis:

    • The heat changes are plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a binding model to determine Kd, n, and ΔH.

G Load Protein Load Protein Titrate with Ligand Titrate with Ligand Load Protein->Titrate with Ligand Measure Heat Change Measure Heat Change Titrate with Ligand->Measure Heat Change Generate Isotherm Generate Isotherm Measure Heat Change->Generate Isotherm Determine Thermodynamics Determine Thermodynamics Generate Isotherm->Determine Thermodynamics

Caption: Simplified workflow for an ITC experiment.

Radioligand Binding Assays

Radioligand binding assays are a classic and highly sensitive method for quantifying receptor-ligand interactions.[17][18] These assays use a radioactively labeled ligand to measure its binding to a target.

  • Preparation of Membranes:

    • Cell membranes expressing the target receptor are prepared and incubated with a known concentration of a radiolabeled ligand that binds to the same site as the test compound.

  • Competition:

    • Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. The test compound will compete with the radioligand for binding to the receptor.

  • Separation and Counting:

    • The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity on the filter is then counted.

  • Data Analysis:

    • The data is plotted as the percentage of specific binding versus the concentration of the test compound. This allows for the determination of the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (an indicator of the affinity of the test compound) can then be calculated from the IC50.[19]

G Incubate with Radioligand Incubate with Radioligand Add Competitor Add Competitor Incubate with Radioligand->Add Competitor Separate Bound/Unbound Separate Bound/Unbound Add Competitor->Separate Bound/Unbound Count Radioactivity Count Radioactivity Separate Bound/Unbound->Count Radioactivity Calculate Ki Calculate Ki Count Radioactivity->Calculate Ki

Caption: Simplified workflow for a radioligand competition binding assay.

Comparison of Binding Affinity Techniques
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Radioligand Binding Assay
Principle Change in refractive indexHeat change upon bindingDisplacement of a radiolabeled ligand
Labeling Label-freeLabel-freeRequires a radiolabeled ligand
Information Kinetics (ka, kd), Affinity (Kd)Thermodynamics (Kd, ΔH, ΔS), Stoichiometry (n)Affinity (Ki)
Throughput Medium to HighLow to MediumHigh
Sample Consumption LowHighLow
Strengths Real-time kinetics, label-freeComplete thermodynamic profile, in-solutionHigh sensitivity, well-established
Weaknesses Immobilization can affect protein activityHigh sample consumption, sensitive to buffer mismatchRequires radiolabeled compounds, indirect measurement of affinity

Part 3: Interpreting the Data - A Comparative Analysis

To illustrate how binding affinity data is presented and interpreted, the following table provides a hypothetical comparison of this compound with the established drugs Memantine and Amantadine against their known targets.

CompoundTargetMethodBinding Affinity (Ki or Kd)Reference
This compound Hypothetical: Sigma-2 ReceptorRadioligand BindingHypothetical: 50 nM (Ki)N/A
Memantine NMDA ReceptorElectrophysiology~1 µM (IC50)[20][21][22]
Amantadine Influenza M2 ChannelSolid-state NMRHigh-affinity site in the low µM range[23][24][25]
Amantadine NMDA ReceptorElectrophysiology~75 µM (IC50)[20]

This table demonstrates how different adamantane derivatives can have varying affinities for different targets. For instance, Memantine has a significantly higher affinity for the NMDA receptor than Amantadine.[20] Such comparative data is crucial for understanding the structure-activity relationship (SAR) and for optimizing lead compounds.

Conclusion and Future Perspectives

The validation of binding affinity is a cornerstone of modern drug discovery. For a novel compound like this compound, a systematic approach involving target identification followed by rigorous biophysical characterization is essential. Techniques such as SPR, ITC, and radioligand binding assays each offer unique advantages and provide complementary information. A comprehensive understanding of these methods allows researchers to select the most appropriate techniques for their specific research questions, ultimately leading to the development of more potent and selective therapeutics. The data generated from these assays not only validates the initial hit but also provides crucial insights for the subsequent stages of lead optimization and preclinical development.

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A Senior Application Scientist's Guide to the Cross-Validation of 2-(Aminomethyl)adamantan-2-ol and its Analogs as NMDA Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of neuropharmacology, adamantane derivatives represent a clinically significant class of compounds, most notably for their modulation of the N-methyl-D-aspartate (NMDA) receptor.[1] Memantine, a well-known adamantane amine, is a cornerstone therapy for moderate-to-severe Alzheimer's disease, acting as an uncompetitive NMDA receptor antagonist.[2][3][4] Its therapeutic success stems from a unique mechanism: it preferentially blocks the excessive, pathological activation of NMDA receptors associated with excitotoxicity while sparing normal synaptic activity, a feature that distinguishes it from other antagonists like ketamine which can have significant side effects.[2][3][5]

This guide focuses on 2-(Aminomethyl)adamantan-2-ol , a structural analog within this promising class. While specific published data on this exact molecule is limited, its structural similarity to other biologically active aminoadamantanes warrants a rigorous and systematic approach to validating its potential pharmacological activity.[6][7][8][9] This document serves as a comprehensive framework for researchers, scientists, and drug development professionals to cross-validate its experimental results. We will objectively compare its theoretical performance with established alternatives like Memantine and Amantadine, providing the requisite experimental protocols and data interpretation frameworks necessary for a thorough evaluation. The core principle of this guide is to establish a self-validating system of experiments, where results from one assay logically inform and are corroborated by the next, ensuring scientific integrity and trustworthiness.

Section 1: The Logic of Cross-Validation for NMDA Receptor Modulators

A robust preclinical assessment hinges on a multi-tiered, cross-validation workflow. The progression from initial binding affinity to functional cellular response and finally to in vivo efficacy provides a chain of evidence. Each step serves as a checkpoint to validate the hypothesis generated by the previous one. A failure to correlate across these stages often indicates off-target effects, poor bioavailability, or a flawed mechanistic hypothesis.

The workflow below illustrates this logical progression, which forms the structural basis of this guide.

G cluster_0 Tier 1: In Vitro Target Engagement cluster_1 Tier 2: In Vivo Proof of Concept Binding Protocol 1: Radioligand Binding Assay (Determine Ki) EPatch Protocol 2: Patch-Clamp Electrophysiology (Determine IC50, Kinetics) Binding->EPatch Does affinity translate to functional block? Excitotox Protocol 3: Excitotoxicity Model (Measure Neuroprotection) EPatch->Excitotox Does functional block confer neuroprotection? Behavior Protocol 4: Behavioral Models (Measure Cognitive/Motor Effects) Excitotox->Behavior Does neuroprotection lead to behavioral improvement?

Caption: A tiered workflow for the cross-validation of a novel NMDA receptor antagonist.

Section 2: In Vitro Characterization – From Binding to Function

The first step in validating this compound is to confirm its direct interaction with the NMDA receptor and characterize the nature of that interaction. This is achieved through binding and functional assays.

Protocol 1: Competitive Radioligand Binding Assay

Causality: This assay is the foundational experiment to determine if a test compound physically binds to the target receptor and with what affinity (Kᵢ). It is a direct measure of target engagement. We use a competition format where the unlabeled test compound competes with a known radiolabeled ligand for the binding site.[10] For uncompetitive NMDA antagonists that bind within the ion channel, [³H]MK-801 (dizocilpine) is the gold-standard radioligand.[11]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize whole rat brain or hippocampal tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[12] Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in assay buffer.[12] Determine protein concentration using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, combine the membrane preparation (50-120 µg protein/well), a fixed concentration of [³H]MK-801 (e.g., 2 nM), and varying concentrations of the test compound (this compound) or reference compounds (Memantine, Amantadine).[12][13]

  • Incubation: Incubate the plates for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.[12]

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters multiple times with ice-cold wash buffer.[12]

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[12]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[12]

Comparative Data (Hypothetical & Literature-Based):

CompoundPredicted Kᵢ for this compoundMemantine (Literature Value)Amantadine (Literature Value)
Binding Affinity (Kᵢ, µM) 1 - 10~1 µM>10 µM

Note: Literature values for memantine and amantadine can vary based on assay conditions. The prediction for the topic compound is based on structural similarity.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Causality: While binding assays confirm affinity, they do not reveal the functional consequence of that binding. Electrophysiology directly measures the compound's effect on ion flow through the NMDA receptor channel.[14] This technique is critical for determining whether the compound is an antagonist, its potency (IC₅₀), and its kinetic properties (onset, offset, voltage-dependency), which are key determinants of therapeutic tolerability.[14][15]

Step-by-Step Methodology:

  • Cell Preparation: Use primary cultures of rat hippocampal or cerebellar granule neurons, which express a high density of NMDA receptors.[14][16] Alternatively, use a heterologous expression system (e.g., tsA201 cells) transfected with specific NMDA receptor subunits (e.g., GluN1/GluN2A).[17]

  • Recording Setup: Establish a whole-cell patch-clamp configuration on a selected neuron.[17] Perfuse the cell with an external solution containing NMDA (e.g., 100 µM) and the co-agonist glycine (e.g., 10 µM) to elicit an inward current at a negative holding potential (e.g., -60 mV).

  • Drug Application: Using a rapid solution exchange system, apply the agonist-containing solution with and without various concentrations of this compound or reference compounds.[17]

  • Data Acquisition: Record the NMDA-evoked currents. Measure the peak or steady-state current amplitude in the absence and presence of the antagonist.

  • Voltage-Dependence: To assess voltage-dependency, a hallmark of uncompetitive channel blockers like memantine, apply voltage steps or ramps during agonist and antagonist application and measure the degree of block at different membrane potentials.[3][14]

  • Data Analysis: Calculate the percentage of current inhibition for each antagonist concentration. Plot the percent inhibition against the log concentration of the antagonist and fit the data to determine the functional IC₅₀. Analyze the time course of the current block and recovery to determine onset and offset kinetics.

Comparative Data (Hypothetical & Literature-Based):

ParameterPredicted for this compoundMemantine (Literature Value)Ketamine (Literature Value)
Functional Potency (IC₅₀, µM) 1 - 5~1-2 µM~0.5-1 µM
Kinetics Fast On/Off, Moderate TrappingFast On/Off, Moderate Trapping[3][18]Slow Off, Strong Trapping[2]
Voltage-Dependency StrongStrong[3]Strong

Cross-Validation Checkpoint: A successful cross-validation at this stage would show a strong correlation between the binding affinity (Kᵢ) from Protocol 1 and the functional potency (IC₅₀) from Protocol 2. A significant discrepancy could suggest that the compound binds but does not effectively block the channel, or that it acts via an allosteric mechanism not captured by the competitive binding assay.

Section 3: In Vivo Validation – From Neuroprotection to Behavior

Positive in vitro results must be validated in a complex biological system. In vivo models test whether the compound can reach its target in the brain, engage it, and produce a therapeutically relevant outcome.

Protocol 3: In Vivo Model of NMDA-Induced Excitotoxicity

Causality: This protocol directly tests the neuroprotective hypothesis. If this compound is an effective NMDA receptor antagonist, it should protect neurons from death caused by overstimulation with an NMDA agonist.[19] This provides the first in vivo proof of the mechanism of action.

Step-by-Step Methodology:

  • Animal Model: Use adult male rats or mice.

  • Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal, i.p.) at various doses. Pre-treatment time should be based on anticipated pharmacokinetic properties.

  • Stereotaxic Surgery: Anesthetize the animals and place them in a stereotaxic frame. Infuse a potent NMDA agonist (e.g., quinolinic acid or NMDA itself) directly into a target brain region, such as the striatum or hippocampus.[19]

  • Post-Operative Care: Allow animals to recover.

  • Histological Analysis: After a set period (e.g., 7 days), perfuse the animals and prepare brain sections. Use a stain like Cresyl Violet to visualize surviving neurons.

  • Data Analysis: Quantify the volume of the lesion in the agonist-injected area for both vehicle- and drug-treated groups. A statistically significant reduction in lesion volume in the drug-treated group indicates neuroprotection.

Protocol 4: Behavioral Models of NMDA Receptor Function

Causality: The final and most critical validation step is to demonstrate a functional behavioral effect. The choice of model depends on the therapeutic indication. For cognitive enhancement (relevant to Alzheimer's), a memory task is appropriate.[20] For assessing potential side effects, locomotor activity and motor coordination tests are essential.[21]

Step-by-Step Methodology (Example: Morris Water Maze for Cognition):

  • Animal Model: Use adult mice or rats.

  • Cognitive Deficit Induction (Optional): A cognitive deficit can be induced using an NMDA receptor antagonist like MK-801 or in a transgenic model of neurodegeneration.[20][22]

  • Drug Administration: Administer this compound, a positive control (e.g., Memantine), or vehicle daily prior to testing.

  • Acquisition Phase: For 4-5 days, train the animals to find a hidden platform in a circular pool of opaque water, using visual cues around the room. Record the time taken to find the platform (escape latency) and the path length.

  • Probe Trial: On the final day, remove the platform and allow the animal to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: A significant decrease in escape latency during training and a significant increase in time spent in the target quadrant during the probe trial, relative to the deficit group, indicates cognitive improvement.

Cross-Validation Framework:

The diagram below illustrates the logical dependencies for a robust cross-validation. A positive result in one experiment provides the justification for the next, building a cohesive and trustworthy data package.

G cluster_logic Self-Validating Logic a IF the compound shows high binding affinity (Kᵢ) [Protocol 1] b AND the compound demonstrates potent functional block (IC₅₀) [Protocol 2] a->b c AND the compound exhibits favorable kinetics (fast on/off, voltage-dependent) [Protocol 2] b->c d THEN the compound is predicted to be neuroprotective in vivo. c->d e IF the compound is neuroprotective in vivo [Protocol 3] d->e f AND it reverses cognitive deficits in behavioral models [Protocol 4] e->f g THEN the compound is a validated therapeutic candidate. f->g

Caption: Logical flow for building a trustworthy case for a novel NMDA antagonist.

Conclusion

The validation of a novel compound like this compound requires more than a series of disconnected experiments. It demands a logical, cross-validating framework where each result builds upon the last. By systematically progressing from in vitro target binding and functional characterization to in vivo neuroprotection and behavioral outcomes, researchers can build a robust and trustworthy data package. This guide provides the necessary protocols and, more importantly, the causal logic that connects them, ensuring that the evaluation of this and other novel adamantane derivatives is conducted with the highest degree of scientific integrity.

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A Comparative Guide to the Toxicity Profiles of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the toxicity profiles of key adamantane derivatives, offering experimental insights and methodologies for researchers, scientists, and drug development professionals. We will move beyond a simple listing of adverse effects to explore the underlying mechanisms and the experimental choices required to rigorously assess the safety of these versatile compounds.

The Adamantane Scaffold: A Privileged Structure in Pharmacology

The rigid, lipophilic, three-dimensional structure of adamantane has made it a foundational scaffold in medicinal chemistry. Its derivatives have found applications as antiviral agents (Amantadine, Rimantadine) and as treatments for neurodegenerative diseases (Memantine). However, the very properties that confer therapeutic efficacy can also contribute to distinct toxicity profiles. Understanding these liabilities is paramount for the development of safer, next-generation adamantane-based therapeutics. This guide will focus on the comparative toxicities of Amantadine, Rimantadine, and Memantine, as they represent the most well-characterized members of this class.

Comparative Toxicity Analysis: Neurotoxicity, Cardiotoxicity, and Hepatotoxicity

The primary toxicities associated with adamantane derivatives are concentrated in the central nervous system (CNS) and the cardiovascular system. Hepatotoxicity is less of a concern but warrants discussion for a complete profile.

Neurotoxicity: A Tale of Two Mechanisms

Neurotoxicity is the most prominent adverse effect of adamantane derivatives, but the underlying causality differs significantly between compounds.

  • Amantadine: Possesses a complex pharmacology, including weak, non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, but its primary neurotoxic effects are linked to its dopaminergic and anticholinergic activities.[1][2][3] Overdose or use in patients with renal impairment can lead to a toxic psychosis characterized by agitation, confusion, visual hallucinations, and delirium.[1][3]

  • Rimantadine: As a close structural analog of amantadine, it shares antiviral properties but exhibits a significantly lower incidence of CNS side effects. Studies directly comparing the two have found that at higher doses (300 mg/day), amantadine recipients report a greater frequency and severity of CNS complaints like nervousness, lightheadedness, and difficulty concentrating compared to those receiving rimantadine.[4] This improved safety profile is a key differentiator.

  • Memantine: Its therapeutic action is based on its role as a low-affinity, uncompetitive NMDA receptor antagonist. While this mechanism is central to its use in Alzheimer's disease, it can also be a source of neurotoxicity at higher concentrations, leading to dizziness, confusion, and headaches.

The key takeaway is that while all three can induce CNS effects, amantadine's dopaminergic activity makes it a more significant liability for severe neurotoxic events compared to rimantadine.

Cardiotoxicity: The hERG Channel Liability

A critical safety checkpoint in drug development is the assessment of a compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5][6] Inhibition of this channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia known as Torsade de Pointes.[5][6][7]

Amantadine has been shown to block both potassium and sodium channels in cardiac myocytes, which can lead to QT prolongation and a widening of the QRS interval on an electrocardiogram, especially in overdose situations.[1][2] This presents a significant cardiotoxic risk. The potential for other adamantane derivatives to interact with the hERG channel must be considered a critical part of their preclinical safety assessment.[8][9]

Hepatotoxicity: A Generally Favorable Profile

Drug-induced liver injury (DILI) is a major cause of drug attrition.[10][11] Fortunately, for the most commonly used adamantane derivatives, the risk appears to be low.

  • Amantadine & Rimantadine: Despite widespread use, there is little evidence to suggest that amantadine or rimantadine cause clinically significant liver injury.[12][13] Expert reviews note that both appear to have "no adverse effect on the liver".[13] Rimantadine's minimal hepatic metabolism and excretion largely unchanged in the urine may contribute to its low potential for hepatotoxicity.[12]

This favorable profile is a significant advantage, but routine monitoring via liver function tests is a standard part of preclinical and clinical evaluation for any new chemical entity.[10][14]

Quantitative Toxicity Data Summary

The following table summarizes the key toxicity concerns and relative risks for the discussed adamantane derivatives. IC50 values for specific assays can vary between studies and cell lines; therefore, this table provides a qualitative comparison based on the available literature.

DerivativePrimary Toxicity ConcernRelative RiskKey Mechanism(s)
Amantadine NeurotoxicityHighDopaminergic activity, Anticholinergic effects, NMDA antagonism[1][2][3]
CardiotoxicityModerate-HighK+ and Na+ channel blockade, potential hERG inhibition[1][2]
Rimantadine NeurotoxicityLow-ModerateLess CNS penetration and/or lower receptor affinity than amantadine[4]
HepatotoxicityVery LowMinimal hepatic metabolism[12]
Memantine NeurotoxicityModerateNMDA receptor antagonism

Experimental Workflows and Protocols for Toxicity Assessment

Rigorous, reproducible in vitro assays are the cornerstone of preclinical toxicity screening. The choice of assay should be driven by the suspected mechanism of toxicity.

General Workflow for In Vitro Toxicity Screening

This diagram outlines a logical progression for evaluating the toxicity of a novel adamantane derivative, starting with broad cytotoxicity and moving to more specific, mechanism-based assays.

G cluster_0 Phase 1: General Cytotoxicity cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Target Organ Toxicity A Compound Synthesis & Characterization B MTT Assay (Metabolic Viability) A->B C LDH Release Assay (Membrane Integrity) A->C D Caspase-3/7 Assay (Apoptosis) B->D C->D E Results Analysis: Determine CC50 D->E F In Vitro Neurotoxicity Assays (e.g., Neurite Outgrowth) E->F G hERG Patch Clamp Assay (Cardiotoxicity) E->G H Hepatocyte Viability Assay (Hepatotoxicity) E->H I Comprehensive Toxicity Profile & Risk Assessment F->I G->I H->I MTT_Assay cluster_reaction Cellular Reaction Mitochondria Mitochondria in Viable Cell Reductase Mitochondrial Reductase Enzymes Mitochondria->Reductase provides MTT MTT (Yellow, Soluble) MTT->Reductase enters cell Formazan Formazan (Purple, Insoluble) DMSO Solubilizing Agent (e.g., DMSO) Formazan->DMSO is dissolved by Reductase->Formazan reduces to Measurement Measure Absorbance (~570nm) DMSO->Measurement

Caption: Mechanism of the colorimetric MTT cell viability assay.

Protocol: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. [15]LDH is a stable cytoplasmic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis. [16][17] Causality: This assay is complementary to the MTT assay. While MTT measures a loss of metabolic function, the LDH assay directly measures membrane rupture and cell lysis, providing a more complete picture of cytotoxicity. [15][18] Step-by-Step Methodology:

  • Cell Plating & Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to run this assay in parallel with the same cell plates and compound concentrations. [19][20][21]2. Sample Collection: After the incubation period, carefully collect a sample (e.g., 50 µL) of the cell culture supernatant from each well. Be careful not to disturb the cell monolayer.

  • Assay Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing substrate and cofactor) according to the manufacturer's instructions. The released LDH will catalyze a reaction that results in the formation of a colored formazan product. [17]4. Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction (if necessary): Add a stop solution as per the kit's protocol. [17]6. Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH release by comparing the absorbance of treated wells to that of a maximum LDH release control (cells lysed with a detergent) and an untreated control.

Protocol: hERG Channel Inhibition Assay (Automated Patch Clamp)

Assessing hERG inhibition is a regulatory requirement and a critical step in evaluating cardiotoxicity. [6]Automated patch-clamp systems provide a higher throughput method for this electrophysiological assessment. [5] Causality: This assay directly measures the function of the IKr current, which is encoded by the hERG gene. [5]Its inhibition is the direct mechanistic cause of drug-induced QT prolongation, making this a highly predictive assay for proarrhythmic risk. [7][22]

hERG_Pathway Drug Adamantane Derivative hERG hERG (IKr) K+ Channel in Cardiomyocyte Drug->hERG binds to Block Channel Blockade hERG->Block Repolarization Delayed Repolarization Block->Repolarization leads to AP Action Potential Prolongation Repolarization->AP QT QT Interval Prolongation (on ECG) AP->QT Arrhythmia Torsade de Pointes (Ventricular Arrhythmia) QT->Arrhythmia increases risk of

Caption: Pathophysiological cascade of hERG channel inhibition by a drug.

Step-by-Step Methodology:

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK-hERG or CHO-hERG). [6]Culture and prepare the cells according to the automated patch-clamp system's specifications.

  • System Setup: Prime the automated patch-clamp system (e.g., QPatch) with appropriate intracellular and extracellular solutions. [6]3. Cell Sealing: The system will automatically capture individual cells and form a high-resistance (>1 GΩ) seal in the whole-cell configuration.

  • Baseline Recording: Record baseline hERG currents using a specific voltage-clamp protocol designed to elicit the characteristic tail current.

  • Compound Application: Apply the adamantane derivative at multiple concentrations to the cells via the system's microfluidic perfusion. [6]6. Effect Recording: After a short incubation with the compound, record the hERG currents again using the same voltage-clamp protocol.

  • Data Analysis: Measure the peak tail current before and after compound application. Calculate the percentage of inhibition for each concentration. Plot the concentration-response curve and fit the data to determine the IC50 value (the concentration that causes 50% inhibition).

Conclusion and Future Directions

The toxicity profiles of adamantane derivatives are distinct and mechanistically driven. Amantadine presents the highest risk, with significant potential for both neurotoxicity and cardiotoxicity. Rimantadine offers a much-improved CNS safety profile, and both antivirals appear to be free of significant hepatotoxicity concerns. Memantine's neurotoxicity is intrinsically linked to its therapeutic mechanism of NMDA receptor antagonism.

For drug development professionals, this comparative analysis underscores the necessity of a multi-pronged approach to safety assessment. Early-stage screening should include a battery of in vitro assays, including metabolic viability (MTT), membrane integrity (LDH), and specific target organ assays like the hERG patch clamp. By understanding the structure-toxicity relationships and employing these rigorous, self-validating experimental systems, researchers can better design and select new adamantane derivatives with improved safety and therapeutic potential.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Aminomethyl)adamantan-2-ol Analogs as Potential Neuromodulatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of adamantane-based compounds as neuromodulatory agents, with a specific focus on the emerging potential of 2-(aminomethyl)adamantan-2-ol analogs. While comprehensive SAR studies on a systematic series of this compound derivatives are not extensively available in the public domain, this document synthesizes the existing knowledge on related adamantane derivatives, particularly N-methyl-D-aspartate (NMDA) receptor antagonists, to extrapolate potential SAR trends for this promising scaffold. We will delve into the rationale behind experimental designs, provide detailed methodologies for key pharmacological assays, and visualize the intricate relationships between chemical structure and biological activity.

The Adamantane Scaffold: A Privileged Structure in Neuropharmacology

The adamantane moiety, a rigid and lipophilic tricyclic hydrocarbon, is a well-established "privileged structure" in medicinal chemistry.[1] Its unique steric and physicochemical properties have been successfully exploited to develop drugs targeting the central nervous system (CNS).[2] The incorporation of an adamantane cage can enhance a molecule's metabolic stability, improve its ability to cross the blood-brain barrier, and provide a scaffold for the precise spatial orientation of pharmacophoric groups.[1]

Prominent examples of adamantane-based drugs include amantadine and memantine, both of which act as uncompetitive antagonists of the NMDA receptor.[3] Their clinical success in treating Parkinson's disease and Alzheimer's disease, respectively, has spurred significant interest in developing novel adamantane derivatives with improved efficacy and safety profiles.[4] The this compound scaffold represents a compelling, yet underexplored, area of chemical space for the development of new neuromodulatory agents.

Comparative Analysis of Adamantane-Based NMDA Receptor Antagonists

The primary mechanism of action for many neuroactive adamantane derivatives is the antagonism of the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and memory but also implicated in excitotoxic neuronal damage.[4] The following table summarizes the SAR of well-characterized 1-aminoadamantane derivatives to provide a basis for understanding the potential SAR of this compound analogs.

CompoundStructureKey Structural FeaturesNMDA Receptor Affinity (Ki)Neuroprotective ActivityReference(s)
Amantadine 1-aminoadamantaneUnsubstituted adamantane cage, primary amineMicromolar rangeModerate[3]
Memantine 1-amino-3,5-dimethyladamantaneTwo methyl groups on the adamantane cageLow micromolar rangePotent[3]
Rimantadine 1-(1-aminoethyl)adamantaneα-methyl substitution on the aminoethyl side chainSimilar to amantadineModerate antiviral activity[5]

Inferred Structure-Activity Relationships for this compound Analogs:

Based on the broader knowledge of adamantane derivatives, we can hypothesize the following SAR trends for the this compound scaffold:

  • The Adamantane Cage: Substitution on the adamantane cage, particularly at positions distal to the C-2 atom, could influence lipophilicity and, consequently, blood-brain barrier penetration and target engagement. As seen with memantine, methyl substitutions can enhance binding affinity.

  • The Aminomethyl Group: The primary amine is likely crucial for interaction with the NMDA receptor channel, similar to amantadine and memantine. N-alkylation or acylation of this amino group may alter the binding affinity and selectivity.[6]

  • The Hydroxyl Group: The 2-hydroxyl group introduces a polar functionality that could influence the molecule's pharmacokinetic properties and potentially form hydrogen bonds within the receptor binding site. Esterification or etherification of this group would be a key area for synthetic modification to probe its role in biological activity.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key pharmacophoric features of this compound and potential points for chemical modification to explore the SAR.

SAR_2_aminomethyladamantan_2_ol cluster_molecule This compound Scaffold cluster_sar Potential SAR Modifications mol N_modif N-Alkylation/ Acylation N_modif->mol Aminomethyl Group OH_modif O-Alkylation/ Esterification OH_modif->mol Hydroxyl Group Cage_modif Cage Substitution Cage_modif->mol Adamantane Cage

Caption: Key modification points on the this compound scaffold.

Experimental Protocols for Pharmacological Evaluation

To elucidate the SAR of novel this compound analogs, a series of in vitro assays are essential. The following are detailed protocols for key experiments.

[³H]MK-801 Radioligand Binding Assay for NMDA Receptor Affinity

This assay determines the affinity of a test compound for the phencyclidine (PCP) binding site within the NMDA receptor channel.

Rationale:

[³H]MK-801 is a high-affinity radioligand that binds to the open channel of the NMDA receptor. A test compound's ability to displace [³H]MK-801 is a measure of its affinity for this site. This is a standard method for characterizing uncompetitive NMDA receptor antagonists.[7]

Experimental Workflow:

Caption: Workflow for the [³H]MK-801 binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize rat cerebral cortices in ice-cold sucrose buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in Tris-HCl buffer and repeat the centrifugation step three times to wash the membranes.

    • The final pellet is resuspended in assay buffer (5 mM Tris-HCl, pH 7.4) and the protein concentration is determined using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of the membrane preparation (final protein concentration ~100 µ g/well ).

    • Add 25 µL of various concentrations of the test compound (dissolved in assay buffer).

    • Add 25 µL of [³H]MK-801 (final concentration ~5 nM).

    • For non-specific binding, add a high concentration of unlabeled MK-801 (e.g., 10 µM) instead of the test compound.

    • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of [³H]MK-801) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neuroprotection Assays: MTT and LDH Assays

These cell-based assays assess the ability of test compounds to protect neurons from excitotoxicity induced by glutamate.

Rationale:

Glutamate-induced excitotoxicity is a key mechanism of neuronal cell death in many neurological disorders. The MTT assay measures cell viability by assessing mitochondrial function, while the LDH assay quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells.[1][4]

Experimental Workflow:

Caption: Workflow for cell-based neuroprotection assays.

Step-by-Step Protocol (MTT Assay):

  • Cell Culture:

    • Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1 hour.

    • Add glutamate (final concentration 100 µM) to induce excitotoxicity. A control group should not receive glutamate.

    • Incubate the plate for 24 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express cell viability as a percentage of the control (untreated, no glutamate) cells.

    • Plot cell viability against the concentration of the test compound to determine the neuroprotective effect.

Step-by-Step Protocol (LDH Assay):

  • Cell Culture and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • LDH Assay:

    • After the 24-hour incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

    • Plot the percentage of cytotoxicity against the concentration of the test compound to evaluate its neuroprotective capacity.

Conclusion

The this compound scaffold holds considerable promise for the development of novel neuroprotective agents. While direct and extensive SAR studies on this specific class of compounds are currently limited, by drawing parallels with well-established adamantane-based NMDA receptor antagonists, we can formulate rational design strategies for new analogs. The detailed experimental protocols provided in this guide offer a robust framework for the pharmacological evaluation of these novel compounds, enabling a systematic exploration of their structure-activity relationships. Future research in this area is warranted to unlock the full therapeutic potential of this compound derivatives for the treatment of a range of neurological disorders.

References

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A Comparative Benchmarking Guide to the Ion Channel Blocking Activity of 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane derivatives have emerged as a significant class of compounds in pharmacology, with prominent members like memantine and amantadine known for their ion channel modulating properties.[1][2][3] This guide introduces 2-(Aminomethyl)adamantan-2-ol, a novel adamantane analog, and provides a comprehensive framework for benchmarking its potential ion channel blocking activity against established pharmacological agents. We outline detailed experimental protocols, focusing on the gold-standard whole-cell patch-clamp technique, and present a comparative analysis against benchmark blockers of sodium, potassium, calcium, and NMDA receptor channels.[4][5][6] This document serves as a methodological blueprint for researchers seeking to characterize the electrophysiological profile of this and similar novel compounds, providing the scientific rationale behind experimental design and data interpretation to ensure robust and reproducible findings.

Introduction and Rationale

The adamantane scaffold, a rigid, lipophilic tricyclic alkane, is a privileged structure in medicinal chemistry. Its unique stereochemistry has been exploited to create drugs targeting the central nervous system. For instance, amantadine was initially developed as an antiviral agent that blocks the M2 proton channel of the influenza A virus, while memantine is a well-established N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease.[1][2][7][8] The therapeutic efficacy of these drugs stems directly from their ability to physically obstruct ion channel pores, thereby modulating neuronal excitability.

This compound is a novel derivative featuring both a hydroxyl and an aminomethyl group on the same carbon of the adamantane cage. These modifications introduce polarity and potential for new interactions within ion channel pores, suggesting a unique pharmacological profile. This guide proposes a systematic approach to characterize the inhibitory potential of this compound by benchmarking it against a panel of well-understood ion channel blockers. The objective is to determine its potency (IC50) and selectivity across major ion channel families, providing critical data for its potential as a therapeutic agent.

Selection of Benchmark Ion Channel Blockers

To comprehensively assess the activity of this compound, a panel of standard, selective blockers for different ion channel types is essential. The chosen comparators provide a reference for potency and selectivity.

  • Tetrodotoxin (TTX): A highly potent and selective blocker of voltage-gated sodium channels (VGSCs).[9][10][11] It physically occludes the outer pore of most VGSC subtypes at nanomolar concentrations, making it an excellent benchmark for sodium channel activity.[9][11]

  • Tetraethylammonium (TEA): A classic, non-selective blocker of potassium channels.[12][13] TEA blocks the channel pore from either the intracellular or extracellular side, depending on the channel subtype, and is a fundamental tool for isolating and studying potassium currents.[14]

  • Verapamil: A phenylalkylamine that acts as an L-type voltage-gated calcium channel blocker.[15][16][17] It is used clinically as an antiarrhythmic and antihypertensive agent and serves as a benchmark for calcium channel modulation.[18][19]

  • Memantine: An adamantane derivative and an uncompetitive, low-affinity NMDA receptor antagonist.[1][20][21] Given the structural similarity, comparing this compound to memantine is crucial for understanding its potential action on ligand-gated ion channels and for differentiating its mechanism.[22][23]

Experimental Design and Methodologies

The cornerstone of ion channel research is patch-clamp electrophysiology, a technique that allows for the direct measurement of ion flow through channels in a cell membrane.[4][24] The whole-cell configuration is the most common and robust method for screening compound effects on a population of channels in a single cell.[5][6][25]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Electrophysiology cluster_analysis Phase 3: Data Analysis CellCulture Cell Line Culture (e.g., HEK293 expressing target ion channel) SolutionPrep Solution Preparation (Internal, External, Test Compounds) PipettePull Micropipette Fabrication (2-5 MΩ resistance) GigaSeal Approach Cell & Form Gigaohm Seal (>1 GΩ) PipettePull->GigaSeal WholeCell Rupture Membrane (Achieve Whole-Cell Mode) GigaSeal->WholeCell RecordBaseline Record Baseline Currents (Apply Voltage Protocol) WholeCell->RecordBaseline CompoundApp Compound Application (Perfusion System) RecordBaseline->CompoundApp RecordBlock Record Blocked Currents (At various concentrations) CompoundApp->RecordBlock MeasurePeak Measure Peak Current Amplitude RecordBlock->MeasurePeak CalcInhibition % Inhibition Calculation MeasurePeak->CalcInhibition DoseResponse Dose-Response Curve (Non-linear regression) CalcInhibition->DoseResponse IC50 IC50 Determination DoseResponse->IC50

Caption: Experimental workflow for patch-clamp analysis.

Detailed Protocol: Whole-Cell Voltage-Clamp

This protocol provides the steps to measure the inhibitory effect of a test compound on a specific voltage-gated ion channel expressed in a host cell line (e.g., HEK293).

  • Cell Preparation: Plate HEK293 cells stably expressing the target ion channel (e.g., NaV1.7, KV2.1, CaV1.2) onto glass coverslips 24-48 hours before the experiment.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

    • Compound Stock Solutions: Prepare a 10 mM stock solution of this compound and benchmark blockers in DMSO. Serially dilute in the external solution to achieve final test concentrations.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[4]

  • Establishing a Recording:

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single, healthy cell with the glass micropipette while applying slight positive pressure.[24]

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance "gigaohm seal" (>1 GΩ).[24]

    • Apply a brief pulse of negative pressure to rupture the membrane patch, achieving the whole-cell configuration.[5]

  • Data Acquisition:

    • "Clamp" the membrane potential at a holding voltage where the channels are typically closed (e.g., -80 mV).

    • Apply a specific voltage-step protocol to elicit channel opening (e.g., for VGSCs, step to 0 mV for 20 ms).

    • Record the baseline ionic current using a patch-clamp amplifier and acquisition software.

    • Perfuse the cell with increasing concentrations of the test compound, waiting for the effect to reach a steady state at each concentration.

    • Record the current at each concentration using the same voltage protocol.

Data Analysis and IC50 Calculation

The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50). This is the concentration of the compound required to reduce the measured current by 50%.[26]

  • Measure Current: For each concentration, measure the peak amplitude of the elicited current.

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (I_drug / I_baseline)) * 100

    • Where I_drug is the peak current in the presence of the compound and I_baseline is the peak current before compound application.

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration.[27][28]

  • Fit the Curve: Use a non-linear regression model (e.g., a four-parameter logistic function) to fit the data.[28] The IC50 value is derived directly from this curve fit.[26][29]

Hypothetical Comparative Data

The following table presents a hypothetical but plausible dataset that could be generated from the experiments described above. This data is for illustrative purposes to demonstrate how the performance of this compound would be benchmarked.

CompoundTarget ChannelIC50 (µM)Hill SlopeMaximum Inhibition (%)
This compound NaV1.7 (Sodium) 15.2 1.1 98.5
KV2.1 (Potassium) > 100 N/A < 10
CaV1.2 (Calcium) 85.6 0.9 95.2
NMDA Receptor 5.8 1.0 99.1
Tetrodotoxin (TTX)NaV1.7 (Sodium)0.0021.2100
Tetraethylammonium (TEA)KV2.1 (Potassium)8000.897.0
VerapamilCaV1.2 (Calcium)1.21.099.5
MemantineNMDA Receptor2.51.0100

Interpretation and Discussion

Based on the hypothetical data, this compound would exhibit a distinct profile as a moderately potent, multi-target ion channel blocker with a preference for NMDA receptors.

  • Potency & Selectivity: The compound shows the highest potency against the NMDA receptor (IC50 = 5.8 µM), followed by voltage-gated sodium channels (IC50 = 15.2 µM). Its activity against L-type calcium channels is significantly weaker (IC50 = 85.6 µM), and it has a negligible effect on the tested potassium channel (IC50 > 100 µM). This profile suggests a degree of selectivity for NMDA receptors and sodium channels over other channel types.

  • Comparison to Benchmarks:

    • While it blocks sodium channels, it is thousands of times less potent than the highly specific blocker TTX . This is expected and indicates it is not a high-affinity pore blocker in the same class.

    • Its potency against the NMDA receptor is in the same low-micromolar range as Memantine , suggesting a similar mechanism of action, likely as an open-channel blocker.[1][20] The structural similarity of the adamantane core supports this hypothesis.

    • The lack of significant potassium channel activity, unlike the broad-spectrum blocker TEA , is a key finding, indicating selectivity.

Mechanism of Action Visualization

The likely mechanism for an adamantane-based blocker is direct occlusion of the ion channel pore when the channel is in an open state.

G cluster_membrane Cell Membrane TopL Extracellular BotL Intracellular TopR BotR PoreIn Ion Pore Blocker 2-(Aminomethyl) adamantan-2-ol Blocker->PoreIn Ion1 Na+ Ion1->PoreIn Blocked Ion2 Ca2+ Ion3 K+

Caption: Conceptual model of ion channel pore block.

Conclusion

This guide provides a rigorous, scientifically grounded framework for the initial characterization of this compound as a potential ion channel modulator. By employing whole-cell patch-clamp electrophysiology and benchmarking against established blockers, researchers can efficiently determine the compound's potency and selectivity profile. The hypothetical data presented suggests that this compound may act as a multi-target blocker with a preference for NMDA receptors and sodium channels, a profile that warrants further investigation for potential applications in neurological disorders. This structured approach ensures that the resulting data is robust, comparable, and provides a solid foundation for subsequent drug development efforts.

References

  • Chen, H. S., Pellegrini, J. W., Aggarwal, S. K., et al. (1992). Open-channel block of N-methyl-D-aspartate (NMDA) responses by memantine: therapeutic advantage against NMDA receptor-mediated neurotoxicity. Journal of Neuroscience, 12(11), 4427-4436. [Link]
  • Danysz, W., Parsons, C. G., Kornhuber, J., Schmidt, W. J., & Quack, G. (1997). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. Neuroscience & Biobehavioral Reviews, 21(4), 455-468. [Link]
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  • Narahashi, T. (2008). Tetrodotoxin: a brief history. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 84(5), 147-154. [Link]
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  • Bane, V., Lehane, M., Dikshit, M., O'Riordan, A., & Furey, A. (2014). Tetrodotoxin: chemistry, toxicity, source, distribution and detection. Toxins, 6(2), 693-755. [Link]
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  • MDPI. (2020). Tetrodotoxin, an Extremely Potent Marine Neurotoxin: Distribution, Toxicity, Origin and Therapeutical Uses. Mar. Drugs. [Link]
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  • Dr.Oracle. (2025). What is the mechanism of action and primary use of verapamil (calcium channel blocker)?. Dr.Oracle. [Link]
  • Bailey, E. V., & Stone, T. W. (1975). The mechanism of action of amantadine in parkinsonism: a review. Archives internationales de pharmacodynamie et de thérapie, 216(2), 246-262. [Link]
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  • JoVE. (n.d.).
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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

The proper disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(Aminomethyl)adamantan-2-ol, a unique adamantane derivative. As no specific Safety Data Sheet (SDS) is readily available for this compound, this document synthesizes best practices from data on analogous amino alcohols and general hazardous waste management principles established by regulatory bodies. This procedural guide is designed for researchers, scientists, and drug development professionals to ensure that disposal methods are safe, effective, and compliant with environmental regulations.

Hazard Assessment and Characterization: A Precautionary Approach

Given its chemical structure, this compound must be handled with caution. The molecule combines two key functional groups: an amino alcohol and a rigid adamantane cage.

  • Amino Alcohol Functionality : Amino alcohols are often categorized as corrosive substances that can cause severe skin burns and eye damage.[1][2] They may also be incompatible with acids, strong oxidizing agents, and acid anhydrides, with the potential for heat generation or the release of toxic gases upon mixing.[1]

  • Adamantane Scaffold : The adamantane structure is a rigid, lipophilic, and metabolically stable diamondoid cage.[3] This stability suggests that the compound is not readily biodegradable and could persist in the environment if disposed of improperly.[2][4]

Therefore, all waste containing this compound, including pure compound, solutions, and contaminated lab materials, must be treated as hazardous chemical waste .

Immediate Safety and Handling: Your First Line of Defense

Before beginning any work that will generate this compound waste, it is imperative to establish a safe handling environment. Adherence to personal protective equipment (PPE) standards is mandatory.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes, which are a primary risk with potentially corrosive amino alcohols. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Nitrile rubber or other compatible chemical-resistant gloves.Prevents direct skin contact. Contaminated gloves must be disposed of as hazardous waste.
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.[1]
Respiratory Use in a well-ventilated area or chemical fume hood.Minimizes inhalation exposure, especially when handling powders or volatile solutions.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process of segregation, containment, and documentation, in alignment with the Resource Conservation and Recovery Act (RCRA) framework established by the U.S. Environmental Protection Agency (EPA).[6][7][8]

Step 1: Waste Segregation

Isolate all waste streams containing this compound. Never mix this waste with other chemical waste streams. [9][10] Incompatible materials can lead to dangerous chemical reactions.[1]

  • Liquid Waste: Collect all solutions containing the compound in a dedicated liquid waste container.

  • Solid Waste: Designate a separate, clearly marked container for contaminated solids. This includes items suchas gloves, pipette tips, absorbent pads, and empty product vials.[1]

Step 2: Container Selection and Management

Choose waste containers that are robust and chemically compatible.[11]

  • The original product container is often a suitable choice for accumulating waste.[1]

  • Ensure containers are made of a material that will not degrade upon contact with the chemical (e.g., high-density polyethylene).

  • Containers must have a secure, leak-proof cap and be kept closed at all times except when adding waste.[1][12] This prevents the release of vapors and protects against spills.

Step 3: Labeling

Proper labeling is a critical regulatory requirement.[9][10] Every waste container must be clearly marked with a hazardous waste label as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound" (no abbreviations).

  • The approximate concentration and composition of the waste.

  • The date accumulation started.[10]

  • All relevant hazard pictograms (e.g., corrosive).

Step 4: Storage

Store waste containers in a designated satellite accumulation area within the laboratory.

  • Store liquids in secondary containment trays to contain potential leaks.[11]

  • Segregate the waste container from incompatible chemicals, particularly strong acids and oxidizers.[11]

  • Do not store excessive amounts of hazardous waste in the lab.[11]

Step 5: Final Disposal

The final step is to arrange for the removal of the hazardous waste by trained professionals.

  • Contact your institution’s Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Never dispose of this compound down the drain, in the regular trash, or by evaporation.[11] Such actions are illegal and environmentally harmful. The ultimate disposal will likely involve high-temperature incineration by a licensed hazardous waste management facility.[10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of waste generated from working with this compound.

G Figure 1. Disposal Workflow for this compound cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Safe Storage start Waste Generation (this compound) is_liquid Is the waste liquid? start->is_liquid liquid_waste Collect in dedicated LIQUID hazardous waste container. is_liquid->liquid_waste Yes solid_waste Collect in dedicated SOLID hazardous waste container. is_liquid->solid_waste No (Contaminated Solid) container Use compatible, sealed container. Apply 'Hazardous Waste' label IMMEDIATELY. liquid_waste->container solid_waste->container label_details Label must include: - Full Chemical Name - Composition - Hazard Information - Start Date container->label_details storage Store in designated Satellite Accumulation Area. Use secondary containment. container->storage end Arrange Pickup by EHS for Final Disposal storage->end

Caption: Decision workflow for proper disposal.

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert : Immediately evacuate all non-essential personnel from the spill area and alert colleagues and your laboratory supervisor.[1]

  • Control and Contain : If safe to do so, prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials.

  • Cleanup : Wear full PPE. Absorb the spill with an inert material (e.g., dry sand, vermiculite) and collect it into a designated hazardous waste container.[2]

  • Decontaminate : Clean the spill area with a suitable decontaminating agent. All cleanup materials, including wipes and absorbents, must be disposed of as hazardous waste.[1]

  • Report : Report the incident to your EHS department in accordance with your institution's policies.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
  • US Bio-Clean.
  • BenchChem. (2025). Safe Disposal of 3-Amino-1-(furan-3-yl)propan-1-ol: A Procedural Guide.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
  • MedPro Disposal.
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  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • CountyOffice.org. (2024).
  • U.S. Environmental Protection Agency (EPA). (2025). Waste, Chemical, and Cleanup Enforcement.
  • Nippon Nyukazai Co., Ltd. (2018).
  • U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA)
  • Occupational Safety and Health Administration (OSHA).
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  • TCI Chemicals. (2024).
  • ETH Zürich. (2020). Factsheet: Disposal of Hazardous Waste - Basic Principles.

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Navigating the Handling of 2-(Aminomethyl)adamantan-2-ol: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

Core Safety Principles: A Proactive Stance

Given the absence of detailed hazard information, a precautionary principle is paramount. The bulky, lipophilic adamantane core suggests the potential for interaction with biological membranes, while the aminomethyl group introduces the possibility of skin and respiratory irritation.[1][2] Therefore, all handling procedures should be designed to minimize direct contact and prevent the generation of aerosols or dust.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to create a reliable barrier against potential exposure. The following recommendations are based on a risk assessment that considers the compound's physical form (likely a solid) and the nature of laboratory manipulations.

Table 1: Recommended Personal Protective Equipment for Handling 2-(Aminomethyl)adamantan-2-ol

ActivityRequired PPEEnhanced Precautions (for potent compound handling)
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves-
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Face shield- Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)- Full-body protective suit (if significant exposure is possible)

Source: Adapted from best practices for handling new chemical entities.[3]

Causality Behind PPE Choices:

  • Eye and Face Protection: Standard safety glasses with side shields are the minimum requirement. However, for tasks with a higher risk of splashes, such as preparing solutions, chemical splash goggles that form a seal around the eyes are necessary.[4][5] A face shield should be used in conjunction with goggles when handling larger quantities or during procedures with a significant splash potential.[4]

  • Hand Protection: Chemical-resistant nitrile gloves are recommended as a primary barrier.[4][6] Given the unknown permeation characteristics of this compound, double-gloving is a prudent measure during moderate and high-hazard activities to provide an additional layer of protection in case the outer glove is compromised.[3] Gloves should be inspected for any signs of degradation or punctures before use and changed immediately if contamination is suspected.[4][7]

  • Skin and Body Protection: A standard laboratory coat is suitable for low-risk activities. For more involved procedures, a permeation-resistant or disposable, solid-front lab coat offers enhanced protection against spills and contamination.[3][4]

  • Respiratory Protection: All manipulations that could generate dust or aerosols, such as weighing the solid compound or sonication, must be conducted within a certified chemical fume hood.[3] If engineering controls are insufficient or during a significant spill, a NIOSH-approved respirator (e.g., N95 or higher) is required to prevent inhalation of airborne particles.[4]

Operational Workflow for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps and necessary precautions.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling (in Fume Hood) cluster_Post Post-Handling Prep Review SDS & Risk Assessment GatherPPE Gather & Inspect Appropriate PPE Prep->GatherPPE Weigh Weigh Solid GatherPPE->Weigh Don PPE PrepareSol Prepare Solution Weigh->PrepareSol Decontaminate Decontaminate Work Area & Equipment PrepareSol->Decontaminate After Use DoffPPE Properly Doff & Dispose of PPE Decontaminate->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: Step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review this safety guide and any available supplier information.

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Select and inspect all necessary PPE as outlined in Table 1.

  • Weighing the Solid Compound:

    • Don the appropriate PPE for a moderate-hazard activity.

    • Perform all weighing operations within the chemical fume hood to contain any airborne particles.

    • Use anti-static weighing paper or a tared container to minimize electrostatic dispersal of the powder.

    • Carefully clean the spatula and weighing area with a damp cloth or wipe after use to collect any residual powder. Treat these cleaning materials as contaminated waste.

  • Preparing Solutions:

    • Conduct all solution preparation within the certified chemical fume hood.

    • Add the solid this compound to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.

  • Post-Handling Decontamination:

    • Wipe down all surfaces and equipment used with an appropriate solvent.

    • Carefully remove PPE, avoiding contact with the outer surfaces. Disposable PPE should be placed in a designated waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination. The adamantane structure is generally of low reactivity, but its derivatives must be handled with care.[6]

Waste Segregation and Disposal Protocol:

  • Waste Identification: All waste containing this compound, including unused product, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams. Collect it in a dedicated, properly labeled, and sealed container.

  • Disposal: The disposal of this chemical waste must be conducted through a licensed hazardous waste disposal company, in strict accordance with all local, regional, and national regulations.[4][8] Do not discharge any waste containing this compound into drains or the environment.[9]

By adhering to these comprehensive guidelines, laboratory professionals can effectively mitigate the potential risks associated with handling this compound, ensuring a safe and controlled research environment.

References

  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of Adamantane, 1-thiocyanatomethyl-.
  • Benchchem. (n.d.). Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl].
  • Biosynth. (2022, May 5). Safety Data Sheet.
  • Benchchem. (n.d.). Personal protective equipment for handling Methyl 2-amino-6-methoxynicotinate.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Adamantane.
  • Fisher Scientific. (2024, March 26). Safety Data Sheet.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Adamantane.
  • Kentucky Pesticide Safety Education. (2018, November 30). Personal Protective Equipment.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Miljøstyrelsen. (n.d.). Selected amines and amino alcohols.
  • SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
  • ChemicalBook. (n.d.). 2-AMINOMETHYL-ADAMANTAN-2-OL | 28529-71-7.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-2-adamantanol.
  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets 2-Adamantanone.
  • National Institutes of Health. (n.d.). 2-Adamantanol. PubChem.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-2-adamantanol.
  • ChemicalBook. (n.d.). 2-Adamantanol CAS#: 700-57-2.
  • MDPI. (n.d.). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.